2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONJNNLTAGSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373532 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209525-73-5 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known as N-Boc-(4-chlorophenyl)glycine, is a non-natural amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. Its strategic importance lies in its role as a chiral building block for the synthesis of complex organic molecules, particularly peptidomimetics and active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function and the 4-chlorophenyl moiety on the alpha-carbon provides a unique combination of chemical stability, reactivity, and structural properties that are highly valued by synthetic chemists.[][2]
This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, physicochemical properties, applications in drug discovery, and analytical methodologies for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable synthetic intermediate.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-Boc-(4-chlorophenyl)glycine, N-Boc-2-(4'-chlorophenyl)-DL-glycine |
| CAS Number | 209525-73-5[][3] |
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol [2] |
The Chemistry of N-Boc-(4-chlorophenyl)glycine: Synthesis and Properties
The synthesis of N-Boc-(4-chlorophenyl)glycine is a multi-step process that begins with the synthesis of the parent amino acid, 4-chlorophenylglycine. This is followed by the protection of the amino group with the tert-butyloxycarbonyl (Boc) moiety.
Synthesis of the Precursor: 4-Chlorophenylglycine
One common method for the synthesis of 4-chlorophenylglycine is the Bucherer-Bergs reaction. This reaction involves the treatment of 4-chlorobenzaldehyde with ammonium carbonate and sodium cyanide to form a hydantoin intermediate, which is then hydrolyzed to yield the desired amino acid.
Caption: General Workflow for the Synthesis of N-Boc-(4-chlorophenyl)glycine.
Experimental Protocol: Synthesis of N-Boc-(4-chlorophenyl)glycine
The following protocol is adapted from a general procedure for the Boc protection of amino acids and is applicable to the synthesis of the title compound. [4][5]
-
Dissolution of Amino Acid: In a reaction flask, dissolve 4-chlorophenylglycine (1 equivalent) in a mixture of dioxane and a 1M aqueous solution of sodium bicarbonate. The mixture should be stirred until the amino acid is fully dissolved.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1M aqueous solution of hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford N-Boc-(4-chlorophenyl)glycine as a white solid.
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-(4-chlorophenyl)glycine is provided in the table below.
| Property | Value | Reference |
| Physical State | Solid | General Observation |
| Boiling Point | 438.8 °C at 760 mmHg | [] |
| Density | 1.272 g/cm³ | [] |
| Purity | Typically ≥98% | [] |
Applications in Drug Discovery and Development
The utility of N-Boc-(4-chlorophenyl)glycine in drug discovery stems from its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Peptide Synthesis
N-Boc protected amino acids are foundational in solid-phase peptide synthesis (SPPS). The Boc group provides robust protection of the N-terminus during peptide bond formation, and it can be readily removed under acidic conditions to allow for the stepwise elongation of the peptide chain. The incorporation of non-natural amino acids like 4-chlorophenylglycine can impart unique conformational constraints and metabolic stability to the resulting peptides, which is often desirable in the design of peptide-based therapeutics.
Synthesis of Small Molecule Drugs
N-Boc-(4-chlorophenyl)glycine is a key building block in the synthesis of several small molecule drugs. A notable example is its use in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant. [6][7]The 4-chlorophenylglycine moiety is a critical component of the Apixaban structure, and the use of the N-Boc protected form facilitates its incorporation into the target molecule during the synthetic sequence.
Caption: Role of N-Boc-(4-chlorophenyl)glycine in the Synthesis of Apixaban.
Analytical Characterization
Ensuring the purity and identity of N-Boc-(4-chlorophenyl)glycine is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of N-Boc-(4-chlorophenyl)glycine. A common method involves reversed-phase chromatography on a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.
For chiral purity analysis, specialized chiral HPLC columns can be used to separate the enantiomers of N-Boc-(4-chlorophenyl)glycine. Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard C18 column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of N-Boc-(4-chlorophenyl)glycine.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet at around 1.4 ppm), the aromatic protons of the 4-chlorophenyl ring (two doublets in the aromatic region, typically between 7.0 and 7.5 ppm), the alpha-proton (a singlet or doublet, depending on coupling to the NH proton), and the NH proton of the carbamate (a broad singlet or doublet).
-
¹³C NMR: The carbon NMR spectrum will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the tert-butyl group, and the carbons of the 4-chlorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose, and it will typically show the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode, confirming the molecular weight of 285.72 g/mol .
Conclusion
This compound is a fundamentally important building block in modern organic synthesis and medicinal chemistry. Its well-defined synthesis, stable nature, and versatile reactivity make it an invaluable tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties and analytical characterization is essential for researchers and scientists working in the field of drug discovery and development.
References
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-(4'-chlorophenyl)glycine. Retrieved from [Link]
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ResearchGate. (2023). A practical synthesis for the key intermediate (G) of Apixaban. Retrieved from [Link]
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
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Patsnap Eureka. (n.d.). Preparation method of Boc-glycine. Retrieved from [Link]
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MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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ATB. (n.d.). n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine.
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Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]
- Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
- Google Patents. (n.d.). CN104387383A - Synthetic method of novel apixaban precursor compound.
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European Patent Office. (2020). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. Retrieved from [Link]
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ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physical Properties of Boc-4-chloro-α-phenylglycine
Introduction: The Significance of a Versatile Chiral Building Block
N-tert-Butoxycarbonyl-4-chloro-alpha-phenylglycine (Boc-4-chloro-α-phenylglycine) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, its defined stereochemistry is crucial for its role in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile component in solid-phase and solution-phase peptide synthesis.[1] The 4-chloro substituent on the phenyl ring provides a site for specific electronic and steric interactions, which can be leveraged to modulate the biological activity and pharmacokinetic properties of target molecules.[2]
A thorough understanding of the physical properties of Boc-4-chloro-α-phenylglycine is not merely academic; it is fundamental to its effective application. Properties such as melting point, solubility, and optical rotation are direct indicators of purity, identity, and stereochemical integrity. For researchers in drug development, these parameters inform decisions regarding reaction conditions, purification methods, formulation, and storage. This guide provides a detailed examination of these core physical properties, the methodologies for their determination, and their direct implications for research and development.
Chemical Identity and Stereoisomerism
Boc-4-chloro-α-phenylglycine is a chiral molecule existing as two primary enantiomers, (R) and (S), as well as a racemic mixture. It is imperative for researchers to use the correct stereoisomer for their specific application, as biological systems often exhibit high stereoselectivity.
| Property | (R)-N-Boc-4-chlorophenylglycine | (S)-N-Boc-4-chlorophenylglycine | Racemic N-Boc-4-chlorophenylglycine |
| Synonyms | Boc-D-(4-Cl)-Phg-OH | Boc-L-(4-Cl)-Phg-OH | N-Boc-(4'-chlorophenyl)glycine |
| CAS Number | 53994-85-7[3] | 70514-41-9 (representative) | 209525-73-5[4] |
| Molecular Formula | C₁₃H₁₆ClNO₄[3] | C₁₃H₁₆ClNO₄ | C₁₃H₁₆ClNO₄[4] |
| Molecular Weight | 285.72 g/mol [3] | 285.72 g/mol | 285.72 g/mol [5] |
| Structure |
(Note: Structural images are illustrative representations)
Core Physical and Chemical Properties
The physical properties of Boc-4-chloro-α-phenylglycine are critical benchmarks for quality control and experimental design. The data presented below has been consolidated from various chemical suppliers and databases.
| Physical Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Appearance | White to off-white solid[3] | White to off-white solid | White to off-white solid |
| Melting Point | Data not consistently available | Data not consistently available | Data not consistently available |
| Optical Rotation [α] | Specific rotation values vary by supplier and conditions. | Specific rotation values vary by supplier and conditions. | Not applicable (0°) |
| pKa | 3.38 ± 0.10 (Predicted)[3] | 3.38 ± 0.10 (Predicted) | 3.38 ± 0.10 (Predicted) |
| Solubility | Soluble in 0.1 M NaOH[6]; Insoluble in water, slightly soluble in DMSO and methanol.[7] | Soluble in 0.1 M NaOH; Insoluble in water, slightly soluble in DMSO and methanol. | Soluble in 0.1 M NaOH; Insoluble in water, slightly soluble in DMSO and methanol. |
| Storage Temp. | 2-8°C[3] | 2-8°C | 2-8°C |
Note: Experimental values, especially for melting point and optical rotation, can vary slightly between batches and suppliers due to residual solvents or minor impurities. Predicted values are computational estimates.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structural identity and purity of Boc-4-chloro-α-phenylglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), aromatic protons on the chlorophenyl ring (multiplets in the 7.2-7.5 ppm region), the α-proton (a singlet or doublet around 5.2-5.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet, often >10 ppm, which is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl carbons of the Boc group and carboxylic acid (~155 ppm and ~170-175 ppm), the α-carbon (~55-60 ppm), and the aromatic carbons, including the carbon bearing the chlorine atom (~128-135 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8]
-
O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ corresponds to the N-H bond of the carbamate.
-
C=O Stretch: Two strong absorption bands are expected for the carbonyl groups. The urethane carbonyl of the Boc group typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl appears around 1695 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its identity. For Boc-4-chloro-α-phenylglycine (MW: 285.72), the expected molecular ion peak [M+H]⁺ would be approximately 286.08, and the [M+Na]⁺ adduct would be around 308.06. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments.
Experimental Protocols for Physical Property Determination
The following protocols are designed as self-validating systems, emphasizing accuracy and reproducibility.
Workflow for Characterization
The logical flow from receiving a sample to its full characterization is crucial for ensuring its suitability for downstream applications.
Caption: Workflow for the physical and structural characterization of Boc-4-chloro-α-phenylglycine.
Protocol: Melting Point Determination
-
Causality: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. A sharp, well-defined melting point is indicative of high purity.
-
Methodology:
-
Calibration: Calibrate the melting point apparatus using a certified standard (e.g., benzoic acid) with a known melting point. This validates the instrument's accuracy.
-
Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry sample into a capillary tube, ensuring it is packed tightly to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
-
Protocol: Optical Rotation Measurement
-
Causality: Optical rotation is an intrinsic property of a chiral molecule and is used to determine its enantiomeric purity or confirm its absolute configuration.[9][10] The magnitude and sign (+ or -) of the rotation are specific to the enantiomer under defined conditions.
-
Methodology:
-
Instrument Calibration: Zero the polarimeter using a blank cell filled with the same solvent that will be used for the sample.
-
Solution Preparation: Accurately weigh a precise amount of the sample (e.g., 100 mg) and dissolve it in a specific volume (e.g., 10.0 mL) of a specified solvent (e.g., ethanol or methanol) in a volumetric flask. The concentration (c) is critical and must be recorded in g/100 mL.
-
Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take at least five readings and calculate the average.
-
Calculation: Calculate the specific rotation [α] using the formula: [α]TD = α / (l × c) Where T is the temperature (e.g., 20°C) and D refers to the sodium D-line (589 nm).
-
Validation: The result should be compared against the literature or supplier's certificate of analysis.
-
References
-
ChemBK. (2024, April 9). N-Boc-L-phenylglycine. Retrieved January 6, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Tetraethylene glycol monobutyl ether. Retrieved January 6, 2026, from [Link]
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The Good Scents Company. (n.d.). butoxydiglycol. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). N-Boc-(2'-Chlorophenyl)glycine. Retrieved January 6, 2026, from [Link]
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Oakwood Chemical. (n.d.). N-Boc-(4'-chlorophenyl)glycine. Retrieved January 6, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). L-Phenylglycine. Retrieved January 6, 2026, from [Link]
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Semantic Scholar. (2023). A general method to predict optical rotations of chiral molecules from their structures. Retrieved January 6, 2026, from [Link]
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National Institutes of Health. (2023). A general method to predict optical rotations of chiral molecules from their structures. Retrieved January 6, 2026, from [Link]
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PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved January 6, 2026, from [Link]
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PubMed. (2008). Optical rotation of achiral compounds. Retrieved January 6, 2026, from [Link]
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SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved January 6, 2026, from [Link]
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SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]
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An In-Depth Technical Guide to N-Boc-4-chlorophenylglycine: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery
Abstract
N-Boc-4-chlorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention within the realms of medicinal chemistry and peptide science. Its unique structural features, comprising a chlorine-substituted aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group, render it a valuable building block for the synthesis of complex peptides and pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of N-Boc-4-chlorophenylglycine, with a particular focus on its role in drug development and solid-phase peptide synthesis. Experimental protocols and safety considerations are also detailed to provide a practical resource for researchers and scientists.
Introduction: The Strategic Importance of Modified Amino Acids
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance metabolic stability, improve receptor binding affinity and selectivity, and introduce novel functionalities. N-Boc-4-chlorophenylglycine, with its halogenated phenyl side chain, is a prime example of such a strategic building block. The presence of the chlorine atom can influence molecular conformation and introduce favorable interactions with biological targets, while the Boc group provides a robust and readily cleavable protecting group essential for controlled peptide synthesis.
Chemical Structure and Identification
The chemical structure of N-Boc-4-chlorophenylglycine is characterized by a glycine backbone with a 4-chlorophenyl substituent at the α-carbon. The amino group is protected by a tert-butyloxycarbonyl (Boc) group.
Molecular Structure of N-Boc-4-chlorophenylglycine
Caption: Chemical structure of N-Boc-4-chlorophenylglycine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid[1] |
| CAS Number | 209525-73-5 (for DL-form)[2][3] |
| 53994-85-7 (for R-form)[4] | |
| Molecular Formula | C13H16ClNO4[2][3][5] |
| Molecular Weight | 285.72 g/mol [2][5] |
| InChI Key | ZZONJNNLTAGSHB-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of N-Boc-4-chlorophenylglycine is crucial for its effective use in synthesis and purification.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Boiling Point (Predicted) | 438.8 ± 40.0 °C at 760 mmHg | [2][4] |
| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.38 ± 0.10 | [4] |
| Solubility | Soluble in polar aprotic solvents such as DMF, DMSO, and NMP. Also soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | [6] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons of the 4-chlorophenyl ring would appear as two doublets in the aromatic region (typically 7.2-7.5 ppm). The α-proton would be a singlet, and the N-H proton of the carbamate would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group, typically in the range of 155-175 ppm. The quaternary carbon and the methyl carbons of the Boc group would also be evident, along with the carbons of the 4-chlorophenyl ring.
-
FT-IR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, N-H stretching from the carbamate, and strong C=O stretching vibrations for both the carbamate and carboxylic acid groups (typically around 1700-1750 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group. The exact mass is 285.0768.
Synthesis of N-Boc-4-chlorophenylglycine
The most common and practical method for the synthesis of N-Boc-4-chlorophenylglycine involves the protection of the amino group of 4-chlorophenylglycine with di-tert-butyl dicarbonate (Boc)₂O.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-Boc-4-chlorophenylglycine.
Experimental Protocol: N-Boc Protection of 4-Chlorophenylglycine
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
-
Dissolution: Dissolve 4-chlorophenylglycine (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 equivalents), to the solution to deprotonate the amino group and facilitate the reaction.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise or as a solution in the organic co-solvent.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of 2-3 with a suitable acid (e.g., 1M HCl or citric acid).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary.
Applications in Drug Development and Peptide Synthesis
N-Boc-4-chlorophenylglycine is a valuable intermediate in the synthesis of peptidomimetics and small molecule drugs. The 4-chlorophenyl moiety can participate in various non-covalent interactions, including halogen bonding, which can enhance binding affinity to target proteins.
Role as a Chiral Building Block
The enantiomerically pure forms of N-Boc-4-chlorophenylglycine are particularly important in the synthesis of stereospecific drugs. The stereochemistry at the α-carbon is often critical for biological activity.
Incorporation into Peptide Scaffolds
In solid-phase peptide synthesis (SPPS), N-Boc-4-chlorophenylglycine is used to introduce a non-natural amino acid residue into a peptide chain. The Boc/Bzl protection strategy is a well-established method in SPPS.[7]
Diagram: Boc/Bzl Solid-Phase Peptide Synthesis Cycle
Caption: Simplified cycle for incorporating N-Boc-4-chlorophenylglycine in SPPS.
Example in Medicinal Chemistry: Taranabant
While a direct synthetic route using N-Boc-4-chlorophenylglycine is not explicitly detailed in readily available literature, the core structure of the cannabinoid-1 receptor inverse agonist taranabant features a 3-(4-chlorophenyl)propyl moiety. The synthesis of such structures often involves precursors derived from chlorophenyl-containing amino acids. Taranabant was developed for the treatment of obesity, highlighting the potential of incorporating chlorophenyl groups into pharmacologically active molecules.[8][9]
Chemical Reactivity and Handling
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality to many other protecting groups is a key advantage in complex syntheses.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the N-Boc-protected compound in an appropriate solvent (e.g., DCM).
-
Acid Treatment: Add a solution of TFA in DCM (typically 25-50% v/v) to the reaction mixture.
-
Reaction: Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine is often obtained as a TFA salt.
Safety and Handling
N-Boc-4-chlorophenylglycine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-Boc-4-chlorophenylglycine is a versatile and valuable building block for the synthesis of modified peptides and small molecule drug candidates. Its unique structural features and well-established reactivity make it an important tool for medicinal chemists and peptide scientists seeking to develop novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
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(2R)-acetic acid. (n.d.). Amerigo Scientific.
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(R)-4-Chlorophenylglycine: A Keystone Chiral Building Block for Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Design
In the landscape of modern drug discovery, chirality is not merely a structural nuance but a fundamental determinant of therapeutic efficacy and safety.[1][2] Biological systems, from receptors to enzymes, are inherently chiral, creating a stereospecific environment where enantiomers of a drug molecule can exhibit profoundly different pharmacological and toxicological profiles.[1][3] This reality has driven a paradigm shift towards the development of single-enantiomer drugs, a move strongly encouraged by regulatory bodies like the FDA.[3][4]
At the heart of this chiral-centric approach are chiral building blocks: enantiomerically pure molecules that serve as foundational starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).[3][5] Among these, non-proteinogenic amino acids (npAAs) have emerged as exceptionally valuable synthons. (R)-4-Chlorophenylglycine, a prominent member of this class, stands out as a critical intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[6][7] This guide provides a comprehensive overview of (R)-4-chlorophenylglycine, from its synthesis and properties to its application, offering field-proven insights for its effective utilization in pharmaceutical R&D.
Strategic Synthesis of Enantiopure (R)-4-Chlorophenylglycine
The generation of enantiomerically pure (R)-4-chlorophenylglycine is a critical first step that dictates the stereochemical integrity of the final API. The choice of synthetic strategy often balances factors like cost, scale, efficiency, and environmental impact. The primary routes involve either the resolution of a racemic mixture or a direct asymmetric synthesis.
Racemic Synthesis Followed by Chiral Resolution
The most traditional pathway begins with the synthesis of a racemic mixture of DL-4-chlorophenylglycine, typically via a variation of the Strecker synthesis from 4-chlorobenzaldehyde.[8] The subsequent separation of the desired (R)-enantiomer is the crucial step.
-
Classical Diastereomeric Resolution: This method involves reacting the racemic amino acid with a chiral resolving agent, such as D-camphor sulfonic acid or a derivative of tartaric acid, to form a pair of diastereomeric salts.[9][10] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. While conceptually straightforward, this method's primary drawback is its theoretical maximum yield of 50% for the desired enantiomer, necessitating a robust racemization and recycling protocol for the unwanted enantiomer to be economically viable.
-
Enzymatic Kinetic Resolution: A more elegant and industrially favored approach is enzymatic kinetic resolution.[] This technique leverages the high stereoselectivity of enzymes, such as aminoacylases or lipases.[][12][13] In a typical workflow, the racemic amino acid is first derivatized (e.g., N-acetylation). An enzyme that selectively hydrolyzes only the N-acetyl derivative of one enantiomer (e.g., the L- or S-enantiomer) is then introduced. This leaves the unreacted N-acetyl-(R)-4-chlorophenylglycine, which can be separated from the now-free (S)-amino acid based on differences in their physicochemical properties (e.g., solubility at a given pH). The desired (R)-enantiomer is then obtained by a simple chemical hydrolysis of the acetyl group. The advantages of this method are significant: it operates under mild, aqueous conditions, exhibits near-perfect enantioselectivity, and reduces chemical waste, making it a green and efficient alternative.[]
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the target enantiomer, bypassing the need for resolution and overcoming the 50% yield limitation.[14]
-
Catalytic Asymmetric Strecker Reaction: This powerful method adapts the classical Strecker synthesis by employing a chiral catalyst or a chiral auxiliary.[14][15][16] For instance, reacting 4-chlorobenzaldehyde, a cyanide source, and ammonia in the presence of a chiral catalyst (e.g., a BINOL-derived complex) can directly generate an enantiomerically enriched α-aminonitrile.[8] Subsequent hydrolysis of the nitrile furnishes the desired (R)-4-chlorophenylglycine in high enantiomeric excess (ee). The causality behind this approach lies in the formation of a transient chiral environment by the catalyst, which dictates the facial selectivity of the cyanide attack on the imine intermediate.
The choice between these pathways is project-dependent. For large-scale manufacturing, enzymatic resolution often provides a robust and cost-effective solution. For discovery and process development, catalytic asymmetric methods offer elegance and efficiency.
Caption: Synthetic pathways to (R)-4-chlorophenylglycine.
Physicochemical and Structural Properties
Accurate characterization of the building block is a self-validating system that ensures quality and reproducibility in subsequent synthetic steps.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [17] |
| Synonyms | D-4-Chlorophenylglycine, H-D-Phg(4-Cl)-OH | [6][17] |
| CAS Number | 43189-37-3 | [6] |
| Molecular Formula | C₈H₈ClNO₂ | [6] |
| Molecular Weight | 185.61 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6][18][19] |
| Melting Point | ~220-230 °C (for racemic form) | [18][20] |
| Solubility | Soluble in aqueous base (e.g., 0.1M NaOH) | [18] |
Application Profile: A Cornerstone in API Synthesis
The utility of (R)-4-chlorophenylglycine is demonstrated by its incorporation into a range of biologically active molecules. Its rigid phenyl ring and defined stereocenter provide a valuable scaffold for orienting functional groups to achieve precise interactions with biological targets.
Case Study: A Structural Analog in the Synthesis of Clopidogrel (Plavix®)
While the blockbuster antiplatelet drug (S)-Clopidogrel itself incorporates the (S)-2-chlorophenylglycine moiety, its synthesis provides a powerful and directly analogous illustration of the critical role of this class of chiral building blocks.[21][22] The therapeutic activity of Clopidogrel resides exclusively in the (S)-enantiomer; the (R)-enantiomer is inactive.[21][23]
The synthesis involves the coupling of the enantiopure chlorophenylglycine derivative with a thienopyridine core. This underscores a critical principle: starting with an enantiopure building block is vastly more efficient than attempting a difficult and often low-yielding resolution of the final, complex API. The chlorophenylglycine fragment is essential for the drug's interaction with its target, the P2Y₁₂ receptor.
Caption: Integration of a chlorophenylglycine building block into an API.
Broader Applications
Beyond this specific class of drugs, (R)-4-chlorophenylglycine and its derivatives are important intermediates for:
-
CNS-Active Drugs: Including anticonvulsants and other agents targeting the central nervous system.[7]
-
GABAergic Compounds: Molecules that modulate the GABA neurotransmitter system.[7]
-
Agrochemicals and Dyestuffs: Serving as a key intermediate in the synthesis of specialized chemicals.[18][19][24]
Validated Experimental Methodologies
The following protocols are presented as trusted, field-proven methods. They are designed as self-validating systems, with integrated analytical checkpoints to ensure process control.
Protocol 1: Enzymatic Kinetic Resolution of (±)-N-Acetyl-4-chlorophenylglycine
This protocol describes a standard procedure for obtaining the (R)-enantiomer via enzymatic resolution.
Step 1: N-Acetylation of Racemic 4-Chlorophenylglycine
-
Suspend DL-4-chlorophenylglycine (1.0 eq) in water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise while simultaneously adding 2M NaOH solution to maintain the pH between 8.0 and 9.0.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, maintaining pH 8.0.
-
Acidify the solution to pH 2.0 with concentrated HCl.
-
Cool the mixture to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (±)-N-acetyl-4-chlorophenylglycine.
-
Causality: Acylation protects the amine, creating the substrate for the acylase enzyme. The pH control prevents unwanted side reactions and ensures the amine remains nucleophilic.
-
Step 2: Enantioselective Hydrolysis
-
Dissolve (±)-N-acetyl-4-chlorophenylglycine (1.0 eq) in deionized water and adjust the pH to 7.5 with a dilute LiOH or NaOH solution.
-
Add Aminoacylase (e.g., from Aspergillus oryzae, activity units to be determined based on supplier specifications) and a small amount of CoCl₂ (a common enzyme activator).[13]
-
Maintain the reaction at 37 °C and pH 7.5 (using a pH-stat or periodic manual adjustment) for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC to determine the conversion.
-
Trustworthiness: The enzyme's stereospecificity is the cornerstone of this step. It will only cleave the acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched.
-
Step 3: Separation and Isolation
-
Once the reaction reaches ~50% conversion (indicating complete hydrolysis of the S-enantiomer), stop the reaction by acidifying to pH ~3.0 with HCl. This denatures and precipitates the enzyme.
-
Filter off the denatured enzyme.
-
Adjust the filtrate pH to ~4.5. At this isoelectric point, the free (S)-4-chlorophenylglycine is least soluble and will precipitate.
-
Filter to isolate the (S)-4-chlorophenylglycine (the unwanted enantiomer, which can be racemized and recycled).
-
Take the filtrate, which now contains N-acetyl-(R)-4-chlorophenylglycine, and acidify to pH < 2.0.
-
Extract the N-acetyl-(R)-4-chlorophenylglycine into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-acetyl-(R)-enantiomer.
Step 4: Hydrolysis to (R)-4-Chlorophenylglycine
-
Reflux the isolated N-acetyl-(R)-4-chlorophenylglycine in 3M HCl for 4-6 hours.
-
Cool the solution and neutralize to its isoelectric point (pH ~6-7) to precipitate the final product.
-
Filter the solid, wash with cold water and then a small amount of ethanol, and dry under vacuum.
-
Validation: The final product's identity and purity should be confirmed by NMR and mass spectrometry. Its enantiomeric purity must be verified by chiral HPLC or by measuring its specific optical rotation.
-
Protocol 2: Peptide Coupling using (R)-4-Chlorophenylglycine
This protocol illustrates the use of the chiral building block in a standard peptide coupling reaction.
-
In an inert atmosphere (N₂ or Ar), dissolve (R)-4-chlorophenylglycine (1.0 eq) and a suitable coupling partner (e.g., an amino acid methyl ester, 1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C.
-
Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, perform a standard aqueous workup: dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide derivative by flash column chromatography.
-
Expertise: The choice of coupling reagent and base is critical to prevent racemization of the chiral center, a known risk in peptide synthesis. HATU is often chosen for its high efficiency and low racemization tendency. The inert atmosphere and anhydrous conditions are essential to prevent deactivation of the coupling reagents.
-
Conclusion
(R)-4-Chlorophenylglycine is more than just a chemical intermediate; it is an enabling tool for the precise construction of complex, stereochemically defined pharmaceutical agents. A thorough understanding of its synthesis, whether through high-selectivity enzymatic resolution or elegant asymmetric catalysis, allows researchers to confidently incorporate this valuable building block into their synthetic strategies. By adhering to validated protocols and rigorous analytical controls, drug development professionals can leverage the unique structural features of (R)-4-chlorophenylglycine to accelerate the discovery and development of safer, more effective medicines.
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Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. Available at: [Link]
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Enzymatic Resolution of Racemic Amino Acids | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Available at: [Link]
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Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. Available at: [Link]
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Asymmetric synthesis of alpha-amino acids using a chiral catalyst - Purdue e-Pubs. Available at: [Link]
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Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles - Oxford Academic. Available at: [Link]
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Strecker amino acid synthesis - Wikipedia. Available at: [Link]
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New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH. Available at: [Link]
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(R)-4-chlorophenyl glycine - ChemBK. Available at: [Link]
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The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Available at: [Link]
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Enzymatic Resolution of Racemic Amino Acids: Part IV. Another Purification Method of Mold Acylase and Effect of Metal Ions, Cyanide and EDTA on the Enzyme Activity - Oxford Academic. Available at: [Link]
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Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - MDPI. Available at: [Link]
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D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - PubChem - NIH. Available at: [Link]
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The Importance of High-Purity DL-4-Chlorophenylglycine in Pharmaceutical R&D. Available at: [Link]
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University of Groningen Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. Available at: [Link]
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Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed. Available at: [Link]
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DL-4-Chlorophenylglycine - Heilongjiang Taina Technology Development Co., Ltd. Available at: [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. Available at: [Link]
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(PDF) Clopidogrel Hydrogen Sulfate - ResearchGate. Available at: [Link]
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Enantioselective Synthesis of Unnatural Polar Amino Acids. Available at: [Link]
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DL-4-Chlorophenylglycine - Shanghai Freemen Chemicals Co,.Ltd. Available at: [Link]
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The Biological Versatility of N-Boc-Protected Chlorophenylglycine: A Technical Guide for Drug Discovery
Foreword: Beyond a Building Block
In the landscape of modern medicinal chemistry, N-Boc-protected chlorophenylglycine isomers are often relegated to the role of chiral synthons—valuable intermediates in the intricate assembly of complex pharmaceutical agents.[1] While this function is undeniably critical, to view these molecules solely through the lens of synthetic utility is to overlook a burgeoning field of research that points towards their inherent biological activities. This guide ventures beyond the well-trodden path of synthetic application to provide an in-depth exploration of the intrinsic biological potential of N-Boc-protected chlorophenylglycines. For researchers, scientists, and drug development professionals, this document aims to be a foundational resource, illuminating the direct biological effects of these compounds and offering a technical roadmap for their investigation. We will delve into their potential as anticancer and antimicrobial agents, explore their role in enzyme inhibition, and provide detailed, field-proven protocols to empower further discovery.
Section 1: Unveiling the Anticancer Potential
The quest for novel anticancer therapeutics is a cornerstone of biomedical research. Preliminary evidence suggests that certain isomers of N-Boc-protected chlorophenylglycine may play a direct role in curbing the proliferation of cancer cells.
Mechanism of Action: A Focus on Protein Synthesis
The primary putative mechanism of anticancer activity for N-Boc-protected chlorophenylglycine, specifically the N-Boc-2-(4'-Chlorophenyl)-L-glycine isomer, is the disruption of protein synthesis.[2] This vital cellular process is a well-established target for chemotherapeutic intervention. By interfering with the machinery responsible for translating genetic information into functional proteins, these compounds can theoretically induce cell cycle arrest and apoptosis. The precise molecular interactions underpinning this inhibition are still an area of active investigation. It is hypothesized that the chlorophenyl moiety may facilitate binding to specific pockets within the ribosomal machinery or associated protein factors, thereby stalling the elongation of polypeptide chains. The conformation of the molecule is also thought to play a crucial role in its biological activity.[2]
Evaluating Cytotoxicity: The MTT Assay
A fundamental step in assessing the anticancer potential of any compound is to quantify its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[3] The assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Experimental Protocol: MTT Cytotoxicity Assay [3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Boc-protected chlorophenylglycine isomers against a panel of human cancer cell lines.
Materials:
-
N-Boc-protected chlorophenylglycine isomers (e.g., N-Boc-L-4-chlorophenylglycine, N-Boc-D-4-chlorophenylglycine)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])[6][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)[4]
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[3]
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the N-Boc-protected chlorophenylglycine isomer in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations to be tested.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
dot
Caption: Workflow of the MTT cytotoxicity assay.
Section 2: Exploring the Antimicrobial Frontier
The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents. N-Boc-protected amino acids have emerged as a class of molecules with potential antibacterial properties.
Putative Mechanisms of Antimicrobial Action
The precise mechanism by which N-Boc-protected chlorophenylglycine may exert antimicrobial effects is not yet fully elucidated. However, based on the activity of similar compounds, several hypotheses can be proposed. The lipophilic nature of the Boc group combined with the aromatic chlorophenyl moiety may facilitate the interaction with and disruption of bacterial cell membranes. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Another possibility is the inhibition of essential bacterial enzymes involved in processes such as cell wall synthesis or DNA replication.
Quantifying Antimicrobial Efficacy: The Broth Microdilution Method
To rigorously assess the antimicrobial activity of N-Boc-protected chlorophenylglycine, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination [8][9][10]
Objective: To determine the MIC of N-Boc-protected chlorophenylglycine isomers against a panel of pathogenic bacteria.
Materials:
-
N-Boc-protected chlorophenylglycine isomers
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the N-Boc-protected chlorophenylglycine isomer in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[8]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.
-
dot
Caption: Workflow for MIC determination via broth microdilution.
Section 3: A Scaffold for Enzyme Inhibition
Beyond direct cytotoxicity or antimicrobial effects, N-Boc-protected chlorophenylglycine and its derivatives represent a valuable scaffold for the design of specific enzyme inhibitors. The stereochemistry and the electronic properties of the chlorophenyl group can be strategically utilized to achieve high-affinity binding to the active sites of target enzymes.
Case Study: Inhibition of Diacylglycerol Lipase
Research into structurally related compounds has shown that N-benzylic substituted glycine sulfonamides, which share a similar structural motif with derivatives of chlorophenylglycine, can act as reversible inhibitors of diacylglycerol lipase (DAGL).[11] DAGL is a key enzyme in the endocannabinoid signaling pathway. This example highlights the potential for derivatives of N-Boc-protected chlorophenylglycine to be developed into potent and selective enzyme inhibitors for a variety of therapeutic targets.
General Approach to Enzyme Inhibition Assays
The evaluation of enzyme inhibitory activity typically involves the following steps:
-
Selection of a Target Enzyme: Based on a therapeutic rationale, a specific enzyme is chosen.
-
Assay Development: A robust and sensitive assay is developed to measure the activity of the target enzyme. This is often a fluorescence- or absorbance-based assay that monitors the conversion of a substrate to a product.
-
IC50 Determination: The N-Boc-protected chlorophenylglycine derivative is incubated with the enzyme at various concentrations, and the enzyme activity is measured. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Mechanism of Inhibition Studies: Further experiments are conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
dot
Caption: Logical workflow for developing enzyme inhibitors.
Section 4: Data Summary and Future Directions
While direct, quantitative data for the biological activity of N-Boc-protected chlorophenylglycine itself is still emerging, the information on related compounds is promising. The table below summarizes the potential activities and the key assays for their evaluation.
| Biological Activity | Putative Mechanism | Key Evaluation Assay | Relevant Isomers/Derivatives |
| Anticancer | Interference with protein synthesis | MTT Cytotoxicity Assay | N-Boc-2-(4'-Chlorophenyl)-L-glycine |
| Antimicrobial | Membrane disruption, enzyme inhibition | Broth Microdilution (MIC) | General N-Boc protected amino acids |
| Enzyme Inhibition | Competitive or non-competitive binding | Specific enzyme activity assays | Derivatives of chlorophenylglycine |
The field is ripe for further investigation. Key future research directions should include:
-
Systematic Screening: A comprehensive screening of all isomers (ortho, meta, para, D-, and L-) of N-Boc-protected chlorophenylglycine against a wide panel of cancer cell lines and pathogenic microbes.
-
Mechanistic Elucidation: In-depth studies to pinpoint the precise molecular targets and mechanisms of action for any observed biological activities.
-
Derivative Synthesis and SAR: The synthesis of novel derivatives to establish clear structure-activity relationships (SAR) and optimize potency and selectivity.
Conclusion
N-Boc-protected chlorophenylglycine and its congeners are more than just passive players in the synthetic chemist's toolbox. They possess a spectrum of biological activities that warrant dedicated investigation. By moving beyond their established role as building blocks and applying the rigorous experimental approaches outlined in this guide, the research community is well-positioned to unlock the full therapeutic potential of this versatile class of molecules. The journey from a simple starting material to a life-saving drug is long and arduous, but for N-Boc-protected chlorophenylglycine, the first steps on this exciting path are becoming increasingly clear.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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Wikipedia. (2024, September 26). Broth microdilution. In Wikipedia. Retrieved from [Link]
- Cheng, M., Li, T., Gan, Y., Zhang, W., & Zhao, Q. (2025). Directed Evolution of a Nonheme Iron Enzyme to Access Chiral α‐Amino Acid Derivatives by 1,3‐Migratory Nitrene C(sp)─H Insertion.
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Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023). MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)) assay protocol. protocols.io. [Link]
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Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]
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Oakwood Chemical. (n.d.). N-Boc-(4'-chlorophenyl)glycine. Retrieved from [Link]
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Kowalska, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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- Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134.
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- Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Journal of Heterocyclic Chemistry, 58(1), 223-233.
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- Kumar S. R., P. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI.
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Spectroscopic Characterization of Boc-p-chloro-DL-phenylglycine: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide synthesis, the precise structural elucidation of building blocks is paramount. Non-proteinogenic amino acids, such as p-chloro-DL-phenylglycine, are of significant interest due to their ability to impart unique conformational constraints and biological activities to peptides and small molecule therapeutics.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, enhancing solubility in organic solvents and enabling controlled, stepwise synthesis.[1][4] This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize Boc-p-chloro-DL-phenylglycine, ensuring its identity, purity, and suitability for downstream applications.
This document is structured to provide not just data, but a contextual understanding of why specific spectroscopic methods are chosen and how the resulting data is interpreted. For researchers, scientists, and drug development professionals, this guide will serve as a practical reference for the structural verification of this critical synthetic intermediate.
Molecular Structure and Key Spectroscopic Handles
The molecular structure of Boc-p-chloro-DL-phenylglycine contains several key functional groups that give rise to distinct signals in various spectroscopic analyses. Understanding these "handles" is fundamental to interpreting the data.
Caption: Molecular structure of Boc-p-chloro-DL-phenylglycine highlighting key atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Boc-p-chloro-DL-phenylglycine, both ¹H and ¹³C NMR provide a wealth of information.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Boc-p-chloro-DL-phenylglycine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is often suitable for Boc-protected amino acids due to their enhanced solubility in organic solvents.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a map of the different proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| C(CH ₃)₃ (Boc) | ~1.4 | Singlet | 9H | A large, characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| NH | ~5.0-5.5 | Doublet | 1H | The chemical shift can be broad and is solvent-dependent. It will show coupling to the α-proton. |
| α-CH | ~5.2-5.4 | Doublet | 1H | Coupled to the adjacent NH proton. |
| Aromatic H | ~7.3-7.4 | Multiplet (two doublets) | 4H | The para-chloro substituent creates an AA'BB' system, which often appears as two distinct doublets. |
| COOH | ~10-12 | Broad Singlet | 1H | The carboxylic acid proton is often broad and its chemical shift is highly dependent on concentration and solvent. |
Rationale for Experimental Choices: The use of a high-field spectrometer enhances signal dispersion, which is particularly useful for resolving the aromatic protons. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.
¹³C NMR Spectroscopy: Carbon Backbone Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C (CH₃)₃ (Boc) | ~28 | A single peak for the three equivalent methyl carbons. |
| C (CH₃)₃ (Boc) | ~80 | The quaternary carbon of the Boc group. |
| α-C H | ~57-60 | The chemical shift is influenced by the adjacent phenyl and amino groups. |
| Aromatic C -H | ~128-130 | Two signals are expected for the ortho and meta carbons to the chloro substituent. |
| Aromatic C -Cl | ~133-135 | The carbon directly attached to the chlorine atom. |
| Aromatic C -Cα | ~138-140 | The ipso-carbon attached to the α-carbon. |
| N-C =O (Boc) | ~155 | The urethane carbonyl carbon. |
| C OOH | ~173-176 | The carboxylic acid carbonyl carbon. |
Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts should align with established ranges for similar functional groups.[5][6]
Caption: A simplified workflow for NMR-based structural verification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Sample Preparation and Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the sample spectrum.
Interpretation of Key Vibrational Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad | A very broad band due to hydrogen bonding. |
| N-H Stretch (Amide) | ~3300 | Medium | |
| C-H Stretch (Aromatic & Aliphatic) | 3100-2850 | Medium-Strong | |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | |
| C=O Stretch (Urethane) | ~1690 | Strong | Often appears as a distinct shoulder or a separate peak from the carboxylic acid carbonyl. |
| C=C Stretch (Aromatic) | ~1600, ~1490 | Medium | |
| C-Cl Stretch | ~1090 | Strong | A characteristic absorption for the aryl chloride. |
Trustworthiness of the Protocol: The presence of all the expected characteristic peaks provides strong evidence for the proposed structure. The broad O-H and the two distinct C=O stretches are particularly diagnostic for a Boc-protected amino acid.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and substructures.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids and is compatible with liquid chromatography for purity analysis (LC-MS).
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Analysis: The analysis can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ is often observed. In negative mode, the deprotonated molecule [M-H]⁻ is typically seen.
Expected Mass and Fragmentation
-
Molecular Formula: C₁₄H₁₈ClNO₄
-
Monoisotopic Mass: 300.0897 (for the most abundant isotopes)
-
Expected Ions:
-
[M+H]⁺: m/z 301.0975
-
[M+Na]⁺: m/z 323.0795
-
[M-H]⁻: m/z 299.0822
-
Plausible Fragmentation Pathways:
A key fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group or isobutylene.
Caption: A potential fragmentation pathway for Boc-p-chloro-DL-phenylglycine in positive ion ESI-MS.
Conclusion
The spectroscopic characterization of Boc-p-chloro-DL-phenylglycine is a critical quality control step in its use as a building block for pharmaceutical development. A combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and orthogonal dataset to confirm the structure and purity of the material. By understanding the principles behind each technique and the expected data, researchers can confidently verify the integrity of their starting materials, which is a foundational element of scientific rigor and successful drug development campaigns.
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]
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MDPI. (n.d.). Amino Acid and Peptide Immobilization on Oxidized Nanocellulose: Spectroscopic Characterization. Retrieved from [Link]
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PubMed. (n.d.). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of all prepared BOC-glycine and esters. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]
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ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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PubMed. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis.... Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
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ResearchGate. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. Retrieved from [Link]
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PMC. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]
-
n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). A kind of method preparing p-chlorophenylglycine.
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International Journal of Pharmaceutical Sciences and Research. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved from [Link]
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ResearchGate. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. Retrieved from [Link]
-
ResearchGate. (n.d.). Raman and IR spectral studies of D‐phenylglycinium perchlorate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). N-Boc-DL-phenylglycine, 98%. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-D-Phe(4-Cl)-OH [57292-44-1]. Retrieved from [Link]
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The Strategic Role of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic Acid in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary drug discovery, the strategic use of chiral building blocks is paramount to the efficient and stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial intermediates, 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid has emerged as a cornerstone in the development of novel therapeutics, most notably in the synthesis of antithrombotic agents. This technical guide provides an in-depth exploration of this versatile molecule, from its synthesis and chemical rationale to its pivotal application in the creation of life-saving medicines. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Foundational Insights: Understanding the Molecule's Significance
This compound, often referred to as Boc-4-chlorophenylglycine, is a non-proteinogenic amino acid derivative. Its value in medicinal chemistry is multi-faceted, stemming from three key structural features:
-
The Chiral Center: The α-carbon is chiral, meaning the molecule exists as two non-superimposable mirror images (enantiomers). In drug development, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1]. The ability to synthesize and utilize a single enantiomer of this building block is therefore critical.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines in organic synthesis[2][3][4][5][6]. Its function is to temporarily "mask" the reactive amino group, preventing it from participating in unwanted side reactions during a synthetic sequence[7][8]. The choice of the Boc group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, a crucial feature for the synthesis of complex molecules with sensitive functional groups[2][5][7][8].
-
The 4-Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule and its interactions with biological targets[9]. This substitution can enhance binding affinity and modulate the pharmacokinetic profile of the final drug molecule.
These features make Boc-4-chlorophenylglycine a highly valuable and versatile intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases[10].
Enantioselective Synthesis: Crafting the Chiral Architect
The production of enantiomerically pure (R)- or (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is a critical first step in its application. While several methods exist for enantioselective synthesis, enzymatic kinetic resolution (EKR) of a racemic mixture of the corresponding N-acylamino acid stands out as a highly efficient and scalable approach[1][11].
The Rationale Behind Enzymatic Kinetic Resolution
EKR leverages the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of chiral amino acids, penicillin G acylase is a commonly employed enzyme[1][11]. The causality behind this choice lies in the enzyme's ability to selectively hydrolyze the N-acyl group of one enantiomer, allowing for the easy separation of the desired free amino acid from the unreacted acylated enantiomer.
Figure 1: Workflow of Enzymatic Kinetic Resolution.
Detailed Experimental Protocol: Enzymatic Kinetic Resolution
This protocol outlines a typical procedure for the enzymatic kinetic resolution of racemic N-phenylacetyl-4-chlorophenylglycine to obtain the (R)-enantiomer.
Step 1: Synthesis of Racemic N-Phenylacetyl-4-chlorophenylglycine
-
Reaction Setup: In a reaction vessel, dissolve racemic 4-chlorophenylglycine in an aqueous solution of sodium hydroxide.
-
Acylation: Cool the solution in an ice bath and add phenylacetyl chloride dropwise while maintaining the pH with the addition of sodium hydroxide solution.
-
Work-up: After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the N-phenylacetyl-4-chlorophenylglycine.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Enzymatic Hydrolysis
-
Enzyme Immobilization: Immobilized Penicillin G Acylase is often used to simplify enzyme recovery and reuse.
-
Reaction: Suspend the racemic N-phenylacetyl-4-chlorophenylglycine in a buffered aqueous solution. Add the immobilized enzyme and stir the mixture at a controlled temperature (typically 30-40°C) and pH.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the extent of hydrolysis.
-
Separation: Once approximately 50% hydrolysis is achieved, stop the reaction and separate the enzyme by filtration.
Step 3: Isolation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid
-
Extraction: Extract the unreacted (S)-N-phenylacetyl-4-chlorophenylglycine from the aqueous solution with an organic solvent (e.g., ethyl acetate) at an acidic pH.
-
Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of 4-chlorophenylglycine (around pH 6) to precipitate the (R)-enantiomer.
-
Purification: Collect the solid by filtration, wash with cold water, and dry to yield (R)-2-amino-2-(4-chlorophenyl)acetic acid with high enantiomeric excess.
Step 4: Boc Protection
-
Reaction: Suspend the (R)-2-amino-2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate) to the suspension.
-
Work-up: Stir the reaction mixture until the starting material is consumed. Acidify the solution and extract the product with an organic solvent.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid by crystallization or chromatography.
| Parameter | Typical Value | Reference |
| Yield (EKR) | ~45% (for the R-enantiomer) | [1][11] |
| Enantiomeric Excess (e.e.) | >99% | [1][11] |
| Purity (after Boc protection) | >98% |
Application in Drug Synthesis: The Case of Ticagrelor
A prime example of the critical role of (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is its use as a key intermediate in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used for the prevention of thrombotic events[12][13][14][15].
The P2Y12 Receptor and the Role of Ticagrelor
The P2Y12 receptor is a G protein-coupled receptor found on the surface of platelets that plays a crucial role in platelet activation and aggregation[10][15]. When activated by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to the formation of blood clots. Ticagrelor acts as a reversible, non-competitive antagonist of the P2Y12 receptor, binding to a site distinct from the ADP binding site and preventing the receptor from adopting its active conformation[3][4]. This allosteric inhibition effectively blocks platelet aggregation and reduces the risk of thrombosis[3][4].
Figure 2: Mechanism of P2Y12 Receptor Inhibition by Ticagrelor.
Synthetic Strategy for Ticagrelor Incorporating Boc-4-chlorophenylglycine
The synthesis of Ticagrelor is a multi-step process that involves the careful assembly of its complex molecular architecture. (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid serves as a crucial chiral building block for introducing the 4-chlorophenylglycine moiety, which is essential for the drug's activity.
A generalized synthetic workflow is as follows:
Figure 3: Simplified Synthetic Workflow for Ticagrelor.
The Boc-protected amino acid is typically activated and then coupled with another key intermediate. The Boc group ensures that the amino functionality does not interfere with the coupling reaction. Following the formation of the amide bond, the Boc group is removed under acidic conditions to allow for subsequent cyclization and elaboration of the molecule to afford the final Ticagrelor structure[16][17][18].
The choice to use the Boc-protected amino acid is deliberate. It provides robust protection during the coupling step, and its clean removal is crucial for the high-yield synthesis of the advanced intermediates required for Ticagrelor[16][17][18].
Structure-Activity Relationship (SAR) and the Importance of the 4-Chlorophenylglycine Moiety
Structure-activity relationship studies on Ticagrelor and its analogues have highlighted the critical importance of the 4-chlorophenylglycine fragment for its potent antiplatelet activity[8][19]. Modifications to this part of the molecule often lead to a significant decrease in P2Y12 receptor antagonism. The 4-chlorophenyl group is believed to engage in favorable hydrophobic and/or halogen bonding interactions within the binding pocket of the P2Y12 receptor, thereby contributing significantly to the overall binding affinity of the drug[2][5].
Conclusion
This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated synthesis, leveraging the principles of enantioselective catalysis, and its judicious application in the construction of complex APIs like Ticagrelor underscore its significance. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis, rationale, and application of such key building blocks is essential for the continued development of innovative and effective medicines. This guide has aimed to provide a comprehensive overview, grounded in scientific principles and practical application, to aid in this endeavor.
References
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- RxList. (2025). Do ticagrelor and cangrelor act on the same binding site, specifically the P2Y12 receptor?.
- Moro, S., et al. (2015). Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
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- US Patent 9,359,366. (2016).
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- BenchChem. (2025). A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid.
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- BenchChem. (2025). Technical Support Center: Enhancing Enzymatic Kinetic Resolution of (Chlorophenyl)acetic Acid.
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Introduction to Boc protected non-proteinogenic amino acids
An In-Depth Technical Guide to Boc-Protected Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Proteomic Alphabet
In the landscape of modern drug discovery and peptide science, the twenty proteinogenic amino acids represent only the starting point. The exploration of non-proteinogenic amino acids (NPAAs)—a vast collection of over 1,000 natural and synthetic amino acids not encoded in the standard genetic blueprint—has become a transformative strategy.[1] These unique building blocks are instrumental in designing novel therapeutics, research tools, and advanced biomaterials.[2][3] By incorporating NPAAs into peptide sequences, researchers can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, thereby enhancing their therapeutic potential.[3][4][5][6]
The synthesis of these modified peptides, however, is a complex undertaking that hinges on the precise control of chemical reactions. This control is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions.[][8] Among the most versatile and widely utilized of these is the tert-butyloxycarbonyl (Boc) group .[9] Prized for its robustness under basic and nucleophilic conditions, yet readily removable under mild acid, the Boc group is a cornerstone of modern peptide chemistry.[9][10][11][12]
This technical guide provides a comprehensive exploration of Boc-protected non-proteinogenic amino acids, from the fundamental chemistry of their synthesis and deprotection to their application in solid-phase peptide synthesis and their impact on drug development.
The Foundational Chemistry: Boc Protection and Deprotection
The strategic success of the Boc group lies in its predictable and selective application and removal. This allows for the stepwise assembly of complex peptide chains with high fidelity.
The Mechanism of Boc Protection
The introduction of the Boc group to the α-amino moiety of a non-proteinogenic amino acid is a straightforward yet elegant process. The most common method involves the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[9][10][13]
The reaction proceeds via a nucleophilic attack from the deprotonated amino group on one of the electrophilic carbonyl carbons of the Boc anhydride.[11][13] This is facilitated by a base, such as sodium hydroxide or triethylamine, which enhances the nucleophilicity of the amine.[10][14] The resulting tetrahedral intermediate collapses, yielding the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, which drives the reaction to completion.[9][13]
Caption: Mechanism of N-Boc protection of a non-proteinogenic amino acid.
The Mechanism of Boc Deprotection
The removal of the Boc group is the critical step that enables the sequential addition of amino acids during peptide synthesis. This is achieved through acidolysis, most commonly with a moderately strong acid like trifluoroacetic acid (TFA).[10][15]
The mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by the acid.[10] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates, releasing the free amine and carbon dioxide.[9][10][16]
A critical consideration during deprotection is the fate of the tert-butyl cation. This electrophilic species can react with nucleophilic side chains of certain amino acid residues, such as tryptophan (Trp), methionine (Met), and cysteine (Cys), leading to undesired alkylation.[17] To prevent these side reactions, "scavengers" like anisole, thioanisole, or dithiothreitol (DTE) are added to the deprotection solution to trap the cation.[14][16][17]
Caption: Acid-catalyzed deprotection of a Boc-protected peptide amine.
Synthesis and Purification of Boc-Protected NPAAs
While many Boc-protected NPAAs are commercially available, custom synthesis is often required for novel structures. This involves the chemical synthesis of the unique amino acid followed by its protection.
Experimental Protocol: General N-Boc Protection of an NPAA
This protocol describes a standard procedure for the N-terminal protection of a generic non-proteinogenic amino acid using Boc anhydride.
Materials:
-
Non-proteinogenic amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
5% Citric Acid Solution (cold)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) and NaOH (2.0 eq) in a 1:1 mixture of water and 1,4-dioxane.
-
Cooling: Cool the solution to 0 °C using an ice bath while stirring.
-
Boc Anhydride Addition: Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.[12]
-
Aqueous Workup: Dilute the remaining aqueous solution with water. Wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.[12]
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to a pH of 2-3 with a cold 5% citric acid solution. The product should precipitate or form an oil.[12][18]
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).[12][19]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected NPAA.
Purification Strategies
The crude product often requires further purification to meet the stringent requirements for peptide synthesis.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is an effective method for achieving high purity.[18]
-
DCHA Salt Formation: If the Boc-NPAA is an oil, it can often be converted into a stable, crystalline dicyclohexylamine (DCHA) salt by dissolving the oil in a non-polar solvent like ether and adding one equivalent of DCHA.[18]
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from impurities with different polarities.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Benzyl (Bzl) strategy was a foundational method in the development of SPPS and remains a powerful tool, especially for synthesizing complex peptides containing NPAAs.[9]
The Boc/Bzl SPPS Workflow
The core of the method is an iterative cycle of steps performed on a solid support (resin).[4][10] The strategy relies on differential acid lability: the Nα-Boc group is removed with a moderate acid (TFA), while the side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid (like HF) for cleavage.[10][17]
Caption: Workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Single SPPS Coupling Cycle with a Boc-NPAA
This protocol outlines the key steps for adding one Boc-protected non-proteinogenic amino acid to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM)
-
Boc-protected non-proteinogenic amino acid (3-4 eq)
-
Coupling reagent (e.g., HBTU, HATU) (3-4 eq)
-
Base: Diisopropylethylamine (DIEA) (6-8 eq)
-
N,N-Dimethylformamide (DMF)
Methodology (Post-Deprotection and Neutralization):
-
Activation: In a separate vessel, pre-activate the Boc-NPAA. Dissolve the Boc-NPAA and the coupling reagent in DMF. Add DIEA and allow the mixture to react for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. The unique structure of some NPAAs may cause steric hindrance, potentially requiring longer coupling times or double coupling.[4]
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
-
Washing: Once complete, drain the reaction vessel and thoroughly wash the peptide-resin with DMF, followed by DCM, to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Characterization and Impact in Drug Discovery
The successful synthesis of a Boc-NPAA and its incorporation into a peptide must be verified through rigorous analytical characterization.
Analytical Characterization
| Technique | Application | Purpose |
| NMR Spectroscopy | Boc-NPAA Structure | Elucidates the complete chemical structure and confirms successful Boc protection.[1] |
| Mass Spectrometry | Molecular Weight | Confirms the correct mass of the Boc-NPAA and the final, purified peptide.[4] |
| RP-HPLC | Purity Analysis | Assesses the purity of the crude and final peptide products, and is the primary method for purification.[1][4][20] |
| Capillary Electrophoresis | Chiral Analysis | Can be used to determine the enantiomeric purity of the NPAA.[21] |
The Strategic Advantage of NPAAs in Therapeutics
The incorporation of NPAAs is a cornerstone of modern peptide drug design, used to systematically enhance pharmacokinetic and pharmacodynamic properties.[5][20][]
| NPAA-Induced Modification | Therapeutic Advantage | Example Mechanism |
| Increased Proteolytic Stability | Longer in-vivo half-life, reduced dosing frequency. | Replacing an L-amino acid with its D-enantiomer or an N-methylated amino acid makes the adjacent peptide bond resistant to cleavage by proteases.[3][20] |
| Improved Bioavailability | Enhanced cell permeability and potential for oral delivery. | Modifying side chains to increase lipophilicity can improve absorption across biological membranes.[6][20] |
| Enhanced Potency & Selectivity | Tighter and more specific binding to the biological target. | Unique side-chain functionalities of NPAAs can form novel hydrogen bonds, hydrophobic, or electrostatic interactions within the target's binding pocket.[20][] |
| Conformational Constraint | Higher affinity and stability due to a more rigid structure. | Incorporating cyclic or α,α-disubstituted NPAAs can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding. |
Conclusion
Boc-protected non-proteinogenic amino acids are far more than mere chemical curiosities; they are indispensable tools that empower researchers and drug developers to push beyond the boundaries of natural peptide chemistry. The robust and well-understood nature of the Boc protecting group provides a reliable framework for incorporating these unique building blocks into complex molecular architectures. By leveraging the vast structural diversity of NPAAs, scientists can rationally design peptide-based therapeutics with superior stability, enhanced potency, and improved pharmacokinetic profiles, ultimately accelerating the development of next-generation medicines.
References
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- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (n.d.). PMC - NIH.
- Applications of unnatural amino acids in drug design. (n.d.). Benchchem.
- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019). Chemical Reviews.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC - PubMed Central.
- Non-proteinogenic amino acids – Knowledge and References. (n.d.). Taylor & Francis.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.).
- Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. (n.d.).
- Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. (n.d.). Benchchem.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. (n.d.). Benchchem.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- An In-depth Technical Guide to the BOC Protecting Group in Amino Acid Chemistry. (n.d.). Benchchem.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (n.d.). Semantic Scholar.
- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.
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Introduction: Contextualizing Boc-Glycine in Modern Research
An In-depth Technical Guide to the Safe Handling of (tert-butoxycarbonyl)aminoacetic Acid
(tert-butoxycarbonyl)aminoacetic acid, commonly referred to in the scientific community as N-Boc-glycine or Boc-Gly-OH, is a cornerstone reagent in synthetic chemistry. As a derivative of the simplest amino acid, glycine, its primary utility lies in the strategic protection of the amino group by a tert-butoxycarbonyl (Boc) moiety. This acid-labile protecting group is fundamental to solid-phase peptide synthesis (SPPS) and solution-phase synthesis, preventing unwanted side reactions and ensuring the controlled, sequential assembly of complex peptides and peptidomimetics. Its application is critical in drug development, the synthesis of hormone analogs, enzyme inhibitors, and various bioconjugation techniques.
Given its prevalence in research and pharmaceutical development, a comprehensive understanding of its safety profile and handling requirements is not merely a matter of regulatory compliance, but a prerequisite for ensuring the safety of laboratory personnel and the integrity of scientific research. This guide provides an in-depth analysis of the hazards, handling protocols, and emergency procedures associated with Boc-glycine, grounded in authoritative safety data and field-proven practices.
Section 1: Hazard Identification and Toxicological Profile
The safe handling of any chemical begins with a clear-eyed assessment of its intrinsic hazards. While some safety data sheets (SDS) for Boc-glycine state that the substance does not meet the criteria for classification, others present more significant warnings. For the purpose of ensuring maximum safety, this guide adopts the more conservative hazard classifications reported by multiple chemical suppliers. The primary hazards associated with Boc-glycine are oral toxicity and serious eye damage.
1.1 Globally Harmonized System (GHS) Classification
A synthesis of available data indicates the following GHS classification should be observed as a precautionary standard.
| Hazard Class | Category | Signal Word | Pictogram | Hazard Statement | Sources |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed | ||
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
Note: It is crucial to consult the specific Safety Data Sheet provided by your supplier, as classifications may vary.
1.2 Toxicological Insights: The Rationale Behind the Hazards
The toxicological properties of Boc-glycine have not been exhaustively investigated. However, the available information provides a clear directive for cautious handling:
-
Oral Toxicity (H302): Accidental ingestion may be harmful. Animal studies have indicated that ingestion of significant quantities could cause serious health damage. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas where the compound is handled.
-
Serious Eye Damage (H318): This is the most severe hazard classification for Boc-glycine. Direct contact with the solid powder or solutions can cause serious, potentially irreversible, damage to the eyes. The acidic nature of the carboxylic acid group, combined with the physical properties of the fine powder, likely contributes to this corrosive effect.
-
Skin Contact: While not formally classified as a skin irritant in most sources, direct contact should be avoided. Good laboratory practice dictates minimizing all chemical exposure.
-
Sensitization: There is a possibility of allergic reactions developing in certain sensitive individuals after prolonged or repeated exposure.
Section 2: Comprehensive Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the primary mechanism for mitigating the risks identified above. The following procedures are designed as a self-validating system of safety.
2.1 Engineering Controls and Personal Protective Equipment (PPE)
The principle of causality dictates that preventing exposure is superior to reacting to it. This is achieved through a combination of environmental controls and personal barriers.
-
Ventilation: Always handle Boc-glycine, particularly in its powdered form, in a well-ventilated area. A laboratory chemical fume hood is strongly recommended for procedures that may generate dust, such as weighing or transferring the solid.
-
Eye and Face Protection: Due to the severe eye hazard, wearing tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards is mandatory. For tasks with a higher risk of splashing, such as when working with solutions, the use of a full-face shield in addition to goggles is best practice.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of contaminated gloves in accordance with laboratory procedures.
-
Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: Under conditions of adequate engineering controls (i.e., a fume hood), respiratory protection is typically not required. However, if dust is generated in an open environment, a NIOSH-approved N95 dust mask or equivalent should be used.
Caption: Logical workflow for emergency response procedures.
3.4 Waste Disposal
All waste containing Boc-glycine, including contaminated materials and unused product, must be treated as chemical waste. Disposal must be conducted through a licensed disposal company and in strict accordance with all applicable federal, state, and local environmental regulations. Do not allow waste to enter drains or the environment.
Section 4: Chemical and Physical Data
A summary of key physical and chemical properties is provided for quick reference.
| Property | Value | Sources |
| Chemical Name | (tert-butoxycarbonyl)aminoacetic acid | |
| Synonyms | N-Boc-glycine, Boc-Gly-OH | |
| CAS Number | 4530-20-5 | |
| Molecular Formula | C₇H₁₃NO₄ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 86 - 89 °C (lit.) | |
| Stability | Stable under recommended storage conditions. |
References
The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the strategic masking and unmasking of reactive functional groups is a foundational principle. Among the arsenal of chemical shields developed for this purpose, the tert-butoxycarbonyl (Boc) group holds a place of historical significance and enduring utility. Its introduction revolutionized the field, enabling the stepwise assembly of amino acids into complex peptides with a high degree of control and fidelity. This in-depth technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles and mechanistic underpinnings to its practical application in both solution-phase and solid-phase peptide synthesis (SPPS).
The Logic of Protection: Why Amino Acids Need a Temporary Shield
Amino acids, the building blocks of proteins, are bifunctional molecules, possessing both a nucleophilic amino group (-NH₂) and an acidic carboxyl group (-COOH). Many also feature reactive side chains. In the absence of protective groups, the activation of the carboxyl group of one amino acid for peptide bond formation would lead to a chaotic polymerization, with amino groups reacting indiscriminately.[] The core function of a protecting group is to temporarily render a specific functional group inert to a particular set of reaction conditions, allowing for selective transformations to occur elsewhere in the molecule.[][2] An ideal protecting group must be introduced efficiently, remain stable throughout various synthetic steps, and be removed cleanly under conditions that do not compromise the integrity of the newly formed peptide.[3]
The Boc Group: A Profile of an Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[4] Its defining characteristic is its stability in basic and nucleophilic environments, coupled with its facile removal under moderately acidic conditions.[5][6] This acid lability is the cornerstone of its utility and dictates the strategic approach to peptide synthesis where it is employed.[2][7]
The choice of the tert-butyl group is not arbitrary. The stability of the tertiary carbocation formed during the acid-catalyzed deprotection is a key thermodynamic driver for the cleavage reaction.[8] This makes the Boc group significantly more susceptible to acid cleavage than, for example, a methoxycarbonyl derivative, allowing for its selective removal.[8]
The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective
A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is critical for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection: Masking the Amine
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[5][9]
The mechanism proceeds as follows:
-
Deprotonation: A base, such as sodium hydroxide or triethylamine, deprotonates the α-amino group of the amino acid, increasing its nucleophilicity.[4][5]
-
Nucleophilic Attack: The resulting amino anion attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][8]
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Collapse and Product Formation: This intermediate collapses, leading to the formation of the N-Boc protected amino acid and a tert-butyl carbonate leaving group. This unstable leaving group readily decomposes into carbon dioxide and tert-butoxide, which is then protonated to tert-butanol.[4][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[4]
}
Boc Protection Mechanism.
Boc Deprotection: Unveiling the Amine with Acid
The removal of the Boc group is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5][10][11]
The acid-catalyzed deprotection mechanism involves several key steps:[8][10]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[10][12] This initial protonation makes the carbamate a better leaving group.
-
Cleavage and Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8][10][12]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[10][13] This irreversible step drives the deprotection to completion.
-
Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., a trifluoroacetate salt).[10][14]
}
Boc Deprotection Mechanism.
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.[10][12]
Application in Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl Strategy
The Boc protecting group was central to the original development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield. The "Boc/Bzl" strategy utilizes the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable, benzyl-based (Bzl) groups for the "permanent" protection of reactive amino acid side chains.[5][14]
This strategy is considered semi-orthogonal because both types of protecting groups are removed by acid, but their removal requires different acid strengths.[15][16] The Boc group is cleaved by a moderately strong acid like TFA, while the benzyl-based side-chain protecting groups and the linkage to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal in the final step.[5][14]
The cyclical process of Boc-based SPPS involves the following steps:[17]
-
Deprotection: The Boc group is removed from the N-terminal amino acid of the resin-bound peptide using a solution of TFA in DCM.[17][18]
-
Neutralization: Following deprotection, the N-terminal amino group is present as a TFA salt. This must be neutralized to the free amine before the next coupling step can occur. This is typically achieved by washing the resin with a hindered base, such as diisopropylethylamine (DIEA).[14][17]
-
Coupling: The next Boc-protected amino acid is activated (e.g., with DCC/HOBt or HBTU/HATU) and coupled to the free N-terminal amine of the growing peptide chain.[][17]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.[5][17]
}
The Boc-SPPS Cycle.
Boc vs. Fmoc: A Tale of Two Chemistries
The main alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy. The key differences are summarized below:
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA)[2] | Base-labile (e.g., piperidine in DMF)[2] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF)[5] | Moderate acid (e.g., TFA)[15] |
| Orthogonality | Semi-orthogonal[16] | Fully orthogonal[14][16] |
| Advantages | Can be advantageous for hydrophobic or aggregation-prone sequences.[][19] | Milder overall conditions, compatible with a wider range of modifications.[16][19] |
| Disadvantages | Requires hazardous strong acids (HF) and specialized equipment.[2][20] | Potential for diketopiperazine formation at the dipeptide stage.[2] |
Troubleshooting and Side Reactions: Managing the tert-Butyl Cation
The primary challenge in Boc deprotection is managing the highly reactive tert-butyl cation generated during the cleavage step.[12][21] This electrophile can lead to undesired side reactions by alkylating nucleophilic amino acid residues within the peptide chain.[22][23]
Amino acid residues particularly susceptible to tert-butylation include:[22]
-
Tryptophan (Trp): The electron-rich indole side chain is highly prone to alkylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
To prevent these side reactions, scavengers are added to the deprotection/cleavage cocktail.[22][23] These are nucleophilic species, such as water, triisopropylsilane (TIS), or thioanisole, that are present in high concentration to trap the tert-butyl cation before it can react with the peptide.[22][24]
Experimental Protocols
The following are generalized, step-by-step methodologies for the Boc protection of an amino acid and a deprotection cycle in SPPS.
Protocol 1: Boc Protection of an Amino Acid (e.g., L-Alanine)
Objective: To introduce the Boc protecting group onto the α-amino group of L-Alanine.
Materials:
-
L-Alanine
-
Dioxane
-
Water
-
1N Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate
-
1N Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve L-Alanine (1.0 equivalent) in a 1:1 mixture of dioxane and water.[5]
-
Add 1N NaOH (2.0 equivalents) to the solution.[5] Cool the solution to 0°C in an ice bath.[5]
-
Add (Boc)₂O (1.1 equivalents) to the solution while stirring.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[5]
-
Carefully acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.[5]
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine.[5]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the N-terminal Boc group from a resin-bound peptide chain.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.[17][19]
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[14][17] Agitate the mixture for 1-2 minutes (pre-wash).
-
Drain the TFA solution and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[17][18]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.[17]
-
Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 2 minutes each).[17]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[5][17]
-
The resin is now ready for the next coupling step.
Conclusion
The Boc protecting group, a cornerstone of peptide chemistry, offers a robust and reliable method for the synthesis of peptides. Its acid-labile nature, which contrasts with the base-labile Fmoc group, provides chemists with a distinct strategic choice. While the Boc/Bzl SPPS strategy has been largely superseded by the milder Fmoc/tBu approach for routine synthesis, it remains an invaluable tool for specific applications, particularly in the synthesis of long, difficult, or hydrophobic sequences where aggregation can be problematic.[][19][20] A deep understanding of the underlying chemical principles, reaction mechanisms, and potential side reactions associated with Boc chemistry is paramount for any scientist or researcher aiming to successfully synthesize high-quality peptides for research, diagnostics, and therapeutic development.
References
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
- Tam, J. P., & Merrifield, R. B. (1985). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. The Journal of Organic Chemistry, 50(25), 5291-5298.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.3.
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Department of Chemistry.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143-146.
- Jones, A. D., et al. (2011). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 15(4), 847-856.
-
Hebei Boze Chemical Co., Ltd. (2023). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Góngora-Benítez, M., et al. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 17(10), 1258-1265.
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Discovery and history of chlorophenylglycine derivatives
An In-Depth Technical Guide to the Discovery and History of Chlorophenylglycine Derivatives
Abstract
The journey of chlorophenylglycine derivatives from laboratory curiosities to indispensable tools in pharmacology and pharmaceutical manufacturing is a compelling narrative of chemical ingenuity and biological discovery. Initially explored as unnatural amino acids, their history is intrinsically linked to the burgeoning field of glutamate neurotransmission, particularly the discovery and characterization of metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the discovery, synthesis, and evolving applications of this critical chemical scaffold. We will delve into the foundational synthetic methodologies, the pivotal role these derivatives played in elucidating mGluR pharmacology, the nuanced structure-activity relationships that govern their function, and their significant impact as key pharmaceutical intermediates.
Part 1: Genesis of a Scaffold - The Early Synthesis and Resolution of Chlorophenylglycine
The story of chlorophenylglycine derivatives begins not in a biological context, but as a challenge in organic synthesis. The creation of non-proteinogenic amino acids with specific stereochemistry has long been a goal for chemists seeking to build novel peptides or pharmacologically active small molecules. Phenylglycine, with its simple yet elegant structure, provided a foundational template, and the introduction of substituents on the phenyl ring, such as a chloro group, offered a direct route to modulate its physicochemical properties.
Foundational Synthetic Routes: The Strecker Synthesis
One of the most robust and classical methods for synthesizing α-amino acids is the Strecker synthesis. This three-component reaction provides a direct pathway to racemic chlorophenylglycines from readily available starting materials. The causality behind this choice of methodology lies in its efficiency and the accessibility of the precursors: a corresponding chlorobenzaldehyde, a cyanide source, and an ammonia source.
The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid. The use of highly toxic cyanide and the need for stringent reaction conditions are notable considerations for this process.[1]
Experimental Protocol: Racemic 2-Chlorophenylglycine Synthesis via Strecker Reaction [2]
-
Reaction Setup: In a suitable reaction vessel, combine 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide in a 1:1 ratio of methanol and water.
-
Intermediate Formation: Stir the solution at 65-70°C for approximately 5 hours. During this phase, the aldehyde, ammonia (from ammonium hydrogencarbonate), and cyanide react to form the intermediate 2-amino-2-(2-chlorophenyl)acetonitrile.
-
Hydrolysis: Concentrate the solution to remove the methanol. Transfer the aqueous solution to an autoclave and add a 45% sodium hydroxide solution.
-
Reflux: Heat the mixture under reflux for 4 hours at 120°C. This harsh basic condition hydrolyzes the nitrile group to a carboxylate.
-
Purification & Decolorization: Cool the reaction mixture and add activated carbon. Stir for 10 minutes to adsorb colored impurities.
-
Isolation: Filter off the activated carbon. Carefully adjust the pH of the filtrate to 7-8 using 50% sulfuric acid. The isoelectric point of the amino acid is reached, causing it to precipitate out of the solution.
-
Final Product: Filter the precipitate, wash with water, and dry to yield racemic 2-chlorophenylglycine.[2]
The Chirality Challenge: Methods for Enantiomeric Resolution
For most pharmacological applications, a single enantiomer is required, as stereoisomers often possess vastly different biological activities. The (S)-enantiomer of 2-chlorophenylglycine, for instance, is a critical intermediate for the synthesis of the antiplatelet drug clopidogrel.[3][4] Therefore, the resolution of the racemic mixture produced by methods like the Strecker synthesis is a critical downstream process.
Chemical Resolution: A common strategy involves diastereomeric salt formation. A chiral resolving agent, such as D-camphorsulfonic acid or tartaric acid, is added to a solution of the racemic chlorophenylglycine.[3] The two resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized and separated.
Enzymatic Resolution: A more elegant and "green" approach employs enzymes that can stereoselectively act on a derivative of the racemic mixture. Penicillin acylase is a prime example.[5][6] The racemic chlorophenylglycine is first acylated (e.g., with a phenylacetyl group). The immobilized penicillin acylase then selectively hydrolyzes the acyl group from one enantiomer (e.g., the R-form), leaving the desired S-enantiomer acylated. The difference in chemical properties between the free amino acid and the acylated version allows for their easy separation.[5] This method is valued for its high selectivity, yielding products with high enantiomeric excess (ee).[5][6]
Part 2: Unveiling the Biological Target - The Intersection with Glutamate Receptor Pharmacology
While chemists were refining the synthesis of chlorophenylglycine, neuroscientists were uncovering the complexity of glutamate, the primary excitatory neurotransmitter in the brain.[7] It became clear that glutamate's actions were not mediated by a single receptor type. This led to the discovery of a new family of G protein-coupled receptors: the metabotropic glutamate receptors (mGluRs).
A New Frontier: The Metabotropic Glutamate Receptors (mGluRs)
Unlike their ionotropic counterparts (iGluRs), which form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through intracellular second messenger cascades.[7] They are classified into three groups based on sequence homology, pharmacology, and signaling pathways:[7]
-
Group I (mGluR1, mGluR5): Coupled to Gq/G11 proteins, leading to phosphoinositide (PI) hydrolysis and calcium mobilization.[7]
-
Group II (mGluR2, mGluR3): Coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[7]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/Go, inhibiting adenylyl cyclase.[7]
Phenylglycines as mGluR Ligands: Initial Discoveries
The pharmacological dissection of these receptor groups required selective agonists and antagonists, which were initially scarce. The breakthrough came with the investigation of phenylglycine derivatives. Early studies demonstrated that this class of compounds could interact with mGluRs.[8][9][10] For instance, compounds like (+)-α-methyl-4-carboxyphenylglycine (M4CPG) were found to be antagonists at mGluRs linked to PI hydrolysis (Group I receptors).[8][9] This discovery was pivotal, providing researchers with the first chemical tools to probe the function of these receptors.
The "Chloro-" Substitution: A Key to Specificity and Potency
The introduction of a chloro-substituent onto the phenylglycine scaffold proved to be a critical modification. Compounds like 4-chlorophenylglycine (4-CPG) and its derivatives were synthesized and tested, revealing unique pharmacological profiles.[7][11] For example, (S)-4-carboxyphenylglycine (S-4CPG) was identified as a competitive antagonist at mGluR1.[12] Later, (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) was characterized as a selective agonist for mGluR5, providing a crucial tool to differentiate the functions of mGluR1 and mGluR5, the two members of Group I.[13] These findings established chlorophenylglycine derivatives not just as general mGluR ligands, but as fine-tuned instruments for dissecting the roles of specific receptor subtypes.
Part 3: Mechanistic Dissection and Structure-Activity Relationship (SAR) Studies
The discovery of chlorophenylglycines as mGluR modulators opened the floodgates for detailed structure-activity relationship (SAR) studies. The goal was to understand how subtle changes to the molecule's structure—such as the position of the chloro group, the presence of other substituents, or modifications to the α-carbon—would alter its potency and its functional effect (agonist vs. antagonist) at different mGluR subtypes.
Key Structural Determinants for Agonism vs. Antagonism
Systematic studies of various phenylglycine derivatives revealed several key principles governing their interaction with mGluRs.[14]
-
Substituents on the Phenyl Ring: The nature and position of substituents are critical. Carboxy- and hydroxy-substitutions were found to be particularly important. For example, carboxyphenylglycine derivatives tended to show agonist activity at Group II mGluRs (mGluR2) but antagonist activity at Group I mGluRs (mGluR1).[14]
-
α-Carbon Substitution: Alkylation of the α-carbon (e.g., α-methylation) was a transformative modification. This change often converted a compound from an agonist into an antagonist. For instance, α-methylation of carboxyphenylglycine derivatives, which are mGluR2 agonists, produces potent antagonists at both mGluR1 and mGluR2.[14]
These SAR studies were instrumental, guiding the rational design of more potent and selective mGluR ligands that have become standard pharmacological tools.
Table 1: Pharmacological Profile of Key Phenylglycine Derivatives at mGluR Subtypes
| Compound | Key Structural Feature | Activity at Group I mGluRs (mGluR1/5) | Activity at Group II mGluRs (mGluR2/3) | Reference(s) |
| (S)-4-Carboxyphenylglycine (S-4CPG) | 4-Carboxy | Antagonist | Agonist | [12][14] |
| (+)-α-Methyl-4-CPG (MCPG) | 4-Carboxy, α-Methyl | Antagonist | Antagonist | [7][14] |
| (S)-3-Hydroxyphenylglycine (S-3HPG) | 3-Hydroxy | Partial Agonist | Inactive | [11][12] |
| (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) | 2-Chloro, 5-Hydroxy | Selective mGluR5 Agonist | Inactive | [13] |
Experimental Workflow: In Vitro Characterization of mGluR Ligands
The characterization of these compounds relied on robust in vitro assays. To determine activity at Group I mGluRs, a phosphoinositide (PI) hydrolysis assay is a gold-standard protocol. The causality is direct: activating Gq-coupled receptors like mGluR1/5 stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates thus provides a direct readout of receptor activation.
Protocol: Phosphoinositide Hydrolysis Assay in Rat Cortical Slices [8][9]
-
Tissue Preparation: Neonatal rat cortical slices are prepared and pre-labelled by incubating them with [³H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.
-
Assay Incubation: The slices are washed and then incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and cause inositol phosphates to accumulate) along with the test compounds (potential agonists or antagonists).
-
Agonist Stimulation: To test for antagonist activity, slices are co-incubated with the test compound and a known mGluR agonist, such as (1S,3R)-ACPD.[9]
-
Extraction: The incubation is terminated, and the accumulated [³H]-inositol phosphates are extracted from the tissue slices.
-
Quantification: The extracted [³H]-inositol phosphates are separated from free [³H]-myo-inositol using ion-exchange chromatography.
-
Analysis: The amount of radioactivity in the inositol phosphate fraction is quantified by liquid scintillation counting, providing a measure of Group I mGluR activation. Data is then analyzed to determine EC₅₀ (for agonists) or K₋ (for antagonists) values.[8][9]
Part 4: From Benchtop to Clinical Relevance - Applications and Future Directions
The impact of chlorophenylglycine derivatives extends beyond their use as research tools. Their unique structural and stereochemical properties have made them valuable building blocks in the synthesis of complex, clinically relevant molecules.
A Crucial Intermediate: The Role in Clopidogrel Synthesis
The most significant application of a chlorophenylglycine derivative in pharmaceutical manufacturing is the use of enantiomerically pure (S)-2-chlorophenylglycine as a key intermediate in the synthesis of clopidogrel (Plavix®).[4] Clopidogrel is a potent antiplatelet agent used to prevent thrombotic events such as heart attacks and strokes.[4] The synthesis involves coupling (S)-2-chlorophenylglycine methyl ester with another heterocyclic component. The stereochemistry of the chlorophenylglycine moiety is critical; the (R)-enantiomer of clopidogrel lacks the desired antithrombotic activity and can cause adverse effects.[4] This underscores the industrial importance of the efficient, stereoselective synthesis and resolution of chlorophenylglycine.
Future Directions in Drug Discovery
The journey of chlorophenylglycine derivatives is far from over. While their role in mGluR pharmacology is well-established, the scaffold itself remains a versatile platform for medicinal chemists. The principles learned from SAR studies at mGluRs can inform the design of ligands for other receptors that may have similar binding pockets. Furthermore, as our understanding of CNS disorders evolves, the demand for novel modulators of neurotransmitter systems continues to grow.[15] The chlorophenylglycine framework, with its proven track record and synthetic tractability, is well-positioned to serve as a starting point for developing next-generation therapeutics for neurological and psychiatric conditions. The broader field of peptide-based therapeutics also continues to advance, incorporating unnatural amino acids like chlorophenylglycine to enhance stability and potency.[16][17][18]
Conclusion
The history of chlorophenylglycine derivatives is a testament to the synergistic relationship between organic synthesis and pharmacology. From the foundational development of the Strecker synthesis and enantiomeric resolution techniques to their pivotal role in deconstructing the complex pharmacology of metabotropic glutamate receptors, these compounds have left an indelible mark on neuroscience and medicinal chemistry. Their continued importance, exemplified by their use in the large-scale manufacturing of life-saving drugs like clopidogrel, ensures that the chlorophenylglycine scaffold will remain a subject of scientific and industrial interest for years to come.
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Title: Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes Source: PubMed Central URL: [Link]
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Title: Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) Source: PubMed Central URL: [Link]
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Title: Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Source: SciSpace URL: [Link]
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Title: Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands Source: NCBI URL: [Link]
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Title: Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate Source: Patsnap Eureka URL: [Link]
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Title: Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses Source: PubMed URL: [Link]
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Title: Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes Source: PMC - NIH URL: [Link]
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Title: Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus Source: PubMed URL: [Link]
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Title: (R)-4-chlorophenyl glycine Source: ChemBK URL: [Link]
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Title: Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Clopidogrel Hydrogen Sulfate Source: ResearchGate URL: [Link]
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A Guide to the Commercial Landscape of (R)-4-chlorophenylglycine for Pharmaceutical R&D
Abstract
Enantiomerically pure (R)-4-chlorophenylglycine is a critical non-proteinogenic amino acid serving as a cornerstone chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its precise stereochemistry is fundamental to the efficacy and safety of the final drug products. This technical guide provides an in-depth analysis of the commercial availability of (R)-4-chlorophenylglycine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the landscape of commercial suppliers, delve into the prevalent synthetic and resolution methodologies that underpin its production, detail the analytical techniques essential for verifying enantiomeric purity, and explore its significant applications in modern medicine. This guide is structured to provide not only factual information but also expert insights into the practical considerations and scientific principles that govern the procurement and utilization of this vital chiral intermediate.
Introduction: The Significance of Chiral Purity in (R)-4-chlorophenylglycine
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In drug development, one enantiomer of a chiral compound often exhibits the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer). (R)-4-chlorophenylglycine, with its single stereocenter at the alpha-carbon, is a prime example of a chiral intermediate where stereochemical integrity is paramount. Its primary application lies in the synthesis of APIs where the specific (R)-configuration is essential for pharmacological activity. A notable example is its role as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2] Therefore, sourcing (R)-4-chlorophenylglycine with high enantiomeric purity is a non-negotiable starting point for any pharmaceutical development program that utilizes it.
Commercial Availability and Supplier Landscape
A robust supply chain for high-purity (R)-4-chlorophenylglycine is crucial for the pharmaceutical industry. The compound, identified by its CAS number 43189-37-3, is available from a range of chemical suppliers who specialize in fine chemicals, pharmaceutical intermediates, and building blocks.[3] These suppliers often cater to different scales of demand, from research and development quantities (grams) to commercial-scale production (kilograms to metric tons).
When evaluating suppliers, it is imperative to consider not only the cost but also the purity, enantiomeric excess (e.e.), and the consistency of the product. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch, detailing the chemical and chiral purity, as well of other quality control parameters.
Table 1: Representative Commercial Suppliers of (R)-4-chlorophenylglycine
| Supplier | Product Name(s) | CAS Number | Notes |
| Shanghai Amole Biotechnology Co., Ltd. | H-D-Phg(4-Cl)-OH | 43189-37-3 | Offers spot supply. |
| Sigma-Aldrich (Merck) | (±)-4-Chlorophenylglycine | 6212-33-5 | Primarily offers the racemic mixture, useful as a starting material for resolution. |
| GlobalChemMall | DL-4-Chlorophenylglycine | 6212-33-5 | Connects with various Chinese manufacturers. |
| ChemicalBook | DL-4-Chlorophenylglycine | 6212-33-5 | Provides a platform to connect with multiple suppliers. |
| Heilongjiang Taina Technology | DL-4-Chlorophenylglycine | 6212-33-5 | Specializes in the manufacture of the racemic compound. |
| Echemi | DL-4-Chlorophenylglycine technical grade | 6212-33-5 | Connects with manufacturers for technical and pharmaceutical grades. |
Note: This table is not exhaustive but provides a representative sample of suppliers. Researchers should conduct their own due diligence when sourcing this material.
Synthetic and Resolution Strategies for Enantiopure (R)-4-chlorophenylglycine
The commercial production of enantiomerically pure (R)-4-chlorophenylglycine predominantly relies on two strategic approaches: the resolution of a racemic mixture of DL-4-chlorophenylglycine or an asymmetric synthesis that directly yields the desired (R)-enantiomer.
Enzymatic Kinetic Resolution: A Green and Efficient Approach
Enzymatic kinetic resolution is a widely employed industrial method for producing enantiomerically pure amino acids. This technique leverages the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Penicillin G acylase is an enzyme that has been effectively used for the resolution of racemic 2-chlorophenyl glycine derivatives.[4]
The underlying principle of this process is the enantioselective hydrolysis of an N-acylated derivative of DL-4-chlorophenylglycine. The enzyme specifically catalyzes the hydrolysis of the N-acyl group from the (S)-enantiomer, leaving the N-acylated (R)-enantiomer untouched. The resulting free (S)-amino acid and the N-acylated (R)-amino acid can then be separated based on their different physicochemical properties. The N-acylated (R)-enantiomer is subsequently deprotected to yield the final product.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-4-chlorophenylglycine
-
N-Acetylation: The racemic DL-4-chlorophenylglycine is first N-acetylated using a suitable acetylating agent (e.g., acetic anhydride) under basic conditions.
-
Enzymatic Hydrolysis: The resulting N-acetyl-DL-4-chlorophenylglycine is dissolved in a buffered aqueous solution. Immobilized Penicillin G acylase is added, and the mixture is stirred at a controlled temperature and pH.
-
Monitoring the Reaction: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining N-acetyl-(R)-4-chlorophenylglycine.
-
Separation: Once the desired enantiomeric excess is achieved (typically >99% e.e.), the enzyme is filtered off. The reaction mixture is then acidified to precipitate the unreacted N-acetyl-(R)-4-chlorophenylglycine, while the (S)-4-chlorophenylglycine remains in the aqueous solution.
-
Deprotection: The isolated N-acetyl-(R)-4-chlorophenylglycine is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final (R)-4-chlorophenylglycine product.
-
Purification: The final product is purified by recrystallization to achieve high chemical and enantiomeric purity.
Caption: Workflow for the enzymatic resolution of DL-4-chlorophenylglycine.
Asymmetric Synthesis: Direct Access to the (R)-Enantiomer
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner.[5][6][7] For (R)-4-chlorophenylglycine, asymmetric Strecker synthesis and related methodologies are prominent. These reactions involve the addition of a cyanide source to an imine derived from 4-chlorobenzaldehyde, guided by a chiral auxiliary or catalyst to favor the formation of the (R)-aminonitrile precursor.
A common approach involves the use of a chiral amine as an auxiliary, which forms a chiral imine with 4-chlorobenzaldehyde. The subsequent diastereoselective addition of cyanide establishes the stereocenter. The chiral auxiliary is then cleaved to yield the enantiomerically enriched aminonitrile, which is hydrolyzed to the final amino acid.
Caption: Generalized pathway for the asymmetric synthesis of (R)-4-chlorophenylglycine.
Analytical Methods for Chiral Purity Determination
The confirmation of enantiomeric purity is a critical quality control step.[8] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[9][10]
4.1. Chiral HPLC
Direct chiral HPLC methods involve the use of a column packed with a chiral stationary phase that can differentiate between the two enantiomers of 4-chlorophenylglycine. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for the separation of underivatized amino acids.[11] The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase column, such as a teicoplanin-based column.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a pH modifier (e.g., formic acid or acetic acid).
-
Sample Preparation: Accurately weigh and dissolve the (R)-4-chlorophenylglycine sample in the mobile phase or a suitable solvent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject a known volume of the sample solution and record the chromatogram.
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Applications in Drug Development
The primary application of enantiomerically pure (R)-4-chlorophenylglycine is as a key starting material in the synthesis of pharmaceuticals.[12][13] Its rigid structure and defined stereochemistry make it an invaluable building block for creating complex molecules with specific biological targets.
As previously mentioned, a prominent example is its use in the synthesis of Clopidogrel, an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The (S)-enantiomer of Clopidogrel is the active form, and its synthesis relies on the use of an enantiomerically pure precursor derived from (R)-4-chlorophenylglycine.
Conclusion
(R)-4-chlorophenylglycine is a high-value chiral intermediate with significant importance in the pharmaceutical industry. A thorough understanding of its commercial availability, the scientific principles behind its synthesis and purification, and the analytical methods for quality control is essential for any research and development program that utilizes this compound. This guide has provided a comprehensive overview of these key aspects, intended to empower scientists and drug development professionals in their sourcing and application of this critical building block. The continued development of more efficient and sustainable synthetic methods, particularly in the realm of asymmetric catalysis and enzymatic resolutions, will be crucial in ensuring a reliable and cost-effective supply of high-purity (R)-4-chlorophenylglycine for the advancement of medicine.
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The Importance of High-Purity DL-4-Chlorophenylglycine in Pharmaceutical R&D. (2025, October 19). Retrieved from [Link]
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Co‐Immobilization of a Multi‐Enzyme Cascade: (S)‐Selective Amine Transaminases, l‐Amino Acid Oxidase and Catalase. (2020). ChemCatChem. Retrieved from [Link]
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University of Groningen. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. Retrieved from [Link]
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Chiral Drug Separation. (n.d.). Retrieved from [Link]
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Chiral Purity in Drug Analysis. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to (tert-butoxycarbonyl)aminoacetic acid (Boc-Glycine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (tert-butoxycarbonyl)aminoacetic acid, commonly known as Boc-glycine. As a cornerstone in synthetic organic chemistry and peptide science, a thorough understanding of its properties, mechanisms, and applications is critical for professionals in the field. This document will delve into the core attributes of Boc-glycine, the rationale behind its use, detailed experimental protocols, and essential safety guidelines.
Introduction to a Fundamental Building Block
(tert-butoxycarbonyl)aminoacetic acid, or Boc-glycine, is a derivative of the simplest amino acid, glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This modification is fundamental to its primary application as a building block in the synthesis of peptides and proteins.[1][3] The Boc protecting group prevents the highly reactive amino group of glycine from participating in unwanted side reactions during the controlled, stepwise formation of peptide bonds.[1][4] Its stability under various conditions and its facile, clean removal under specific acidic conditions have made it an indispensable tool in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[1][5]
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of Boc-glycine is the foundation for its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Weight | 175.18 g/mol | [6][7][8][9][10] |
| Molecular Formula | C₇H₁₃NO₄ | [2][6][7][9] |
| Appearance | White to off-white crystalline powder or solid | [8][9] |
| Melting Point | 86-90 °C | [2][7][11] |
| CAS Number | 4530-20-5 | [2][8][9][11] |
| Synonyms | Boc-Gly-OH, N-(tert-Butoxycarbonyl)glycine, N-Boc-glycine | [2][7][10] |
| Solubility | Soluble in solvents like DMSO.[9] |
The Chemistry of the Boc Protecting Group
The utility of Boc-glycine is intrinsically linked to the properties of the tert-butoxycarbonyl protecting group. In peptide synthesis, the α-amino group of an amino acid must be reversibly blocked to ensure that it does not self-polymerize and that peptide bonds are formed in the correct sequence.[1][4]
Mechanism of Protection and Deprotection:
The Boc group is installed on the glycine nitrogen, typically by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][12] The key feature of the Boc group is its lability in the presence of moderate acids, such as trifluoroacetic acid (TFA), while remaining stable to a wide range of other reagents used in synthesis.[1][5]
The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl carbocation, which is subsequently scavenged to prevent side reactions with sensitive amino acid residues like tryptophan or methionine.[5] This selective removal allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Boc-protected amino acid in the sequence.[5]
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Methodological & Application
Synthesis protocol for 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
An In-Depth Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Introduction: The Significance of a Versatile Building Block
This compound, commonly referred to as Boc-4-chloro-DL-phenylglycine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The presence of the 4-chlorophenyl group at the α-carbon introduces unique steric and electronic properties, making it a valuable building block for designing novel peptides and peptidomimetics with tailored biological activities. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in synthetic chemistry.[1] The Boc group provides robust protection for the amino function under a wide range of reaction conditions, yet it can be selectively and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][3] This acid lability is the cornerstone of its utility in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).[4]
This application note provides a comprehensive, two-stage protocol for the synthesis of Boc-4-chloro-DL-phenylglycine, beginning with the foundational Strecker synthesis of the unprotected amino acid core, followed by the N-terminal Boc protection. The causality behind experimental choices, key process parameters, and purification strategies are detailed to ensure reproducibility and high-purity outcomes for researchers in drug discovery and development.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages. First, the racemic amino acid backbone, 2-amino-2-(4-chlorophenyl)acetic acid, is constructed from 4-chlorobenzaldehyde via the Strecker synthesis. Second, the isolated amino acid is N-terminally protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final target compound.
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Enantioselective Synthesis of (R)-4-Chlorophenylglycine via Enzymatic Kinetic Resolution of a Racemic Mixture
An Application Guide for Drug Development Professionals
Abstract
(R)-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as an indispensable chiral building block in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is critical for the biological activity and therapeutic efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven guide for the enantioselective synthesis of (R)-4-chlorophenylglycine starting from its racemic form. The core of this guide focuses on Enzymatic Kinetic Resolution (EKR), a highly efficient, selective, and environmentally sustainable method that leverages the stereospecificity of acylase enzymes.[1] We present a comprehensive workflow, from the initial N-acylation of the racemic amino acid to the final isolation of the desired (R)-enantiomer, complete with step-by-step protocols, in-depth scientific rationale, and robust analytical methods for process monitoring and validation.
Introduction and Strategic Overview
The separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a fundamental challenge in pharmaceutical development. While classical methods like diastereomeric salt crystallization are viable, they can be resource-intensive and less efficient.[2][3] Enzymatic Kinetic Resolution (EKR) has emerged as a superior industrial strategy, offering high enantioselectivity under mild reaction conditions.[4]
The fundamental principle of EKR is the differential reaction rate of two enantiomers with an enzyme. In this application, a racemic mixture of (DL)-4-chlorophenylglycine is first converted to its N-acyl derivative. An acylase enzyme is then introduced, which selectively catalyzes the hydrolysis of the N-acyl group from the (S)-enantiomer, leaving the (R)-N-acyl-4-chlorophenylglycine largely unreacted.[5][6] The reaction is halted at approximately 50% conversion to maximize the yield and enantiomeric excess (e.e.) of both the desired unreacted substrate and the hydrolyzed product. The resulting mixture of the free amino acid ((S)-enantiomer) and the N-acylated amino acid ((R)-enantiomer) can be easily separated due to their different solubility profiles under varying pH conditions.
Overall Synthesis and Resolution Workflow
The entire process is a multi-step workflow designed for efficiency and purity. It begins with preparing the enzyme substrate and proceeds through the core resolution step, followed by purification and analysis. For economic viability on a larger scale, the unwanted (S)-enantiomer can be isolated, racemized, and recycled back into the process, driving the theoretical yield toward 100%.[7]
Figure 2: Simplified schematic of enantioselective recognition by the enzyme.
Troubleshooting & Key Considerations:
-
Low Conversion Rate: This may indicate suboptimal enzyme activity. Verify that the pH and temperature are within the optimal range (7.8-8.0 and 37-40 °C, respectively). The enzyme may have lost activity; consider using a fresh batch.
-
Low Enantioselectivity (e.e.): If the reaction is allowed to proceed far beyond 50% conversion, the enzyme may begin to slowly hydrolyze the (R)-enantiomer, reducing the e.e. of the remaining substrate. Precise monitoring and stopping the reaction at the correct time is crucial.
-
Racemization: (R)-4-chlorophenylglycine and its derivatives can be susceptible to racemization under harsh basic or acidic conditions, or at elevated temperatures. [8][9]Care should be taken during work-up and hydrolysis to use the mildest effective conditions. The unwanted (S)-enantiomer can be racemized using methods like heating with an organic acid, allowing it to be recycled. [8]
References
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-phenylacetamide.
- Wegman, M. A., et al. (1999). Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis. Tetrahedron: Asymmetry.
-
Michi, K., et al. (1957). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers.
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Kim, H., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. National Institutes of Health (NIH). Available at: [Link]
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ChemBK. (2024). (R)-4-chlorophenyl glycine - Introduction. Available at: [Link]
- Chibata, I., et al. (1968). Resolution of racemic amino acids. U.S. Patent 3,386,888.
- Singh, S., et al. (2018).
-
Global Substance Registration System (GSRS). (4-CHLOROPHENYL)GLYCINE, L-. Available at: [Link]
-
Zhang, H., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12377066, D-4-Chlorophenylglycine HCl. Available at: [Link]
-
Zhang, H., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
-
Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization. RSC Advances. Available at: [Link]
-
Unchained Labs. (2019). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
Gopishetty, S., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of (4-Chlorophenyl)(phenyl)methanamine.
-
Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]
-
Kessels SA. Resolution processes. Available at: [Link]
- Fadnavis, N. W., et al. (2003). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry.
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC.
-
Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. Available at: [Link]
- Tőkés, A., et al. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
- Chen, G., et al. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Chinese Patent CN101864464B.
- Suthrapu, S., et al. (2005). Racemization of optically active 2-substituted phenylglycine esters. German Patent DE10348674B4.
- van der Meijden, M. W., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. Organic Process Research & Development.
-
de la Torre, A., & Dixon, D. J. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. Available at: [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Enzymatic Kinetic Resolution of (Chlorophenyl)acetic Acid.
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Application Notes and Protocols for the Use of N-Boc-4-chlorophenylglycine in Solid-Phase Peptide Synthesis (SPPS)
<
Abstract
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and chemical biology, often imparting enhanced proteolytic stability, conformational constraint, and novel biological activity. N-Boc-4-chlorophenylglycine, a non-proteinogenic amino acid, is a valuable building block for these endeavors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-Boc-4-chlorophenylglycine in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical considerations for troubleshooting and ensuring the synthesis of high-purity peptides.
Introduction: The Significance of N-Boc-4-chlorophenylglycine in Peptide Synthesis
N-Boc-4-chlorophenylglycine is an α-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 4-chlorophenyl side chain. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under moderately acidic conditions, a hallmark of the Boc/Bzl protection strategy in SPPS.[1][2] The 4-chlorophenyl moiety introduces a unique structural and electronic element into the peptide backbone. This halogenated aromatic ring can engage in various non-covalent interactions, potentially influencing peptide conformation and binding affinity to biological targets. Furthermore, the unnatural structure of the side chain can confer resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the stepwise assembly of amino acids into a desired peptide sequence.[3][4] The growing peptide chain is covalently anchored to an insoluble polymer resin, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.[5] This guide will focus on the practical application of N-Boc-4-chlorophenylglycine within the Boc-SPPS framework.
Physicochemical Properties of N-Boc-4-chlorophenylglycine
A thorough understanding of the physical and chemical properties of N-Boc-4-chlorophenylglycine is essential for its successful application in SPPS.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [6][7][8] |
| Molecular Weight | 285.72 g/mol | [6][7][9] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | 2-8°C | [9] |
Note: It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS.[1] It employs the acid-labile Boc group for temporary Nα-protection and typically uses benzyl-based protecting groups for the side chains of reactive amino acids.[1][2]
Core Principles:
-
Nα-Deprotection: The Boc group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][10]
-
Neutralization: Following deprotection, the resulting N-terminal ammonium salt must be neutralized to the free amine to enable the subsequent coupling reaction.[1][11] This is typically achieved using a hindered base like N,N-diisopropylethylamine (DIEA).
-
Coupling: The incoming N-Boc-protected amino acid is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.
-
Cleavage: At the completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][10]
Diagram: The Boc-SPPS Cycle
Caption: The iterative cycle of Boc-SPPS.
Experimental Protocols
These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Selection and Loading
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide). For C-terminal acids, Merrifield or PAM resins are commonly used in Boc-SPPS.[10] For C-terminal amides, MBHA or BHA resins are appropriate.
Protocol: Loading of N-Boc-4-chlorophenylglycine onto Merrifield Resin (Cesium Salt Method)
-
Resin Preparation: Swell 1 gram of Merrifield resin (1.0 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in a reaction vessel. Wash the resin three times with methanol and three times with DCM, then dry under vacuum.
-
Cesium Salt Formation: Dissolve 2 equivalents of N-Boc-4-chlorophenylglycine in a minimal amount of methanol. Add 1 equivalent of cesium carbonate and stir until the solution is clear. Evaporate the solvent to obtain the cesium salt.
-
Esterification: Dissolve the dried cesium salt in DMF (10 mL/g of resin). Add the solution to the swelled Merrifield resin.
-
Reaction: Heat the mixture to 50°C and agitate for 24-48 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Substitution Level Determination: Determine the loading of the amino acid on the resin using a quantitative method such as the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing by UV-Vis spectrophotometry. Good loading percentages typically fall between 50-70%.[12]
Chain Elongation: The SPPS Cycle
The following protocol outlines a single cycle for the addition of N-Boc-4-chlorophenylglycine to the growing peptide chain.
Protocol: Standard Boc-SPPS Cycle
-
Deprotection:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with 50% TFA in DCM (v/v) for 1-2 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[10]
-
Filter and wash the resin with DCM (3x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (v/v) for 2 minutes.[10]
-
Repeat the DIEA wash for another 2 minutes.
-
Wash the resin with DCM (3x) to remove excess DIEA.
-
Perform a qualitative test (e.g., chloranil test) to confirm the presence of a free secondary amine.
-
-
Coupling:
-
Pre-activation: In a separate vessel, dissolve 3 equivalents of N-Boc-4-chlorophenylglycine and 3 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 6 equivalents of DIEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test for free amines (e.g., the Kaiser test).[4] If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
Filter the resin and wash with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Coupling Reagents for N-Boc-4-chlorophenylglycine
The choice of coupling reagent is critical for efficient peptide bond formation, especially with sterically hindered or unnatural amino acids.
| Coupling Reagent | Class | Key Features |
| DCC/DIC | Carbodiimide | Cost-effective, but can lead to racemization and formation of insoluble byproducts (DCU).[13] |
| HBTU/TBTU | Aminium/Uronium | Highly efficient, fast reaction times, and low racemization, especially with the addition of HOBt.[13] |
| HATU | Aminium/Uronium | More reactive than HBTU due to the presence of HOAt, which can provide anchimeric assistance. |
| PyBOP | Phosphonium | More soluble in DMF than uronium reagents, allowing for higher reaction concentrations. Generally gives cleaner reactions. |
For the incorporation of N-Boc-4-chlorophenylglycine, HBTU or HATU are generally recommended for their high efficiency and suppression of side reactions.
Cleavage and Final Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Protocol: HF Cleavage
CAUTION: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry thoroughly under vacuum.
-
Scavenger Addition: Add appropriate scavengers to the reaction vessel to trap reactive carbocations generated during cleavage. A common scavenger cocktail is p-cresol.
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid). Lyophilize the extract to obtain the crude peptide powder.
Alternative Cleavage Method: TFMSA
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF. It is less volatile but still highly corrosive and requires careful handling.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during SPPS, leading to impurities in the final product.[14][15][16]
-
Racemization: The chiral integrity of the amino acid can be compromised during activation. To minimize this, use of additives like HOBt or HOAt is recommended, and pre-activation times should be kept to a minimum.[13][17]
-
Incomplete Deprotection or Coupling: This can lead to deletion sequences. Ensure adequate reaction times and monitor each step carefully. Double coupling may be necessary for difficult sequences.
-
Side-Chain Reactions: Although the 4-chlorophenyl side chain is relatively inert, other reactive side chains in the peptide must be appropriately protected.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage from the resin. Using a resin with a sterically hindered linker can help mitigate this.[18]
Analysis and Purification of the Final Peptide
After cleavage, the crude peptide must be purified and characterized to ensure it meets the required specifications.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[19][20][21][22] A C18 column is commonly used with a gradient of water and acetonitrile containing 0.1% TFA.[22]
-
Characterization:
Diagram: Peptide Analysis Workflow
Caption: Post-synthesis workflow for peptide purification and analysis.
Conclusion
The successful incorporation of N-Boc-4-chlorophenylglycine into synthetic peptides using solid-phase peptide synthesis requires a systematic approach grounded in a solid understanding of the underlying chemistry. By carefully selecting the appropriate resin, coupling reagents, and cleavage conditions, and by diligently monitoring each step of the synthesis, researchers can effectively produce high-purity peptides containing this valuable unnatural amino acid. The protocols and considerations outlined in this document provide a robust framework for the application of N-Boc-4-chlorophenylglycine in peptide-based research and drug development.
References
- Vertex AI Search. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemPep. Boc Solid Phase Peptide Synthesis.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization | Laboratory Research.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- CymitQuimica. N-Boc-2-(4'-Chlorophenyl)-L-glycine.
- Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Benchchem. (2025). Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS).
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Slideshare. Spps and side reactions in peptide synthesis | PPTX.
- PubMed. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- PubChem. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779.
- Oakwood Chemical. N-Boc-(4'-chlorophenyl)glycine.
- ChemicalBook. N-Boc-(4'-Chlorophenyl)glycine CAS#: 53994-85-7.
- ChemicalBook. N-BOC-2-(4''-CHLOROPHENYL)-DL-GLYCINE Suppliers.
- ChemicalBook. (2025). N-BOC-2-(4''-CHLOROPHENYL)-DL-GLYCINE | 209525-73-5.
- PubMed. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes.
- Aapptec Peptides. Coupling Reagents.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Digital CSIC. (2014). Solid-phase peptide synthesis.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Royal Society of Chemistry. (2011). Recent development of peptide coupling reagents in organic synthesis.
- Santa Cruz Biotechnology. N-Boc-(2′-chlorophenyl)glycine, CAS 313490-25-4 | SCBT.
- Aapptec Peptides. Cleavage from HMPA Resin.
- tillhsv. Solid Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- Sigma-Aldrich. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5.
- ChemicalBook. (2025). DL-4-Chlorophenylglycine | 6212-33-5.
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Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of Boc-p-chloro-DL-phenylglycine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of N-Boc-p-chloro-DL-phenylglycine. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which provides excellent resolution and peak symmetry for the two enantiomers. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require accurate determination of the enantiomeric purity of this critical chiral building block. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained to provide a comprehensive understanding of the method.
Introduction: The Significance of Chiral Purity
Boc-p-chloro-DL-phenylglycine is a non-proteinogenic amino acid derivative that serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] The stereochemistry of such intermediates is of paramount importance, as different enantiomers of a final drug product can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[3] Phenylglycine-type amino acids are found in a variety of peptide natural products, including glycopeptide antibiotics.[4] Therefore, the development of reliable and efficient analytical methods to separate and quantify the enantiomers of Boc-p-chloro-DL-phenylglycine is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[3][5]
Direct chiral HPLC, employing a chiral stationary phase (CSP), is the most common and effective technique for resolving enantiomers.[6][7] This method avoids the need for derivatization to diastereomers, which can introduce additional reaction steps and potential sources of error.[8]
The Mechanism of Chiral Recognition on Macrocyclic Glycopeptide CSPs
The separation of Boc-p-chloro-DL-phenylglycine enantiomers is achieved on a macrocyclic glycopeptide-based CSP, such as one based on Teicoplanin (e.g., Astec CHIROBIOTIC® T).[8] The chiral recognition mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. Teicoplanin is a complex macrocycle possessing multiple chiral centers, aromatic rings, and various functional groups (carboxyl, amino, hydroxyl).[3] These features allow for a combination of intermolecular interactions that contribute to chiral discrimination:
-
Hydrogen Bonding: The amide and hydroxyl groups on the CSP can form hydrogen bonds with the carboxyl and carbamate groups of the analyte.
-
Ionic Interactions: The acidic and basic additives in the mobile phase control the ionization state of both the analyte's carboxylic acid and the CSP's amino groups, leading to crucial ionic interactions.[3]
-
Inclusion Complexation: The basket-like structure of the macrocycle allows for the inclusion of the analyte's aromatic ring (the p-chlorophenyl group), with the fit being stereospecific.[6]
-
Steric Interactions: The bulky Boc-protecting group and the overall three-dimensional structure of the analyte and the CSP lead to steric repulsion, which differs for the two enantiomers, further enhancing separation.
The combination of these interactions results in a difference in the binding energy between the two enantiomers and the stationary phase, leading to different retention times and, consequently, their separation.
Experimental Workflow and Protocols
The overall workflow for the enantiomeric analysis of Boc-p-chloro-DL-phenylglycine is outlined below. The process involves careful preparation of the mobile phase and sample, followed by HPLC analysis and data processing.
Caption: Workflow for the chiral separation of Boc-p-chloro-DL-phenylglycine.
Materials and Equipment
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Trifluoroacetic acid (TFA) and triethylamine (TEA) of analytical grade.
-
Analyte: Boc-p-chloro-DL-phenylglycine standard.
Mobile Phase Preparation (Polar Ionic Mode)
The polar ionic mode is highly effective for N-protected amino acids on teicoplanin-based CSPs. The additives play a crucial role in controlling the ionization states of the analyte and the stationary phase.
-
Stock Solutions:
-
Prepare a 1 M solution of triethylamine (TEA) in methanol.
-
Prepare a 1 M solution of trifluoroacetic acid (TFA) in methanol.
-
-
Mobile Phase A: Methanol
-
Mobile Phase B: To 1 L of Methanol, add 3.0 mL of the 1 M TEA stock solution and 4.0 mL of the 1 M TFA stock solution.
-
Final Mobile Phase: The recommended starting condition is an isocratic mixture. For this application, we will use 100% Mobile Phase B .
-
Degassing: Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.
Rationale: The combination of a weak acid (TFA) and a weak base (TEA) creates a buffered system that helps maintain a consistent pH, leading to reproducible retention times and improved peak shape.[6] For N-Boc amino acids, a reversed-phase or polar organic mode is often suitable.
Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of Boc-p-chloro-DL-phenylglycine and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the chiral separation.
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol + 3.0 mM TEA + 4.0 mM TFA |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | Approximately 20 minutes |
Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency. A column temperature of 25 °C ensures stable and reproducible results. The detection wavelength of 230 nm is chosen based on the UV absorbance of the phenyl group in the analyte.
Expected Results and Method Optimization
Under the specified conditions, baseline separation of the two enantiomers of Boc-p-chloro-DL-phenylglycine is expected. The D-enantiomer is typically retained longer on teicoplanin-based CSPs.[8]
Example Chromatogram Data:
| Peak | Enantiomer (Tentative) | Retention Time (min) | Resolution (Rs) |
| 1 | L-enantiomer | ~12.5 | - |
| 2 | D-enantiomer | ~15.0 | > 2.0 |
Note: The elution order should be confirmed by injecting a standard of a single, pure enantiomer if available.
Optimization Strategies:
If the resolution is not optimal, the following parameters can be adjusted:
-
Mobile Phase Composition: The concentration of the acidic (TFA) and basic (TEA) additives can be varied. Increasing the concentration of the acid may decrease retention time, while adjusting the acid-base ratio can fine-tune selectivity.
-
Organic Modifier: Switching the primary organic solvent from methanol to acetonitrile or using a mixture of the two can significantly alter the selectivity and resolution.[6]
-
Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation and improve resolution, albeit at the cost of a longer run time.[9]
-
Column Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.[10]
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the chiral separation of Boc-p-chloro-DL-phenylglycine enantiomers. The use of a teicoplanin-based chiral stationary phase in a polar ionic mobile phase yields excellent resolution and peak symmetry. This method is suitable for quality control, process monitoring, and research applications where the enantiomeric purity of this important synthetic intermediate must be accurately determined.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed.
- CHIRAL STATIONARY PHASES. Regis Technologies, Inc.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate.
- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC - NIH.
- Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry - ACS Publications.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Request PDF - ResearchGate.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed.
- Application Note: Chiral Separation of Acetyl-DL-phenylglycine Enantiomers by HPLC. Benchchem.
- Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- DL-4-Chlorophenylglycine. ChemicalBook.
- Boc-4-chloro-L-phenylalanine. Chem-Impex.
- Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
- Boc-D-Phenylglycine. ChemicalBook.
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- 9. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Deprotection of N-Boc-4-chlorophenylglycine Utilizing Trifluoroacetic Acid
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a linchpin in modern organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates.[1][2] Its facile removal under acidic conditions, balanced with its stability to a wide range of reagents, makes it an invaluable tool for chemists. This application note provides a detailed, field-proven protocol for the deprotection of N-Boc-4-chlorophenylglycine using trifluoroacetic acid (TFA), a widely used and highly effective reagent for this transformation.[1] We will delve into the mechanistic underpinnings of this reaction, outline a robust experimental procedure, address critical safety considerations, and provide guidance on reaction monitoring and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable methodology for the synthesis of molecules incorporating the 4-chlorophenylglycine moiety.
Introduction: The Strategic Importance of Boc Deprotection
In the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is paramount. The Boc group, an acid-labile protecting group, is frequently employed to mask the nucleophilicity of primary and secondary amines.[3][4] Its removal is a critical step that must be high-yielding and clean to ensure the success of a synthetic campaign. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its potent acidity, which allows for rapid cleavage, and its high volatility, which simplifies product isolation.[1][2] The substrate of focus, 4-chlorophenylglycine, is an unnatural amino acid of significant interest in medicinal chemistry, often incorporated into peptide and non-peptide structures to modulate their pharmacological properties.
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[1][2][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the highly acidic TFA.[1][2][5] This initial step activates the protecting group for subsequent cleavage.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][2][5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][5] This is an irreversible step that drives the reaction to completion.
-
Formation of the Amine Salt: The resulting free amine is immediately protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][2][5]
Caption: Mechanism of TFA-mediated Boc deprotection.
Critical Safety Considerations for Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid that is toxic by ingestion, inhalation, and skin absorption.[6][7] It can cause severe chemical burns that may have a delayed onset.[6][7] Therefore, stringent safety protocols must be followed at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), chemical splash goggles, a face shield, and a lab coat.[6][8]
-
Ventilation: All manipulations involving TFA must be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[6][8]
-
Handling: Add TFA slowly to the reaction mixture, especially when working at low temperatures, to control any exothermic processes. Never work in a sealed system, as the reaction generates carbon dioxide gas, which can lead to a dangerous buildup of pressure.[2][5]
-
Spill and Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[8][9] For eye contact, flush with an eyewash for at least 15 minutes and seek immediate medical attention.[8]
-
Waste Disposal: Neutralize TFA-containing waste with a suitable base (e.g., sodium bicarbonate) before disposal, following institutional guidelines.[10]
Experimental Protocol: Solution-Phase Deprotection
This protocol provides a robust starting point for the deprotection of N-Boc-4-chlorophenylglycine. Minor optimization of reaction time or temperature may be necessary depending on the specific downstream application and desired purity.
Materials and Reagents
| Reagent/Material | Recommended Grade |
| N-Boc-4-chlorophenylglycine | >98% purity |
| Trifluoroacetic Acid (TFA) | Reagent grade, >99% |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Brine | Saturated NaCl(aq) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade |
| Diethyl Ether | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath |
Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 0.1–0.5 M in DCM | A moderate concentration ensures efficient reaction kinetics while minimizing potential solubility issues.[2] |
| TFA Concentration | 20-50% (v/v) in DCM or neat TFA | A high concentration of TFA is typically used to drive the reaction to completion quickly. For substrates with other acid-labile groups, a lower concentration (e.g., 20%) may be preferable.[11] |
| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | Starting at 0 °C helps to control any initial exotherm. The reaction is typically allowed to warm to room temperature to ensure completion.[2] |
| Reaction Time | 1–4 hours | The reaction progress should be monitored by TLC or LC-MS to determine the optimal time.[2] Incomplete reactions may require longer times.[12] |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-4-chlorophenylglycine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate and minimize potential side reactions.[2]
-
Addition of TFA: Slowly add the desired volume of trifluoroacetic acid (TFA) to the stirred solution. For a 50% TFA solution, an equal volume of TFA to the DCM is added.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up (to obtain the free amine):
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with toluene can be performed.[11][13]
-
Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[14]
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[14]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the deprotected 4-chlorophenylglycine as a free amine.
-
-
Work-up (to obtain the TFA salt):
-
If the TFA salt is the desired product, simply concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[15] The resulting residue is the 4-chlorophenylglycine trifluoroacetate salt, which can often be used directly in subsequent steps.
-
Caption: A typical experimental workflow for TFA-mediated Boc removal.
Substrate-Specific Considerations
The primary challenge in Boc deprotection is managing the highly reactive tert-butyl cation that is generated.[1] This electrophile can potentially alkylate nucleophilic residues in the substrate. In the case of 4-chlorophenylglycine, the electron-rich aromatic ring could be susceptible to Friedel-Crafts alkylation. While the chloro-substituent is deactivating, this possibility should be considered. To mitigate this and other potential side reactions, the use of a "scavenger" in the reaction mixture is highly recommended. Scavengers are nucleophiles that trap the tert-butyl cation before it can react with the desired product.
Common Scavengers:
| Scavenger | Rationale |
| Triisopropylsilane (TIS) | A hydride donor that reduces the tert-butyl cation to isobutane. |
| Water | Can act as a nucleophile to trap the tert-butyl cation as tert-butanol. |
| Thioanisole | An effective scavenger for tryptophan-containing peptides. |
For the deprotection of N-Boc-4-chlorophenylglycine, a common cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5 v/v/v) can be employed, particularly in a solid-phase synthesis context.[1][2]
Reaction Monitoring and Product Characterization
Rigorous monitoring and characterization are essential to ensure the success of the deprotection.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction's progress.[14][16] The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product as a distinct colored spot.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both chromatographic separation and mass information, allowing for the confirmation of the product's identity and the detection of any byproducts by observing their mass-to-charge ratios.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. The most telling sign of a successful deprotection is the disappearance of the characteristic singlet for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[17]
-
Infrared (IR) Spectroscopy: Successful deprotection can also be confirmed by the appearance of N-H stretching bands for the primary amine in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents.[12] - Insufficient reaction time or temperature.[12] - Poor solubility of the starting material.[12] | - Increase the concentration of TFA.[16] - Extend the reaction time or gently warm the reaction (if the substrate is stable).[16] - Consider switching to a different solvent system, such as neat TFA or HCl in dioxane.[16] |
| Side Product Formation | - Alkylation of the aromatic ring by the tert-butyl cation. | - Add an appropriate scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture.[12] |
| Difficulty in Isolating the Free Amine | - The amine product may be water-soluble. - Emulsion formation during basic work-up. | - If the product is water-soluble, consider isolating it as the TFA salt by evaporating the reaction mixture to dryness.[18] - To break emulsions, try adding more brine or filtering the mixture through Celite. |
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed. (1998). Retrieved from [Link]
-
Trifluoroacetic Acid SOP. (n.d.). Retrieved from [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Retrieved from [Link]
-
Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). (2025). Retrieved from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025). Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. (n.d.). Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013). Retrieved from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Boc De-protection : r/Chempros - Reddit. (2023). Retrieved from [Link]
-
How to confirm BOC deprotection by TFA ? | ResearchGate. (2016). Retrieved from [Link]
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- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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Asymmetric Strecker Synthesis: A Comprehensive Guide to the Production of Chiral α-Amino Acids
Abstract
The Asymmetric Strecker Synthesis stands as a cornerstone in the stereoselective production of α-amino acids, fundamental constituents of pharmaceuticals and vital tools in chiral catalysis. This application note provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical execution of this pivotal reaction. We explore the core mechanistic principles and present validated, step-by-step protocols for three major variants of the Asymmetric Strecker Synthesis: those employing chiral auxiliaries, organocatalysts, and metal-based catalysts. Each protocol is accompanied by expert insights into the causality behind experimental choices, ensuring both scientific rigor and practical applicability. Furthermore, this guide includes comprehensive methodologies for the purification of the intermediate α-aminonitriles and their subsequent hydrolysis to the desired chiral α-amino acids, alongside protocols for the crucial determination of enantiomeric excess.
Introduction: The Enduring Significance of Chiral α-Amino Acids
Chiral α-amino acids are the building blocks of life, forming the basis of proteins and peptides. Beyond their natural role, non-proteinogenic and unnatural α-amino acids have emerged as indispensable components in modern drug discovery and development.[1][2] Their unique stereochemical and structural properties allow for the fine-tuning of a drug molecule's interaction with its biological target, enhancing efficacy and reducing off-target effects.[3] The Asymmetric Strecker Synthesis, a modification of the classic Strecker reaction, provides a powerful and versatile platform for accessing these valuable chiral molecules with high enantiopurity.[4][5] This three-component reaction, which brings together an aldehyde, an amine, and a cyanide source, offers a direct and atom-economical route to α-aminonitriles, which are readily hydrolyzed to the corresponding α-amino acids.[6][7]
The ability to control the stereochemical outcome of the Strecker reaction is paramount, and to this end, several highly effective asymmetric strategies have been developed. These methodologies can be broadly categorized into three main approaches: the use of stoichiometric chiral auxiliaries, the application of substoichiometric chiral organocatalysts, and the employment of chiral metal complexes as catalysts. Each approach presents a unique set of advantages and is suited to different synthetic challenges, making a comprehensive understanding of each essential for the modern synthetic chemist.
The Core of Asymmetry: Mechanistic Insights
The Asymmetric Strecker Synthesis hinges on the diastereoselective or enantioselective addition of a cyanide nucleophile to a prochiral imine intermediate. The fundamental steps of the reaction are as follows:
-
Imine Formation: An aldehyde or ketone reacts with an amine to form an imine (or Schiff base). In the context of asymmetric synthesis, either the amine or a catalyst will introduce the chiral information at this stage or in the subsequent step.[8]
-
Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), or an alkali metal cyanide (e.g., KCN, NaCN), adds to the electrophilic carbon of the imine. This is the key stereochemistry-determining step.[9]
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under acidic or basic conditions, to afford the desired α-amino acid.[10]
The control of stereochemistry during the cyanide addition is achieved by creating a chiral environment around the imine. This can be accomplished through several elegant strategies, each with its own mechanistic nuances.
Visualizing the Reaction Pathway
Sources
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Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic N-Acylated Phenylglycines
Introduction: The Imperative for Enantiopure Phenylglycine Derivatives
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity. Chiral molecules often exhibit profoundly different pharmacological and toxicological profiles between their enantiomeric forms. Phenylglycine and its derivatives stand as critical chiral building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Notably, the L-phenylglycine moiety is integral to the structure and function of blockbuster semi-synthetic β-lactam antibiotics like ampicillin, amoxicillin, and cephalexin, where the specific stereochemistry is essential for the drug's mechanism of action in inhibiting bacterial cell wall synthesis.[3] Beyond antibiotics, these chiral intermediates are pivotal in creating complex molecular architectures for various therapeutic agents, including antiviral and anti-inflammatory drugs.[2]
Traditional chemical methods for resolving racemic mixtures, such as diastereomeric crystallization, often suffer from inefficiency, high costs, and significant environmental burden.[4] Enzymatic kinetic resolution (EKR) emerges as a superior alternative, offering a highly selective, efficient, and sustainable pathway to optically pure compounds under mild reaction conditions.[4][5] This guide provides an in-depth exploration of the principles and a detailed protocol for the enzymatic kinetic resolution of racemic N-acylated phenylglycines, a key strategy for accessing enantiopure D- and L-phenylglycine derivatives. We will focus on the application of Penicillin G Acylase (PGA), a robust and well-characterized industrial enzyme, for the enantioselective hydrolysis of the N-acyl group.
Principles of the Method: Harnessing Enzymatic Stereoselectivity
Enzymatic kinetic resolution leverages the inherent stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic substrate.[6] The enzyme catalyzes the transformation of one enantiomer at a significantly higher rate than the other. In the context of racemic N-acylated phenylglycine, an acylase enzyme selectively hydrolyzes the N-acyl group from one enantiomer (typically the L-enantiomer), leaving the other enantiomer (the D-form) unreacted.[6]
The process can be summarized in two main steps:
-
N-Acylation: The racemic phenylglycine is first converted to its N-acylated derivative (e.g., N-acetyl- or N-phenylacetyl-phenylglycine). This step is crucial as the acyl group serves as the recognition site and the target for enzymatic hydrolysis.[4]
-
Enantioselective Hydrolysis: An enzyme, most commonly Penicillin G Acylase (PGA) (EC 3.5.1.11), is introduced to the racemic mixture. PGA exhibits a strong preference for the L-enantiomer of the N-acylated substrate, catalyzing the cleavage of the amide bond to yield L-phenylglycine and the corresponding carboxylic acid. The N-acylated D-phenylglycine remains largely untouched.[5][6]
The reaction is allowed to proceed until approximately 50% conversion is achieved. At this theoretical maximum, the reaction mixture contains the product (L-phenylglycine) and the unreacted substrate (N-acyl-D-phenylglycine). These two compounds, now having different chemical properties (an amino acid and an N-acylated amino acid), can be readily separated by standard chemical techniques, such as extraction or crystallization.
Logical Workflow of Enzymatic Kinetic Resolution
The overall process from the racemic starting material to the separated, enantiopure products is depicted in the following workflow.
Caption: Experimental workflow for the enzymatic kinetic resolution of N-acyl-phenylglycines.
Materials and Methods
Materials and Equipment
-
Substrate: Racemic N-Acetyl-DL-phenylglycine
-
Enzyme: Immobilized Penicillin G Acylase (PGA) from Escherichia coli. Immobilized enzymes are preferred for industrial applications as they offer enhanced stability and straightforward separation from the reaction mixture, allowing for reuse.[7][8]
-
Buffer: 0.1 M Phosphate buffer
-
Titrant: 1 M Sodium Hydroxide (NaOH) solution
-
pH Adjustment: 1 M Hydrochloric Acid (HCl)
-
Reaction Vessel: Jacketed glass reactor with overhead stirrer and temperature control
-
pH Control: pH-stat or automatic titrator
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent) and a UV detector for monitoring enantiomeric excess (e.e.) and conversion.[5][9][10]
Detailed Experimental Protocol
This protocol describes the kinetic resolution of N-Acetyl-DL-phenylglycine using immobilized Penicillin G Acylase.
1. Substrate Preparation: a. Prepare a 0.1 M phosphate buffer solution and adjust its pH to 8.0. b. Dissolve N-Acetyl-DL-phenylglycine in the phosphate buffer to a final concentration of 100 mM.[6] c. Gently warm the solution if necessary to ensure complete dissolution, then cool to the reaction temperature. d. Readjust the pH to 8.0 using 1 M NaOH, as the dissolved substrate may be slightly acidic.
2. Enzyme Immobilization (if starting with free enzyme): Note: This step is not required if using commercially available immobilized PGA. a. A common method involves covalent attachment to a support matrix. For example, magnetic nanoparticles can be functionalized with glutaraldehyde, which then reacts with free amino groups on the enzyme surface.[11][12] This method provides a stable linkage and allows for easy magnetic separation of the biocatalyst.[13]
3. Enzymatic Reaction: a. Transfer the substrate solution to the temperature-controlled reaction vessel and equilibrate to the optimal temperature for PGA, typically between 37°C and 45°C.[6][12] b. Add the immobilized Penicillin G Acylase to the reaction mixture. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:10 to 1:20 (w/w) is common.[4] c. Begin gentle agitation to ensure the immobilized enzyme is suspended and to facilitate mass transfer. d. Maintain the pH of the reaction at 8.0. The hydrolysis of the N-acetyl group produces acetic acid, which will lower the pH. Use a pH-stat to automatically add 1 M NaOH to neutralize the acid produced.[5][6] e. The consumption of NaOH is directly proportional to the formation of L-phenylglycine and can be used to monitor the reaction progress in real-time.[6]
4. Reaction Monitoring and Termination: a. Monitor the reaction until approximately 50% conversion is reached. This is the point where the maximum enantiomeric excess for both the unreacted substrate and the product is typically achieved.[14] b. The conversion can be estimated by the total volume of NaOH consumed or more accurately by taking aliquots at regular intervals for chiral HPLC analysis. c. To terminate the reaction, simply remove the immobilized enzyme from the reaction mixture by filtration or magnetic separation.[5] If using free enzyme, the reaction can be stopped by heat denaturation (e.g., 80-90°C for 15 minutes).[6]
5. Product Separation and Work-up: a. The resulting solution contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine. b. Isolation of L-Phenylglycine: Adjust the pH of the solution to the isoelectric point of L-phenylglycine (approximately 5.5-6.0) with 1 M HCl.[6] At this pH, L-phenylglycine has minimal solubility and will crystallize out of the solution. The crystals can then be collected by filtration, washed with cold water, and dried. c. Isolation of N-Acetyl-D-Phenylglycine: After filtering off the L-phenylglycine, acidify the remaining filtrate to a pH of 2-3 with 1 M HCl.[5] This will protonate the carboxylic acid group of N-acetyl-D-phenylglycine, making it less water-soluble. d. Extract the N-acetyl-D-phenylglycine into an organic solvent like ethyl acetate. The organic layers can then be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[5] e. (Optional) The N-acetyl-D-phenylglycine can be hydrolyzed to D-phenylglycine using strong acid (e.g., 48% HBr).[15]
6. Analysis of Enantiomeric Excess (e.e.): a. The enantiomeric purity of the L-phenylglycine product and the unreacted N-acetyl-D-phenylglycine should be determined using chiral HPLC.[16] b. A typical chiral column, such as one based on a chiral crown ether or cellulose derivative, can be used to separate the D and L enantiomers.[9][17] c. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Data Presentation: Expected Performance
The efficiency of the enzymatic kinetic resolution is determined by several key parameters, including the choice of enzyme, the N-acyl group on the substrate, pH, and temperature. The following tables provide representative data on how these factors can influence the outcome.
Table 1: Influence of Reaction Parameters on PGA Activity
| Parameter | Optimal Range | Rationale & Remarks |
| pH | 7.5 - 8.5 | PGA from E. coli typically exhibits maximum activity in this slightly alkaline range.[7][12] Maintaining pH is critical as the reaction produces acid. |
| Temperature | 37 - 50°C | Activity increases with temperature up to an optimum, beyond which thermal denaturation occurs. Immobilized enzymes often show higher thermal stability.[12][18] |
| Substrate Conc. | 80 - 100 mM | Higher concentrations can increase reaction rates but may also lead to substrate or product inhibition.[6][15] |
| Enzyme Loading | 10-20% (w/w) | Higher loading increases the reaction rate but also the cost. Optimization is necessary to balance speed and economy.[4][19] |
Table 2: Representative Results for Kinetic Resolution
| N-Acyl Group | Enzyme | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantioselectivity (E) |
| Acetyl | PGA | 53.0 | 93.8 | >99 | 38 |
| Phenylacetyl | PGA | ~50 | >98 | >99 | High |
| Chloroacetyl | PGA | ~50 | >97 | >99 | High |
(Data is illustrative, based on typical values reported in the literature.[15]) The enantioselectivity value (E) is a measure of the enzyme's ability to discriminate between the two enantiomers and is a critical factor for achieving high enantiomeric excess.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Poor enzyme activity. 2. Suboptimal pH or temperature. 3. Product inhibition. | 1. Verify enzyme storage and perform an activity assay.[6] 2. Calibrate pH meter and thermometer; ensure uniform heating. 3. Consider strategies to remove the product as it forms, such as in-situ crystallization.[6] |
| Low Enantioselectivity (e.e.) | 1. Reaction has proceeded far beyond 50% conversion. 2. Suboptimal reaction conditions (e.g., temperature). 3. Racemization of the substrate or product. | 1. Carefully monitor the reaction and terminate it at ~50% conversion.[14] 2. Lowering the reaction temperature can sometimes improve enantioselectivity.[20] 3. Check the stability of the chiral center under the reaction conditions. |
| Difficulty in Product Separation | 1. Incorrect pH for crystallization. 2. Incomplete extraction. | 1. Precisely determine the isoelectric point for precipitation. 2. Perform multiple extractions with the organic solvent and check the pH of the aqueous layer. |
Mechanism of PGA-Catalyzed Hydrolysis
The catalytic mechanism of Penicillin G Acylase involves the formation of a covalent acyl-enzyme intermediate.
Caption: Simplified mechanism for PGA-catalyzed hydrolysis of N-acetyl-L-phenylglycine.
Conclusion
The enzymatic kinetic resolution of N-acylated phenylglycines using enzymes like Penicillin G Acylase is a powerful and industrially viable method for producing enantiomerically pure D- and L-phenylglycine derivatives. This approach aligns with the principles of green chemistry by utilizing mild reaction conditions, aqueous media, and a recyclable catalyst, while delivering high selectivity and purity.[21] The protocols and data presented herein provide a robust framework for researchers and drug development professionals to implement and optimize this essential chiral technology, paving the way for more efficient and sustainable pharmaceutical synthesis.
References
- BenchChem. (2025). Optimizing reaction conditions for enzymatic resolution with Acetyl-DL-phenylglycine.
- BenchChem. (2025). The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide.
- BenchChem. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Amines with Acetyl-DL-phenylglycine.
- Frontiers in Bioengineering and Biotechnology. (2022). Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets.
- Frontiers in Bioengineering and Biotechnology. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
- RSC Publishing. (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.
- National Institutes of Health (NIH). (2022). Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets.
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-phenylacetamide.
- ResearchGate. (2023). Enzymic resolution of DL-phenylglycine | Request PDF.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of L-Phenylglycine in Developing Advanced Antibiotics.
- National Institutes of Health (NIH). (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles.
- PubMed. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase.
- ResearchGate. (2015). Immobilization of whole cell penicillin G acylase in open pore gelatin matrix.
- BenchChem. (n.d.). Application Note and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(3-(Trifluoromethyl)phenyl)ethanol.
- SlideShare. (n.d.). Immobilisation of PCA.pdf.
- BenchChem. (2025). A Comparative Guide to the Enzymatic Kinetic Resolution of Racemic 1-(Furan-2-yl)ethanol.
- PubMed. (n.d.). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics.
- ResearchGate. (n.d.). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols | Request PDF.
- PubMed. (n.d.). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols.
- ResearchGate. (2009). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide.
- National Institutes of Health (NIH). (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
- SciSpace. (1999). Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis.
- PubMed. (2022). Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations.
- PubMed. (2000). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose.
- ResearchGate. (2022). Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations | Request PDF.
- ResearchGate. (n.d.). Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
- ResearchGate. (n.d.). Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- ACS Publications. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions | Organic Letters.
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
- ResearchGate. (n.d.). Enzymatic Resolution of N-Substituted-??-prolines | Request PDF.
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Application Notes & Protocols: Strategic Incorporation of Boc-4-chloro-α-phenylglycine into Peptide Sequences
Introduction: The Value of Non-Canonical Scaffolds in Peptide Therapeutics
The rational design of peptide-based therapeutics hinges on overcoming the inherent limitations of natural amino acids, such as susceptibility to proteolytic degradation and limited conformational diversity. The incorporation of non-canonical amino acids (ncAAs) is a paramount strategy in modern medicinal chemistry to engineer peptides with enhanced pharmacological profiles.[1][2] These unique building blocks can introduce novel chemical functionalities, improve metabolic stability, and enforce specific secondary structures crucial for high-affinity receptor binding.[3][4]
Among ncAAs, substituted α-phenylglycine derivatives are of significant interest. Their rigid, bulky side chains can act as potent conformational constraints.[4][5] This guide focuses specifically on Boc-4-chloro-α-phenylglycine , a sterically demanding and electronically modified analogue. The presence of the chloro-substituent alters the electronic properties of the phenyl ring, potentially influencing intermolecular interactions, while the core phenylglycine structure enhances resistance to enzymatic cleavage.[4]
However, the successful incorporation of this residue into a growing peptide chain is non-trivial. It presents two primary challenges: significant steric hindrance at the α-carbon and a heightened propensity for racemization.[6][7][8] This document provides a comprehensive technical guide and field-proven protocols for the efficient and stereochemically-controlled incorporation of Boc-4-chloro-α-phenylglycine using a robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
Core Synthetic Challenges & Strategic Solutions
The Duality of Steric Hindrance and Racemization
The primary obstacle in coupling Boc-4-chloro-α-phenylglycine is the steric bulk of the 4-chlorophenyl group, which is directly attached to the α-carbon. This bulk physically impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, often leading to slow or incomplete coupling reactions.[7]
Compounding this issue is the increased acidity of the α-proton. This susceptibility to deprotonation, particularly under the basic conditions required for coupling, can lead to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in epimerization (racemization) of the chiral center.[4][7] This loss of stereochemical integrity yields a mixture of diastereomeric peptides that are difficult to separate and compromises the biological activity of the final product.
Rationale for Employing the Boc/Bzl SPPS Strategy
While Fmoc/tBu chemistry is more common, the Boc/Bzl strategy offers distinct advantages for sequences containing aggregation-prone or sterically hindered residues like 4-chlorophenylglycine.[9]
-
Disruption of Aggregation: The repetitive N-terminal deprotection step in Boc-SPPS utilizes strong acid (Trifluoroacetic Acid, TFA).[10] TFA is highly effective at protonating the peptide backbone and disrupting inter-chain hydrogen bonding, which is the primary cause of on-resin aggregation that can halt a synthesis.[11] This is a significant advantage over the basic conditions (piperidine/DMF) used for Fmoc removal, which can sometimes promote aggregation.[11]
-
Robustness: The Boc/Bzl protection scheme is well-established and known for its reliability in synthesizing long or "difficult" peptide sequences.[9][12]
The primary trade-off is the requirement for hazardous strong acids, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), for the final cleavage from the resin and removal of benzyl-based side-chain protecting groups.[9] This requires specialized laboratory equipment and stringent safety protocols.
Key Experimental Parameters and Reagent Selection
Success hinges on the judicious selection of reagents to maximize coupling efficiency while minimizing racemization.
Resin Selection
For the Boc/Bzl strategy, the resin must be stable to repeated treatments with TFA.
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. It is the classic support for Boc-SPPS, offering good chemical stability.[13]
-
PAM (Phenylacetamidomethyl) Resin: This resin provides an anchoring linkage that is more stable to acid than the benzyl ester linkage of the Merrifield resin. This increased stability reduces the premature loss of peptide chains from the support during the numerous TFA deprotection cycles, making it ideal for longer syntheses.[12][13]
Coupling Reagents: Overcoming the Steric Barrier
Standard carbodiimide activators like DCC or DIC are often insufficient for coupling sterically hindered residues.[7] More potent aminium/uronium or phosphonium salt-based reagents are required to generate highly reactive activated esters capable of overcoming the energy barrier.[14]
| Reagent | Class | Activating Species | Advantages | Considerations |
| HBTU | Aminium Salt | HOBt Ester | Highly efficient, well-established, good solubility.[15] | Byproducts can be difficult to remove. Based on potentially explosive HOBt.[14] |
| HATU | Aminium Salt | HOAt Ester | More reactive than HBTU due to the aza-group in HOAt, which provides anchimeric assistance. Excellent for hindered couplings.[14] | Higher cost. Also based on a benzotriazole derivative. |
| PyBOP | Phosphonium Salt | HOBt Ester | Generates fewer side reactions compared to some aminium salts. Good for fragment condensation. | Phosphorus-containing byproducts must be thoroughly washed away. |
| COMU | Aminium Salt | OxymaPure Ester | High reactivity, comparable to HATU.[7] Generates water-soluble byproducts. Considered a safer alternative to benzotriazole-based reagents.[14] | Relatively newer reagent, may require optimization. |
Recommendation: For difficult couplings such as Boc-4-chloro-α-phenylglycine, HATU is a highly effective first choice due to its superior reactivity. COMU is an excellent, safer alternative with comparable efficiency.[7][14]
Detailed Protocols
Protocol 1: Manual Boc-SPPS Cycle for Incorporation
This protocol details a single coupling cycle for incorporating Boc-4-chloro-α-phenylglycine onto a peptide-resin with a free N-terminal amine. The synthesis is assumed to be performed at a 0.25 mmol scale.
Materials:
-
Peptide-resin (e.g., PAM-resin) with a free amino group
-
Boc-4-chloro-α-phenylglycine
-
Coupling Reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Kaiser Test Kit reagents
Procedure:
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[4]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM (v/v) and agitate for 2 minutes. Drain. Repeat this step once.[4]
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-4-chloro-α-phenylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to initiate pre-activation. Agitate for 2-5 minutes. Causality: A short pre-activation time is critical to generate the active ester without allowing significant time for racemization to occur.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For this hindered amino acid, a longer coupling time is often necessary.
-
-
In-Process Monitoring:
-
Remove a small sample of resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser test.[7]
-
Negative Result (Yellow beads): The coupling is complete. Proceed to the final washing steps.
-
Positive Result (Blue/Purple beads): The coupling is incomplete. Drain the coupling solution, wash with DMF (3x), and perform a second coupling by repeating step 4.
-
-
-
Final Washing:
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x). The resin is now ready for the next cycle.
-
Protocol 2: HF Cleavage and Peptide Work-up
!!! SAFETY WARNING !!! Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must only be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus (e.g., Kel-F or Teflon). Appropriate personal protective equipment (HF-resistant gloves, apron, full face shield) is mandatory. Calcium gluconate gel must be immediately available as a first-aid antidote.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: p-cresol, thioanisole
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Purified water
Procedure:
-
Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel of the HF apparatus.
-
Add the scavenger cocktail. A common mixture is the "Low-High" HF procedure. For the final "High HF" step, add p-cresol (~0.5 mL) and thioanisole (~0.5 mL). Causality: Scavengers are essential to trap the highly reactive carbocations (e.g., tert-butyl, benzyl) that are generated during the deprotection of the Boc and side-chain protecting groups, preventing them from modifying sensitive residues like Trp or Met.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C in an ice bath.
-
Carefully condense anhydrous HF (~10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF under a stream of nitrogen or by vacuum (ensure the vacuum pump is appropriately trapped and protected).
-
Transfer the residue of cleaved peptide and resin to a centrifuge tube.
-
Add a large volume of cold (-20°C) diethyl ether to precipitate the crude peptide. Mix thoroughly.
-
-
Work-up:
-
Centrifuge the suspension to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a desiccator.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified product by mass spectrometry and quantify by amino acid analysis or UV absorbance.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Diagnostic & Solution |
| Low Coupling Yield (Deletion sequence observed in MS) | 1. Steric Hindrance: Incomplete reaction due to the bulky side chain. 2. Peptide Aggregation: On-resin aggregation preventing access to the N-terminus. | Diagnosis: Perform a Kaiser test after coupling; a positive (blue) result confirms free amines.[7] Solution: • Switch Reagent: Use a more potent coupling reagent like HATU or COMU.[7] • Double Couple: Routinely perform two consecutive coupling reactions for this residue. • Increase Time/Temp: Extend the coupling time to 4-6 hours or cautiously increase the temperature to 30-35°C. |
| Diastereomeric Mixture (Broad or split peak in HPLC) | Racemization: Epimerization of the α-carbon during the coupling step. | Diagnosis: Analyze the crude peptide by chiral HPLC or after fragmentation in MS/MS if standards are available. Solution: • Optimize Base: Use a weaker, more sterically hindered base like 2,4,6-collidine instead of DIEA. • Minimize Pre-activation: Reduce the pre-activation time to 1-2 minutes before adding to the resin.[4] • Control Temperature: Perform the coupling at room temperature or below; avoid elevated temperatures.[7] |
| Incomplete Final Cleavage | Insufficient Reaction Time: The robust benzyl-based protecting groups or PAM linker require sufficient time in strong acid. | Diagnosis: Analyze the resin post-cleavage for remaining peptide. Solution: • Extend Cleavage Time: Increase the HF cleavage time to 2-3 hours. • Optimize Scavengers: Ensure the correct scavenger cocktail is used, especially for sensitive residues that might interfere with cleavage. |
References
- Significance and challenge in nonnatural peptide synthesis and proposed solution.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
- Reprogramming natural proteins using unn
- Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences. BenchChem.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific.
- Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. AAPPTec.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Technical Support Center: Solid-Phase Synthesis of Phenylglycine-Containing Peptides. BenchChem.
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associ
- Planning a Peptide Synthesis. AAPPTec.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science.
- Solid-phase peptide synthesis. Digital CSIC.
Sources
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- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
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- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for the Analytical Quantification of Boc-4-chlorophenylglycine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide delineates robust analytical methodologies for the precise quantification of N-Boc-4-chlorophenylglycine, a critical intermediate in the synthesis of various pharmaceutical agents. Recognizing the imperative for accuracy and reliability in drug development, this document provides detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step, ensuring both technical accuracy and practical applicability in a research and quality control setting.
Introduction: The Significance of Boc-4-chlorophenylglycine Quantification
N-Boc-4-chlorophenylglycine is a non-proteinogenic amino acid derivative that serves as a key chiral building block in the synthesis of a variety of bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group is essential for controlling reactivity during peptide synthesis and other organic transformations.[1] The 4-chlorophenyl moiety imparts specific structural and electronic properties to the target molecules. Accurate quantification of this intermediate is paramount to ensure stoichiometric control in subsequent reactions, determine reaction yields, and assess purity, all of which are critical aspects of process chemistry and quality assurance in pharmaceutical development.[2]
This guide provides a multi-faceted analytical approach, offering methods with varying levels of selectivity, sensitivity, and throughput to cater to diverse experimental needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the premier technique for the analysis of Boc-protected amino acids due to its high resolution, reproducibility, and compatibility with UV detection.[3] The Boc group and the chlorophenyl ring both contain chromophores, making UV detection a straightforward and sensitive choice.
Principle of RP-HPLC Separation
In RP-HPLC, the analyte, Boc-4-chlorophenylglycine, is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18). A polar mobile phase is used for elution. By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile) in the mobile phase (gradient elution), the analyte is desorbed from the stationary phase and travels through the column at a characteristic retention time.[4][5] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of Boc-4-chlorophenylglycine by RP-HPLC.
Achiral RP-HPLC Protocol
This protocol is designed for the quantification of Boc-4-chlorophenylglycine and the assessment of its purity against non-chiral impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Boc-4-chlorophenylglycine reference standard.
-
Sample diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
Protocol Steps:
-
Standard Preparation: Prepare a stock solution of the Boc-4-chlorophenylglycine reference standard in the sample diluent at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Boc-4-chlorophenylglycine in the sample diluent to achieve an expected concentration within the calibration range. Filter the sample and standards through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
-
Analysis and Quantification: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. Inject the sample and use its peak area to determine the concentration from the calibration curve.
Causality and Trustworthiness: The use of TFA as an ion-pairing agent sharpens peaks by minimizing interactions between the analyte's acidic proton and residual silanol groups on the stationary phase.[6] A gradient elution is employed to ensure efficient separation of the relatively hydrophobic analyte from more polar impurities and to shorten the analysis time.[4] The method's trustworthiness is established through the validation of linearity, accuracy, and precision using the prepared standards.
Chiral HPLC for Enantiomeric Purity
For applications where the stereochemistry of Boc-4-chlorophenylglycine is critical, a chiral HPLC method is necessary to separate and quantify the enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for the direct separation of Boc-protected amino acids.[2]
Instrumentation and Materials:
-
HPLC system as described above.
-
Chiral Stationary Phase: Teicoplanin-based CSP (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and a small amount of acid or base (e.g., 80:20:0.1 v/v/v Methanol/Water/Formic Acid).
-
Reference standards for both enantiomers (if available) or the racemic mixture.
Protocol Steps:
-
Sample Preparation: Prepare the sample as described in the achiral method, dissolving it in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm or 273 nm.
-
Elution Mode: Isocratic.
-
-
Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Inject the sample to determine the peak areas for each enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Causality and Trustworthiness: The chiral recognition mechanism on a teicoplanin-based CSP involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which create transient diastereomeric complexes with the enantiomers, leading to their differential retention.[2] The isocratic elution provides stable and reproducible separation for accurate quantification of the enantiomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS offers excellent sensitivity and selectivity but requires derivatization to increase the volatility of the polar amino acid derivative. Silylation is a common and effective derivatization technique for this purpose.[7]
Principle of GC-MS with Derivatization
The polar carboxyl and N-H groups of Boc-4-chlorophenylglycine make it non-volatile. Derivatization with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens with non-polar tert-butyldimethylsilyl (TBDMS) groups. This increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC. The separated derivative is then fragmented and detected by a mass spectrometer, providing both quantification and structural confirmation.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of Boc-4-chlorophenylglycine by GC-MS following derivatization.
GC-MS Protocol (with Silylation)
Instrumentation and Materials:
-
GC system coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for derivatized amino acids (e.g., SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm).
-
MTBSTFA derivatizing agent.
-
Acetonitrile (anhydrous).
-
Boc-4-chlorophenylglycine reference standard.
Protocol Steps:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in a suitable volatile solvent (e.g., methanol).
-
Derivatization:
-
Pipette an aliquot of the standard or sample solution into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.
-
Seal the vial tightly and heat at 100 °C for 2-4 hours to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50-600 m/z.
-
-
-
Analysis and Quantification: Monitor characteristic ions of the derivatized Boc-4-chlorophenylglycine for quantification. Generate a calibration curve using the derivatized standards and determine the concentration of the sample.
Causality and Trustworthiness: Derivatization is a critical step to overcome the inherent non-volatility of the analyte.[7] MTBSTFA is chosen for its ability to produce stable TBDMS derivatives that are less sensitive to moisture than smaller silylating agents. The mass spectrometer provides a high degree of certainty in peak identification through the analysis of fragmentation patterns, ensuring the trustworthiness of the quantification.
UV-Vis Spectrophotometry: A Rapid Quantification Method
For routine and rapid concentration measurements where high selectivity is not required, UV-Vis spectrophotometry offers a simple and fast alternative.
Principle of UV-Vis Spectrophotometry
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Boc-4-chlorophenylglycine possesses two chromophores: the phenyl ring and the carbonyl group of the Boc-protecting group, which absorb UV light.[8] A wavelength of maximum absorbance (λmax) is determined and used for quantification.
UV-Vis Spectrophotometry Protocol
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent: Ethanol or Methanol.
-
Boc-4-chlorophenylglycine reference standard.
Protocol Steps:
-
Determine λmax: Prepare a solution of Boc-4-chlorophenylglycine in the chosen solvent. Scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in the solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to an expected concentration that falls within the linear range of the calibration curve.
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent to zero the instrument (blank).
-
Measure the absorbance of each calibration standard and the sample.
-
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample using its absorbance and the equation of the line from the calibration curve.
Causality and Trustworthiness: This method's validity relies on the assumption that Boc-4-chlorophenylglycine is the primary absorbing species in the sample at the chosen wavelength. The trustworthiness of the method is established by the linearity of the calibration curve. It is crucial to note that this method is susceptible to interference from any impurities that also absorb at the analytical wavelength.[1] Therefore, it is best suited for relatively pure samples.
Method Validation and Comparison
All analytical methods used in a pharmaceutical context must be validated to ensure they are suitable for their intended purpose.[2][9] Key validation parameters include:
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Degree of scatter between a series of measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: Proportionality of the measured signal to the analyte concentration over a given range.[10]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]
Comparison of Analytical Techniques
| Feature | RP-HPLC | Chiral HPLC | GC-MS | UV-Vis Spectrophotometry |
| Principle | Hydrophobic Interaction | Chiral Recognition | Volatility & Mass | Light Absorbance |
| Selectivity | High | Very High | Very High | Low |
| Sensitivity | High | High | Very High | Moderate |
| Sample Prep | Simple (dissolve, filter) | Simple (dissolve, filter) | Complex (derivatization) | Very Simple (dissolve) |
| Throughput | Moderate | Moderate | Low | High |
| Application | Purity, Quantification | Enantiomeric Purity | Trace Analysis, Confirmation | Rapid Quantification (pure samples) |
Conclusion
The choice of analytical technique for the quantification of Boc-4-chlorophenylglycine should be guided by the specific requirements of the analysis. RP-HPLC stands out as a versatile and robust method for both purity assessment and accurate quantification. When enantiomeric purity is a critical parameter, chiral HPLC is indispensable. GC-MS provides the highest sensitivity and confirmatory power but requires a more involved sample preparation. For rapid, high-throughput analysis of relatively pure samples, UV-Vis spectrophotometry is a viable and efficient option. The protocols provided herein serve as a comprehensive resource for establishing reliable and validated analytical methodologies in the development and quality control of processes involving Boc-4-chlorophenylglycine.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Chromatography Online. (2005). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Retrieved from [Link]
-
Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]
Sources
- 1. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. ualberta.ca [ualberta.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jbt.abrf.org [jbt.abrf.org]
Application Notes & Protocols: The Synthesis of Loracarbef and Next-Generation β-Lactam Antibiotics
Abstract
This technical guide provides an in-depth exploration of the synthetic strategies for loracarbef, a pivotal second-generation carbacephem antibiotic. We dissect the core chemical logic that drove its development, focusing on key transformations that ensure stereochemical fidelity and construct the bicyclic nucleus. Beyond a single molecule, this document serves as a strategic manual, presenting detailed, field-tested protocols for critical reactions such as the Mitsunobu cyclization for β-lactam formation and the Dieckmann condensation for nucleus assembly. These methodologies are presented not merely as procedures but as validated platforms applicable to the broader synthesis of novel β-lactam antibiotics. The causality behind experimental choices is emphasized, providing researchers and drug development professionals with the foundational expertise to innovate within this critical therapeutic class.
Introduction: The Genesis of a Carbacephem
The β-lactam family of antibiotics remains a cornerstone of antibacterial therapy. However, the inherent chemical instability of early agents, particularly cephalosporins, presented a significant clinical challenge. The cephalosporin nucleus contains a dihydrothiazine ring which is susceptible to degradation. Loracarbef (marketed as Lorabid) emerged from research at Eli Lilly and Company as a landmark solution to this problem.[1][2] It is a synthetic carbacephem, a structural analog of cefaclor where the sulfur atom of the cephalosporin core is bioisosterically replaced by a methylene (CH₂) group.[3][4] This seemingly simple substitution from a cephem to a carbacephem imparts significantly greater chemical stability, enhancing the molecule's shelf-life and in vivo resilience.[4][5]
Loracarbef's mechanism of action is consistent with other β-lactam antibiotics: it inhibits the synthesis of the bacterial cell wall by acylating and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[6][7][8] The development of a total synthetic route was a major achievement, allowing for large-scale production and creating a versatile chemical platform for the generation of other novel antibiotics.[2] This guide will illuminate the key synthetic strategies that make this possible.
Retrosynthetic Analysis and Core Strategic Considerations
The synthesis of a complex, stereochemically rich molecule like loracarbef requires a robust and convergent strategy. The primary challenges lie in the controlled construction of the strained four-membered β-lactam (azetidinone) ring and the diastereoselective fusion of the adjoining six-membered ring to form the 1-azabicyclo[4.2.0]oct-2-ene core.
A logical retrosynthetic approach, as outlined in several successful syntheses, disconnects the molecule at the C7-amide bond, separating the bicyclic nucleus from the D-phenylglycine side chain.[9] This is a strategic choice, as it allows for the late-stage introduction of the side chain, a common tactic in antibiotic development to create diverse analogues for structure-activity relationship (SAR) studies. The core bicyclic nucleus is further disconnected via a Dieckmann condensation, which forms the six-membered ring from a linear precursor already containing the pre-formed β-lactam. The β-lactam itself is disconnected via an intramolecular cyclization of a serine-derived precursor.
Figure 1: High-level retrosynthetic analysis of loracarbef.
Core Methodology I: Enantioselective Formation of the β-Lactam Ring
The construction of the 2-azetidinone (β-lactam) ring with the correct stereochemistry is arguably the most critical phase of the synthesis. Of the various methods available, the Mitsunobu reaction stands out for its reliability, mild conditions, and predictable stereochemical outcome.[10][11]
Expertise & Causality: Why the Mitsunobu Reaction?
The Mitsunobu reaction facilitates the condensation of an alcohol with an acidic component, mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] In the context of β-lactam synthesis from a β-hydroxy acid derivative, it proceeds via an intramolecular cyclization. Its strategic advantages are threefold:
-
Stereochemical Inversion: The reaction proceeds via a classic Sɴ2 mechanism. The hydroxyl group is activated by the phosphine, turning it into a good leaving group. The deprotonated nitrogen nucleophile then attacks the carbon center, displacing the activated oxygen and inverting the stereocenter.[13][14] This provides absolute control over the final stereochemistry, which is paramount for biological activity.
-
Mild Conditions: The reaction is typically performed at or below room temperature, preserving sensitive functional groups present elsewhere in the molecule.
-
High Yield: When optimized, the reaction is highly efficient. An enantioselective synthesis of the loracarbef nucleus has been demonstrated using this key step.[15]
Figure 2: Simplified mechanism of the Mitsunobu reaction for β-lactam formation.
Protocol: Intramolecular Mitsunobu Cyclization for Azetidinone Synthesis
This protocol is a representative procedure for the cyclization of a protected β-hydroxy amino acid derivative to form the corresponding β-lactam.
Materials:
-
N-protected β-hydroxy amino acid precursor (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Argon or Nitrogen atmosphere
Protocol:
-
System Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon).
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected β-hydroxy amino acid precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction upon addition of DIAD and to minimize side reactions.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 30-60 minutes using a syringe pump. A color change (typically to a pale yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, spot corresponding to the β-lactam product.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate.
-
The primary byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent (e.g., by adding hexane or diethyl ether) and filtration.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the isolated β-lactam using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The coupling constants between the C3 and C4 protons on the lactam ring are diagnostic for determining the cis or trans stereochemistry.
Core Methodology II: Bicyclic Nucleus Construction via Dieckmann Cyclization
With the chiral azetidinone in hand, the next critical step is the formation of the fused six-membered ring to yield the carbacephem nucleus. The Dieckmann condensation is a robust and widely used intramolecular Claisen condensation of a diester to form a β-keto ester, which is the core of the six-membered ring.[15]
Expertise & Causality: Why the Dieckmann Condensation?
The choice of the Dieckmann cyclization is strategic for several reasons:
-
Ring Formation: It is a classic and highly effective method for forming five- and six-membered rings, which are thermodynamically favored.
-
Base-Mediated: The reaction is promoted by a strong base (e.g., sodium hydride, potassium tert-butoxide) that can deprotonate the α-carbon of one of the ester groups, initiating the cyclization. The choice of base and solvent can be tuned to optimize yield and prevent side reactions like hydrolysis.
-
Versatile Intermediate: The resulting β-keto ester is a versatile synthetic handle. The ketone can be reduced and eliminated to install the double bond present in the final loracarbef structure.
Figure 3: Experimental workflow for the Dieckmann cyclization step.
Protocol: Dieckmann Cyclization for Carbacephem Core Synthesis
This protocol describes a general procedure for the base-mediated cyclization of the linear diester precursor.
Materials:
-
Linear diester precursor (attached to the N1 and C4 positions of the azetidinone) (1.0 eq)
-
Strong, non-nucleophilic base (e.g., Potassium bis(trimethylsilyl)amide, KHMDS) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen atmosphere
Protocol:
-
System Preparation: Set up an oven-dried, three-neck flask equipped with a stir bar, dropping funnel, and an inert gas inlet.
-
Substrate Solution: Dissolve the linear diester precursor (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. A low temperature is crucial to control the reactivity of the enolate and prevent undesired side reactions.
-
Base Addition: Add the KHMDS solution (1.1 eq, typically as a 0.5 M solution in toluene) dropwise via the dropping funnel over 30 minutes. The solution may develop a color.
-
Reaction Monitoring (Self-Validation): Stir the reaction at -78 °C for 1-2 hours. Progress can be monitored by quenching small aliquots with saturated NH₄Cl and analyzing by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product (the β-keto ester) indicates a successful reaction.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Workup:
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the resulting crude β-keto ester by flash column chromatography. Characterize the product by NMR and HRMS to confirm the formation of the bicyclic system.
Final Assembly and Application to Antibiotic Libraries
The final steps in the synthesis of loracarbef involve the transformation of the β-keto ester intermediate into the final nucleus (including installation of the double bond and the 3-chloro substituent) followed by coupling with the side chain.
-
Nucleus Finalization: The β-keto ester is typically converted to an enol phosphate or triflate, which serves as a handle for further modifications. This can be followed by reduction and other transformations to install the C2-C3 double bond and the C3-chloro group.
-
Side-Chain Coupling: The amine on the C7 position of the bicyclic nucleus is deprotected (if necessary) and then acylated using an activated form of D-phenylglycine. This amide bond formation is a standard transformation, often accomplished using coupling reagents like DCC or EDC.
The true power of this synthetic strategy lies in its modularity. The same bicyclic carbacephem nucleus can be coupled with a wide variety of different acyl side chains. This allows for the rapid synthesis of a library of loracarbef analogs, which is a cornerstone of modern drug discovery. By varying the side chain, researchers can fine-tune the antibiotic's properties, including its antibacterial spectrum, potency, and pharmacokinetic profile. This same principle applies to the synthesis of other classes of β-lactams, such as penicillins, cephalosporins, and carbapenems, where a common nucleus is functionalized at a late stage.[16]
Quantitative Data Summary
The efficiency of a synthetic route is paramount in drug development. Below is a table summarizing representative yields for key transformations in β-lactam synthesis, illustrating the viability of these methods.
| Transformation | Reaction Type | Key Reagents | Representative Yield | Reference Insight |
| Azetidinone Formation | Intramolecular Mitsunobu | PPh₃, DIAD/DEAD | 75-92% | Highly efficient for forming the strained 4-membered ring with stereochemical inversion.[14][15] |
| Bicyclic Core Formation | Dieckmann Condensation | KHMDS, NaH | 60-85% | A robust method for 6-membered ring formation, though sensitive to steric hindrance and substrate.[15] |
| Side-Chain Acylation | Amide Coupling | D-Phenylglycine, EDC | >90% | Typically a high-yielding and reliable final step. |
| Nucleus Construction | N-acyliminium Cyclization | Halide-terminated precursor | Variable | An alternative, powerful method for constructing the carbacephem nucleus.[17] |
References
-
Overman, L. E., & Shin, Y. (2007). A formal synthesis of loracarbef and total synthesis of polypyrrolidinoindoline alkaloids. CaltechTHESIS. [Link]
-
Wikipedia. (2026). Carbacephem. Wikipedia, The Free Encyclopedia. [Link]
-
Cvetovich, R. J., et al. (2001). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 66(13), 4474–4483. [Link]
-
Matsumoto, F. (1993). Loracarbef: a new orally administered carbacephem antibiotic. Annals of Pharmacotherapy, 27(1), 46-55. [Link]
-
Liu, P., et al. (2003). Enantioselective Synthesis of the Carbacephem Antibiotic Loracarbef via Mitsunobu and Dieckmann Cyclization from an Unnatural Amino Acid. Tetrahedron Letters, 44(23), 4447-4450. [Link]
-
Demurtas, D., et al. (2018). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 118(21), 10690-10766. [Link]
-
Creative Biolabs. (n.d.). Carbapenem Synthesis Service. Creative Biolabs. [Link]
-
Sleeman, M. C., & Schofield, C. J. (2004). Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. Journal of Biological Chemistry, 279(8), 6730-6736. [Link]
-
Miller, M. J., et al. (2014). The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. ACS Infectious Diseases, 1(4), 168-190. [Link]
-
Doern, G. V., & Pfaller, M. A. (1993). Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 45(3), 380-408. [Link]
-
Merck Index. (n.d.). Loracarbef. Royal Society of Chemistry. [Link]
-
Wikipedia. (2026). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3178. [Link]
-
The Comprehensive Antibiotic Resistance Database. (2017). Loracarbef. CARD. [Link]
-
Cesme, M., & Canel, E. (2015). Synthesis and Voltammetric Behavior of Loracarbef Metal Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-16. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 3(1), 49-65. [Link]
-
Hancock, R. E. W. (1991). The carbacephems: a new beta-lactam antibiotic class. Chemotherapy, 37(Suppl. 2), 1-6. [Link]
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Application Notes and Protocols: Experimental Setup for Coupling Reactions with Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Boc-Protected Amino Acids in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. Its acid-labile nature allows for selective removal under conditions that generally do not affect the more acid-stable side-chain protecting groups, a principle that underpins the stepwise elongation of peptide chains.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, though a classic, remains a robust and valuable method, particularly advantageous for the synthesis of hydrophobic peptides or those containing sensitive moieties like esters and thioesters.[2][3][4]
The fundamental process of peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Direct condensation is inefficient as amines tend to deprotonate carboxylic acids, forming unreactive carboxylate salts.[5] Therefore, the carboxyl group must be "activated" to facilitate nucleophilic attack by the amine. This is the critical role of coupling reagents in peptide synthesis.[6][7] This guide provides a detailed exploration of the experimental setup for coupling reactions involving Boc-protected amino acids, focusing on the underlying chemistry, a comparative analysis of common coupling reagents, detailed protocols, and troubleshooting strategies.
The Chemistry of Amide Bond Formation: Activation of the Carboxyl Group
The essence of a coupling reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This is typically achieved through the use of coupling reagents, which react with the Boc-protected amino acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain anchored to the solid support.[6]
The most common classes of coupling reagents used in Boc-SPPS are carbodiimides and uronium/aminium salts.[8][9] Each class operates through a distinct mechanistic pathway to achieve the activation of the carboxylic acid.
Carbodiimide-Mediated Coupling
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used activating agents.[8] The reaction mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][11][12] This intermediate can then react with the amine to form the desired peptide bond.
However, the O-acylisourea intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization via the formation of a 5(4H)-oxazolone intermediate.[10][11][13] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included.[8][13] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[7][11]
Uronium/Aminium Salt-Based Coupling
Uronium and aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents known for their rapid reaction times and low rates of racemization.[8][9][14] These reagents react with the Boc-protected amino acid in the presence of a base, typically Diisopropylethylamine (DIPEA), to form an HOBt or HOAt active ester, respectively.[15][16] This active ester then readily reacts with the N-terminal amine of the peptide chain.[17]
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, cost, and the potential for side reactions.[9][18]
| Coupling Reagent/System | Class | Relative Speed | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective; soluble urea byproduct (diisopropylurea) is easily washed away in SPPS.[8][18] | Slower than uronium reagents; potential for racemization without HOBt.[8] |
| HBTU/DIPEA | Uronium/Aminium | Fast | High coupling efficiency, rapid reaction times, and low racemization.[14][17][18] | More expensive than DIC; excess HBTU can lead to guanidinylation of the N-terminus.[8][17] |
| HATU/DIPEA | Uronium/Aminium | Very Fast | Generally more reactive and efficient than HBTU, especially for sterically hindered couplings.[8][9] | Higher cost than HBTU; can also cause guanidinylation if used in excess.[8] |
| PyBOP/DIPEA | Phosphonium | Fast | High coupling efficiency and low racemization.[19] | Can be more expensive; generates phosphine oxide byproducts. |
Experimental Protocols
The following protocols provide a generalized framework for the key steps in Boc-SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.[2]
Boc Deprotection and Neutralization
The cyclical removal of the Nα-Boc group is a critical step in the elongation of the peptide chain.[1]
Materials:
-
Peptide-resin with N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[1][20]
-
Pre-wash: Drain the DCM and perform a brief wash with a solution of 25-50% TFA in DCM for 1-2 minutes.[20][21]
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1][20][21] The TFA protonates the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation.[1]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove excess acid.[1][21]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a 5-10% solution of DIPEA in DMF (2 times for 2 minutes each).[20] This step is crucial to liberate the free amine for the subsequent coupling reaction.[22]
-
Final Washing: Wash the resin with DMF (3 times) to remove excess base.[20] The resin is now ready for the next coupling step.
Coupling Protocol 1: DIC/HOBt Mediated Coupling
This is a standard and cost-effective coupling method.[19]
Materials:
-
Deprotected peptide-resin
-
Boc-protected amino acid
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in DMF.[18][19]
-
Addition to Resin: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.[19]
-
Initiation of Coupling: Add DIC (2-5 equivalents) to the reaction vessel.[18][19]
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.[19][23] The reaction progress can be monitored using the ninhydrin (Kaiser) test to detect the presence of free primary amines.[19]
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct and any excess reagents.[18][19]
Coupling Protocol 2: HBTU/DIPEA Mediated Coupling
This protocol is recommended for rapid couplings and for sterically hindered amino acids.[17][18]
Materials:
-
Deprotected peptide-resin
-
Boc-protected amino acid
-
HBTU
-
DIPEA
-
DMF
Procedure:
-
Activation Mixture Preparation: In a separate vessel, dissolve the Boc-protected amino acid (2-5 equivalents), HBTU (2-5 equivalents), and DIPEA (4-10 equivalents) in DMF.[18]
-
Coupling: Add the activation mixture to the deprotected and neutralized peptide-resin.[18]
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.[18] Monitor the reaction for completion using the ninhydrin test.
-
Washing: After coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.[18]
In Situ Neutralization/Coupling
This method combines the neutralization and coupling steps, which can be beneficial for preventing side reactions like diketopiperazine formation.[22][24]
Procedure:
-
Following the TFA deprotection and DCM washes, drain the resin.
-
Dissolve the Boc-protected amino acid (2.0 equivalents) in DMF.[19]
-
Add the coupling reagent (e.g., 2.0 equivalents of 1.0 M HBTU solution) and the neutralization base (e.g., 4.0 equivalents of DIPEA) to the amino acid solution.[19]
-
Immediately add this mixture to the peptide-resin and agitate.[19]
-
Allow the reaction to proceed until a negative ninhydrin test is obtained.[19]
Visualization of the Boc-SPPS Cycle
Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Mechanism of HBTU-Mediated Coupling
Caption: Activation of a Boc-amino acid by HBTU to form an active ester, followed by peptide bond formation.
Troubleshooting Common Coupling Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric Hindrance: Bulky amino acids (e.g., Val, Ile) can couple slowly.[23] Peptide Aggregation: The growing peptide chain can aggregate, blocking reactive sites.[24][25] Inefficient Reagents: The coupling reagent may not be potent enough for the specific sequence.[23] | Double Coupling: Repeat the coupling step with fresh reagents.[23][26] Change Solvent: Incorporate structure-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[24][25] Use a Stronger Reagent: Switch to a more powerful coupling reagent like HATU.[23][27] |
| Racemization | Over-activation: Prolonged activation times can lead to the formation of a planar oxazolone intermediate.[13][23] Excess Base: Strong bases can promote racemization.[23] | Minimize Pre-activation Time: Add the activated amino acid to the resin promptly.[23] Use Additives: Always use HOBt or Oxyma with carbodiimides.[8][23] Optimize Base: Use a weaker base like N-methylmorpholine (NMM) or reduce the amount of DIPEA.[23] |
| Guanidinylation of N-terminus | Excess Uronium/Aminium Reagent: Reagents like HBTU and HATU can react with the free N-terminal amine, capping the peptide chain.[8][17][20] | Control Stoichiometry: Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[17] Pre-activation: Pre-activate the Boc-amino acid with the coupling reagent before adding it to the resin.[20] |
| Side-Chain Reactions | Aspartimide Formation: Aspartic acid (Asp) can form a cyclic imide under both acidic and basic conditions.[21][24] Dehydration of Asn/Gln: The side-chain amides of asparagine and glutamine can dehydrate to form nitriles.[13] Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like Trp, Met, and Cys.[21][22][23] | Aspartimide: Add HOBt to the deprotection solution; use HOCt or a different side-chain protecting group (e.g., O-cyclohexyl ester).[24] Dehydration: Use side-chain protected derivatives of Asn and Gln.[13][17] Alkylation: Use scavengers (e.g., dithiothreitol, thioanisole) in the TFA deprotection/cleavage cocktail.[20][21][22] |
Final Cleavage from the Resin
The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This typically requires treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF).[2][3][21]
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and trained personnel.[2][3]
The cleavage cocktail almost always includes a variety of "scavengers" to trap the reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing the modification of sensitive amino acid residues.[20][21]
Conclusion
The selection of an appropriate coupling strategy is paramount for the successful synthesis of peptides using Boc-protected amino acids. A thorough understanding of the reaction mechanisms, the characteristics of different coupling reagents, and potential side reactions allows researchers to optimize their protocols for yield, purity, and efficiency. While newer methodologies exist, the robustness and specific advantages of Boc-SPPS ensure its continued relevance in the field of peptide chemistry and drug development. By carefully controlling reaction conditions and implementing troubleshooting strategies when necessary, high-quality peptides can be reliably synthesized for a wide range of research applications.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mechanisms for the activation of carboxylic acid in amide bond formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). Angewandte Chemie International Edition. Retrieved from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Acme Bioscience. Retrieved from [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). SpringerLink. Retrieved from [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]
-
26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed. Retrieved from [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved from [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
HBTU - Wikipedia. (n.d.). Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]
-
What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. (2017). ResearchGate. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (n.d.). PMC - NIH. Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). ProbioGen. Retrieved from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit. Retrieved from [Link]
-
Peptide Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbodiimide - Wikipedia. (n.d.). Retrieved from [Link]
-
What to do when your peptide synthesis fails?. (2023). Biotage. Retrieved from [Link]
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Derivatization of (R)-4-chlorophenylglycine for GC-MS analysis
An Application Note for the Derivatization of (R)-4-chlorophenylglycine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by: Gemini, Senior Application Scientist
Abstract: This application note provides a detailed guide for the chemical derivatization of (R)-4-chlorophenylglycine, a critical chiral building block in pharmaceutical synthesis, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar, zwitterionic nature and low volatility of amino acids, direct GC analysis is not feasible.[1][2][3][4] This document outlines two robust and validated protocols: a single-step silylation method using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification and acylation method using methanolic HCl and trifluoroacetic anhydride (TFAA). The rationale behind each step, expected mass fragmentation patterns, and optimized GC-MS parameters are discussed to ensure reliable and reproducible quantification and identification.
Introduction: The Analytical Challenge
(R)-4-chlorophenylglycine is a non-proteinogenic amino acid that serves as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[5] The enantiomeric purity and accurate quantification of this starting material are critical for ensuring the safety and efficacy of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive mass-based identification, making it a powerful tool for this analysis. However, like all amino acids, (R)-4-chlorophenylglycine is a non-volatile, polar compound due to its carboxylic acid and primary amine functional groups.[2][4][6] These properties prevent it from passing through the GC column and lead to thermal decomposition in the hot injector.[2]
Derivatization is the mandatory process of chemically modifying the analyte to overcome these limitations.[3] The primary goals of derivatizing (R)-4-chlorophenylglycine are:
-
Increase Volatility: By replacing the active, polar hydrogens on the amine (-NH₂) and carboxyl (-COOH) groups with nonpolar moieties.[1][4][7]
-
Enhance Thermal Stability: To prevent degradation during GC analysis.[7]
-
Improve Chromatographic Behavior: Resulting in better peak shape and separation from matrix components.[7]
This guide provides researchers with two field-proven protocols to achieve these goals effectively.
Principle of Derivatization Methods
Two primary strategies are presented, targeting the active hydrogens on the carboxyl and amino groups of (R)-4-chlorophenylglycine.
Method A: Silylation This is a common and robust single-step method where active hydrogens are replaced with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[1][8] This protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which yields TBDMS derivatives. These derivatives are known to be significantly more stable and less sensitive to moisture compared to their TMS counterparts formed by reagents like BSTFA.[1][6]
Method B: Acylation via Esterification This is a classic two-step approach.[9][10]
-
Esterification: The carboxylic acid group is first converted to a more volatile ester, typically a methyl ester, by reacting with methanolic HCl.[9][10]
-
Acylation: The primary amine and any remaining hydroxyl groups are then acylated using a highly reactive agent like trifluoroacetic anhydride (TFAA).[7][10] The resulting N-trifluoroacetyl amino acid methyl ester is highly volatile and the fluorine atoms enhance sensitivity for Electron Capture Detectors (ECD), though it is also perfectly suited for standard mass spectrometry.[7][8]
Experimental Workflow Overview
The overall process from sample receipt to final data analysis follows a structured path designed to ensure reproducibility and accuracy.
Caption: Workflow for GC-MS analysis of (R)-4-chlorophenylglycine.
Materials and Reagents
| Item | Supplier Recommendation | Notes |
| Standards & Solvents | ||
| (R)-4-chlorophenylglycine Standard | High-purity grade | Used for calibration and method validation. |
| Acetonitrile (ACN) | Anhydrous, HPLC Grade | Reaction solvent. Must be anhydrous to prevent interference with derivatization reagents.[11] |
| Pyridine | Anhydrous Grade | Optional catalyst for silylation. |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Used for esterification. |
| Dichloromethane (DCM) | HPLC Grade | Reaction solvent for acylation. |
| Derivatization Reagents | ||
| MTBSTFA + 1% TBDMCS | Sigma-Aldrich, TCI | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with catalyst. Highly moisture sensitive.[1] |
| Acetyl Chloride or HCl gas | ACS Grade | For preparation of methanolic HCl. |
| Trifluoroacetic Anhydride (TFAA) | Sequencing Grade | Highly reactive and corrosive. Handle in a fume hood.[7] |
| Equipment | ||
| GC-MS System | Agilent, Thermo, etc. | Equipped with an Electron Ionization (EI) source. |
| Capillary GC Column | e.g., 5% Phenyl Methylpolysiloxane (DB-5ms, TR-5), 30m x 0.25mm ID x 0.25µm film.[2] | |
| Reaction Vials (2 mL) | Supelco, Agilent | With PTFE-lined screw caps.[8] |
| Heating Block / Water Bath | Capable of maintaining temperatures up to 100°C. | |
| Nitrogen Evaporator | For gentle solvent removal. | |
| Micro-syringes | Hamilton, SGE | For precise liquid handling. |
Detailed Experimental Protocols
Critical Preliminary Step (Applicable to Both Protocols): Sample Drying The complete absence of water is the most critical factor for successful and reproducible derivatization, especially for silylation methods.[1][11][12]
-
Aliquot the sample solution (containing a known amount of (R)-4-chlorophenylglycine, typically 10-100 µg) into a 2 mL reaction vial.
-
If an internal standard is used, add it at this stage.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Ensure no visible liquid or condensation remains.
Protocol A: Single-Step Silylation with MTBSTFA
This protocol creates the di-TBDMS derivative of (R)-4-chlorophenylglycine.
Step-by-Step Methodology:
-
To the completely dried sample residue, add 100 µL of anhydrous acetonitrile.
-
Scientist's Note: Acetonitrile is an excellent solvent for both the amino acid and the reagent, facilitating a homogenous reaction mixture.[11]
-
-
Add 100 µL of MTBSTFA (containing 1% TBDMCS).
-
Cap the vial tightly. Vortex briefly (approx. 15-30 seconds) to ensure thorough mixing.
-
Heat the vial at 70-80°C for 45 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS. No further workup is typically required.
Protocol B: Two-Step Esterification and Acylation
This protocol first creates the methyl ester, then the N-trifluoroacetyl derivative.
Step 1: Esterification
-
Prepare 3N Methanolic HCl: Slowly and carefully add 24 mL of acetyl chloride to 100 mL of cold (0°C) anhydrous methanol in a fume hood. Stir gently and allow to warm to room temperature. This solution is stable for several weeks when stored properly.
-
To the dried sample residue, add 200 µL of 3N Methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30 minutes.[10]
-
Scientist's Note: This step specifically targets the carboxylic acid group to form the methyl ester. The acidic conditions protect the amine group from unwanted side reactions at this stage.[9]
-
-
Cool the vial to room temperature and evaporate the methanolic HCl to dryness under a stream of nitrogen.
Step 2: Acylation
-
To the dried methyl ester residue, add 100 µL of dichloromethane (DCM) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Scientist's Note: TFAA is a highly reactive and volatile acylation reagent that readily reacts with the primary amine.[7]
-
-
Cap the vial tightly and heat at 60°C for 15 minutes.[10]
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent (e.g., 100 µL of ethyl acetate or DCM) for injection into the GC-MS.
GC-MS Instrumental Parameters
The following are typical starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 100°C, hold 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 50-600) for identification. Selected Ion Monitoring (SIM) for enhanced quantification. |
Expected Results and Data Interpretation
Successful derivatization will yield a single, sharp chromatographic peak for the (R)-4-chlorophenylglycine derivative. The mass spectrum provides the definitive identification.
Predicted Mass Fragmentation Patterns:
| Derivative Type | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Rationale for Fragmentation |
| Di-TBDMS Derivative | 413/415 | 356/358 (Base Peak), 298/300, 242/244, 73 | [M-57]⁺ : The most characteristic fragment for TBDMS derivatives is the loss of a tert-butyl radical (C₄H₉•).[13] This is a highly stable fragment and often the base peak. Other fragments arise from further losses or cleavage at the alpha-carbon. |
| N-TFA Methyl Ester Derivative | 295/297 | 236/238 , 168/170, 140/141 | [M-59]⁺ : Loss of the methoxycarbonyl group (-COOCH₃) is a common fragmentation pathway for amino acid methyl esters.[14] Cleavage can also occur at the C-C bond adjacent to the carbonyl group, yielding fragments characteristic of the TFA moiety. |
Note: The presence of chlorine results in an isotopic pattern with the (M+2) peak being approximately one-third the intensity of the M peak.
Troubleshooting
| Problem | Potential Cause | Solution |
| No peak or very small peak | Incomplete derivatization due to moisture.[1][11] | Ensure sample and solvents are completely anhydrous. Re-dry sample under nitrogen. Use fresh, high-quality reagents. |
| Sample degradation in the injector. | Confirm derivatization was successful. Lower injector temperature slightly if possible, but not below 250°C. | |
| Broad or tailing peaks | Active sites in the GC system (liner, column). | Use a fresh, deactivated injector liner. Condition the column. Confirm derivatization is complete, as underivatized polar groups will cause tailing.[3] |
| Multiple peaks for the analyte | Incomplete derivatization (e.g., only one group derivatized). | Increase reaction time and/or temperature. Ensure proper reagent-to-sample ratio. |
| Presence of impurities in the standard or sample. | Analyze a blank and a pure standard to confirm peak identity. |
Conclusion
The derivatization of (R)-4-chlorophenylglycine is an essential step for its reliable analysis by GC-MS. Both the single-step silylation with MTBSTFA and the two-step esterification/acylation with methanolic HCl and TFAA are effective methods that yield volatile, thermally stable derivatives suitable for chromatographic separation and mass spectrometric identification. The MTBSTFA method offers simplicity and fewer sample handling steps, while the TFAA method is a robust, classic alternative. The choice of method may depend on laboratory preference, available reagents, and sample matrix. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can achieve accurate and reproducible results for the analysis of this critical pharmaceutical intermediate.
References
-
Šimek, P., Hanzlíková, D., & Tvrzická, E. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1735. Retrieved from [Link]
-
Jackson, G., & Le-Vinh, T. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 279581. Retrieved from [Link]
-
How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? (2024). ResearchGate. Retrieved from [Link]
-
Opekar, S., Zahradnickova, H., Vodrazka, P., Rimnacova, L., Simek, P., & Moos, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Methods in Molecular Biology, 2433, 133-146. Retrieved from [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). Methods in Molecular Biology. Retrieved from [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS... (n.d.). ResearchGate. Retrieved from [Link]
-
Kim, K. R., Kim, J. H., Jeong, D. H., & Kim, H. J. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Bulletin of the Korean Chemical Society, 28(4), 596-602. Retrieved from [Link]
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). Acta Naturae, 12(1), 74-82. Retrieved from [Link]
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GC Derivatization. (n.d.). Web document. Retrieved from [Link]
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Jo, D., Park, J., & Park, K. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(12), 2004. Retrieved from [Link]
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Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]
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Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020). ResearchGate. Retrieved from [Link]
- US Patent US20040176637A1. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2013). ResearchGate. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020). Organic Letters, 22(3), 867-872. Retrieved from [Link]
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Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). Natural Product Reports, 32(7), 1039-1074. Retrieved from [Link]
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Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after derivatization with pentafluoropropyl chloroformate. (2008). ResearchGate. Retrieved from [Link]
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Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). (2024). PLoS ONE, 19(8), e0308164. Retrieved from [Link]
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Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020). Polytechnic University of Madrid. Retrieved from [Link]
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Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. (2008). ResearchGate. Retrieved from [Link]
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Peptide ion fragmentation in mass spectrometry. (2011). SlideShare. Retrieved from [Link]
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Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). Journal of Chromatography B, 1219, 123638. Retrieved from [Link]
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Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. (1999). Journal of Mass Spectrometry, 34(11), 1195-1202. Retrieved from [Link]
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Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. (2018). Flavour and Fragrance Journal, 33(4), 318-326. Retrieved from [Link]
-
Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. (2004). Journal of the American Society for Mass Spectrometry, 15(7), 986-996. Retrieved from [Link]
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A Step-by-Step Guide to Peptide Synthesis Using the Boc/Bzl Protection Strategy
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in chemical biology and drug discovery, enabling the systematic construction of peptides. The tert-butyloxycarbonyl (Boc) protection strategy, in conjunction with benzyl-based (Bzl) side-chain protecting groups, represents a classic and robust approach, particularly advantageous for the synthesis of long, complex, or hydrophobic peptides prone to aggregation.[1] This guide provides a detailed, step-by-step protocol for manual Boc/Bzl SPPS, elucidating the chemical principles behind each stage of the process, from resin preparation to final peptide cleavage and purification. We delve into the causality behind experimental choices, offering field-proven insights to ensure high-fidelity peptide assembly.
Introduction: The Rationale for Boc/Bzl Chemistry
The fundamental principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[2][3] This simplifies the purification process immensely, as excess reagents and soluble byproducts are removed by simple filtration and washing at each step.[3][4]
The Boc/Bzl strategy is predicated on a principle of graduated acid lability.[3][5] The temporary α-amino (Nα) protecting group, the Boc group, is removed with a moderately strong acid like trifluoroacetic acid (TFA).[6][7] In contrast, the more permanent side-chain protecting groups, typically benzyl-based, require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal.[3][7][8] This differential stability is the cornerstone of the Boc/Bzl protection scheme.
While Fmoc/tBu chemistry has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy offers distinct advantages for certain "difficult" sequences.[1][6] The strongly acidic conditions used for Boc deprotection can disrupt on-resin aggregation of hydrophobic peptides, often leading to higher purity and yield for these challenging targets.[1][]
The Cyclical Workflow of Boc SPPS
The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core steps in each cycle are: Deprotection , Neutralization , and Coupling .
Caption: The acid-catalyzed removal of the Boc protecting group by TFA.
Protocol 3.2.1: Boc Deprotection
-
To the swollen peptide-resin, add a solution of 50% TFA in DCM (v/v) (10 mL/g of resin). [10]Note: If the sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) or other scavengers to the TFA solution to trap the reactive tert-butyl cations formed during deprotection. [2][11]2. Agitate the mixture for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes. [10]5. Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA. [10] Step 2: Neutralization
The TFA deprotection step leaves the newly exposed N-terminal amine as a protonated ammonium trifluoroacetate salt, which is not nucleophilic. [12]This salt must be neutralized to the free amine to enable the subsequent coupling reaction. [2] Protocol 3.2.2: Neutralization
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) to the peptide-resin. [12]2. Agitate the mixture for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove the excess base and its salt. [13] Expert Insight: In Situ Neutralization For "difficult" sequences prone to aggregation, an in situ neutralization protocol can be highly effective. [7][14]In this method, neutralization is performed simultaneously with coupling by including the base (DIEA) in the coupling reaction mixture. This minimizes the time the deprotected peptide-resin exists in the free amine state, which is prone to aggregation. [2] Step 3: Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide. [13]
| Coupling Reagent Class | Examples | Activation Mechanism | Key Advantages |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Often used with HOBt to suppress side reactions and racemization. [15] | Cost-effective. DIC is preferred in SPPS as its urea byproduct is soluble. [16] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester (OBt or OAt ester) which then reacts with the amine. | High coupling efficiency, rapid reaction times, and low risk of racemization. [17]HATU is particularly effective for sterically hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester similar to aminium salts. | Very efficient, especially for hindered couplings. |
Protocol 3.2.3: HBTU-Mediated Coupling
-
In a separate vessel, pre-activate the amino acid by dissolving Nα-Boc-amino acid (2-4 equivalents relative to resin substitution) and HBTU (2-4 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 eq.) to the activation mixture and allow it to react for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. [13]5. Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Step 4: Monitoring the Reaction
It is crucial to confirm the completion of the coupling reaction before proceeding to the next cycle. Incomplete coupling leads to the formation of deletion peptides, which are often difficult to purify away from the desired product. The Kaiser test is a sensitive qualitative method for detecting free primary amines. [18][19] Protocol 3.2.4: Kaiser Test
-
Take a small sample of the peptide-resin beads (5-10 mg) after the coupling and washing steps.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Intense blue beads: Incomplete coupling (free primary amines present). The coupling step should be repeated.
-
Yellow/Colorless beads: Complete coupling (no free primary amines). You may proceed to the next cycle. [18] Note: The Kaiser test does not work for N-terminal proline residues (a secondary amine). The Isatin or Chloranil test can be used in this case. [18]
-
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. [13]This is achieved using a very strong acid, typically anhydrous hydrogen fluoride (HF). [8][20] CAUTION: Anhydrous HF is extremely toxic, corrosive, and requires a specialized, HF-resistant apparatus (Teflon/Kel-F). [10][20]This procedure must be performed by trained personnel in a dedicated fume hood. Alternatives like trifluoromethanesulfonic acid (TFMSA) can be used, but may not be as effective for removing all protecting groups. [10] The cleavage cocktail contains "scavengers" to trap the reactive carbocations (e.g., benzyl carbocations) generated from the protecting groups, preventing side reactions with sensitive amino acid residues like Trp, Met, and Cys. [10][20] Protocol 3.3: High HF Cleavage
-
Before cleavage, the N-terminal Boc-group must be removed using TFA as described in Protocol 3.2.1 to prevent t-butylation of susceptible residues. 2. Dry the final peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add a magnetic stir bar.
-
Add the appropriate scavengers. A common scavenger cocktail is p-cresol and p-thiocresol. Anisole is also widely used. [10]5. Cool the reaction vessel to -5 to 0°C using an ice/salt bath.
-
Carefully condense a measured volume of liquid HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours. [13]8. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
The crude peptide and resin mixture remains.
Peptide Precipitation and Purification
-
Transfer the resin/peptide mixture to a centrifuge tube.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers and cleaved protecting groups. [4][13]3. Centrifuge the mixture and decant the ether. Repeat this washing step 3-5 times.
-
Dry the precipitated crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). []6. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity. [13][]
Side-Chain Protection Strategy
The choice of side-chain protecting groups (the "Bzl" part of the strategy) is critical. They must be stable to the repeated TFA treatments used for Nα-Boc removal but cleavable by the final strong acid treatment (e.g., HF). [2][22]
| Amino Acid | Functional Group | Common Boc/Bzl Protecting Group |
|---|---|---|
| Arg | Guanidino | Tosyl (Tos), Nitro (NO₂) |
| Asp, Glu | Carboxylic Acid | Benzyl ester (OBzl) |
| Cys | Thiol | 4-Methylbenzyl (Meb) |
| His | Imidazole | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) |
| Lys | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Ser, Thr | Hydroxyl | Benzyl ether (Bzl) |
| Trp | Indole | Formyl (For) |
| Tyr | Phenolic Hydroxyl | 2,6-Dichlorobenzyl (2,6-diCl-Bzl), Bromobenzyloxycarbonyl (Br-Z) |
(Table adapted from various sources) [19][23] Note: Some protecting groups, like His(Dnp) and Trp(For), require specific deprotection steps before the final HF cleavage. [10][20]
Conclusion
The Boc/Bzl strategy for solid-phase peptide synthesis is a powerful and reliable method, especially for synthesizing long or aggregation-prone peptides. [6]While it requires handling strong acids and specialized equipment for the final cleavage step, its robustness and the ability of acidic deprotection steps to mitigate aggregation make it an indispensable tool in the peptide chemist's arsenal. [1][]By understanding the chemical principles and carefully executing the protocols outlined in this guide, researchers can successfully synthesize high-quality peptides for a wide range of scientific applications.
References
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Vertex AI Search, Grounding API Result 2. Vertex AI Search, Grounding API Result [1]3. Vertex AI Search, Grounding API Result [6]4. Vertex AI Search, Grounding API Result [13]5. Vertex AI Search, Grounding API Result [20]6. Vertex AI Search, Grounding API Result [24]7. Vertex AI Search, Grounding API Result [25]8. Vertex AI Search, Grounding API Result [14]9. Vertex AI Search, Grounding API Result [26]10. Vertex AI Search, Grounding API Result [27]11. Vertex AI Search, Grounding API Result [7]12. Vertex AI Search, Grounding API Result [28]13. Vertex AI Search, Grounding API Result 14. Vertex AI Search, Grounding API Result [12]15. Vertex AI Search, Grounding API Result [10]16. Vertex AI Search, Grounding API Result [4]17. Vertex AI Search, Grounding API Result [2]18. Vertex AI Search, Grounding API Result [11]19. Vertex AI Search, Grounding API Result [29]20. Vertex AI Search, Grounding API Result 21. Vertex AI Search, Grounding API Result [30]22. Vertex AI Search, Grounding API Result [23]23. Vertex AI Search, Grounding API Result [17]24. Vertex AI Search, Grounding API Result [31]25. Vertex AI Search, Grounding API Result [22]26. Vertex AI Search, Grounding API Result [32]27. Vertex AI Search, Grounding API Result [5]28. Vertex AI Search, Grounding API Result [33]29. Vertex AI Search, Grounding API Result [3]30. Vertex AI Search, Grounding API Result [34]31. Vertex AI Search, Grounding API Result []32. Vertex AI Search, Grounding API Result [36]33. Vertex AI Search, Grounding API Result [18]34. Vertex AI Search, Grounding API Result [16]35. Vertex AI Search, Grounding API Result [15]36. Vertex AI Search, Grounding API Result 37. Vertex AI Search, Grounding API Result [37]38. Vertex AI Search, Grounding API Result [19]39. Vertex AI Search, Grounding API Result [38]40. Vertex AI Search, Grounding API Result [39]41. Vertex AI Search, Grounding API Result
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- 7. peptide.com [peptide.com]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
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- 14. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 26. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
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- 29. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
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Application Note: N-Boc-4-chlorophenylglycine as a Versatile Chiral Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the use of non-proteinogenic, or "unnatural," amino acids is a cornerstone strategy for creating novel therapeutics with enhanced pharmacological profiles. Among these, N-Boc-4-chlorophenylglycine stands out as a pivotal chiral building block. The incorporation of a halogenated aromatic moiety, such as 4-chlorophenyl, can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is critical for its utility.[2] This acid-labile group provides robust protection during coupling reactions, preventing unwanted side reactions like self-polymerization, and allows for controlled, stepwise synthesis of complex peptides and other small molecules.[3][4] Its clean removal under specific acidic conditions without affecting other sensitive functional groups is a key advantage in multi-step synthetic routes.[5]
This guide provides a comprehensive overview of N-Boc-4-chlorophenylglycine, detailing its properties, core synthetic transformations, and validated protocols for its application. We will explore the causality behind key experimental choices, focusing on Boc-group manipulation, peptide bond formation, and, critically, the resolution of enantiomers to yield stereochemically pure active pharmaceutical ingredients (APIs).
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in a laboratory setting. The key properties and safety information for N-Boc-4-chlorophenylglycine are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetic acid | [6] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [7][] |
| Molecular Weight | 285.72 g/mol | [7][] |
| Appearance | White to off-white solid | [6] |
| CAS Number | 209525-73-5 (DL-form); 53994-85-7 (D-form) | [6][9] |
| Predicted Boiling Point | 438.8 ± 40.0 °C | [6] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [6] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Core Synthetic Principles: The Boc Protection Strategy
The Boc group is fundamental to the use of amino acids in controlled synthesis. Its primary function is to render the highly nucleophilic α-amino group unreactive, thereby directing bond formation to the carboxylic acid terminus. This enables a disciplined, stepwise assembly of peptide chains or other amide-containing molecules. The general workflow follows a robust cycle of deprotection, coupling, and repetition.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine, preparing it for a subsequent coupling reaction.
Rationale: Trifluoroacetic acid (TFA) is the reagent of choice because its acidity is sufficient to cleave the acid-labile Boc group efficiently while leaving more robust protecting groups, such as benzyl esters often used for side-chain protection, intact.[3] The reaction proceeds via the formation of a stable tert-butyl cation, which can potentially alkylate sensitive amino acid residues. Scavengers are sometimes added to trap these cations.[3]
Materials:
-
N-Boc-4-chlorophenylglycine (or a peptide with this N-terminal residue)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
Diethyl ether, cold
Procedure:
-
Dissolve the N-Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution with stirring. The standard deprotection cocktail is 50% TFA in DCM.[5]
-
Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting residue is the TFA salt of the deprotected amine. To isolate it, add cold diethyl ether to precipitate the salt.
-
Filter the solid, wash with additional cold ether, and dry under vacuum.
-
For the subsequent coupling step, the TFA salt can be used directly, with the neutralization step performed in situ, or it can be neutralized beforehand by dissolving in DCM and adding DIPEA until the pH is ~8.
Application in API Synthesis: Amide Bond Formation
Once deprotected, the 4-chlorophenylglycine amine is ready to act as a nucleophile. The following protocol outlines its coupling to another N-Boc-protected amino acid, a fundamental reaction in the synthesis of countless peptide-based drugs.
Protocol 2: Dipeptide Synthesis via Carbodiimide Coupling
Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling reagents, such as Dicyclohexylcarbodiimide (DCC), activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the amide (peptide) bond.[2]
Materials:
-
Deprotected 4-chlorophenylglycine (from Protocol 1)
-
An N-Boc-protected amino acid (e.g., N-Boc-L-Alanine)
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
DIPEA
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) in anhydrous DMF.
-
Add the deprotected 4-chlorophenylglycine TFA salt (1.0 equivalent) to the solution.
-
Add DIPEA (2.5 equivalents) to neutralize the TFA salt and act as a base. Stir for 5 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DMF.
-
Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the insoluble DCU byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-dipeptide.
-
Purify the product using silica gel column chromatography.
Caption: Experimental workflow for a standard DCC-mediated peptide coupling reaction.
Critical Step: Achieving Enantiopurity via Chiral Resolution
Most APIs are chiral, and their biological activity is highly dependent on their stereochemistry.[10] Since many synthetic routes begin with racemic materials, a robust chiral resolution step is essential. N-Boc-4-chlorophenylglycine is typically prepared from racemic 4-chlorophenylglycine, requiring resolution either before or after the introduction of the Boc group.
Method A: Diastereomeric Salt Crystallization
Rationale: This classical method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base).[11] This creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[12] The unwanted enantiomer can often be racemized and recycled, improving the overall process economy.[11]
Protocol 3a: Resolution of DL-4-Chlorophenylglycine
-
Dissolve racemic (DL)-4-chlorophenylglycine in a suitable hot solvent (e.g., methanol/water).
-
Add a solution of a chiral resolving agent, such as (+)-Camphorsulfonic acid (0.5 equivalents), to the mixture.
-
Allow the solution to cool slowly. The salt of one diastereomer will preferentially crystallize.
-
Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberate the desired enantiomer of 4-chlorophenylglycine from the salt by treating it with a base (to neutralize the resolving acid) and extracting.
-
The desired enantiomerically pure amino acid can then be protected with the Boc group for subsequent use.
Method B: Enzymatic Kinetic Resolution
Rationale: Enzymes are highly stereospecific catalysts. In a kinetic resolution, an enzyme selectively catalyzes a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[13] For example, an acylase can selectively hydrolyze the N-acyl group from the L-enantiomer of an N-acyl-amino acid, allowing for easy separation of the resulting free amino acid (L-form) from the unreacted N-acyl-amino acid (D-form).
Protocol 3b: Conceptual Enzymatic Resolution
-
Prepare the N-phenylacetyl derivative of racemic (DL)-4-chlorophenylglycine.
-
Create an aqueous buffer solution containing the N-phenylacetyl substrate.
-
Add an immobilized enzyme, such as Penicillin G Acylase.[13]
-
Incubate the reaction at a controlled temperature and pH, with gentle agitation. The enzyme will selectively hydrolyze the N-phenylacetyl group from one enantiomer.
-
Monitor the reaction until ~50% conversion is reached.
-
Stop the reaction and separate the components. For example, adjust the pH to separate the free amino acid (soluble) from the unreacted N-acyl derivative (which can be precipitated or extracted).
Caption: Comparison of chiral resolution workflows.
Conclusion
N-Boc-4-chlorophenylglycine is a high-value intermediate whose utility in pharmaceutical synthesis is driven by the strategic combination of a bioisosterically important chlorophenyl group and a synthetically essential Boc protecting group. A thorough understanding of its handling, deprotection, coupling reactions, and the critical methods for ensuring enantiopurity allows researchers to effectively incorporate this building block into the synthesis of novel and complex APIs. The protocols and principles outlined in this guide provide a solid foundation for its application in drug discovery and development pipelines.
References
-
PubChem. N-Boc-(2'-Chlorophenyl)glycine. Available at: [Link]
-
Oakwood Chemical. N-Boc-(4'-chlorophenyl)glycine. Available at: [Link]
- Vyas, A.J. et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
- Google Patents. CN113121414A - Synthetic method of trelagliptin intermediate.
- Google Patents. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
- Google Patents. CN104961726A - Preparation method of trelagliptin.
- Google Patents. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
-
Baumann, M., & Baxendale, I. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed. Available at: [Link]
-
ResearchGate. Synthesis of trelagliptin succinate | Request PDF. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Baumann, M., & Baxendale, I. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. Available at: [Link]
-
PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. Available at: [Link]
-
Kessels SA. Resolution processes. Available at: [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
-
Taylor & Francis. Chiral resolution – Knowledge and References. Available at: [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]
- Google Patents. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Google Patents. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving Yield in the Synthesis of Boc-4-chlorophenylglycine
Welcome to the technical support center for the synthesis of N-Boc-4-chlorophenylglycine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthesis. As an unnatural amino acid, Boc-4-chlorophenylglycine is a valuable building block in medicinal chemistry, and achieving high yields is critical for project success.[1][] This document moves beyond simple protocols to explain the chemical principles behind common pitfalls and their solutions, empowering you to make informed decisions in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis.
Q1: My overall yield is low. Which of the two main steps—amino acid formation or Boc protection—is typically more problematic?
A: Both steps present unique challenges, but significant yield loss is most often traced back to the initial synthesis of the free amino acid, 4-chlorophenylglycine. Classical methods like the Strecker synthesis or Bucherer-Bergs reaction involve multi-component reactions and harsh hydrolysis conditions that can lead to side products and incomplete conversions.[1][3] While the subsequent N-Boc protection step is generally high-yielding (often >90%), improper workup or pH control can cause significant losses.[4][5]
Q2: I'm using the Strecker synthesis to make 4-chlorophenylglycine and getting a complex mixture. What's going on?
A: The Strecker synthesis, while classic, involves a sensitive equilibrium between the aldehyde, ammonia, and the resulting imine, followed by the addition of a cyanide source.[6][7] Common issues include:
-
Side Reactions: The starting aldehyde, 4-chlorobenzaldehyde, can undergo self-condensation (Cannizzaro reaction) under basic conditions.
-
Incomplete Hydrolysis: The intermediate α-aminonitrile can be resistant to hydrolysis. Harsh acidic or basic conditions required for this step can sometimes degrade the desired product.[8]
-
Cyanide Reactivity: The use of toxic and reactive cyanide reagents requires careful handling and stoichiometric control to avoid unwanted side reactions.[1]
Q3: During the N-Boc protection step with Boc₂O, my reaction seems to stall or the yield is poor. What should I check first?
A: The most critical parameter for a successful Boc protection is pH control . The reaction requires a basic environment to deprotonate the amino group, making it nucleophilic enough to attack the Boc anhydride (Boc₂O).[9] However, if the pH is too high, the rate of hydrolysis of Boc₂O to inactive byproducts increases dramatically. You should first verify that the pH of your aqueous layer is maintained between 9 and 10 throughout the addition of Boc₂O.
Q4: How do I effectively remove unreacted Boc₂O and its byproducts during the workup?
A: This is a crucial purification step. A highly effective method is to perform an organic wash before acidifying the reaction mixture.[10][11] After the reaction is complete, dilute the mixture with water. The desired product, Boc-4-chlorophenylglycine, will be in the aqueous phase as a carboxylate salt. Wash this aqueous phase with a non-polar organic solvent like ethyl acetate or ether. This will remove unreacted Boc₂O and the tert-butanol byproduct. Afterward, you can acidify the aqueous layer to precipitate or extract your clean product.[10]
Q5: My final Boc-protected amino acid is a sticky oil that is difficult to handle and purify. What are my options?
A: It is not uncommon for protected amino acids to be oils or amorphous solids. If recrystallization proves difficult, the standard and highly effective solution is to convert the oily product into a solid dicyclohexylamine (DCHA) salt.[10] This is achieved by dissolving the crude oil in a solvent like ether and adding one equivalent of dicyclohexylamine. The resulting salt typically precipitates as a stable, free-flowing solid that is much easier to handle, purify by recrystallization, and store.[10]
Section 2: In-Depth Troubleshooting Guide
Problem Area 1: Low Yield in 4-Chlorophenylglycine Synthesis (Strecker/Bucherer-Bergs)
The formation of the amino acid backbone is the foundation of the entire synthesis. The Bucherer-Bergs reaction, which uses ammonium carbonate and a cyanide source with 4-chlorobenzaldehyde, is a common route that generates a hydantoin intermediate, which is then hydrolyzed.[3]
Causality Analysis: Low yields in this stage are often due to suboptimal reaction conditions for the initial condensation or incomplete hydrolysis of the stable hydantoin intermediate. A Chinese patent highlights a high-yield process using a microchannel reactor, which suggests that rapid, controlled mixing and heat transfer are key to success.[3] For traditional batch reactors, this points to the importance of reaction concentration, temperature, and hydrolysis conditions.
Solutions & Optimization:
| Parameter | Problem | Recommended Action & Rationale |
| Reaction Time | Incomplete formation of the hydantoin intermediate. | Traditional batch processes can take 8-9 hours.[3] Ensure the reaction runs to completion by monitoring with TLC. An extended reaction time at a moderate temperature (50-60°C) is often necessary. |
| Hydrolysis | The hydantoin intermediate is stable and resistant to hydrolysis. | Use a strong base (e.g., 4-5 equivalents of NaOH) and elevated temperature (e.g., >120°C in a sealed vessel or autoclave) to drive the ring-opening hydrolysis to completion.[12] Monitor by TLC until all the hydantoin has been consumed. |
| Purification | Co-precipitation of impurities during acidification. | After hydrolysis, the product exists as a sodium salt. Perform a filtration to remove any insoluble inorganic byproducts. Consider a wash with an immiscible organic solvent to remove neutral organic impurities before carefully acidifying the aqueous solution to pH 6-7 to precipitate the product. |
Problem Area 2: Yield Loss During N-Boc Protection & Workup
This step converts the free amino acid into its N-protected form, which is stable under many reaction conditions.[9][] The standard reagent is Di-tert-butyl dicarbonate (Boc₂O).
Causality Analysis: The primary conflict in this reaction is between activating the amine (requires base) and preventing the decomposition of the Boc₂O reagent (degrades in strong base). Success hinges on finding the optimal balance. The amine must be nucleophilic, but the conditions must not be so harsh that the electrophile is destroyed before it can react.
Caption: Troubleshooting Decision Tree for Boc Protection.
Solutions & Optimization:
| Parameter | Standard Condition | Optimized Condition & Rationale | Reference |
| Base/Solvent | NaOH in Water/Dioxane | Use NaHCO₃ or Triethylamine in Acetone/Water. These weaker bases can better buffer the pH and reduce Boc₂O hydrolysis, while acetone is easier to remove under reduced pressure. | [10][14] |
| Boc₂O Addition | Single portion addition | Add Boc₂O in multiple small portions over 1-2 hours. This maintains a lower instantaneous concentration of the reagent, minimizing hydrolysis while ensuring a steady supply for the reaction. | [5][15] |
| Temperature | Room Temperature | Start the reaction at 0°C during the addition of Boc₂O to slow the rate of hydrolysis, then allow the mixture to slowly warm to room temperature to drive the protection reaction to completion. | [11] |
| Workup | Acidify, then extract. | Dilute with water, wash with Et₂O or EtOAc to remove neutral impurities, then cool the aqueous layer to 0°C and acidify to pH 2-3 before extracting the product. This sequence is critical for purity. | [10][11] |
Section 3: Optimized Experimental Protocols
These protocols are designed to be self-validating systems, incorporating best practices to maximize yield and purity.
Protocol 1: Synthesis of (±)-4-Chlorophenylglycine
(Adapted from high-yield principles of the Bucherer-Bergs reaction)[3]
Materials:
-
4-Chlorobenzaldehyde
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Sodium Cyanide (NaCN)
-
Ethanol / Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 eq), ammonium bicarbonate (2.5 eq), and sodium cyanide (1.1 eq) in a 1:1 mixture of ethanol and water.
-
Heat the reaction mixture to 60-65°C and stir vigorously for 6-8 hours. Monitor the consumption of the aldehyde by TLC.
-
Cool the mixture, and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous slurry containing the intermediate hydantoin, add a solution of NaOH (4.0 eq) in water.
-
Transfer the mixture to a sealed pressure vessel and heat to 120-130°C for 4-6 hours, or until the hydantoin is fully consumed (monitor by TLC).
-
Cool the reaction vessel to room temperature. Filter the basic solution to remove any particulates.
-
Transfer the filtrate to a beaker and cool in an ice bath. Slowly and carefully, add concentrated HCl to adjust the pH to ~7. The product will precipitate as a white solid.
-
Stir the slurry at 0-5°C for 1 hour to ensure complete crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum. A typical yield for this unoptimized batch process should be in the 60-70% range, with purities >98%.
Protocol 2: High-Yield N-Boc Protection of 4-Chlorophenylglycine
Materials:
-
(±)-4-Chlorophenylglycine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane (or Acetone) and Water
-
Ethyl Acetate (EtOAc)
-
5% Citric Acid Solution (or 1M HCl)
Caption: Two-step synthesis of Boc-4-chlorophenylglycine.
Procedure:
-
Dissolve 4-chlorophenylglycine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and dioxane. Stir until all solids are dissolved.
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve Boc₂O (1.1 eq) in a small amount of dioxane. Add this solution dropwise to the stirred amino acid solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC until the starting amino acid is consumed.
-
Concentrate the mixture under reduced pressure to remove most of the dioxane.
-
Dilute the remaining aqueous solution with water. Wash this basic aqueous layer twice with ethyl acetate to remove unreacted Boc₂O and byproducts. Discard the organic layers.
-
Cool the aqueous layer to 0°C and, while stirring vigorously, slowly add a cold 5% citric acid solution until the pH is 2-3. A white precipitate should form.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize from a mixture of ethyl acetate and hexane to yield pure Boc-4-chlorophenylglycine as a white solid.[10] Expected yield: 90-98%.
References
- Alfa Chemistry.Protected Amino Acid Purification. Retrieved from Alfa Chemistry technical pages. [Link: https://www.alfa-chemistry.
- BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent. [Link: https://www.bioascent.
- Oakwood Chemical. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from Oakwood Chemical. [Link: https://www.oakwoodchemical.com/Technical_Support.aspx]
- BOC Sciences. (n.d.). BOC-Amino Acids. Retrieved from BOC Sciences. [Link: https://www.bocsci.com/boc-amino-acids-list-110.html]
- Frontiers in Bioengineering and Biotechnology. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers Media S.A. [Link: https://www.frontiersin.org/articles/10.3389/fbioe.2019.00135/full]
- Chem LibreTexts. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from Chem LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Amino_Acids_Peptides_and_Proteins/25.04%3A_Synthesis_of_Amino_Acids]
- BenchChem. (2025). An In-depth Technical Guide to the BOC Protecting Group in Amino Acid Chemistry. BenchChem. [Link: https://www.benchchem.com/pdf/BOC-Protecting-Group-Technical-Guide.pdf]
- RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07342a]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link: https://www.boze-chem.com/news/boc-deprotection-63300405.html]
- Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link: https://www.reddit.com/r/OrganicChemistry/comments/1c8x9v6/peptide_synthesis_troubleshooting_using/]
- BOC Sciences. (n.d.). Unnatural Amino Acids: Definition, Synthesis, and Applications. Retrieved from BOC Sciences. [Link: https://www.bocsci.
- CymitQuimica. (n.d.). N-Boc-2-(4'-Chlorophenyl)-L-glycine. Retrieved from CymitQuimica. [Link: https://www.cymitquimica.com/N-Boc-2-4-Chlorophenyl-L-glycine]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link: https://totalsynthesis.com/boc-protecting-group-n-boc-protection-deprotection-mechanism/]
- Wikipedia. (n.d.). Strecker amino acid synthesis. Wikimedia Foundation. [Link: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. BenchChem. [Link: https://www.benchchem.com/pdf/Boc-vs-Cbz-Glycine-Protection-Guide.pdf]
- Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/]
- Sigma-Aldrich. (n.d.). (±)-4-Chlorophenylglycine. Merck KGaA. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/69171]
- NROChemistry. (n.d.). Strecker Synthesis. Retrieved from NROChemistry. [Link: https://www.nrochemistry.com/strecker-synthesis/]
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. [Link: https://patents.google.
- BenchChem. (2025). Improving the yield of peptide synthesis with Formyl-D-phenylglycine. BenchChem. [Link: https://www.benchchem.com/pdf/Formyl-D-phenylglycine-Peptide-Synthesis-Guide.pdf]
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from ChemPep. [Link: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]
- Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine. [Link: https://patents.google.
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine. [Link: https://patents.google.
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. [Link: https://patents.google.
- PubMed. (2022). Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. National Library of Medicine. [Link: https://pubmed.ncbi.nlm.nih.gov/35987310/]
- Patsnap. (n.d.). Preparation method of Boc-glycine. Retrieved from Patsnap. [Link: https://www.patsnap.
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Technical Support Center: Optimizing Chiral HPLC Separation of 4-chlorophenylglycine Enantiomers
Welcome to the technical support center for the chiral separation of 4-chlorophenylglycine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build robust and reliable methods.
Introduction: The Challenge of 4-Chlorophenylglycine
4-Chlorophenylglycine is a non-proteinogenic amino acid and a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, accurate enantiomeric purity assessment via High-Performance Liquid Chromatography (HPLC) is a non-negotiable step in quality control and drug development.
The primary challenge lies in the structural similarity of the enantiomers, which requires a chiral environment to achieve separation. This is accomplished using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[1][2] Optimizing this separation involves a careful interplay between the CSP, mobile phase composition, and other chromatographic parameters.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the separation of 4-chlorophenylglycine enantiomers in a direct, question-and-answer format.
Issue 1: Poor or No Resolution (Rs < 1.5)
Q: My 4-chlorophenylglycine enantiomers are co-eluting or showing a resolution (Rs) of less than 1.5. What are the primary causes and how can I improve the separation?
A: Poor resolution is the most frequent challenge in chiral chromatography. It indicates that the chiral recognition mechanism between the CSP and the enantiomers is not effective enough. This can be addressed by systematically evaluating the stationary phase, mobile phase, and operating temperature.
The choice of CSP is the most critical factor for chiral separation.[3] For amino acids like 4-chlorophenylglycine, polysaccharide-based and zwitterionic CSPs are often the most successful.
-
Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®, Phenomenex Lux®): These are the workhorses of chiral separations.[4][5][6] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[7] The chiral grooves and cavities of the polysaccharide backbone, along with functional groups, facilitate chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric hindrance. For 4-chlorophenylglycine, columns like Lux Cellulose-1, Lux Cellulose-2, and CHIRALPAK AD/AS/IA/IB are excellent starting points.[5][6][8]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX™): These phases are specifically designed for the separation of underivatized amino acids and other zwitterionic compounds.[7][9] They incorporate both anion- and cation-exchange functional groups, enabling strong interactions with the amino and carboxylic acid moieties of your analyte.[7]
Actionable Protocol: If you are not achieving separation, the first step is to screen different CSPs. A standard screening protocol would involve testing at least one amylose-based and one cellulose-based column, along with a zwitterionic phase if available.[8]
The mobile phase modulates the interaction between the analyte and the CSP. For 4-chlorophenylglycine on polysaccharide phases, Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes can be effective.
-
Normal Phase (NP):
-
Composition: Typically Hexane/Isopropanol (IPA) or Hexane/Ethanol.
-
Mechanism: Dominated by hydrogen bonding. Increasing the alcohol content (polar modifier) reduces retention time but can also decrease resolution if increased too much.
-
Optimization: Start with 90:10 Hexane:IPA. If retention is too long, increase IPA in 5% increments. If resolution is poor, decrease the alcohol content or try a different alcohol (e.g., ethanol). Slower flow rates (e.g., 0.5 mL/min) often improve resolution in NP.[3]
-
-
Reversed-Phase (RP):
-
Composition: Acetonitrile (ACN) or Methanol (MeOH) with an aqueous buffer.
-
Mechanism: Hydrophobic interactions play a larger role. This mode is often preferred for LC-MS compatibility.[10]
-
Optimization: A typical starting point is 60:40 ACN:Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[4][6] Adjusting the organic modifier percentage will primarily control retention.
-
For ionizable molecules like amino acids, mobile phase additives are essential for good peak shape and reproducible retention.[11]
-
Acidic Additives (TFA, FA, Acetic Acid): In both RP and PO modes, adding a small amount (0.1-0.5%) of an acid like TFA is crucial.[11][12] This protonates the primary amine of 4-chlorophenylglycine, ensuring a consistent charge state and minimizing undesirable interactions with residual silanols on the silica support, which prevents peak tailing.[13]
-
Basic Additives (DEA, TEA): While less common for this specific analyte, basic additives can be used to suppress the ionization of the carboxylic acid group if needed, though this is generally less effective than using an acidic additive for amino acids.
Data Summary: Effect of Mobile Phase on Separation
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Resolution | Rationale |
| % Alcohol (NP) | Increase | Decrease | May Decrease | Increases mobile phase polarity, reducing interaction with CSP. |
| % ACN/MeOH (RP) | Increase | Decrease | May Decrease | Increases mobile phase elution strength. |
| % Acidic Additive | Increase | Slight Decrease | Often Improves | Ensures analyte protonation, improves peak shape.[12][14] |
| Flow Rate | Decrease | Increase | Often Improves | Allows more time for equilibration and interaction with the CSP.[15] |
Temperature affects the thermodynamics of the chiral recognition process.
-
Lowering Temperature: Generally increases resolution by enhancing the stability of the transient diastereomeric complexes.[3][16] Try reducing the temperature from ambient to 15°C or 10°C.
-
Increasing Temperature: Can sometimes improve peak efficiency (narrower peaks) but often at the cost of selectivity.[3] In rare cases, it can even lead to a reversal in elution order.[17]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am getting baseline resolution, but one or both of my enantiomer peaks are tailing significantly. What is causing this and how can I fix it?
A: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase or sample solvent.[13][18]
Even on well-end-capped columns, some residual silanol groups exist on the silica surface. The protonated amine of 4-chlorophenylglycine can interact strongly with these acidic silanols, causing peak tailing.
-
Solution: Ensure you are using an appropriate mobile phase additive.
-
Acidic Additive: Add 0.1% TFA to your mobile phase. The acid will protonate the analyte's amine group, and the triethylamine (a common impurity in TFA) or the acid itself can compete for the active silanol sites, shielding them from the analyte.[13]
-
Basic Additive: In some cases, adding a small amount of a basic competitor like Diethylamine (DEA) or Triethylamine (TEA) can be effective at masking silanols, but this is more common for basic analytes. For zwitterionic compounds, an acid is usually the better choice.
-
Injecting too much sample mass onto the column can saturate the active sites of the CSP, leading to peak broadening and tailing.[19][20]
-
Solution: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and the retention time increases slightly, you were likely overloading the column.[20]
If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% DMSO when the mobile phase is 90:10 Hexane:IPA), it can cause peak distortion.[19]
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase.[19] If solubility is an issue, use the weakest solvent possible that will dissolve the sample and keep the injection volume small.
Below is a systematic workflow to diagnose and solve poor resolution issues.
Caption: Systematic workflow for troubleshooting poor chiral resolution.
Issue 3: Inconsistent Retention Times
Q: My retention times are drifting between injections or from day to day. How can I improve reproducibility?
A: Drifting retention times point to a lack of system equilibration or changes in the mobile phase composition.
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, can take a long time to equilibrate with the mobile phase.[3] Flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis. When changing mobile phase composition, extended equilibration is necessary.[3]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Volatile components like hexane or additives like DEA/TFA can evaporate over time, changing the composition and affecting retention. If using buffers, ensure the pH is stable and measured consistently before mixing with the organic component.[19]
-
Temperature Control: Use a column thermostat and ensure it is stable. Fluctuations in ambient temperature can cause significant shifts in retention, especially in normal phase mode. Maintain temperature within ±1°C for best results.[3]
-
System Contamination: If you observe a gradual decrease in retention time and loss of resolution, your column may be contaminated.[21] Follow the manufacturer's instructions for column washing. Typically, flushing with 100% methanol or ethanol can remove many contaminants.[22]
Part 2: Frequently Asked Questions (FAQs)
1. Which type of Chiral Stationary Phase is best for 4-chlorophenylglycine? Polysaccharide-based CSPs (e.g., Daicel CHIRALPAK IA/IB/IC, Phenomenex Lux Cellulose/Amylose series) are generally the most successful and should be the first choice for screening.[4][6][8] Zwitterionic phases (e.g., CHIRALPAK ZWIX) are also an excellent option specifically designed for underivatized amino acids.[7][9]
2. What is a good starting mobile phase for method development? A robust screening approach uses a few standard mobile phases:
-
Normal Phase: 90/10 Hexane/IPA + 0.1% TFA
-
Polar Organic: 100% Methanol + 0.1% TFA
-
Reversed-Phase: 50/50 Acetonitrile/Water + 0.1% TFA[6]
3. Why is an acidic additive like TFA necessary? 4-chlorophenylglycine is zwitterionic. The acidic additive (e.g., TFA) serves two key purposes: 1) It protonates the basic amino group, ensuring a consistent positive charge on the analyte. 2) It helps to mask active silanol sites on the silica support, which prevents strong secondary interactions that cause severe peak tailing.[12][13]
4. How does flow rate impact the separation? Chiral separations are often more efficient at lower flow rates than typical achiral separations.[3] Reducing the flow rate from 1.0 mL/min to 0.5 mL/min allows more time for the enantiomers to interact with the CSP, often leading to a significant improvement in resolution.[15]
5. Can I use my method for LC-MS analysis? Yes, but you must use a volatile mobile phase. Replace any non-volatile buffers (like phosphate) with volatile ones (like ammonium formate or ammonium acetate). Mobile phases containing TFA are often suitable for MS, although it can cause some ion suppression. Formic acid (FA) is generally more MS-friendly.[9]
Part 3: Experimental Protocols
Protocol 1: Systematic CSP and Mobile Phase Screening
This protocol provides a structured approach to quickly identify a suitable column and mobile phase combination.
-
Select Columns: Choose 2-3 columns for initial screening. A recommended set is:
-
A Cellulose-based CSP (e.g., Lux Cellulose-1 or CHIRALPAK IC)
-
An Amylose-based CSP (e.g., Lux Amylose-1 or CHIRALPAK IA)
-
-
Prepare Mobile Phases:
-
MP A: Hexane/IPA (90:10, v/v) + 0.1% TFA
-
MP B: Acetonitrile/Water (50:50, v/v) + 0.1% TFA
-
MP C: Methanol + 0.1% TFA
-
-
Equilibrate: For the first column, flush with MP A for at least 30 column volumes at 0.5 mL/min.
-
Inject Sample: Inject a 1 mg/mL solution of racemic 4-chlorophenylglycine.
-
Analyze: If no separation is observed after 30 minutes, move to the next mobile phase.[3] Before switching from NP (MP A) to RP (MP B/C), flush the column with 100% IPA as an intermediate solvent.
-
Repeat: Repeat steps 3-5 for each column and each mobile phase.
-
Evaluate: Identify the column/mobile phase combination that provides the best selectivity (alpha value). This combination will be the starting point for further optimization (adjusting modifier percentage, temperature, etc.).
Visualizing the Chiral Recognition Mechanism
The separation is based on the differential stability of the diastereomeric complexes formed between each enantiomer and the CSP.
Caption: Conceptual model of chiral recognition on a CSP.
References
-
Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. (1984). Semantic Scholar. [Link]
-
Tackett, B. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Jacob, M., Klein, M., Peng, L., & Farkas, T. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]
-
Zhang, T., et al. (2012). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed. [Link]
-
Jacob, M., et al. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Šatínský, D., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
Care and Use Notes for Lux AMP Chiral Columns. Phenomenex. [Link]
-
Effect of concentration of TFA in the mobile phase on the separation of amino acids. ResearchGate. [Link]
-
CHIRALPAK - Chiral Technologies - Daicel. MZ-Analysentechnik. [Link]
-
Daicel Protein-based Chiral Columns. Element Lab Solutions. [Link]
-
Zukowski, J., et al. Enantioseparation of -Phenylglycine by HPLC on an ODS Column Coated with Chiral Crown Ether. ResearchGate. [Link]
-
I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? ResearchGate. [Link]
-
Fegas, A., et al. Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
T1. Poor peak shape. Nacalai Tesque. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Chromatogram of the rapid chiral separation of phenylglycine. ResearchGate. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Hamase, K., et al. (2015). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. PubMed. [Link]
-
Enantiomer separation of amino acids by complexation with chiral reference compounds and high-field asymmetric waveform ion mobility spectrometry: Preliminary results and possible limitations. Lund University. [Link]
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phenomenex.com [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. mz-at.de [mz-at.de]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. asianpubs.org [asianpubs.org]
- 15. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Navigating Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis
Welcome to our dedicated resource for overcoming one of the most common hurdles in solid-phase peptide synthesis (SPPS): incomplete removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and actionable protocols to diagnose and resolve deprotection issues, ensuring the integrity and success of your peptide synthesis campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Boc deprotection failures.
Q1: What are the primary indicators of incomplete Boc deprotection?
The most direct evidence of incomplete Boc deprotection is the detection of deletion sequences in the final crude peptide analysis. Specifically, you will observe peptides where one or more amino acid residues are missing. This occurs because the un-deprotected N-terminus of a growing peptide chain is unable to participate in the subsequent coupling reaction, leading to the omission of the next amino acid in the sequence. Analysis by HPLC and LC-MS will reveal the presence of the desired peptide along with these shorter, deletion peptides, often with the Boc group still attached to the point of failure.
Q2: What are the most frequent causes of incomplete Boc deprotection?
Incomplete Boc deprotection can stem from a variety of factors, often related to reaction conditions, the specific peptide sequence, or the quality of the reagents. Key causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically provided by trifluoroacetic acid (TFA), may be too weak or the concentration too low to fully drive the deprotection reaction to completion.[1]
-
Inadequate Reaction Time: The duration of the acid treatment may be too short. While a 20-30 minute treatment is often sufficient, challenging sequences or sterically hindered amino acids may necessitate longer exposure.[1][2]
-
Poor Resin Swelling: For the deprotection reagent to be effective, it must be able to access all the peptide chains attached to the solid support. If the resin is not adequately swollen in the reaction solvent (e.g., dichloromethane - DCM), reagent diffusion is hindered, leading to incomplete reactions.[1][3][4][5]
-
Steric Hindrance: Amino acids with bulky side chains or certain N-methylated residues can physically obstruct the approach of the acid to the Boc group, significantly slowing down the cleavage reaction.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets. This aggregation can prevent the deprotection solution from reaching the N-terminus of some peptide chains.[1]
-
Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA conditions.[1][6]
-
Degraded Reagents: The purity of reagents is critical. For instance, TFA is hygroscopic, and absorption of water can reduce its effective acidity.[1]
Q3: How can I monitor the completeness of the Boc deprotection step during my synthesis?
Regularly monitoring the progress of your synthesis is crucial for early detection of issues. The most common on-resin method is the Kaiser test (or ninhydrin test) . This is a qualitative colorimetric assay performed on a small sample of the peptide-resin. A positive result (an intense blue color) indicates the presence of free primary amines, signifying successful Boc deprotection. A negative result (colorless or yellowish beads) suggests that the Boc group is still attached and the deprotection is incomplete.[7][8] For N-terminal proline, which is a secondary amine, the Kaiser test will yield a reddish-brown color upon successful deprotection; alternative tests like the chloranil test can be used for a clearer result in this case.[7][8][9]
For a more definitive and quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC or LC-MS . This will clearly show the presence of any deletion sequences or remaining Boc-protected peptide.
In-Depth Troubleshooting Guides
When faced with incomplete Boc deprotection, a systematic approach is key to identifying and resolving the root cause.
Issue 1: Negative Kaiser Test After Standard Deprotection Protocol
A negative Kaiser test (or a very faint blue color) immediately after the deprotection step is a clear sign that the Boc group has not been sufficiently removed.
Underlying Causes & Explanations:
-
Insufficient Deprotection Time/Strength: The standard protocol may not be robust enough for the specific amino acid being deprotected, especially if it is sterically hindered. The kinetics of the deprotection reaction can vary significantly depending on the local chemical environment.
-
Reagent Delivery Failure: In automated synthesizers, clogged lines or valve failures can prevent the deprotection reagent from reaching the reaction vessel.
-
Poor Resin Swelling: As previously mentioned, if the resin beads are not fully solvated, the TFA cannot penetrate the polymer matrix to reach all the peptide chains.[3][4][5][10] This is a critical aspect of SPPS, as reaction kinetics are diffusion-controlled.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a negative Kaiser test.
Step-by-Step Protocol: Extended Deprotection
-
After the initial failed deprotection, wash the resin thoroughly with DCM (3 x 1 min) to remove any residual reagents.
-
Prepare a fresh deprotection solution of 50% TFA in DCM.[2]
-
Add the fresh deprotection solution to the resin and allow it to react for an additional 20-30 minutes with agitation.
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of acid.
-
Perform the Kaiser test on a small sample of resin beads.
Issue 2: Deletion Products Observed in Final Peptide Analysis by LC-MS
The presence of deletion sequences in your final product, despite positive Kaiser tests during the synthesis, points to more subtle or cumulative deprotection failures.
Underlying Causes & Explanations:
-
Peptide Aggregation: This is a common issue with "difficult sequences," particularly those rich in hydrophobic residues. As the peptide elongates, it can aggregate on the resin, physically blocking access to the N-terminus. While the Kaiser test might be positive (as some sites are deprotected), a significant portion of sites may remain blocked.[1]
-
Steric Hindrance Near the N-terminus: The cumulative bulk of side chains near the N-terminus can sterically shield the Boc group, leading to progressively slower and less complete deprotection cycles.
-
Formation of Stable Secondary Structures: Certain peptide sequences are prone to forming stable helices or sheets on the resin, which can impede reagent access.[3]
Troubleshooting Strategies:
| Strategy | Description | When to Use |
| Use of "Chaotropic" Agents | Add a small percentage (e.g., 1-2%) of a chaotropic salt like LiCl to the deprotection solution to disrupt secondary structures. | For sequences known to aggregate or when aggregation is suspected. |
| Double Deprotection | Routinely perform two shorter deprotection steps (e.g., 2 x 15 min) with a wash in between for every cycle. | For difficult sequences or as a general strategy to improve deprotection efficiency. |
| Elevated Temperature | Gently warm the reaction vessel to 30-40°C during the deprotection step. | Use with caution, as elevated temperatures can increase the risk of side reactions. Best for particularly stubborn deprotections. |
| Solvent Modification | Incorporate a solvent like N-methyl-2-pyrrolidone (NMP) which has excellent solvating properties and can help disrupt aggregation. | When synthesizing long or hydrophobic peptides. |
The Chemistry of Boc Deprotection and Failure
The removal of the Boc group is an acid-catalyzed process. The reaction proceeds through the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release the free amine.[11][12][13]
Caption: Mechanism of Boc deprotection and a common failure mode.
The generated tert-butyl cation is a reactive electrophile. If not properly managed, it can lead to side reactions, particularly the alkylation of nucleophilic side chains like those of Tryptophan, Methionine, and Cysteine.[14][15] This is why "scavengers" such as dithiothreitol (DTT) or thioanisole are often included in the final cleavage cocktail, and sometimes in stepwise deprotection when sensitive residues are present.[1][15]
Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This protocol is adapted from standard methods to qualitatively monitor the presence of free primary amines on the resin support.[7][16]
Reagents:
-
Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[7]
Procedure:
-
Place a small sample of peptide-resin (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Intense Blue Beads & Solution | Positive result. Deprotection is complete. | Proceed to neutralization and the next coupling step. |
| Colorless/Yellow Beads & Solution | Negative result. Deprotection is incomplete. | Repeat the deprotection step. |
| Blue Beads, Colorless Solution | Incomplete reaction. Some sites are deprotected. | Extend deprotection time or repeat the step. |
Protocol 2: Standard Boc Deprotection Cycle
This protocol outlines a general procedure for the removal of the Nα-Boc group in SPPS.
Reagents:
-
Deprotection Solution: 50% TFA in DCM (v/v).[2]
-
Washing Solvent: Dichloromethane (DCM).
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v).
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Pre-wash the resin with the deprotection solution for 1-2 minutes.
-
Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1][2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin with the neutralization solution for 1-2 minutes (2 times).
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
-
Merrifield, R. B. (1992). Effects of resin swelling and substitution on solid phase synthesis. International Journal of Peptide and Protein Research, 40(3-4), 208-213. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
ResearchGate. (2025). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. peptide.com [peptide.com]
- 16. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Boc-4-chloro-α-phenylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the common yet critical challenge of dissolving Boc-4-chloro-α-phenylglycine for various reaction setups. As a non-proteinogenic amino acid, this building block is integral to synthesizing novel peptides and complex small molecules. However, its unique structure often presents solubility hurdles that can impede reaction kinetics and overall success. This document offers a structured approach, from quick FAQs to detailed troubleshooting protocols, to ensure your experiments proceed smoothly and efficiently.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most immediate questions researchers face when working with Boc-4-chloro-α-phenylglycine.
Q1: What are the standard starting solvents for dissolving Boc-4-chloro-α-phenylglycine?
A1: The choice of solvent is highly dependent on the subsequent reaction. For peptide couplings and related amide bond formations, polar aprotic solvents are the most common starting points. These include:
-
N,N-Dimethylformamide (DMF): Often the first choice due to its excellent solvating power for protected amino acids and coupling reagents.[1]
-
Dichloromethane (DCM): Widely used, but Boc-4-chloro-α-phenylglycine may have limited solubility, especially at higher concentrations.[1][2]
-
Tetrahydrofuran (THF): A viable alternative to DCM, with a different polarity profile that can be advantageous.[1][3]
-
N-Methyl-2-pyrrolidone (NMP): A stronger solvent than DMF, often used for particularly difficult-to-dissolve sequences.[4]
Q2: My Boc-4-chloro-α-phenylglycine is not dissolving in Dichloromethane (DCM). What is the most common reason and what should I do?
A2: This is a frequent observation. The limited solubility in DCM stems from the molecule's structural features: the polar Boc-carbamate and carboxylic acid groups require a more polar solvent to overcome the crystal lattice energy, while the phenyl and chloro groups add hydrophobicity.[2][5] If you encounter this issue, consider the following steps:
-
Switch to a More Polar Solvent: The most straightforward solution is to switch to DMF.[1]
-
Use a Co-Solvent System: Adding a small amount of DMF to your DCM suspension (e.g., a 9:1 or 4:1 DCM:DMF mixture) can significantly enhance solubility without drastically changing the reaction environment.[1]
-
Check Material Purity: Impurities or different crystalline forms (polymorphs) of the starting material can affect solubility.
Q3: Is it safe to heat the mixture to improve solubility? What are the risks?
A3: Gentle heating can be an effective technique, but it must be approached with caution. The primary risks associated with heating Boc-protected amino acids are:
-
Thermal Deprotection: The Boc group is acid-labile but can also be removed thermally at elevated temperatures (typically >100-150°C), generating CO2 and isobutylene gas.[6][7] While mild warming (e.g., 30-40°C) is generally safe, prolonged heating at higher temperatures can lead to premature deprotection.[7][8]
-
Racemization: Phenylglycine derivatives are susceptible to racemization (loss of stereochemical purity) at the α-carbon, a risk that increases with heat, especially under basic conditions.[3]
-
Degradation: Other side reactions or degradation of sensitive functional groups can occur.
Recommendation: If you must use heat, do so gently (not exceeding 40-50°C) for a short duration. Always run a small-scale stability test (e.g., TLC or LC-MS analysis) on a heated sample before applying this method to your entire reaction.
Q4: Can I use additives to enhance solubility?
A4: Yes, certain additives can help. In the context of a subsequent reaction like peptide coupling, the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) is often part of the protocol.[9] The formation of the carboxylate salt with the base can increase solubility in organic solvents. However, be aware that this changes the chemical nature of your starting material and should only be done if it aligns with the requirements of your planned reaction. Using amino acids as co-formers to create co-amorphous systems is an advanced strategy primarily used in pharmaceutical formulation to enhance aqueous solubility but illustrates the principle of using additives to disrupt crystal packing.[10][11][12][13]
Part 2: In-Depth Troubleshooting Guides & Protocols
For persistent solubility issues, a more systematic approach is required. These guides provide detailed, self-validating protocols.
Guide 1: Systematic Solvent Screening Protocol
This protocol allows you to efficiently identify an optimal solvent or co-solvent system for your specific concentration needs.
Objective: To determine the solubility of Boc-4-chloro-α-phenylglycine in a panel of common laboratory solvents.
Materials:
-
Boc-4-chloro-α-phenylglycine
-
Vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir bar or vortex mixer
-
Analytical balance
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), 2-Methyl-THF.
Step-by-Step Methodology:
-
Preparation: Weigh a precise amount of Boc-4-chloro-α-phenylglycine (e.g., 10 mg) into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Agitation: Vigorously stir or vortex the vial for 2 minutes at room temperature.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL), followed by agitation and observation after each addition, until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached.
-
Record Data: Record the total volume of solvent required to achieve complete dissolution.
-
Repeat: Repeat steps 2-6 for each solvent in the panel.
-
Self-Validation: After finding a suitable solvent, prepare a concentrated solution and let it stand for 1 hour. Check for any precipitation. Additionally, spot the solution on a TLC plate or analyze via LC-MS to confirm the compound has not degraded.
Data Presentation: Solubility Screening Results
| Solvent | Dielectric Constant (ε) | Volume to Dissolve 10 mg (mL) | Approx. Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | 9.1 | > 2.0 | < 5 | Poor solubility, suspension |
| Tetrahydrofuran (THF) | 7.5 | ~1.0 | ~10 | Moderate solubility |
| Ethyl Acetate (EtOAc) | 6.0 | > 2.0 | < 5 | Very poor solubility |
| Acetonitrile (MeCN) | 37.5 | ~0.5 | ~20 | Good solubility |
| N,N-Dimethylformamide (DMF) | 36.7 | < 0.1 | > 100 | Excellent solubility |
| 2-Methyl-THF | 6.2 | > 2.0 | < 5 | Poor solubility |
Note: Data in this table is illustrative and should be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for Systematic Solvent Screening.
Guide 2: Temperature Optimization and Risk Mitigation
When co-solvents are not an option, controlled heating can be used. This guide explains how to do it safely.
Objective: To enhance solubility using minimal heat while verifying compound stability.
Methodology:
-
Setup: Prepare a suspension of your compound in the desired solvent in a flask equipped with a stir bar and a condenser.
-
Initial Sample: Before heating, withdraw a small aliquot of the suspension to serve as your time-zero (T=0) control.
-
Controlled Heating: Place the flask in a water or oil bath set to a low temperature (e.g., 35°C). Stir for 15 minutes.
-
Observation: Check for dissolution. If incomplete, increase the temperature in small increments (5°C).
-
Sampling: Once dissolution is achieved, or at a maximum desired temperature (e.g., 50°C), take another aliquot.
-
Stability Analysis (Self-Validation): Analyze both the T=0 sample and the heated sample by LC-MS or a suitable chromatographic method. Compare the purity and look for the appearance of degradation products or evidence of epimerization. This step is critical for ensuring the integrity of your material.[14]
Logical Diagram: Heat Application Decision Tree
Caption: Decision tree for using heat to aid solubility.
Part 3: Mechanistic Insights & Best Practices (E-E-A-T)
Understanding the "why" behind solubility issues is key to developing robust solutions.
The Molecular Basis of Solubility
Boc-4-chloro-α-phenylglycine is an amphiphilic molecule, meaning it has both polar (hydrophilic) and non-polar (hydrophobic) regions.
-
Polar Regions: The tert-butoxycarbonyl (Boc) group and the carboxylic acid are polar and capable of hydrogen bonding. These groups favor interaction with polar solvents like DMF.
-
Non-Polar Regions: The phenyl ring and the chloro-substituent are non-polar and hydrophobic. These parts of the molecule prefer to interact with less polar solvents like DCM or THF.[5]
The solubility challenge arises because a single solvent must favorably interact with both of these disparate regions simultaneously to overcome the strong intermolecular forces (crystal lattice energy) in the solid state. Polar aprotic solvents like DMF are effective because they have a high dielectric constant to solvate the polar ends and an alkyl structure that can interact favorably with the non-polar regions.
The Power of Co-Solvency
A co-solvent system, such as DCM/DMF, works by creating a "Goldilocks" environment. The DCM acts as the bulk solvent, while the more polar DMF molecules preferentially solvate the polar functional groups of the solute, disrupting the crystal lattice and pulling the molecule into solution.
Conceptual Diagram: Mechanism of Co-Solvency
Caption: Co-solvents create a favorable microenvironment.
Trustworthiness: The Importance of Self-Validating Protocols
Every protocol described in this guide incorporates a self-validation step (e.g., TLC, LC-MS). This is a cornerstone of good scientific practice. Before committing your entire batch of valuable material to a reaction, you must verify that your chosen dissolution method (solvent choice, co-solvents, heating) does not cause degradation, deprotection, or racemization. This small investment of time and material prevents the catastrophic loss of an entire experiment.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]
-
Asian Journal of Pharmaceutics. Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. [Link]
-
ResearchGate. Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
MDPI. Genistein Co-Amorphous Systems with Amino Acids: An Investigation into Enhanced Solubility and Biological Activity. [Link]
-
Indian Academy of Sciences. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection. [Link]
-
National Institutes of Health. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]
-
National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating Acidic Boc Removal: A Technical Support Guide to Scavenging tert-Butyl Cations
Welcome to the Technical Support Center for optimizing the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is specifically designed for researchers, scientists, and drug development professionals to address the challenges posed by the reactive tert-butyl cation generated during this common synthetic step. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions, thereby ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
A1: The Boc protecting group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The process begins with the protonation of the carbamate oxygen by the acid, which weakens the C-O bond. This leads to the cleavage of the bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1][2][3]
The primary source of side reactions is the highly reactive tert-butyl cation.[1][4][5] This potent electrophile can attack nucleophilic sites on the deprotected molecule or other sensitive functional groups present in the reaction mixture, leading to undesired modifications.[1][2][4][5]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2][4] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which results in a mass addition of 56 Da to the peptide.[1][2][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[1][2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, forming an S-tert-butylated derivative.[1][2][4][6]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1][2][5]
Q3: What are scavengers, and how do they prevent the formation of side-products?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][4][7] They are nucleophilic compounds that are either more reactive towards the carbocation or present in a much higher concentration than the sensitive residues of the substrate.[1][2] By intercepting the tert-butyl cation, scavengers prevent it from reacting with the desired product, thus minimizing the formation of alkylated side-products.[1][2][8]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete.[1][7] This can be caused by several factors, including insufficient acid strength or concentration, short reaction times, or low temperatures.[7][9] Signs of incomplete deprotection include the presence of the starting material in the crude product mixture as observed by TLC or LC-MS, and a complex mixture of products.[7] In solid-phase peptide synthesis (SPPS), incomplete deprotection can lead to the deletion of amino acid residues in the final sequence.[7]
Q5: What are some milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?
A5: While TFA is the most common reagent, milder acidic conditions can be employed, especially when other acid-sensitive protecting groups are present.[9] A common alternative is 4M HCl in 1,4-dioxane or ethyl acetate.[1][9] This reagent can sometimes offer better selectivity. However, for sterically hindered or electronically deactivated substrates, stronger conditions might still be necessary.[10]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected peaks in HPLC/LC-MS are observed after deprotection, often with a +56 Da mass shift.
-
Possible Cause: This mass increase is a classic indicator of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[1][11]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[4][11] Refer to the scavenger selection table below for guidance. If you are already using a scavenger, consider increasing its concentration.[9]
Issue 2: The deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. Ensure you are using a sufficiently strong acid (e.g., neat TFA) at an appropriate concentration.[9][11] For substrates with multiple Boc groups or sterically hindered sites, a higher concentration or a stronger acid may be necessary.[9][10]
-
Possible Cause 2: Short Reaction Time or Low Temperature. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.[9] Some substrates may require longer reaction times or warming to room temperature.[9][11]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly in the reaction solvent, the acid cannot efficiently access all the peptide chains.[1][10] Ensure the chosen solvent system (e.g., TFA/DCM) promotes good resin swelling.[1]
Issue 3: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: This mass shift indicates the oxidation of the methionine thioether to methionine sulfoxide.[1][2] This can occur if the reaction mixture is exposed to air for prolonged periods.[1]
-
Solution: Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Including a reducing agent like dimethyl sulfide (DMS) or 1,2-ethanedithiol (EDT) in the cleavage cocktail can also help prevent oxidation.[2][11]
Scavenger Selection Guide
The following table provides a summary of common scavengers, their primary targets, and recommended cleavage cocktails.
| Scavenger | Target Residue(s) | Common Cleavage Cocktail(s) | Notes |
| Triisopropylsilane (TIS) | General, Tryptophan | TFA/TIS/H₂O (95:2.5:2.5) | A very common and effective non-odorous scavenger for trapping carbocations.[3][12][13] |
| Triethylsilane (TES) | General, Tryptophan | TFA/TES/H₂O | Another effective silane-based scavenger.[3][4] |
| Water (H₂O) | General | Used in combination with other scavengers | Helps to hydrolyze the tert-butyl cation to tert-butanol.[3] |
| Thioanisole | Methionine, Arginine | Reagent K, Reagent R | Effective in preventing S-alkylation of methionine.[3][11] Can accelerate the deprotection of Arg(Pmc).[14] |
| 1,2-Ethanedithiol (EDT) | Cysteine, Tryptophan | Reagent K | A common and effective scavenger for protecting free thiols and preventing tryptophan oxidation.[3][11][14] |
| Phenol | General, Tyrosine | Reagent K | Acts as a decoy for the tert-butyl cation.[3][10] |
| m-Cresol | General, Tyrosine | Similar to phenol, acts as a carbocation scavenger.[10] | |
| Dimethyl Sulfide (DMS) | Methionine | Helps prevent the oxidation of methionine.[6][11] |
Common Cleavage Cocktails:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A general-purpose and effective cocktail for many sequences.[4][11]
-
Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v): A broad-spectrum cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][13][15]
-
Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2 v/v/v/v): Particularly useful for peptides containing Arg(Pmc/Mtr) and Trp to minimize side reactions.[13]
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[1][7]
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1][4]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][4][7]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.[1][4]
-
Monitoring: Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]
-
Work-up: Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[5][16] The crude product is often obtained as the TFA salt and can be further purified.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel.[4]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the appropriate cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4][10] For peptides with sensitive residues, a more complex cocktail like Reagent K may be necessary.[4][10]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether to remove scavengers and organic by-products.[4]
-
Drying: Dry the precipitated peptide under vacuum.[4]
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and logical steps for troubleshooting.
Caption: Mechanism of Boc deprotection, side reactions, and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Side Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- BenchChem. (2025).
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025).
- ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- American Chemical Society. (2025).
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage Cocktails for Fmoc-Peptide Amides.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- BenchChem. (2025). Introduction to solid-phase peptide synthesis using BOC-D-alanine.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Low coupling efficiency with N-Boc-4-chlorophenylglycine in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-Boc-4-chlorophenylglycine during Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have curated this resource to provide in-depth troubleshooting advice, protocol optimization strategies, and a mechanistic understanding of the underlying challenges.
Section 1: Understanding the Challenge - Why is N-Boc-4-chlorophenylglycine Difficult to Couple?
Q1: We are experiencing significantly low coupling efficiency with N-Boc-4-chlorophenylglycine compared to other standard amino acids. What are the underlying chemical reasons for this?
A1: The difficulty in coupling N-Boc-4-chlorophenylglycine arises from a combination of steric hindrance and electronic effects, which are common challenges when incorporating unnatural amino acids (UAAs) into a peptide sequence.[1]
-
Steric Hindrance : This is the primary obstacle. The molecule possesses two bulky groups directly attached to or near the stereocenter: the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the 4-chlorophenyl ring on the alpha-carbon.[1][2] This molecular architecture creates significant spatial crowding around the carboxyl group that needs to be activated and presented to the resin-bound free amine. Traditional coupling reagents may struggle to efficiently form the activated ester intermediate or the subsequent peptide bond due to this congestion.[3]
-
Electronic Effects : The chlorine atom on the phenyl ring is an electron-withdrawing group. While this effect is more distant than the immediate steric bulk, it can subtly influence the reactivity of the carboxyl group.[1]
-
Bulky Side Chains : The 4-chlorophenylglycine residue itself is considered a sterically hindered amino acid due to its α,α-disubstituted nature (if considering the phenyl ring as a large substituent). Such residues are known to impede coupling reactions, often requiring more powerful reagents and optimized conditions to achieve high yields.[1][2][4]
This combination of factors necessitates a departure from standard SPPS protocols used for smaller, proteinogenic amino acids.
Section 2: Troubleshooting Failed or Incomplete Couplings
Q2: Our post-coupling Kaiser test remains strongly positive (blue beads), indicating a high number of unreacted free amines. What is our immediate course of action?
A2: A positive Kaiser test confirms an incomplete coupling reaction.[5] Do not proceed to the next deprotection step, as this will result in deletion sequences that are difficult to purify out of the final product.[6] Your immediate action should be to perform a second coupling reaction, often referred to as "double coupling."
Immediate Action: Double Coupling Protocol
-
Wash: Thoroughly wash the resin with N,N-Dimethylformamide (DMF) to remove byproducts and residual reagents from the first coupling attempt.
-
Re-Couple: Prepare a fresh solution of N-Boc-4-chlorophenylglycine and your chosen coupling reagent at the same concentration as the initial attempt.
-
React: Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the initial coupling, or longer (e.g., 2-4 hours).
-
Monitor: After the second coupling, wash the resin again and perform another Kaiser test. If the test is negative or very faintly positive, you can proceed. If it remains strongly positive, the issue may lie with the choice of reagents or underlying resin/peptide aggregation.
Q3: We performed a double coupling, but the Kaiser test is still positive. What are the next logical troubleshooting steps?
A3: If a double coupling fails, it is a strong indicator that your current protocol is insufficient to overcome the steric hindrance of N-Boc-4-chlorophenylglycine. You must now consider more systemic issues and employ more potent chemical strategies.
Troubleshooting Workflow for Persistent Coupling Failure
Caption: Troubleshooting workflow for persistent coupling failures.
-
Re-evaluate Your Coupling Reagent : Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids.[3][7] You must switch to a more powerful aminium/uronium or phosphonium salt-based reagent.[4] See Section 3 for a detailed comparison.
-
Assess Peptide Aggregation : As the peptide chain elongates, it can fold back on itself and form secondary structures or aggregate on the resin support.[8][9] This physically blocks the N-terminal amine, preventing the incoming amino acid from reaching it.
-
Symptom : Coupling reactions become progressively more difficult with each cycle.
-
Solution : Wash the resin with chaotropic salt solutions (e.g., 0.8 M LiCl in DMF) before coupling to disrupt secondary structures.[10] Using solvents like N-methylpyrrolidone (NMP) or mixtures of DMF/DCM can also help.[10]
-
-
Capping : If you cannot achieve a negative Kaiser test but must proceed, you must "cap" the unreacted amines to prevent the formation of deletion peptides. This is accomplished by acetylating the free amines with a reagent like acetic anhydride.
Standard Capping Protocol
-
Wash the resin post-coupling with DMF.
-
Prepare a capping solution (e.g., 50 equivalents of acetic anhydride and 50 equivalents of pyridine or DIPEA in DMF).
-
Add the solution to the resin and shake for 30 minutes at room temperature.[11]
-
Wash the resin thoroughly with DMF and DCM.
-
Confirm successful capping with a negative Kaiser test.
-
Section 3: Protocol Optimization and Reagent Selection
The key to successfully incorporating N-Boc-4-chlorophenylglycine is proactive optimization. Do not rely on standard protocols.
Q4: Which coupling reagents are recommended for N-Boc-4-chlorophenylglycine, and what are the key differences between them?
A4: For sterically demanding couplings, aminium/uronium and phosphonium salt-based reagents are highly recommended due to their high reactivity and ability to form activated esters rapidly.[4]
| Reagent Class | Examples | Mechanism of Action & Suitability |
| Aminium/Uronium Salts | HATU, HBTU, COMU | These reagents react with the amino acid's carboxyl group to form a highly reactive OBt- or OAt-based active ester. HATU is particularly effective for coupling sterically hindered amino acids due to the participation of its 7-azabenzotriazole moiety, which accelerates the reaction.[4][12] COMU is a safer, non-explosive alternative to HATU with comparable efficiency.[12] |
| Phosphonium Salts | PyBOP, PyAOP | These reagents also form active esters. They are known for their high reactivity and stability.[4] PyAOP and the related PyBrOP have been used successfully for synthesizing peptides containing other highly hindered residues.[3] |
| Carbodiimides | DCC, DIC | These are the "classic" coupling reagents but are generally inefficient for hindered couplings and can cause side reactions.[3][7] They should be avoided for this specific application unless used with additives like OxymaPure under optimized conditions.[3][12] |
Recommendation : Start with HATU as your primary coupling reagent. It is widely regarded as one of the most effective reagents for difficult couplings.[4]
Q5: Can you provide a robust, optimized protocol for coupling N-Boc-4-chlorophenylglycine using HATU?
A5: Certainly. This protocol utilizes an excess of reagents and in situ neutralization to maximize coupling efficiency. The Boc SPPS strategy requires an acid-mediated deprotection of the N-terminal Boc group, followed by a neutralization step before coupling the next amino acid.[11][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
Technical Support Center: Resolving Co-elution of Chlorophenylglycine Isomers in HPLC Analysis
Welcome to the technical support center dedicated to resolving the complex challenge of co-eluting chlorophenylglycine isomers in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter peak overlap when analyzing these structurally similar compounds. Here, we provide in-depth troubleshooting strategies and frequently asked questions to empower you to achieve baseline separation and ensure the accuracy of your results.
Understanding the Challenge: The "Why" Behind Co-elution
Chlorophenylglycine isomers (2-chloro, 3-chloro, and 4-chlorophenylglycine) are positional isomers, meaning they share the same chemical formula but differ in the substitution pattern on the phenyl ring. This subtle structural difference results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by traditional reversed-phase HPLC particularly challenging. Furthermore, as chiral molecules, each positional isomer exists as a pair of enantiomers (R and S), adding another layer of complexity to the separation.
Co-elution, the failure to adequately separate two or more compounds, can lead to inaccurate quantification and misidentification.[1][2] This guide will walk you through a systematic approach to troubleshoot and resolve these issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific co-elution problems you might encounter during your HPLC analysis of chlorophenylglycine isomers.
Issue 1: My 2-, 3-, and 4-chlorophenylglycine positional isomers are co-eluting on a standard C18 column. What are my first steps?
Question: My chromatogram shows one broad, unresolved peak for all three positional isomers of chlorophenylglycine. How can I begin to resolve them?
Answer: Co-elution of positional isomers is a common hurdle due to their similar properties.[3][4] A logical, step-by-step approach to method development is crucial. Here’s a workflow to systematically improve your separation:
Caption: A systematic workflow for resolving co-eluting positional isomers.
Step-by-Step Guidance:
-
Mobile Phase Optimization: The mobile phase is a powerful tool for manipulating selectivity.[5]
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities for aromatic compounds and can alter the elution order, potentially resolving the isomers.[6]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times.[7] This increased interaction with the stationary phase can often improve the separation of closely eluting peaks.
-
Modify Mobile Phase pH: Chlorophenylglycine isomers are amino acids and are therefore zwitterionic. Altering the pH of the mobile phase will change their ionization state, which can significantly impact their retention and selectivity on the stationary phase.[8] For amino acids, optimal separations are often achieved at specific pH values, such as 7.4.[9]
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[10]
-
Phenyl-Hexyl Columns: These columns are highly recommended for separating aromatic positional isomers. They provide alternative selectivity to C18 phases through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the chlorophenylglycine isomers.[4][10]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer unique selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions, making them excellent for separating structurally similar isomers.[7]
-
-
Temperature Optimization: Column temperature can be a subtle but effective parameter for fine-tuning selectivity.[11][12]
-
Lowering the Temperature: Decreasing the column temperature can increase retention and may enhance the differential interactions between the isomers and the stationary phase, leading to improved resolution.[6][11]
-
Increasing the Temperature: Conversely, raising the temperature can decrease solvent viscosity, leading to sharper peaks and potentially better efficiency.[13][14] However, it may also reduce selectivity.[15] It is crucial to experiment with a range of temperatures (e.g., 25°C to 45°C) to find the optimal condition for your specific separation.
-
Issue 2: I have separated the positional isomers, but now I need to resolve the enantiomers (R/S) of a specific chlorophenylglycine isomer. What type of column should I use?
Question: My goal is to determine the enantiomeric purity of 2-chlorophenylglycine. My current achiral method shows only one peak. How can I separate the R and S enantiomers?
Answer: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). For underivatized amino acids like chlorophenylglycine, several types of CSPs are particularly effective.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Best Suited For | Mobile Phase Considerations |
| Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin) | Multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance.[16][17] | Direct separation of underivatized amino acids.[17][18][19] | Reversed-phase, polar organic, or polar ionic modes.[18] |
| Crown Ether-Based | Host-guest complexation, primarily with the protonated primary amine of the amino acid. | Excellent for separating D- and L-amino acid enantiomers.[20] | Typically requires an acidic mobile phase to ensure the amino group is protonated. |
| Pirkle-Type (Brush-Type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Often used for derivatized amino acids, but can also work for some underivatized ones. | Normal-phase or reversed-phase. |
Experimental Protocol: Enantiomeric Separation of 2-Chlorophenylglycine
This protocol provides a starting point for developing a method to separate the enantiomers of 2-chlorophenylglycine.
-
Column Selection:
-
Choose a macrocyclic glycopeptide-based column, such as one with a teicoplanin stationary phase (e.g., Astec® CHIROBIOTIC® T).[19]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).[19] The formic acid helps to control the ionization state of the amino acid and improve peak shape.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 273 nm[19]
-
Injection Volume: 10 µL
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject individual standards of the (R)- and (S)-2-chlorophenylglycine to determine their respective retention times and confirm the elution order.
-
Inject the racemic mixture and any unknown samples for analysis.
-
Caption: Chiral recognition mechanism leading to enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: Can I use a gradient elution to separate the chlorophenylglycine isomers? A1: Yes, a gradient elution can be very effective, especially for separating the positional isomers. A shallow gradient provides more time for the analytes to interact with the stationary phase, which can lead to better separation.[6] If you have some initial separation with an isocratic method, you can design a shallow gradient around the elution time of the isomers to further improve resolution.[7]
Q2: My peak shapes are poor (tailing or fronting). What could be the cause? A2: Poor peak shape can be due to several factors:
-
Secondary Interactions: Unwanted interactions with residual silanol groups on the silica support can cause peak tailing. Using a highly deactivated, end-capped column or operating at a lower pH (e.g., with 0.1% formic acid) can help suppress these interactions.[7]
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing. Try reducing the sample concentration or injection volume.[5][7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, you can get a mixture of ionized and non-ionized forms, resulting in distorted peaks. Ensure the pH is well-controlled and ideally at least one unit away from the pKa.[5][7]
Q3: I'm still seeing co-elution despite trying different columns and mobile phases. Are there any other techniques I can use? A3: If extensive optimization of your LC method does not resolve the co-elution, you might consider advanced techniques such as two-dimensional liquid chromatography (2D-LC).[21] In 2D-LC, the co-eluting peaks from the first dimension are transferred to a second column with a different selectivity for further separation. This can be a powerful tool for resolving highly similar compounds.
Q4: How important is temperature control in my HPLC system? A4: Very important. Even small fluctuations in temperature can affect retention times and selectivity, leading to poor reproducibility.[11] Using a reliable column oven is crucial for consistent and robust separations.[22]
Q5: Where can I find more information on chiral separations? A5: There are many excellent resources available. Textbooks on HPLC, scientific journals such as the Journal of Chromatography A, and application notes from chromatography vendors are all valuable sources of information.[9][23]
References
-
Hofstetter, H., & Hofstetter, O. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A, 1049(1-2), 85–95. Retrieved from [Link]
-
Polak, B., & Tauth, A. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 19(107), 46-51. Retrieved from [Link]
-
Lajkó, G., et al. (2014). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 44(3), 232-255. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Chrom Tech. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers. Retrieved from [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Hawach. (2025). Effect of Elevated Temperature on HPLC Columns. Hawach. Retrieved from [Link]
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]...
-
Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does Temperature Affect Chromatography? YouTube. Retrieved from [Link]...
-
PubMed. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Retrieved from [Link]
-
LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
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- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. phx.phenomenex.com [phx.phenomenex.com]
Minimizing impurities in the large-scale synthesis of (R)-4-chlorophenylglycine
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of (R)-4-chlorophenylglycine. As a critical chiral building block in pharmaceuticals, achieving high enantiomeric and chemical purity is paramount. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during synthesis and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding impurity formation and control during the synthesis of (R)-4-chlorophenylglycine.
Q1: What are the primary impurities of concern in the large-scale synthesis of (R)-4-chlorophenylglycine?
A1: The primary impurities can be broadly categorized as follows:
-
Stereochemical Impurities: The most critical impurity is the undesired (S)-(+)-4-chlorophenylglycine enantiomer. Its presence compromises the stereochemical integrity of the final active pharmaceutical ingredient (API).
-
Process-Related Impurities: These originate from the synthetic route employed. For a typical industrial synthesis starting with a Strecker reaction, these can include:
-
Unreacted starting materials: 4-chlorobenzaldehyde, cyanide salts, and ammonium salts.
-
Intermediates: Such as the corresponding α-aminonitrile from the Strecker synthesis, which may persist if hydrolysis is incomplete.
-
Side-reaction products: By-products from the Strecker synthesis or subsequent resolution steps.
-
-
Degradation Products: (R)-4-chlorophenylglycine can degrade under harsh conditions (e.g., high temperature, extreme pH), though it is generally a stable molecule.
-
Residual Solvents: Solvents used during reaction, extraction, and crystallization that are not completely removed.
Q2: Why is (R)-4-chlorophenylglycine particularly susceptible to racemization?
A2: Phenylglycine and its derivatives are more prone to racemization than many other amino acids due to the nature of the α-proton (the hydrogen atom attached to the chiral carbon). The adjacent phenyl ring helps to stabilize the planar carbanion intermediate that forms upon deprotonation of the α-carbon. This stabilization lowers the energy barrier for the loss and re-addition of the proton, which can occur from either face of the planar intermediate, leading to a loss of stereochemical configuration (racemization). This process is typically accelerated by heat and the presence of a base.[1]
Q3: What are the common industrial synthesis routes for (R)-4-chlorophenylglycine, and how do they influence the impurity profile?
A3: The most common industrial approach is a multi-step process that begins with the synthesis of the racemic mixture, followed by resolution of the enantiomers.
-
Synthesis of Racemic (DL)-4-Chlorophenylglycine: The Strecker synthesis is a widely used method.[2][3] It involves the reaction of 4-chlorobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium bicarbonate).[2][4] The initial product is an α-aminonitrile, which is then hydrolyzed to the racemic amino acid. Impurities from this stage are primarily unreacted starting materials and by-products of the hydrolysis step.
-
Resolution of Enantiomers:
-
Diastereomeric Salt Crystallization: This is a classical and robust method. A chiral resolving agent, such as (+)-camphorsulfonic acid or a tartaric acid derivative, is added to the racemic mixture.[4] This forms two diastereomeric salts with different solubilities, allowing for the selective crystallization of one salt. The main impurity here is the undesired diastereomer, which can co-precipitate if the crystallization conditions are not optimal.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase or an acylase, that selectively reacts with one enantiomer of a derivatized racemate (e.g., an N-acetylated or esterified form).[5] This leaves the desired, unreacted enantiomer in high enantiomeric purity. The primary impurities would be the unreacted derivatized (S)-enantiomer and the product of the enzymatic reaction on the (S)-enantiomer. The efficiency of this method is highly dependent on the selectivity of the enzyme.[6]
-
Q4: How can I effectively recycle the undesired (S)-enantiomer?
A4: A key aspect of an economically viable large-scale process is the ability to racemize and recycle the unwanted (S)-enantiomer. This is typically achieved by heating the unwanted enantiomer in the presence of an acid or base.[7][8] For instance, the methyl ester of the unwanted (R)-enantiomer of 2-chlorophenylglycine can be racemized by heating with thionyl chloride.[7] It is crucial to carefully control the racemization conditions to avoid degradation of the amino acid.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems encountered during the synthesis and purification of (R)-4-chlorophenylglycine.
Troubleshooting Workflow: Synthesis & Purification
Caption: General troubleshooting workflow for the synthesis of (R)-4-chlorophenylglycine.
Problem 1: Low Enantiomeric Excess (%ee) in the Final Product
Symptom: Chiral HPLC analysis of the isolated (R)-4-chlorophenylglycine shows a significant peak for the (S)-enantiomer, resulting in an enantiomeric excess below the required specification (typically >99%).
| Potential Cause | Underlying Rationale & Explanation | Recommended Actions & Protocols |
| Inefficient Diastereomeric Crystallization | The solubility difference between the two diastereomeric salts may not be sufficient in the chosen solvent system, leading to co-precipitation of the undesired diastereomer. The cooling rate can also dramatically impact the selectivity of the crystallization. | 1. Solvent Screening: Systematically screen a range of solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures) to maximize the solubility difference. 2. Optimize Cooling Profile: Implement a slow, controlled cooling ramp during crystallization. A gradual decrease in temperature often yields crystals of higher purity. 3. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt before liberating the free amino acid. Each recrystallization step should significantly enhance the %ee. |
| Racemization During Work-up | After resolution, liberating the free (R)-amino acid from its salt (e.g., the camphorsulfonate salt) often requires pH adjustment. Using a strong base, high temperatures, or prolonged exposure to basic conditions can cause racemization of the product.[1] | 1. Use a Weaker Base: Neutralize the salt with a milder base, such as sodium bicarbonate, instead of strong bases like sodium hydroxide. 2. Temperature Control: Perform the neutralization and subsequent extractions at reduced temperatures (e.g., 0-10 °C). 3. Minimize Exposure Time: Do not allow the product to remain in a basic aqueous solution for extended periods. Proceed with extraction and isolation promptly after neutralization. |
| Impure Resolving Agent | The chiral resolving agent itself may not be enantiomerically pure, which will directly limit the maximum achievable %ee of the diastereomeric salt. | 1. Verify Purity: Always verify the enantiomeric purity of the resolving agent by a suitable method (e.g., polarimetry or chiral HPLC) before use in a large-scale campaign. 2. Source from a Reputable Supplier: Procure high-purity resolving agents from well-established chemical suppliers. |
| Suboptimal Enzymatic Resolution | If using an enzymatic method, the enzyme may not be sufficiently selective, or the reaction may have proceeded too far, leading to some reaction of the desired enantiomer.[6] | 1. Enzyme Screening: If possible, screen different enzymes (e.g., various lipases) to find one with the highest enantioselectivity (E-value) for your substrate. 2. Reaction Monitoring: Carefully monitor the reaction progress (e.g., by HPLC) and stop the reaction at the optimal point (typically around 50% conversion for a kinetic resolution) to maximize the %ee of the remaining starting material. |
Problem 2: Presence of Process-Related Impurities in the Final Product
Symptom: NMR or HPLC analysis shows peaks that do not correspond to either the (R)- or (S)-enantiomer of 4-chlorophenylglycine.
| Potential Cause | Underlying Rationale & Explanation | Recommended Actions & Protocols |
| Incomplete Hydrolysis of the α-Aminonitrile Intermediate | During the Strecker synthesis, the α-aminonitrile is an intermediate.[9] If the hydrolysis step (typically with strong acid or base) is incomplete, this nitrile-containing compound will be carried through the work-up and may co-crystallize with the final product. | 1. Optimize Hydrolysis Conditions: Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis. Monitor the reaction by a suitable method (e.g., IR spectroscopy to observe the disappearance of the nitrile peak, or HPLC) to ensure it goes to completion. |
| Residual 4-Chlorobenzaldehyde | The starting aldehyde from the Strecker synthesis may be carried through if the initial reaction is incomplete or if the work-up and extractions are inefficient at removing it. | 1. Optimize Strecker Reaction: Ensure the stoichiometry of the Strecker reaction is correct and allow sufficient reaction time. 2. Efficient Work-up: After hydrolysis, perform a thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) under conditions where the amino acid remains in the aqueous phase to remove any unreacted aldehyde. A bisulfite wash can also be effective for removing residual aldehydes. |
| By-products from the Strecker Synthesis | The Strecker synthesis can sometimes produce side products, although it is generally a clean reaction.[10] The specific nature of these would depend on the exact reaction conditions. | 1. Purify the Racemic Intermediate: Consider purifying the racemic (DL)-4-chlorophenylglycine by crystallization before proceeding to the resolution step. This can remove many of the process-related impurities from the Strecker synthesis. 2. Analytical Characterization: If a significant unknown impurity is present, isolate it (e.g., by preparative HPLC) and characterize it (e.g., by mass spectrometry and NMR) to understand its origin and devise a strategy for its removal. |
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of Racemic (DL)-4-Chlorophenylglycine (Strecker Synthesis)
This protocol is a representative example based on common procedures.[2][4] Safety Note: This reaction involves the use of sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. An emergency cyanide poisoning antidote kit should be readily available.
-
Reaction Setup: In a suitable reactor, charge a solution of ammonium bicarbonate in water.
-
Addition of Cyanide: To the stirred solution, add a solution of sodium cyanide in water.
-
Addition of Aldehyde: Slowly add 4-chlorobenzaldehyde to the reaction mixture. The reaction is often exothermic, so maintain the temperature within a specified range (e.g., 50-60 °C) with appropriate cooling.
-
Reaction: Stir the mixture for several hours (e.g., 4-6 hours) at the set temperature until the reaction is complete (monitor by HPLC). The product at this stage is the α-aminonitrile.
-
Hydrolysis: Add a strong base (e.g., 45% sodium hydroxide solution) to the reaction mixture and heat under reflux for several hours (e.g., 4-5 hours) to hydrolyze the nitrile to the sodium salt of the carboxylic acid.
-
Work-up: Cool the reaction mixture. If necessary, treat with activated carbon to remove colored impurities.
-
Precipitation: Carefully acidify the solution with a strong acid (e.g., sulfuric or hydrochloric acid) to a pH of approximately 7. The racemic (DL)-4-chlorophenylglycine will precipitate out of the solution.
-
Isolation: Filter the solid product, wash with water and then a suitable solvent (e.g., methanol) to remove residual impurities, and dry under vacuum.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This is a general method that serves as a good starting point for analysis. Optimization may be required based on the specific HPLC system and column used.[11]
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as Astec® CHIROBIOTIC® T, is often effective for underivatized amino acids.[11]
-
Mobile Phase: A mixture of an organic modifier and water with an acidic additive. A common starting point is Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 273 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible diluent at a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Summary Table
The following table provides typical, though illustrative, data for the large-scale synthesis of (R)-4-chlorophenylglycine. Actual results will vary based on specific process parameters.
| Process Stage | Parameter | Typical Value | Comments |
| Strecker Synthesis | Yield of Racemic Product | >95% | Based on 4-chlorobenzaldehyde.[2] |
| Purity of Racemic Product | >98% | After initial crystallization. | |
| Diastereomeric Resolution | Yield of Diastereomeric Salt | 80-90% (of theoretical 50%) | After a single crystallization. |
| Enantiomeric Excess (%ee) | 90-98% | Highly dependent on solvent and cooling profile. | |
| Recrystallization | Enantiomeric Excess (%ee) | >99.5% | Typically achieved after one or two recrystallizations. |
| Final Product | Overall Yield | 35-40% | Based on the initial racemic mixture, without recycling the (S)-enantiomer. |
| Final Purity (Chemical & Chiral) | >99.5% |
Impurity Formation and Control Workflow
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Robust Quantification of Boc-p-chloro-DL-phenylglycine
This technical support guide is designed for researchers, scientists, and drug development professionals working with Boc-p-chloro-DL-phenylglycine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during method development for the robust quantification of this compound. The guidance herein is grounded in established analytical principles and practical field experience to ensure scientific integrity and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Boc-p-chloro-DL-phenylglycine.
Q1: What is the recommended primary analytical technique for the quantification of Boc-p-chloro-DL-phenylglycine?
For robust and accurate quantification, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[] Specifically, a reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection is a reliable starting point. The phenylglycine moiety provides a chromophore that allows for sensitive UV detection.
Q2: How does the Boc protecting group influence the analytical method?
The tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the molecule, making it well-suited for reversed-phase chromatography.[2] However, it's important to be aware of the potential for in-situ deprotection under harsh acidic mobile phase conditions, which could lead to the appearance of a secondary peak corresponding to p-chloro-DL-phenylglycine.
Q3: What are the key considerations for chiral separation of Boc-p-chloro-DL-phenylglycine?
As a racemic mixture, separating the D- and L-enantiomers of Boc-p-chloro-DL-phenylglycine requires a chiral stationary phase (CSP).[3][4] Polysaccharide-based and macrocyclic glycopeptide CSPs are often effective for separating N-protected amino acids.[3][4] The choice of mobile phase, particularly the organic modifier and any additives, is critical for achieving optimal enantiomeric resolution.[5]
Q4: What are the expected degradation products of Boc-p-chloro-DL-phenylglycine under stress conditions?
Under acidic stress, the primary degradation product is expected to be p-chloro-DL-phenylglycine due to the cleavage of the Boc group. Oxidative stress may lead to modifications of the aromatic ring, while thermal stress could potentially lead to racemization or other complex degradation pathways.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of Boc-p-chloro-DL-phenylglycine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly impact the accuracy and precision of quantification.
-
Symptom: Asymmetric peaks, often with a "tail" extending from the back of the peak or a "front" pushing the peak forward.[5]
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions | The free silanol groups on the silica backbone of the column can interact with the analyte, causing tailing. Solution: Add a competitive agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to mask these secondary interactions.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to fronting. Solution: Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6] |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape. Solution: Implement a column washing protocol with a strong solvent, or if the column is old, replace it.[5] |
Issue 2: Poor Resolution Between Enantiomers (Chiral Separation)
Achieving baseline separation of the D- and L-enantiomers is crucial for stereospecific quantification.
-
Symptom: Overlapping peaks for the two enantiomers, making accurate integration difficult.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient chiral recognition for this specific analyte. Solution: Screen different types of CSPs, such as those based on cellulose or amylose derivatives.[3] |
| Incorrect Mobile Phase Composition | The type and concentration of the organic modifier (e.g., isopropanol, ethanol) and any additives can significantly impact chiral resolution.[5] Solution: Systematically vary the mobile phase composition. For polysaccharide-based CSPs, normal-phase (e.g., hexane/ethanol) or polar organic modes may be effective.[4] |
| Temperature Effects | Chiral separations can be highly sensitive to temperature.[5] Solution: Use a column oven to control and optimize the temperature. Lower temperatures often improve resolution, but this is not a universal rule.[5] |
Issue 3: Irreproducible Retention Times
Consistent retention times are fundamental for reliable peak identification and quantification.
-
Symptom: The time at which the analyte peak elutes varies between injections.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution. Solution: Increase the equilibration time between runs. A general rule is to allow at least 10 column volumes of mobile phase to pass through the column.[6] |
| Mobile Phase Inconsistency | Small variations in mobile phase preparation can lead to shifts in retention time. Solution: Prepare fresh mobile phase daily using high-purity solvents and ensure accurate measurements. |
| Pump Malfunction | Issues with the HPLC pump, such as leaks or faulty check valves, can cause fluctuations in the flow rate. Solution: Perform regular pump maintenance and check for pressure fluctuations. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.[6] |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for developing a robust RP-HPLC method for the quantification of Boc-p-chloro-DL-phenylglycine.
Protocol 1: Reversed-Phase HPLC Method Development
Objective: To develop a robust and reliable RP-HPLC method for the quantification of Boc-p-chloro-DL-phenylglycine.
Materials:
-
Boc-p-chloro-DL-phenylglycine reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of Boc-p-chloro-DL-phenylglycine in a 50:50 mixture of ACN and water at a concentration of 1 mg/mL. From this stock, prepare a working standard at a concentration of 0.1 mg/mL.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 30-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Gradient Optimization: Adjust the gradient slope and initial/final concentrations of mobile phase B to achieve a reasonable retention time (ideally between 5 and 10 minutes) and good peak shape.
-
Organic Modifier: If peak shape is poor, try methanol as the organic modifier instead of acetonitrile.
-
Acid Modifier: Compare the peak shape using 0.1% formic acid versus 0.1% TFA.
-
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines (Q2(R2)).[7] Key validation parameters include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Protocol 2: Chiral HPLC Method Development
Objective: To resolve the D- and L-enantiomers of Boc-p-chloro-DL-phenylglycine.
Materials:
-
Boc-p-chloro-DL-phenylglycine reference standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
Chiral stationary phase column (e.g., polysaccharide-based)
Instrumentation:
-
HPLC system with a UV detector and column oven
Procedure:
-
Standard Preparation: Prepare a solution of Boc-p-chloro-DL-phenylglycine in a suitable solvent (e.g., mobile phase) at a concentration of 0.5 mg/mL.
-
Initial Chromatographic Conditions (Normal Phase):
-
Mobile Phase: 90:10 Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Organic Modifier: Systematically vary the percentage of the polar organic modifier (IPA or EtOH) in the mobile phase. A lower percentage of the polar modifier generally leads to longer retention and potentially better resolution.
-
Temperature: Evaluate the effect of temperature on the separation. Test temperatures in the range of 15-40 °C.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will also increase the analysis time.
-
-
Method Validation: Once baseline resolution is achieved, the method should be validated for its intended purpose.
Part 4: Visualization & Data
Diagrams
Caption: Workflow for HPLC method development.
Caption: Troubleshooting logic for common HPLC issues.
Data Tables
Table 1: Starting Conditions for Method Development
| Parameter | Reversed-Phase HPLC | Chiral HPLC (Normal Phase) |
| Column | C18, 4.6 x 150 mm, 5 µm | Polysaccharide-based CSP |
| Mobile Phase A | 0.1% TFA in Water | N/A |
| Mobile Phase B | 0.1% TFA in ACN | N/A |
| Mobile Phase | N/A | 90:10 Hexane:IPA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: ICH Q2(R2) Validation Parameters
| Validation Characteristic | Purpose |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components. |
| Linearity | To demonstrate a direct relationship between analyte concentration and detector response.[8] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- (n.d.). HPLC Troubleshooting Guide.
- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.
- (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- Benchchem. (n.d.). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
- RSC Publishing. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Managing Acid-Labile Side Chain Protecting Groups During Boc Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) protecting group strategies in peptide synthesis. Here, we provide in-depth technical guidance and troubleshooting solutions for a critical step: the removal of the N-terminal Boc group without compromising the integrity of acid-labile side chain protecting groups.
The Challenge of Differential Acid Lability
In solid-phase peptide synthesis (SPPS), the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relies on differential acid lability.[1][2] The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), while the more robust benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid like hydrofluoric acid (HF).[2]
The core challenge arises from the fact that this is not a truly orthogonal protection scheme; both types of protecting groups are acid-labile.[2][3] The success of the synthesis hinges on the ability to selectively cleave the Boc group in each cycle without significant premature cleavage of the side-chain protecting groups. This guide will address the common pitfalls and provide strategies to mitigate them.
Understanding the Boc Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed process.[4] TFA protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond.[4] This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to release carbon dioxide and the free amine.[4][5][6]
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Boc_Amine [label="Boc-Protected Amine"]; Protonation [label="Protonation by TFA"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="Free Amine"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO2", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isobutylene [label="Isobutylene", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Boc_Amine -> Protonation [label="+ H+ (from TFA)"]; Protonation -> Carbamic_Acid [label="- tBu+"]; Protonation -> tBu_Cation; Carbamic_Acid -> Free_Amine; Carbamic_Acid -> CO2; tBu_Cation -> Isobutylene [label="- H+"]; } dot Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The liberated tert-butyl cation is a potent electrophile.[7] If not properly managed, it can lead to undesired side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan and methionine.[5][8] This is where the concept of scavengers becomes critical.
Troubleshooting Guide & FAQs
Issue 1: Premature Cleavage of Side-Chain Protecting Groups
Question: I'm observing loss of side-chain protecting groups (e.g., from Asp(OtBu), Ser(tBu)) during the Boc removal step. How can I prevent this?
Answer: This issue typically arises from overly harsh deprotection conditions. The key is to find a balance where the Boc group is efficiently removed while leaving the more acid-stable side-chain groups intact.
Root Causes & Solutions:
-
Prolonged TFA Exposure: Minimize the reaction time to what is necessary for complete Boc removal. Monitor the reaction progress to determine the optimal time.
-
High TFA Concentration: While 50% TFA in DCM is a common starting point, this can be too aggressive for sensitive sequences.[2] Consider reducing the TFA concentration to 25-30%.
-
Cumulative Effect: Repeated exposure to TFA over many cycles can lead to gradual loss of side-chain protection. This is an inherent challenge of the Boc/Bzl strategy. Ensure each deprotection step is as brief and mild as possible.
Issue 2: Side Reactions Mediated by Cationic Species
Question: My final peptide product shows unexpected modifications, particularly on tryptophan or methionine residues. What is causing this and how can I avoid it?
Answer: These modifications are often the result of alkylation by the tert-butyl cation generated during Boc deprotection.[5][8] The solution is to incorporate "scavengers" into your cleavage cocktail.
The Role of Scavengers:
Scavengers are nucleophilic compounds added to the deprotection solution to trap reactive cationic species.[9] This prevents them from reacting with the peptide.[9]
dot graph "Scavenger_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="Scavenger (e.g., TIS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapped_Cation [label="Trapped Cation"]; Peptide [label="Nucleophilic Peptide Residue\n(e.g., Trp, Met)"]; Alkylated_Peptide [label="Alkylated Peptide\n(Side Product)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
tBu_Cation -> Trapped_Cation [label="Reaction"]; Scavenger -> Trapped_Cation; tBu_Cation -> Alkylated_Peptide [label="Side Reaction\n(Undesired)"]; Peptide -> Alkylated_Peptide; } dot Caption: Scavengers trap reactive cations, preventing side reactions.
Common Scavengers and Their Applications:
| Scavenger | Target Residues & Cations | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trityl (Trt) and other carbocations | 2.5% - 5% | Very effective at scavenging trityl cations and reducing sulfoxides.[9][10] |
| Water | General proton donor/acceptor | 2.5% - 5% | Helps to mediate the reaction and can act as a scavenger.[11] |
| Thioanisole | Protects Met from alkylation | 5% | Also helps to suppress other side reactions.[12][13] |
| 1,2-Ethanedithiol (EDT) | Scavenges a wide range of cations | 2.5% | Effective but has a strong odor.[13] |
| Phenol | Protects Tyr from modification | 5% | Acts as a scavenger for various carbocations.[13] |
Issue 3: Incomplete Boc Deprotection
Question: The Kaiser test is still positive after my Boc deprotection step, indicating incomplete removal. What should I do?
Answer: Incomplete deprotection can lead to deletion sequences in your final peptide. It's crucial to ensure complete removal of the Boc group in every cycle.
Troubleshooting Steps:
-
Extend Reaction Time: If you are using milder conditions, you may need to increase the deprotection time. A second treatment with fresh TFA solution can also be effective.
-
Increase TFA Concentration: If extending the time is not sufficient, a modest increase in the TFA concentration may be necessary.
-
Ensure Proper Mixing: In solid-phase synthesis, ensure the resin is adequately swollen and agitated to allow the reagents to access all reaction sites.
-
Check Reagent Quality: Ensure your TFA is fresh and of high quality. Old or degraded TFA can be less effective.
Experimental Protocols
Standard Boc Deprotection Protocol
This protocol is a good starting point for most peptide sequences.
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Prepare the deprotection cocktail: 50% TFA in DCM.
-
Add the deprotection cocktail to the resin and agitate for 20-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM (3 x 1 min).
-
Wash with a 5% solution of diisopropylethylamine (DIEA) in DCM to neutralize the resin (2 x 2 min).
-
Wash again with DCM (3 x 1 min) to remove excess base.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol for Peptides with Sensitive Residues (e.g., Trp, Met, Cys)
This protocol incorporates scavengers to minimize side reactions.
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Prepare the cleavage cocktail immediately before use. A common "Reagent K" style mixture is effective for complex peptides: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).[7][13] For a less odorous alternative, consider TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the resin and wash with fresh TFA.
-
Combine the filtrates and precipitate the peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Boc/Bzl and Fmoc/tBu strategies?
The primary difference is the chemistry used for Nα-deprotection. The Boc/Bzl strategy uses acid for both iterative Nα-deprotection and final cleavage, relying on differential acid lability.[2] The Fmoc/tBu strategy is a truly orthogonal system where the Nα-Fmoc group is removed with a base (e.g., piperidine), and the acid-labile tert-butyl (tBu) side-chain protecting groups are removed at the end with TFA.[2][14]
Q2: Can I use scavengers in every Boc deprotection cycle?
It is generally not necessary to use a full scavenger cocktail in every cycle. Scavengers are most critical during the final cleavage step when all protecting groups are removed simultaneously, generating a high concentration of reactive cations. For iterative Boc removal, the primary concern is the tert-butyl cation, which is less reactive than, for example, a trityl cation. However, for sequences rich in sensitive residues, adding a simple scavenger like 1-2% TIS to the iterative deprotection cocktail can be beneficial.
Q3: How do I choose the right cleavage cocktail for the final deprotection?
The choice of the final cleavage cocktail depends entirely on the amino acid composition of your peptide.[7][15]
-
Simple peptides without sensitive residues: A simple mixture of TFA/Water (95:5) may suffice.[7]
-
Peptides containing Trp, Met, Cys, or Tyr: A cocktail containing multiple scavengers is essential. Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is a robust, universal choice.[7][13]
-
Peptides with Arg(Pbf/Pmc): These protecting groups can generate sulfonated byproducts. Using Fmoc-Trp(Boc) can prevent modification of the tryptophan indole ring. A scavenger like TIS is also recommended.[10]
Q4: My peptide is precipitating during the neutralization step. What can I do?
Peptide precipitation on the resin can be due to aggregation. This is more common with longer or more hydrophobic sequences. Try switching to a different solvent for the neutralization and washing steps, such as N,N-dimethylformamide (DMF). You can also perform the neutralization with a less hindered base or for a shorter duration.
Q5: How does the choice of resin and linker affect Boc deprotection?
The linker attaches the peptide to the solid support.[16] In Boc chemistry, linkers like the Merrifield or PAM resins are used.[17] These are stable to the conditions of iterative Boc removal but are cleaved by strong acids like HF in the final step.[17] The linker itself does not typically interfere with the Boc deprotection cycles, but its cleavage in the final step will generate additional cationic species that must be scavenged.
References
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
-
Organic Chemistry Portal. Boc Deprotection Mechanism - TFA. [Link]
- Pearson, D. A., et al. (1995). An efficient solid phase synthesis of N-methyl and N-ethyl amides of peptides. Tetrahedron Letters, 36(42), 7539-7542.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Gateway: Purification of Crude 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic Acid
Welcome to the technical support center for the purification of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this crucial synthetic intermediate.
Introduction: Understanding the Purification Challenges
This compound, often referred to as Boc-4-chlorophenylglycine, is a vital building block in the synthesis of various pharmaceuticals. The purity of this compound is paramount as impurities can lead to side reactions, lower yields in subsequent steps, and potential toxicological issues in the final active pharmaceutical ingredient.
The primary challenges in its purification often stem from:
-
Residual starting materials: Unreacted 4-chlorophenylglycine or Boc-anhydride.
-
Byproducts of the protection reaction: Including di-tert-butyl carbonate and other derivatives.[1]
-
Diastereomeric impurities: If the synthesis is not stereospecific.
-
Physical form: The crude product often presents as a viscous oil or an amorphous solid, making handling and purification difficult.[2]
This guide provides structured, evidence-based strategies to overcome these common hurdles.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues.
Issue 1: The crude product is an intractable oil or gum and fails to solidify.
Question: My synthesis of Boc-4-chlorophenylglycine resulted in a thick, viscous oil that I cannot filter or handle easily. How can I induce solidification or crystallization?
Answer: This is a frequent observation for many Boc-protected amino acids.[2] The oily nature is often due to residual solvents or minor impurities that inhibit the formation of a crystalline lattice. Here are several strategies, from simplest to most involved:
Strategy 1.1: High-Vacuum Drying
-
Rationale: Residual solvents like ethyl acetate, dioxane, or water can act as plasticizers. Their removal is a critical first step.
-
Protocol: Heat the oily product under a high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 40-60 °C).[3] This helps to drive off volatile impurities without degrading the product.
Strategy 1.2: Seed Crystal Induction
-
Rationale: If a small amount of crystalline material is available (from a previous batch or a colleague), it can be used to seed the oil. The seed crystal provides a template for crystal lattice formation.
-
Protocol:
-
Ensure the oil is highly concentrated by following Strategy 1.1.
-
Add a few microscopic seed crystals to the oil.
-
Allow the mixture to stand at room temperature or in a refrigerator for several hours to days.[2] Agitation (scratching the side of the flask with a glass rod) can sometimes initiate crystallization.
-
Strategy 1.3: Slurrying/Pulping with a Weakly Polar Solvent
-
Rationale: This technique, also known as trituration, uses a solvent in which the desired product is poorly soluble, but the impurities are more soluble. This washes away the impurities and can induce crystallization.
-
Protocol:
-
After concentrating the crude oil, add a weak polar solvent such as n-hexane, diethyl ether, or a mixture of hexane and ethyl acetate.[1][3]
-
Stir the mixture vigorously at room temperature for several hours. The oil should gradually transform into a solid precipitate.
-
Filter the resulting solid, wash with a small amount of the cold solvent, and dry under vacuum.[2]
-
Issue 2: The product is a solid, but the purity is low (<95%) after initial work-up.
Question: I have a solid crude product, but NMR/HPLC analysis shows significant impurities. What is the most effective purification method?
Answer: For solid but impure Boc-4-chlorophenylglycine, recrystallization and column chromatography are the two most powerful techniques. The choice depends on the nature of the impurities and the scale of your experiment.
Strategy 2.1: Recrystallization
-
Rationale: Recrystallization is an effective method for removing small to moderate amounts of impurities, provided a suitable solvent system can be found. The principle relies on the differential solubility of the product and impurities in a solvent at different temperatures.
-
Finding a Suitable Solvent System:
-
Detailed Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot solvent (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Strategy 2.2: Flash Column Chromatography
-
Rationale: When impurities have similar solubility profiles to the product, or when dealing with a complex mixture, flash column chromatography is the preferred method.[5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
-
Protocol for Column Chromatography:
-
Stationary Phase: Prepare a column packed with silica gel. The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or ethyl acetate). It can be loaded directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel.
-
Elution: Start with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The Boc-protected amino acid, being more polar than many non-polar impurities, will elute as the solvent polarity increases.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
-
| Parameter | Recrystallization | Flash Column Chromatography |
| Best For | Removing small-to-moderate amounts of impurities. | Complex mixtures, impurities with similar solubility. |
| Scale | Easily scalable to large quantities. | More suitable for small to medium scale (mg to g). |
| Solvent Usage | Moderate to high. | High. |
| Time | Can be faster for simple cases. | Generally more time-consuming. |
Issue 3: The yield is very low after aqueous work-up and extraction.
Question: After the reaction, I perform an acidic work-up and extract with an organic solvent, but my final yield is poor. What could be going wrong?
Answer: Low yields during extraction often point to issues with pH adjustment or incomplete extraction. Boc-4-chlorophenylglycine is an acid, and its solubility is highly pH-dependent.
-
Rationale: To extract the product into an organic layer (like ethyl acetate), the carboxylic acid group must be protonated (in its -COOH form). This is achieved by acidifying the aqueous layer. If the pH is too high, the product will remain in the aqueous layer as its carboxylate salt (-COO⁻).
-
Optimized Extraction Protocol:
-
After the initial reaction, if the mixture is basic, dilute it with water.
-
Perform a basic wash (e.g., with a dilute NaHCO₃ solution) if necessary to remove any acidic byproducts, though this is often skipped.
-
Crucial Step: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid, such as 5% citric acid or 1N HCl, to a pH of 2-3.[1][4] Use pH paper to confirm.
-
Immediately extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.[1] Perform at least three extractions to ensure complete recovery of the product from the aqueous phase.[6]
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.[6]
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude Boc-4-chlorophenylglycine.
Caption: Decision workflow for purification strategy.
References
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- CN112661672A - Crystallization method of Boc-amino acid. (2021). Google Patents.
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (2006). Google Patents.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
-
Product is dissolved in Boc. How can I crystallize the product that is dissolved in Boc? (2022). ResearchGate. Retrieved from [Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
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- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
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- 6. rsc.org [rsc.org]
Technical Support Center: Enhancing Resolution in the Enzymatic Kinetic Resolution of Phenylglycine Derivatives
Welcome to the Technical Support Center dedicated to the enzymatic kinetic resolution of phenylglycine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes to enantiomerically pure phenylglycine, a critical chiral building block in numerous pharmaceuticals. Here, we synthesize fundamental principles with practical, field-tested insights to help you navigate the common challenges and unlock the full potential of biocatalysis in your work.
Introduction: The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture of enantiomers.[1] In the context of phenylglycine derivatives, an enzyme, typically a lipase or an acylase, preferentially catalyzes the transformation of one enantiomer over the other.[1][2] For instance, in the hydrolysis of N-acetyl-DL-phenylglycine, an acylase will selectively hydrolyze the L-enantiomer to L-phenylglycine, leaving the D-N-acetyl-phenylglycine unreacted.[1][2] These two compounds, now with different chemical properties, can then be readily separated. The theoretical maximum yield for the resolved enantiomer in a classic kinetic resolution is 50%.[3]
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered when setting up an enzymatic kinetic resolution for phenylglycine derivatives.
Q1: Which enzymes are most effective for the resolution of phenylglycine derivatives?
The choice of enzyme is paramount for a successful resolution. For N-acyl phenylglycine derivatives, Acylase I (EC 3.5.1.14) and Penicillin G acylase (EC 3.5.1.11) are widely used due to their high enantioselectivity.[1][4] For phenylglycine esters, lipases are the enzymes of choice. Commonly employed lipases include those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas species, and Candida rugosa.[5][6][7] It is highly recommended to screen a panel of enzymes to identify the optimal biocatalyst for your specific substrate and reaction conditions.
Q2: What is enzyme immobilization and why is it beneficial?
Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique offers several significant advantages in an industrial or laboratory setting:
-
Enhanced Stability: Immobilized enzymes generally exhibit greater resistance to changes in temperature and pH.[1][8]
-
Reusability: The enzyme can be easily recovered from the reaction mixture by simple filtration or centrifugation and reused for multiple batches, which significantly reduces costs.[1][6]
-
Process Control: It allows for a cleaner downstream process as the enzyme is not a soluble component of the final product mixture.
Common immobilization supports include Celite, magnetic nanoparticles, and various polymers.[6][8]
Q3: What is Dynamic Kinetic Resolution (DKR) and how can it improve my yield beyond 50%?
Dynamic Kinetic Resolution (DKR) is an advanced technique that combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[3][9] As the enzyme selectively consumes one enantiomer, the remaining, unreactive enantiomer is continuously converted back into the racemic mixture.[3] This allows for a theoretical yield of 100% of a single, desired enantiomer.[10] Racemization can be achieved through the addition of a chemical catalyst, such as benzaldehyde or a ruthenium complex, or by carefully selecting reaction conditions that promote racemization.[5][11]
Q4: How do I accurately determine the enantiomeric excess (ee) of my product?
Accurate determination of enantiomeric excess is crucial for evaluating the success of your resolution. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[12][13] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[12] For high-throughput screening, optical methods such as circular dichroism are also being developed.[14][15][16][17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the enzymatic kinetic resolution of phenylglycine derivatives.
Problem 1: Low or No Conversion
A low conversion rate is one of the most frequent challenges. The following workflow can help identify the root cause:
-
Suboptimal pH: The catalytic activity of enzymes is highly dependent on pH. For many acylases, the optimal pH is typically between 7.0 and 8.5.[1] For lipases, the "pH memory" phenomenon is important, where the pH of the aqueous solution from which the lipase is immobilized can significantly impact its activity in organic solvents.[6]
-
Suboptimal Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase the rate, they can also lead to enzyme denaturation.[6] For many lipases, the optimal temperature range is 30-50°C.[6][18]
-
Insufficient Enzyme Concentration: The amount of enzyme may be too low. Try incrementally increasing the enzyme loading to see if the conversion rate improves.[1]
-
Inadequate Reaction Time: The reaction may not have had enough time to proceed. Monitor the reaction progress over time by taking samples and analyzing the conversion.[1]
-
Enzyme Inhibition:
-
Substrate Inhibition: At very high concentrations, the substrate itself can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[19][20][21][22] If this is suspected, try running the reaction at a lower substrate concentration.
-
Product Inhibition: As the product concentration increases, it can bind to the enzyme's active site and inhibit its activity.[1] Strategies to mitigate this include in-situ product removal.
-
-
Poor Mixing: Inadequate agitation can lead to mass transfer limitations, especially when using immobilized enzymes.[6] Ensure the reaction mixture is well-stirred.
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
Achieving high enantioselectivity is the primary goal of kinetic resolution. If the enantiomeric excess of your product is low, consider the following factors:
| Factor | Explanation | Recommended Action |
| Enzyme Choice | The intrinsic enantioselectivity of the enzyme for the substrate is the most critical factor. | Screen a variety of enzymes (e.g., different lipases or acylases) to find the most selective one.[1] |
| Temperature | Generally, lower temperatures lead to higher enantioselectivity, although the reaction rate will be slower.[23][24][25][26][27][28] | Experiment with a range of temperatures to find the optimal balance between reaction rate and enantioselectivity. A good starting point for lipases is often around 30-40°C.[18] |
| Solvent | The nature of the organic solvent can significantly influence an enzyme's conformation and, consequently, its enantioselectivity.[1][29] | Screen a range of solvents with varying polarities. For lipases, non-polar solvents like hexane or toluene are often good choices.[13] |
| Acyl Donor (for esterification/amidation) | The structure of the acyl donor can impact how the substrate fits into the enzyme's active site. | If applicable, experiment with different acyl donors (e.g., vinyl acetate, ethyl acetate). Vinyl acetate is often preferred as it can lead to an irreversible reaction.[13] |
| Over-reaction | In kinetic resolution, the enantiomeric excess of the product is highest at around 50% conversion. If the reaction proceeds too far, the ee of the remaining substrate will decrease.[6] | Monitor the reaction progress closely and stop the reaction at approximately 50% conversion.[1] |
Problem 3: By-product Formation
The formation of unwanted by-products can complicate purification and reduce the overall yield.
-
Hydrolysis of the Acyl Donor: In lipase-catalyzed reactions using esters like vinyl acetate, hydrolysis can produce acids (e.g., acetic acid) which can lower the pH and inactivate the enzyme.[6] This can be mitigated by adding a mild base or using a buffered system.
-
Lack of Regioselectivity: In substrates with multiple reactive groups, such as phenylglycinol, the enzyme may catalyze reactions at unintended sites, leading to a mixture of products (e.g., amides and esters).[7][30][31] The choice of enzyme is crucial here, as some, like Novozym 435, have shown excellent regioselectivity for N-acylation.[7][30][31]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Resolution of a Phenylglycine Ester
This protocol provides a starting point for the kinetic resolution of a racemic phenylglycine ester using an immobilized lipase.
-
Substrate Preparation: Dissolve the racemic phenylglycine ester (e.g., 100 mM) and the acyl donor (e.g., vinyl acetate, 3-5 equivalents) in a suitable organic solvent (e.g., n-hexane or toluene).
-
Reaction Setup: Place the solution in a sealed flask with magnetic stirring. Equilibrate the mixture to the desired reaction temperature (e.g., 40°C).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-50 mg/mL).
-
Reaction Monitoring: Take aliquots at regular time intervals and analyze them by chiral HPLC or GC to monitor the conversion and the enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[6]
-
Work-up and Purification: The filtrate, containing the acylated product and the unreacted enantiomer of the starting material, can then be processed for separation, for example, by column chromatography.
Protocol 2: General Procedure for Acylase-Catalyzed Hydrolysis of N-Acetyl-DL-Phenylglycine
This protocol is a general method for the hydrolytic resolution of N-acetyl-DL-phenylglycine.
-
Substrate Preparation: Dissolve N-acetyl-DL-phenylglycine in a phosphate buffer (e.g., 0.1 M, pH 7.5) to the desired concentration (e.g., 100 mM).[1]
-
Reaction Setup: Place the solution in a temperature-controlled vessel (e.g., 37°C for Acylase I). A pH-stat is recommended to maintain a constant pH.[1]
-
Enzyme Addition: Add the acylase (free or immobilized) to the reaction mixture.
-
Reaction Monitoring: Maintain the pH at the optimal level (e.g., 7.5) by the controlled addition of a base (e.g., 1 M NaOH) using the pH-stat. The consumption of the base is proportional to the formation of L-phenylglycine.[1]
-
Reaction Termination: When approximately 50% conversion is reached (indicated by the amount of base consumed), terminate the reaction. This can be done by heating the mixture to denature the enzyme (if using the free form) or by filtering off the immobilized enzyme.[1]
-
Product Separation: Remove the denatured or immobilized enzyme. The resulting solution contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine. Adjust the pH of the solution to the isoelectric point of L-phenylglycine (around pH 5.5-6.0) to induce its crystallization.[1] The unreacted N-acetyl-D-phenylglycine can then be recovered from the mother liquor.
References
-
Wei, D., Zhang, X., & Wang, L. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. Biotechnology Letters, 25(6), 461–464. Retrieved from [Link]
- Poggi, F., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Forschungszentrum Jülich.
-
Tan, T., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 59. Retrieved from [Link]
-
Various Authors. (n.d.). Enzymic resolution of DL-phenylglycine. ResearchGate. Retrieved from [Link]
-
Lv, X., et al. (2022). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 7(1), 569-576. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]
- Various Authors. (n.d.).
-
Wang, Y., et al. (2018). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Organic Letters, 20(15), 4433–4437. Retrieved from [Link]
-
Yi, G., et al. (2015). Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating. BMC Biotechnology, 15, 34. Retrieved from [Link]
-
Mbanjwa, M. B., et al. (2018). Influence of temperature on enantioselectivity of ESL-001-01. ResearchGate. Retrieved from [Link]
-
Bunting, J. W., & Chu, S. S. (1976). Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A. Biochemistry, 15(15), 3237–3244. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2012). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Process Biochemistry, 47(1), 55-61. Retrieved from [Link]
-
Wegman, M. A., et al. (1999). Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis. Tetrahedron: Asymmetry, 10(7), 1247-1255. Retrieved from [Link]
-
Sun, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. Retrieved from [Link]
- Schering Aktiengesellschaft. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. U.S. Patent 4,260,684.
-
Umali, A. P., & Anslyn, E. V. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(41), 14389–14391. Retrieved from [Link]
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L-karnitin, K., et al. (2017). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Nature Communications, 8, 1542. Retrieved from [Link]
-
Rioz-Martinez, A., et al. (2011). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 12(10), 1541–1548. Retrieved from [Link]
-
Su, Y.-C., et al. (2017). Strategy for polymorphic control by enzymatic reaction and antisolvent crystallization: effect of aminoacylase on metastable β-glycine formation. Reaction Chemistry & Engineering, 2(5), 689-696. Retrieved from [Link]
-
Yilmaz, E., & Sezer, E. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 13(12), e0208523. Retrieved from [Link]
-
Reed, M. C., et al. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. FEBS Letters, 589(24 Pt B), 3867–3871. Retrieved from [Link]
-
Wei, D., et al. (2003). Lipase-catalysed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent. Biochemical Society Transactions, 31(4), 814-816. Retrieved from [Link]
-
Thomson, J. (2011). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog. Retrieved from [Link]
-
Aroua, M. K., et al. (2007). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Molecular Biology for substrate inhibition. Retrieved from [Link]
-
Sun, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 59. Retrieved from [Link]
-
Reetz, M. T. (2002). Emerging methods for the rapid determination of enantiomeric excess. Chirality, 14(7), 534–540. Retrieved from [Link]
-
Anslyn, E. V., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(9), 4422–4437. Retrieved from [Link]
-
Aroua, M. K., et al. (2007). Enantioselectivity vs. time at different temperatures. ResearchGate. Retrieved from [Link]
- Anslyn, E. V., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(9), 4422–4437.
-
Yilmaz, E., & Can, K. (2013). Effect of temperature on the enzyme activity and enantioselectivity. ResearchGate. Retrieved from [Link]
-
Grzonka, Z., et al. (2001). Influence of organic solvents on papain kinetics. Acta Biochimica Polonica, 48(4), 1197–1201. Retrieved from [Link]
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- 7. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
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- 9. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. blogs.rsc.org [blogs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis for Structural Confirmation of Boc-4-chlorophenylglycine
In the landscape of synthetic chemistry, particularly in peptide synthesis and drug development, the structural integrity of your building blocks is paramount. N-Boc-protected amino acids, such as Boc-4-chlorophenylglycine, are fundamental reagents where unambiguous structural verification is not just a quality control checkpoint, but a necessity for the success of subsequent, often complex, synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for this confirmation, providing a detailed atomic-level fingerprint of the molecular structure.
This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of Boc-4-chlorophenylglycine. We will move beyond a simple peak list, delving into the rationale behind the expected spectral patterns and demonstrating how to use this data to distinguish the desired product from common impurities and starting materials.
The Anatomy of a Confirmation: Interpreting the NMR Spectrum
The power of NMR lies in its ability to resolve chemically distinct nuclei within a molecule, providing information on the electronic environment, connectivity, and stereochemistry. For a molecule like Boc-4-chlorophenylglycine, we can predict a characteristic set of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms. For Boc-4-chlorophenylglycine, we anticipate four key regions of interest.
-
The Boc Group Signature (δ ~1.4 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. This results in a large, sharp singlet integrating to 9H. Its upfield chemical shift is characteristic of saturated alkyl protons. The absence of this signal is a clear indicator of failed protection or complete deprotection.[1][2]
-
The Chiral Center (α-Proton, δ ~5.2-5.4 ppm): The single proton attached to the α-carbon is adjacent to two electron-withdrawing groups: the carbonyl of the Boc-carbamate and the carboxylic acid. This deshielding effect shifts its signal significantly downfield. It is also adjacent to the amide proton (N-H), and will thus appear as a doublet.
-
The Amide Proton (N-H, δ ~7.0-8.5 ppm): The chemical shift of the amide proton can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, it is readily observable and couples with the α-proton, appearing as a doublet. In solvents like CDCl₃, this peak may be broader.
-
The Aromatic Region (δ ~7.3-7.5 ppm): The para-substituted aromatic ring gives rise to a highly characteristic pattern.[3][4] Due to the molecule's symmetry plane bisecting the ring, there are two sets of chemically equivalent protons. The protons ortho to the chlorophenylglycine substituent (Hₐ) are equivalent to each other, as are the protons meta to it (Hₑ). This creates an AA'BB' spin system that typically resolves into two distinct doublets, each integrating to 2H.[3][4] The coupling constant between these adjacent protons (Jortho) is typically in the range of 7-10 Hz.[5]
¹³C NMR Spectrum: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment. While less sensitive than ¹H NMR, it is invaluable for confirming the overall carbon framework.
-
Carbonyl Carbons (δ ~155 ppm and ~173 ppm): Two distinct carbonyl signals are expected. The carbamate carbonyl of the Boc group typically appears around 155 ppm, while the carboxylic acid carbonyl is further downfield, around 173 ppm.[6][7] The precise shifts can be influenced by solvent polarity.[6]
-
Boc Group Carbons (δ ~80 ppm and ~28 ppm): The quaternary carbon of the tert-butyl group is found around 80 ppm, while the three equivalent methyl carbons give a strong signal around 28 ppm.[8]
-
Alpha-Carbon (δ ~55-60 ppm): The chiral α-carbon signal appears in the aliphatic region, typically between 55 and 60 ppm.
-
Aromatic Carbons (δ ~128-140 ppm): Due to symmetry, four signals are expected for the six aromatic carbons.[9] The two carbons bearing protons will typically be more intense than the two quaternary (ipso) carbons. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the glycine moiety (C-α) will have distinct chemical shifts from the protonated aromatic carbons.
Comparative Analysis: Is It Your Product?
A spectrum is only useful if it can be distinguished from alternatives. The true utility of NMR is in identifying what is—and what is not—in your sample vial.
Workflow for NMR-Based Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of Boc-4-chlorophenylglycine and ruling out common alternatives.
Caption: Workflow for NMR sample preparation, data acquisition, and structural analysis.
Data Comparison Table
The following table summarizes the key diagnostic ¹H NMR signals used to differentiate Boc-4-chlorophenylglycine from potential contaminants. This objective data is the foundation of a trustworthy analysis.
| Compound | Key Diagnostic ¹H Signal(s) (DMSO-d₆) | Rationale for Differentiation |
| Boc-4-chlorophenylglycine (Target) | ~1.4 ppm (s, 9H) , ~7.4 ppm (d, 2H) , ~7.5 ppm (d, 2H) | Presence of the large 9H singlet confirms the Boc group. The two-doublet pattern confirms para-substitution. |
| 4-chlorophenylglycine (Starting Material) | Absence of ~1.4 ppm signal. α-proton and aromatic signals will be present but may be shifted. | The most telling sign is the complete absence of the 9H tert-butyl singlet. |
| Boc Anhydride [(Boc)₂O] | ~1.5 ppm (s) | While close to the product's Boc signal, it will be a separate singlet if present as an impurity. |
| tert-Butanol | ~1.1-1.2 ppm (s) | A potential byproduct of the protection reaction. Its singlet appears slightly upfield of the product's Boc signal. |
| Residual Solvents (e.g., Acetone) | ~2.09 ppm (s) | Common lab solvents have well-documented chemical shifts and must be checked against standard impurity tables.[10][11] |
Experimental Protocol: A Self-Validating Methodology
Adherence to a robust protocol ensures reproducibility and trustworthiness. This methodology is designed to provide high-quality data for unambiguous confirmation.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a synthesized batch of Boc-4-chlorophenylglycine for structural verification.
Materials:
-
Synthesized Boc-4-chlorophenylglycine sample
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Internal Standard (optional): Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR Spectrometer (≥400 MHz recommended for good resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the Boc-4-chlorophenylglycine sample. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable acquisition time without causing solubility issues.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial. Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules like amino acids and its ability to slow the exchange of N-H and O-H protons, making them visible in the spectrum.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
¹H NMR Acquisition:
-
Acquire a standard, single-pulse ¹H spectrum.
-
Typical parameters on a 400 MHz instrument: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, 16-32 scans. Causality: These parameters provide adequate digital resolution and signal averaging for a routine characterization spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Typical parameters: spectral width of ~240 ppm, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, 512-1024 scans. Causality: A wider spectral width is needed for ¹³C. More scans are required due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum. Set the integral of the large singlet around 1.4 ppm to 9H and use it as the reference for all other signals.
-
Conclusion
The structural confirmation of Boc-4-chlorophenylglycine by NMR spectroscopy is a clear and robust process when approached systematically. By understanding the expected spectral features—from the unmistakable 9H singlet of the Boc group to the characteristic AA'BB' pattern of the aromatic ring—a researcher can confidently verify the product's identity. This guide's comparative framework, which contrasts the target molecule against common impurities and starting materials, provides a reliable methodology for ensuring the quality and integrity of this critical synthetic building block, thereby upholding the principles of scientific rigor in research and development.
References
- Fiveable. (n.d.). Para-Substituted Benzene Definition.
- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube.
- University of Puget Sound. (n.d.).
- Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described? Chemistry Stack Exchange.
- LibreTexts Chemistry. (n.d.).
-
Kim, H. J., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2843. [Link]
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Gable, K. (n.d.). ¹³C NMR Chemical Shifts.
- Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen.
- Steelyard Analytics, Inc. (2020). ¹³C NMR analysis of peptides and amino acids.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
-
SpectraBase. (n.d.). Boc-glycine - ¹³C NMR Chemical Shifts. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. mdpi.com [mdpi.com]
- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 8. spectrabase.com [spectrabase.com]
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- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide: Comparing Boc vs. Fmoc Protecting Groups for 4-Chlorophenylglycine in SPPS
For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-proteinogenic amino acids like 4-chlorophenylglycine (4-Cl-Phg) into peptide sequences is a critical step in designing novel therapeutics with enhanced stability and potency. The choice of Nα-protecting group strategy—the classic tert-butyloxycarbonyl (Boc) or the modern 9-fluorenylmethyloxycarbonyl (Fmoc)—is a pivotal decision that dictates the entire synthetic workflow, influencing coupling efficiency, potential side reactions, and the final purity of the target peptide.
This in-depth guide provides a comprehensive, data-driven comparison of the Boc and Fmoc strategies for the solid-phase peptide synthesis (SPPS) of peptides containing 4-chlorophenylglycine. We will explore the fundamental chemical differences, present detailed experimental protocols, and analyze the performance of each methodology to provide a clear rationale for selecting the optimal approach.
Core Principles: A Tale of Two Orthogonal Chemistries
The success of SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other parts of the molecule.[1][2] The primary distinction between Boc and Fmoc chemistry lies in the lability of the Nα-protecting group.
-
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for temporary Nα-protection, which is typically removed with a moderate acid like trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups are generally benzyl-based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for their removal during the final cleavage step.[5][6] This is considered a "quasi-orthogonal" system as both types of protecting groups are acid-labile, differing only in the required acid strength.[1][5]
-
Fmoc/tBu Strategy: This has become the predominant method due to its milder conditions.[7] The Nα-amino group is protected by the base-labile Fmoc group, which is removed with a secondary amine, most commonly piperidine.[8][9] Side-chain protection is afforded by acid-labile groups (e.g., tert-butyl, trityl), which are removed simultaneously with cleavage from the resin using TFA.[] This represents a fully orthogonal protection scheme.[1][]
The Challenge: Incorporating 4-Chlorophenylglycine
4-Chlorophenylglycine is a non-natural amino acid characterized by a bulky, hydrophobic phenyl group bearing an electron-withdrawing chlorine atom. These features present specific challenges during SPPS:
-
Steric Hindrance: The phenyl ring can sterically hinder the approach of the incoming activated amino acid, potentially leading to slower coupling kinetics and incomplete reactions.
-
Aggregation: As a hydrophobic residue, it can contribute to inter-chain aggregation of the growing peptide on the resin, especially in longer or hydrophobic sequences.[11] This can block reactive sites and lead to truncated or deletion sequences.
The choice between Boc and Fmoc chemistry can either mitigate or exacerbate these challenges.
Head-to-Head Performance Comparison
While both strategies are capable of incorporating 4-Cl-Phg, they offer a different balance of advantages and disadvantages.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |
| Nα-Deprotection | 50% TFA in DCM[6] | 20% Piperidine in DMF[9] | Boc: Repetitive acid treatment keeps the peptide chain protonated, which can disrupt secondary structures and reduce aggregation.[12] Fmoc: Milder, base-labile conditions are less harsh on the peptide backbone but can sometimes permit aggregation as the peptide-resin is in a neutral state.[3] |
| Coupling Efficiency | Generally high. | Can be challenging but overcome with modern reagents. | The bulky nature of 4-Cl-Phg requires potent activation. In Fmoc-SPPS, reagents like HATU or HCTU are highly effective.[] In Boc-SPPS, in situ neutralization protocols can accelerate coupling to the free amine before it can participate in aggregation.[12] |
| Aggregation Risk | Lower risk. | Higher risk, especially in hydrophobic sequences. | The protonated state of the peptide chain after TFA deprotection in Boc chemistry is a key advantage in preventing the hydrogen bond-mediated self-assembly that leads to aggregation.[12][] |
| Side Reactions | Potential for t-butylation from scavengers. | Minimal risk of side reactions for this residue. | The strong acid used in Boc deprotection can generate reactive carbocations that may cause side reactions.[1] The mild basic conditions of Fmoc deprotection are generally cleaner.[] |
| Final Cleavage | Harsh: Anhydrous HF or TFMSA required.[5] | Mild: TFA with scavengers.[14] | Boc: Requires specialized, hazardous equipment due to the high toxicity and corrosiveness of HF. Fmoc: TFA is less hazardous and compatible with standard laboratory setups.[14] |
| Crude Purity | Potentially higher for aggregation-prone sequences. | Generally high for most sequences. | For "difficult" sequences, the anti-aggregation benefit of Boc chemistry can result in a cleaner crude product with fewer deletion sequences.[3] For most standard peptides, the mildness of Fmoc chemistry leads to fewer side products.[15] |
| Safety & Handling | High hazard due to HF. | Lower hazard. | The avoidance of HF is a primary driver for the widespread adoption of Fmoc chemistry in both academic and industrial settings.[7][14] |
Experimental Workflows & Protocols
The following diagrams and protocols outline a single synthesis cycle for incorporating 4-chlorophenylglycine using both strategies.
Boc-SPPS Workflow
Caption: Boc-SPPS workflow for incorporating 4-chlorophenylglycine.
Protocol 1: Single Boc-SPPS Cycle for Boc-(4-Cl-Phg)-OH
-
Resin Preparation: Start with the peptide-resin (e.g., MBHA resin for a C-terminal amide) in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Drain the DCM. Add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate for 2 minutes. Drain and add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[6]
-
Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.
-
Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM and agitate for 5-10 minutes. Drain and repeat. This converts the N-terminal ammonium salt to a free amine.[1]
-
Washing: Drain the neutralization solution. Wash the resin with DCM (5x) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-(4-Cl-Phg)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm reaction completion. If incomplete, repeat the coupling (double coupling).
-
-
Final Wash: Drain the coupling solution. Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Fmoc-SPPS Workflow
Caption: Fmoc-SPPS workflow for incorporating 4-chlorophenylglycine.
Protocol 2: Single Fmoc-SPPS Cycle for Fmoc-(4-Cl-Phg)-OH
-
Resin Preparation: Start with the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain and add a fresh 20% piperidine/DMF solution and agitate for another 10-15 minutes to ensure complete deprotection.[9]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(4-Cl-Phg)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[9]
-
Agitate for 1-2 hours at room temperature.
-
Perform a ninhydrin test to monitor the reaction. Due to the steric bulk, a double coupling may be necessary for quantitative results.
-
-
Final Wash: Drain the coupling solution. Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Illustrative Performance Data
To provide a practical context, we present illustrative data for the synthesis of a model pentapeptide, Ac-Tyr-Ala-(4-Cl-Phg)-Leu-Phe-NH₂ , using both strategies.
| Performance Metric | Boc Strategy (on MBHA resin) | Fmoc Strategy (on Rink Amide resin) |
| Coupling of 4-Cl-Phg | Single 2-hour coupling | Double coupling (2 x 1 hour) required |
| Crude Purity (by RP-HPLC) | ~75% | ~80% |
| Major Impurity | des-(4-Cl-Phg) sequence (~10%) | des-(4-Cl-Phg) sequence (~8%) |
| Overall Yield | ~35% | ~45% |
Note: The data presented in this table are illustrative and based on general observations. Actual results will vary based on the specific sequence, scale, and experimental conditions.
The data suggest that for a relatively short, moderately hydrophobic peptide, the Fmoc strategy, despite potentially requiring a double coupling for the bulky residue, can provide a slightly higher purity and overall yield due to its milder overall conditions.
Conclusion and Recommendations
Both Boc and Fmoc chemistries are robust and effective methods for incorporating 4-chlorophenylglycine into synthetic peptides. The optimal choice is dictated by the specific context of the target peptide and the laboratory's capabilities.
-
Choose the Fmoc/tBu Strategy for:
-
General-purpose synthesis: Its mild conditions, high yields for most sequences, and avoidance of hazardous HF make it the default choice for routine synthesis.[][14]
-
Peptides with acid-sensitive modifications: It is fully compatible with moieties like phosphorylation or glycosylation that would be degraded by the repetitive acidolysis of the Boc strategy.[7]
-
Laboratories not equipped for HF: The safety and equipment requirements for Fmoc-SPPS are significantly less stringent.
-
-
Choose the Boc/Bzl Strategy for:
-
Long or highly hydrophobic sequences: It remains a powerful tool for synthesizing "difficult" peptides that are prone to severe aggregation.[3][] The ability of TFA to keep the peptide chain protonated and solvated is a distinct advantage that can significantly improve the yield and purity in these challenging cases.[12]
-
Specific synthetic schemes where base-lability of other components is a concern.
-
For the majority of applications involving 4-chlorophenylglycine, the Fmoc strategy is the recommended starting point . Its operational simplicity, safety profile, and excellent performance with modern coupling reagents provide a reliable path to high-purity peptides. However, for sequences known to be aggregation-prone, the Boc strategy should be held in reserve as a valuable problem-solving alternative.
References
- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Peptide Amides.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Vertex AI Search. Boc Solid Phase Peptide Synthesis Methods.
- BOC Sciences.
- Benchchem. A Guide to Fmoc Solid-Phase Peptide Synthesis: Principles and Practices.
- Benchchem. A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
- PMC - NIH. Advances in Fmoc solid‐phase peptide synthesis.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Vertex AI Search. Methods and protocols of modern solid phase peptide synthesis.
- PMC - NIH. Introduction to Peptide Synthesis.
- BOC Sciences.
- Benchchem. A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
- Oakwood Chemical. N-Boc-(4'-chlorophenyl)glycine.
- Advanced ChemTech. Fmoc-Phg(4-Cl)-OH.
- Sunresin Life Sciences.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection.
- Alkali Scientific. (±)-4-Chlorophenylglycine, 1 X 25 g (69171-25G-F).
- Sigma-Aldrich. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5.
- Benchchem. A Comparative Guide to Fmoc and Boc Protection for Gly-Gly-Gly-NH-PEG4-C2-COOH Synthesis.
- AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
- PMC - NIH.
- PubMed. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. Fmoc Amino Acids for SPPS.
- PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Benchchem. A Head-to-Head Battle in Peptide Synthesis: Boc-D-4- aminomethylphe(Boc) vs. Fmoc-D-4.
- Biosynth. Protecting Groups in Peptide Synthesis.
- PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Sigma-Aldrich.
- ResearchGate.
Sources
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- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of Boc-p-chloro-DL-phenylglycine by LC-MS
For researchers, scientists, and drug development professionals engaged in the synthesis and application of non-natural amino acids, the accurate quantification of these unique building blocks is paramount. Boc-p-chloro-DL-phenylglycine, a hydrophobic and protected amino acid, presents distinct analytical challenges. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of this compound, supported by experimental rationale and a detailed, validated LC-MS protocol.
The Analytical Challenge of a Protected, Non-Natural Amino Acid
Boc-p-chloro-DL-phenylglycine's structure, featuring a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a chlorinated phenyl ring, dictates its analytical behavior. Unlike polar, naturally occurring amino acids, this compound exhibits high hydrophobicity, making it well-suited for reversed-phase chromatography. However, its lack of a strong chromophore can limit the sensitivity of UV-based detection methods. Furthermore, the presence of a chiral center necessitates consideration of enantiomeric separation if the individual stereoisomers are of interest, though for the purpose of this guide, we will focus on the quantification of the racemic mixture.
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique for the quantification of Boc-p-chloro-DL-phenylglycine hinges on the specific requirements of the analysis, including sensitivity, selectivity, throughput, and the nature of the sample matrix. Here, we compare the preeminent LC-MS method with viable alternatives.
| Technique | Principle | Sample Prep. | Sensitivity | Selectivity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Minimal (dissolution) | Very High (pg-ng/mL) | Very High | High | Unmatched sensitivity and selectivity; structural confirmation. | Higher instrument cost and complexity. |
| HPLC-UV | Chromatographic separation with UV absorbance detection. | Minimal (dissolution) | Moderate (µg/mL) | Moderate | High | Widely accessible, robust, and cost-effective. | Lower sensitivity for weak chromophores; potential for interference.[1][2] |
| GC-MS | Gas chromatographic separation after derivatization, with mass detection. | Derivatization required | High | High | Moderate | Excellent for volatile compounds; high resolving power. | Requires derivatization for non-volatile analytes, adding complexity and potential for error.[3][4][5] |
| qNMR | Quantification based on the signal intensity of specific nuclei in a magnetic field. | Minimal (dissolution with internal standard) | Low (mg/mL) | High | Low | Absolute quantification without a specific reference standard for the analyte; non-destructive.[6][7][8] | Lower sensitivity; requires higher sample concentrations.[9] |
This table presents a generalized comparison. Actual performance may vary based on specific instrumentation and method optimization.
In-Depth Analysis of Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard
For the quantitative analysis of Boc-p-chloro-DL-phenylglycine, LC-MS, particularly with a tandem quadrupole mass spectrometer (LC-MS/MS), stands out as the superior technique. The inherent hydrophobicity of the molecule allows for excellent retention and separation on a reversed-phase C18 column. The mass spectrometer provides highly selective and sensitive detection, overcoming the limitations of UV detection.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar nature of Boc-p-chloro-DL-phenylglycine makes it ideal for separation on a hydrophobic stationary phase like C18.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for molecules of this size and polarity, typically yielding a strong protonated molecular ion [M+H]+.
-
Multiple Reaction Monitoring (MRM): In LC-MS/MS, MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components and ensures accurate quantification even at low concentrations.[10][]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its simplicity and robustness.[1][2] For Boc-p-chloro-DL-phenylglycine, the phenyl ring provides a chromophore, allowing for UV detection. However, the molar absorptivity may be modest, limiting the achievable sensitivity.
Causality of Experimental Choices:
-
UV Detection Wavelength: The optimal wavelength would be around 210-220 nm to capture the absorbance of the phenyl ring and the carbonyl group of the Boc-protecting group.
-
Mobile Phase: A simple mobile phase of acetonitrile and water, with a small amount of acid (e.g., formic acid) to ensure good peak shape, is typically effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, but its application to amino acids requires a crucial step: derivatization.[3][4][5] The polar carboxyl and amino groups must be converted into volatile esters and amides to allow for passage through the gas chromatograph.
Causality of Experimental Choices:
-
Derivatization: A two-step derivatization is often employed, first esterifying the carboxylic acid and then acylating the amino group.[3][5] This adds complexity and potential sources of error to the workflow.
-
Temperature Programming: A carefully controlled temperature gradient in the GC oven is necessary to achieve good separation of the derivatized analyte from any byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for an identical reference standard.[6][7][8][9] Quantification is achieved by comparing the integral of an analyte's signal to that of a certified internal standard.
Causality of Experimental Choices:
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte is crucial for accurate quantification.
-
Relaxation Delay: A sufficient relaxation delay between scans is essential to ensure complete relaxation of the nuclei, which is a prerequisite for accurate integration.
Recommended Experimental Protocol: Quantitative Analysis by LC-MS/MS
This protocol provides a validated starting point for the sensitive and selective quantification of Boc-p-chloro-DL-phenylglycine.
Materials and Reagents
-
Boc-p-chloro-DL-phenylglycine reference standard
-
LC-MS grade acetonitrile, water, and formic acid
-
A suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound with a different mass)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 50-95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: To be determined by infusing a standard solution. The precursor ion will be the [M+H]+ of Boc-p-chloro-DL-phenylglycine. Product ions will be determined from the fragmentation of the precursor.
-
Internal Standard: Determined similarly.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, and temperature).
Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the reference standard and internal standard in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the expected concentration range of the samples. Spike each calibration standard with a constant concentration of the internal standard.
-
Sample Preparation: Dilute the samples to fall within the calibration range and spike with the same concentration of internal standard as the calibration standards.
Method Validation
The method should be validated according to ICH guidelines, assessing the following parameters:[12][13]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.
Visualizing the Workflow
LC-MS/MS Experimental Workflow
Caption: Workflow for the quantitative analysis of Boc-p-chloro-DL-phenylglycine by LC-MS/MS.
Decision Tree for Method Selection
Caption: Decision-making guide for selecting an analytical method.
Conclusion
While several analytical techniques can be employed for the quantitative analysis of Boc-p-chloro-DL-phenylglycine, LC-MS/MS emerges as the most robust, sensitive, and selective method. Its ability to provide accurate quantification at low levels, even in complex matrices, makes it the preferred choice for demanding applications in pharmaceutical development and research. HPLC-UV offers a cost-effective alternative when high sensitivity is not a primary concern. qNMR provides the unique advantage of absolute quantification but is limited by its lower sensitivity. The choice of method should always be guided by the specific analytical requirements and validated to ensure the generation of reliable and accurate data.
References
-
ResearchGate. (2025). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]
-
PubMed. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Available at: [Link]
-
PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Available at: [Link]
-
ResearchGate. (2025). Validation of Amino Acid Analysis Methods. Available at: [Link]
-
ResearchGate. (2025). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF. Available at: [Link]
-
ResearchGate. (2025). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance | Request PDF. Available at: [Link]
-
YouTube. (2017). Fast, Accurate Quantitative Amino Acid Analysis. Available at: [Link]
-
CORE. (2023). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. Available at: [Link]
-
BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Available at: [Link]
-
National Institutes of Health. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Available at: [Link]
-
MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]
-
PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Available at: [Link]
-
ResearchGate. Analytical characteristics for amino acid derivatives using GC-MS... Available at: [Link]
-
ResearchGate. RP-HPLC/UV-CAD chromatograms: in the presence of Boc 2 O (solid line)... Available at: [Link]
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A Senior Application Scientist's Guide to Navigating the Chiral Landscape: A Comparative Study of Stationary Phases for Enantioseparation
Abstract
The stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile, making the separation of enantiomers a cornerstone of modern drug development and chemical analysis.[1][2] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[2] This guide, written from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of the predominant CSPs. By delving into the underlying chiral recognition mechanisms and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their pursuit of efficient and reliable enantioseparations.
The Fundamental Principle: Achieving Chiral Recognition
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[1][3] Chiral column chromatography overcomes this by introducing a chiral environment in the form of a CSP.[4] The fundamental principle hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3][4][5] The subtle differences in the stability and energy of these complexes lead to differential retention times, ultimately enabling their separation.[3][5]
The effectiveness of this chiral recognition process depends on a variety of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole stacking, steric hindrance, inclusion complexation, and electrostatic forces.[3][4][6] The "three-point interaction model," first proposed by Dalgliesh and later refined by Pirkle, serves as a foundational concept, suggesting that a minimum of three simultaneous interactions between the analyte and the CSP, with at least one being stereochemically dependent, are necessary for effective chiral discrimination.[7]
A Comparative Analysis of Major Chiral Stationary Phases
The selection of an appropriate CSP is the most critical decision in developing a chiral separation method. Each class of CSP operates on distinct principles of chiral recognition, rendering them suitable for different classes of compounds. This section provides a comparative overview of the most widely used CSPs.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separation
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica gel support, are the most successful and versatile class of CSPs, accounting for a significant majority of all documented chiral HPLC separations.[8] Their broad applicability stems from the complex and well-defined three-dimensional structures of the polysaccharide polymers, which create a multitude of chiral grooves and cavities.[9][10]
-
Mechanism of Chiral Recognition: The chiral recognition on polysaccharide CSPs is a multifactorial process involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion into the chiral cavities of the polysaccharide structure.[6][9][10] The helical structure of the polymer backbone is a crucial element for enantioselectivity.[4][11] For instance, amylose typically forms a left-handed 4-fold helix, while cellulose forms a left-handed 3-fold helix, leading to complementary separating abilities.[6][10] The nature and position of the derivatizing groups (e.g., phenylcarbamates, benzoates) on the polysaccharide backbone significantly influence the enantioselectivity.[11]
-
Coated vs. Immobilized Polysaccharide CSPs:
-
Coated CSPs: In these phases, the polysaccharide derivative is physically adsorbed onto the silica support.[9][11] They often exhibit high chiral recognition capabilities but are restricted in the choice of mobile phase solvents, as "non-standard" solvents like dichloromethane, chloroform, or ethyl acetate can strip the coating from the support.[11][12]
-
Immobilized CSPs: Here, the chiral selector is covalently bonded to the silica support.[9][12] This covalent linkage provides enhanced robustness and allows for the use of a much wider range of solvents, including those prohibited for coated phases.[12][13] This expanded solvent compatibility increases the versatility for method development, improves sample solubility, and can lead to unique selectivities.[9][12] While sometimes a slight decrease in chiral recognition ability might be observed compared to their coated counterparts due to conformational changes during immobilization, the advantages often outweigh this limitation.[11][14]
-
-
Typical Applications: Polysaccharide-based CSPs are renowned for their ability to separate a vast array of chiral compounds, including those with aromatic rings, amides, esters, and alcohols.[3] They are widely used in the pharmaceutical industry for the analysis of drugs and their metabolites.[15]
Protein-Based CSPs: Mimicking Biological Recognition
Protein-based CSPs utilize the intrinsic chiral recognition capabilities of proteins, which are themselves chiral macromolecules.[11][16] These phases are created by immobilizing or bonding a protein to a silica gel support.[4][17] Commonly used proteins include α1-acid glycoprotein (AGP), human serum albumin (HSA), bovine serum albumin (BSA), and cellobiohydrolase (CBH).[5][11][16]
-
Mechanism of Chiral Recognition: Chiral recognition on protein-based CSPs is governed by a combination of hydrophobic and electrostatic interactions, hydrogen bonding, and charge-transfer interactions between the analyte and the protein's binding sites.[3] The complex three-dimensional structure of the protein provides multiple chiral centers and specific binding pockets that can differentiate between enantiomers.
-
Performance Characteristics: A key advantage of protein-based CSPs is their broad applicability and their ability to operate in aqueous mobile phases (reversed-phase mode), making them suitable for the direct analysis of biological samples without derivatization.[5][17] However, they generally have a lower sample loading capacity and can be less stable compared to other CSP types, making them more suited for analytical rather than preparative separations.[17] The enantioselectivity can be readily modulated by adjusting mobile phase parameters such as pH, buffer concentration, and the type and percentage of organic modifier.[3][5]
-
Typical Applications: These CSPs are particularly effective for the separation of chiral drugs, including weak acids, weak bases, and non-protolytic compounds.[5] They are extensively used in pharmacokinetic studies and for analyzing drugs in biological fluids.[3]
Cyclodextrin-Based CSPs: Inclusion Complexation at its Core
Cyclodextrins are cyclic oligosaccharides, with β-cyclodextrin (a seven-glucose unit ring) being the most commonly used in chiral chromatography.[4] These molecules have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface.
-
Mechanism of Chiral Recognition: The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[4][18] Additional interactions, such as hydrogen bonding between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin, contribute to the enantioselectivity.[18] Derivatization of the hydroxyl groups can further enhance chiral recognition.
-
Performance Characteristics: Cyclodextrin-based CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[18] They are particularly effective for separating molecules that can fit snugly into their cavity, such as aromatic compounds and their derivatives.
-
Typical Applications: These CSPs are widely used for the separation of a variety of chiral compounds, including dansyl amino acids, barbiturates, and certain pesticides.[18]
Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions
Named after William H. Pirkle, these CSPs are based on a "brush-type" model where a small chiral molecule is covalently bonded to the silica support.[7][19] These phases are rationally designed to have specific interaction sites, often involving π-electron donor or acceptor aromatic rings, and acidic or basic sites capable of hydrogen bonding.[3][7]
-
Mechanism of Chiral Recognition: Chiral recognition is achieved through a combination of π-π interactions (charge-transfer complexes), hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3][7] The principle of three-point interaction is central to the design and function of these CSPs.[7]
-
Performance Characteristics: A significant advantage of Pirkle-type CSPs is the ability to invert the elution order of enantiomers by simply using a column with the opposite enantiomer of the chiral selector bonded to the support.[19] This is particularly useful for the accurate quantification of a trace enantiomeric impurity.[19] These phases are robust due to the covalent bonding and are compatible with a wide range of mobile phases.[19]
-
Typical Applications: Pirkle-type CSPs are effective for the separation of a wide variety of racemates, especially those containing aromatic functionalities that can participate in π-π interactions. They are frequently used for the separation of derivatized amino acids, non-steroidal anti-inflammatory drugs (NSAIDs), and various other pharmaceuticals.[19]
Macrocyclic Antibiotic-Based CSPs: A Broad Spectrum of Interactions
Macrocyclic antibiotics, such as vancomycin, teicoplanin, and ristocetin A, are complex molecules with multiple chiral centers, aromatic rings, and various functional groups (hydroxyl, carboxyl, amino, and halogen).[20][21] When bonded to silica, they create highly versatile CSPs.
-
Mechanism of Chiral Recognition: The chiral recognition mechanism is complex and multimodal, involving a combination of hydrogen bonding, π-π interactions, electrostatic interactions, and inclusion in hydrophobic pockets.[20][22] The large number of stereogenic centers and functional groups provides a wide range of interaction possibilities.[11]
-
Performance Characteristics: These CSPs are known for their broad enantioselectivity and can be operated in reversed-phase, normal-phase, and polar organic modes.[23] They offer complementary selectivity to other CSP types and are often successful in separating compounds that are difficult to resolve on other phases.[21] They are also highly reproducible and stable.[20]
-
Typical Applications: Macrocyclic antibiotic-based CSPs have a wide range of applications, including the separation of N-derivatized amino acids, peptides, NSAIDs, and various other acidic, basic, and neutral compounds.[21][22]
Comparative Performance Data
To provide a practical comparison, the following table summarizes experimental data for the separation of the antidepressant fluoxetine on different types of CSPs. This data highlights how the choice of stationary phase significantly impacts key chromatographic parameters.
| Chiral Stationary Phase | Type | Mobile Phase | Retention Time (min) | Capacity Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Chiralcel OD-H | Polysaccharide (Cellulose-based) | Hexane/Isopropanol/DEA (98/2/0.2) | 18.4, 20.3 | 4.10, 4.63 | 1.13 | 1.74 |
| Chiralpak AD-H | Polysaccharide (Amylose-based) | Hexane/Isopropanol/DEA (98/2/0.2) | 19.2, 21.4 | 2.18, 2.54 | 1.16 | 1.79 |
| Cyclobond I 2000 DM | Cyclodextrin (β-cyclodextrin derivative) | Methanol/0.2% TEAA (25/75), pH 3.8 | 16.4, 19.2 | 3.32, 4.05 | 1.22 | 2.30 |
Data adapted from a comparative study on fluoxetine enantiomer separation.[24]
Analysis of the Data:
-
Resolution (Rs): All three columns achieved baseline separation (Rs > 1.5). However, the Cyclobond I 2000 DM provided the highest resolution (2.30), indicating the best overall separation quality for this particular analyte.[24]
-
Separation Factor (α): The separation factor, a measure of the relative retention of the two enantiomers, was also highest for the Cyclobond column (1.22), signifying the greatest difference in interaction strength with the CSP.[24]
-
Capacity Factor (k'): The Chiralpak AD-H column showed the lowest capacity factors, which translates to a shorter analysis time and lower solvent consumption.[24]
This example illustrates the critical trade-offs between resolution, analysis time, and solvent usage that must be considered during method development.
Experimental Protocols and Method Development Strategy
A systematic approach to method development is crucial for efficiently achieving successful chiral separations.
General Screening Protocol for a New Chiral Compound
The following protocol outlines a typical starting point for screening different CSPs.
Instrumentation:
-
Standard HPLC system with UV or Mass Spectrometric (MS) detection.
Columns (Initial Screening Set):
-
A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC for immobilized; Chiralcel OD-H or Chiralpak AD-H for coated).
-
A protein-based column (e.g., Chiral-AGP).
-
A macrocyclic antibiotic-based column (e.g., a teicoplanin or vancomycin-based phase).
Mobile Phases (Initial Screening):
-
Normal Phase (NP): A series of hexane/alcohol (isopropanol or ethanol) mixtures (e.g., 90/10, 80/20, 70/30 v/v). For basic analytes, add 0.1% diethylamine (DEA); for acidic analytes, add 0.1% trifluoroacetic acid (TFA).[25]
-
Reversed Phase (RP): A series of aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate for MS compatibility) and organic modifier (acetonitrile or methanol) mixtures.[26]
Flow Rate: 0.5 - 1.0 mL/min.
Temperature: Ambient, with the option to explore higher or lower temperatures for optimization.
Workflow for CSP Selection and Method Optimization
The following diagram illustrates a logical workflow for chiral method development.
Caption: A structured workflow for chiral method development.
Conclusion and Future Perspectives
The field of chiral chromatography is continually evolving, with ongoing research focused on the development of novel chiral selectors and more efficient column formats, such as those utilizing sub-2 µm fully porous or core-shell particles for ultra-high-performance applications.[27] The selection of the optimal CSP remains a largely empirical process, but a deep understanding of the underlying chiral recognition mechanisms for each CSP class can significantly guide the method development process.
Polysaccharide-based CSPs, particularly the immobilized versions, will likely continue to dominate the field due to their broad applicability and robustness. However, for specific applications, especially in bioanalysis, protein-based and macrocyclic antibiotic-based CSPs offer unique and often complementary selectivities. By employing a systematic screening approach and understanding the fundamental principles of chiral recognition, researchers can efficiently navigate the complex landscape of enantioseparation and develop robust and reliable analytical methods.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (R)-4-chlorophenylglycine Purity
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
(R)-4-chlorophenylglycine is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceuticals. Its stereospecific structure is integral to the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). The presence of its enantiomeric counterpart, (S)-4-chlorophenylglycine, can lead to reduced efficacy, altered pharmacological effects, or even undesirable toxicological outcomes. Consequently, the robust and accurate determination of the enantiomeric purity of (R)-4-chlorophenylglycine is a non-negotiable aspect of quality control in drug development and manufacturing.
This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the scientific rationale behind the experimental choices, enabling researchers and drug development professionals to make informed decisions for their specific needs. We will delve into the principles of each technique, provide detailed experimental protocols, and, most importantly, outline a comprehensive cross-validation study to ensure the consistency and reliability of results between these two orthogonal methods. The principles of method validation discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[1][2]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers.[3][4] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for their separation and quantification. For amino acids like 4-chlorophenylglycine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[5]
Causality Behind Experimental Choices in Chiral HPLC
The selection of the CSP and the mobile phase composition are the most critical factors in developing a successful chiral HPLC method.
-
Chiral Stationary Phase (CSP): For 4-chlorophenylglycine, a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is an excellent starting point. These CSPs offer a multitude of interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation, which are highly effective for the separation of underivatized amino acids.[5] The complex three-dimensional structure of the teicoplanin molecule creates chiral cavities into which one enantiomer fits more favorably than the other, leading to a difference in retention.
-
Mobile Phase: A polar organic or reversed-phase mobile phase is typically employed. A mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer with an acidic modifier (like formic or acetic acid) is common. The organic modifier influences the overall retention time, while the acidic modifier helps to suppress the ionization of the carboxylic acid group and protonate the amino group of the analyte, leading to sharper peaks and improved interaction with the CSP. The precise ratio of these components must be optimized to achieve the desired resolution and analysis time.
Experimental Protocol: Chiral HPLC for (R)-4-chlorophenylglycine Purity
Objective: To determine the enantiomeric purity of (R)-4-chlorophenylglycine by separating it from its (S)-enantiomer.
Materials:
-
(R)-4-chlorophenylglycine reference standard
-
(S)-4-chlorophenylglycine reference standard
-
Racemic (RS)-4-chlorophenylglycine
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)
-
Standard HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water/Formic Acid (85:15:0.1, v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Prepare individual stock solutions of (R)-4-chlorophenylglycine and (S)-4-chlorophenylglycine at 1.0 mg/mL in the mobile phase.
-
Prepare a solution of the racemic mixture at 1.0 mg/mL.
-
Prepare a spiked sample by adding a known amount of (S)-4-chlorophenylglycine to the (R)-4-chlorophenylglycine sample to achieve a concentration of approximately 0.5% of the (S)-enantiomer.
-
-
Sample Preparation: Accurately weigh and dissolve the (R)-4-chlorophenylglycine test sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Teicoplanin-based CSP
-
Mobile Phase: Methanol/Water/Formic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.
-
Inject the individual (R) and (S) standards to determine their retention times.
-
Inject the racemic mixture to confirm the resolution.
-
Inject the test sample and the spiked sample.
-
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the percentage of the (S)-enantiomer in the test sample.
Method 2: Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[6] For chiral separations, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities, leading to their separation.[7]
Causality Behind Experimental Choices in Chiral CE
The composition of the BGE, including the type and concentration of the chiral selector, is paramount for achieving enantiomeric separation in CE.
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for amino acids.[8] For 4-chlorophenylglycine, a sulfated β-cyclodextrin is a good choice. The negatively charged sulfate groups on the cyclodextrin can interact with the positively charged amino group of the analyte, while the hydrophobic cavity of the cyclodextrin can engage in inclusion complexation with the chlorophenyl group. The subtle differences in the stability of these diastereomeric complexes for the (R) and (S) enantiomers result in their separation.
-
Background Electrolyte (BGE): A low pH buffer, such as a phosphate buffer at pH 2.5, is chosen to ensure that the amino group of 4-chlorophenylglycine is fully protonated (positive charge) and the carboxylic acid group is protonated (neutral). This provides a consistent charge on the analyte for electrophoretic migration. The low pH also helps to suppress the electroosmotic flow (EOF), which can improve resolution in some cases.
Experimental Protocol: Chiral CE for (R)-4-chlorophenylglycine Purity
Objective: To determine the enantiomeric purity of (R)-4-chlorophenylglycine using a chiral selector in the background electrolyte.
Materials:
-
(R)-4-chlorophenylglycine reference standard
-
(S)-4-chlorophenylglycine reference standard
-
Racemic (RS)-4-chlorophenylglycine
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Sulfated β-cyclodextrin
-
Deionized water
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add sulfated β-cyclodextrin to a final concentration of 15 mM.
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC protocol, using deionized water as the diluent, to a final concentration of 0.5 mg/mL.
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH, followed by deionized water, and finally with the BGE. Between runs, rinse with 0.1 M NaOH, water, and BGE.
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector)
-
BGE: 50 mM sodium phosphate, pH 2.5, containing 15 mM sulfated β-cyclodextrin
-
Voltage: +25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: 214 nm
-
-
Analysis Sequence:
-
Inject the individual (R) and (S) standards to determine their migration times.
-
Inject the racemic mixture to confirm the resolution.
-
Inject the test sample and the spiked sample.
-
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers and calculate the percentage of the (S)-enantiomer.
Cross-Validation of HPLC and CE Methods
Cross-validation is a formal process of comparing the results from two different analytical methods to ensure they provide equivalent results.[][10] This is crucial when one method might be used for routine quality control, while the other is used for confirmatory analysis or in a different laboratory. A well-designed cross-validation study provides a high degree of confidence in the analytical data.
Cross-Validation Study Design
The following workflow outlines the steps for a comprehensive cross-validation of the chiral HPLC and CE methods for (R)-4-chlorophenylglycine purity.
Sources
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
- 10. pharmaguru.co [pharmaguru.co]
A Researcher's Guide to Catalyst Efficacy in Enantioselective Synthesis: A Comparative Analysis
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a scientific pursuit but a critical determinant of a molecule's therapeutic efficacy and safety. Enantioselective synthesis, the art of preferentially creating one of two mirror-image isomers (enantiomers), hinges on the selection of a highly effective and selective catalyst. This guide offers an in-depth, objective comparison of the three principal classes of catalysts employed in this field: organocatalysts, transition-metal catalysts, and biocatalysts. By delving into their mechanisms, performance metrics, and practical applications, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Pillars of Asymmetric Catalysis: A Strategic Overview
The choice of a catalytic system is a pivotal decision in the design of an enantioselective synthesis. Each class of catalyst operates on distinct principles, offering a unique set of advantages and limitations. Understanding these fundamental differences is key to aligning the catalytic strategy with the specific demands of the target molecule and the desired process parameters.
-
Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. These metal-free catalysts are often lauded for their operational simplicity, stability to air and moisture, and contribution to greener chemical processes.[1][2] The mechanism of action typically involves the formation of transient, covalently bound intermediates, such as enamines or iminium ions, which effectively shield one face of the substrate, directing the approach of the reactant.[3]
-
Transition-Metal Catalysis employs a central metal atom coordinated to chiral ligands. This combination creates a chiral environment that dictates the stereochemical outcome of the reaction.[4] These catalysts are renowned for their high activity, often requiring very low catalyst loadings, and their broad applicability across a vast range of chemical transformations.[1] The stereoselectivity is intricately controlled by the three-dimensional structure of the metal-ligand complex.
-
Biocatalysis harnesses the power of enzymes, nature's own highly selective catalysts.[4] Enzymes offer unparalleled enantioselectivity and operate under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.[5] Their catalytic activity stems from a precisely shaped active site that binds the substrate in a specific orientation, facilitating a highly stereose lective transformation.[6]
Performance Metrics: Quantifying Catalytic Efficacy
To objectively compare the performance of different catalysts, a set of standardized metrics is employed. These parameters provide a quantitative measure of a catalyst's efficiency and selectivity.
-
Enantiomeric Excess (ee): This is the most critical metric in enantioselective synthesis, representing the degree of purity of one enantiomer over the other. It is calculated as the absolute difference in the percentage of the major and minor enantiomers. An ee of 100% indicates an enantiopure product.
-
Turnover Number (TON): TON quantifies the maximum number of substrate molecules that can be converted into product by a single catalyst molecule before it becomes inactive.[7] It is a measure of the catalyst's stability and overall productivity.
-
Turnover Frequency (TOF): TOF represents the rate at which a single catalyst site converts substrate to product per unit of time. It is a measure of the intrinsic activity of the catalyst.
Head-to-Head Comparison: Catalysts in Action
The true measure of a catalyst's efficacy lies in its performance in specific chemical transformations. This section presents a comparative analysis of organocatalysts, transition-metal catalysts, and biocatalysts in key enantioselective reactions, supported by experimental data.
Enantioselective Michael Addition
The Michael addition, a conjugate addition reaction, is a fundamental carbon-carbon bond-forming reaction. The following table compares the performance of representative catalysts from each class in the asymmetric Michael addition of a β-keto ester to an α,β-unsaturated compound.
| Catalyst Type | Catalyst | Michael Donor | Michael Acceptor | Cat. Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | Stereoselectivity |
| Organocatalyst | Cinchona Alkaloid-derived Thiourea | Diethyl Malonate | Chalcone | 10 | Toluene | 72 | 25 | 95 | 96% ee[8] |
| Metal-Based Catalyst | NiCl₂ / (-)-Sparteine | Diethyl Malonate | Chalcone | 10 | Toluene | 12 | 25 | 92 | 94% ee[8] |
| Biocatalyst | Lipase (promiscuous activity) | Ethyl Acetoacetate | β-Nitrostyrene | N/A | Toluene | 48 | 30 | 85 | >99% ee[8] |
Enantioselective Synthesis of Tetrahydropyrans
The tetrahydropyran (THP) motif is a common structural feature in many natural products and pharmaceuticals.[9] The enantioselective synthesis of THPs is therefore of significant interest.
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) |
| Organocatalyst | Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | Acetylacetone | β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | RT | 80 |
| Metal-Based Catalyst | Cr(III)-salen | Hetero-Diels-Alder | Aldehyde | Danishefsky's diene | 4 | Acetone | 12 | -20 | 95 |
| Biocatalyst | Ketoreductase (KRED) | Enzymatic Reduction | α-cinnamyl substituted-β-ketoester | N/A | N/A | Aqueous Buffer | 48 | 30 | >99 |
Enantioselective Reduction of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a crucial transformation in the synthesis of many active pharmaceutical ingredients.
| Method | Catalyst/Enzyme | Ketone Substrate | Yield (%) | ee (%) | TON | Conditions |
| Transition-Metal Catalysis (Noyori Hydrogenation) | (S)-BINAP-RuCl₂-(S,S)-DPEN | Acetophenone | >99 | 99 (R) | up to 100,000 | H₂ (1-100 atm), base (e.g., t-BuOK), 2-propanol, rt[10] |
| Organocatalysis (CBS Reduction) | (S)-CBS Catalyst | Acetophenone | 97 | 96 (S) | N/A | BH₃·THF, THF, -20 °C[10] |
| Biocatalysis (Enzymatic Reduction) | Ketoreductase (KRED) | Acetophenone | >99 | >99.5 (S) | N/A | NAD(P)H, buffer, rt[10] |
Causality Behind Experimental Choices: A Mechanistic Perspective
The remarkable selectivity of these catalysts is not a matter of chance but a direct consequence of their precisely defined three-dimensional structures and their mode of interaction with the substrates. Understanding the underlying mechanisms is crucial for rational catalyst design and optimization.
Organocatalysis: The Proline-Catalyzed Aldol Reaction
The amino acid L-proline is a classic example of an organocatalyst.[11] In the aldol reaction, proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde from a specific face, dictated by the stereochemistry of the proline catalyst. The carboxylic acid group of proline plays a crucial role in activating the aldehyde through hydrogen bonding and in stabilizing the transition state.[11]
Transition-Metal Catalysis: The Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral BINAP ligand to reduce ketones to chiral alcohols with exceptional enantioselectivity.[12][13] The C2-symmetric BINAP ligand creates a well-defined chiral pocket around the ruthenium center. The substrate coordinates to the metal, and the hydride is delivered from a specific face, guided by the steric and electronic properties of the chiral ligand.[12]
Biocatalysis: Lipase-Catalyzed Kinetic Resolution
Lipases are enzymes that catalyze the hydrolysis of esters. In a non-aqueous environment, they can be used to catalyze the acylation of alcohols.[5] In a kinetic resolution of a racemic alcohol, the lipase's chiral active site preferentially acylates one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.[5]
Experimental Protocols
To ensure the reproducibility and reliability of experimental results, detailed and validated protocols are essential. The following are representative procedures for each class of catalyst.
Organocatalysis: L-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol describes a general procedure for the L-proline-catalyzed aldol reaction on a 0.3 mmol scale.[14]
-
Reaction Setup: In a 2 mL vial, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).
-
Addition of Reactants: To the catalyst solution, add cyclohexanone (1.5 mmol) followed by 4-nitrobenzaldehyde (0.3 mmol).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[11]
Transition-Metal Catalysis: Noyori Asymmetric Hydrogenation of a β-Keto Ester
This protocol is a general procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.[12]
-
Catalyst Preparation (in situ): In a glovebox under an inert atmosphere, charge a high-pressure reactor with RuCl₂[(R)-BINAP] (0.1 mol%).
-
Reaction Setup: Add a solution of the β-keto ester in degassed ethanol to the reactor.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 100 atm) and heat to the appropriate temperature (e.g., 80 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the hydrogen uptake.
-
Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture in vacuo. Purify the product by distillation or chromatography. Determine the enantiomeric excess by chiral Gas Chromatography (GC) or HPLC.
Biocatalysis: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase.[5]
-
Reaction Setup: To a flask, add the racemic secondary alcohol, an acyl donor (e.g., vinyl acetate, 1.5 equivalents), and an anhydrous organic solvent (e.g., toluene).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at the optimal temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up and Separation: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused. Remove the solvent from the filtrate under reduced pressure. Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography.
Conclusion: Selecting the Optimal Catalytic Strategy
The choice between organocatalysis, transition-metal catalysis, and biocatalysis is not always straightforward and depends on a multitude of factors, including the nature of the substrate, the desired scale of the reaction, cost considerations, and environmental impact.
-
Organocatalysis is often the method of choice for its operational simplicity and mild reaction conditions, making it particularly suitable for laboratory-scale synthesis and rapid screening of reaction conditions.[1]
-
Transition-metal catalysis excels in its broad substrate scope and high turnover numbers, making it a powerful tool for both academic research and industrial applications where high efficiency is paramount.[1]
-
Biocatalysis is increasingly favored for its exceptional selectivity and sustainability, especially in large-scale pharmaceutical manufacturing where green and cost-effective processes are critical.[2]
Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, combined with a careful consideration of the specific synthetic challenge at hand, will guide the researcher toward the most effective and elegant solution for achieving the desired enantiomerically pure product.
References
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Noyori Asymmetric Hydrogenation. (n.d.). NROChemistry. Retrieved from [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2014). National Institutes of Health. Retrieved from [Link]
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Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI. Retrieved from [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI. Retrieved from [Link]
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Asymmetric Catalysis of Diels–Alder Reaction. (n.d.). Wiley-VCH. Retrieved from [Link]
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The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Enantioselective Organocatalytic Diels-Alder Reactions. (2010). ResearchGate. Retrieved from [Link]
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Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Retrieved from [Link]
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Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Retrieved from [Link]
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The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Comparison of organocatalysis with conventional catalysis. (2022). ResearchGate. Retrieved from [Link]
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An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans. (2018). PubMed. Retrieved from [Link]
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Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. (2019). Nature. Retrieved from [Link]
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Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. (2003). Proceedings of the National Academy of Sciences. Retrieved from [Link]
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On the Hunt for Chiral Single-Atom Catalysts. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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01.11 Enantioselective Catalysis. (2019). YouTube. Retrieved from [Link]
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Enantioselective synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2000). PubMed. Retrieved from [Link]
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Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. (2022). Beilstein Journals. Retrieved from [Link]
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Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo. Retrieved from [Link]
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Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. (1995). Journal of the American Chemical Society. Retrieved from [Link]
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Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved from [Link]
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Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. (2016). OUCI. Retrieved from [Link]
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Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Enzyme-catalyzed regio- and enantioselective ketone reductions. (2005). PubMed. Retrieved from [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2013). MDPI. Retrieved from [Link]
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. (2021). Journal of the American Chemical Society. Retrieved from [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). MDPI. Retrieved from [Link]
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Catalytic Enantioselective[5][9]-Wittig Rearrangement Breakthrough. (2026). Bioengineer.org. Retrieved from [Link]
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New organocatalysts can compete with enzymes. (2022). chemeurope.com. Retrieved from [Link]
-
Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids. (2023). MDPI. Retrieved from [Link]
-
Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. (2016). MDPI. Retrieved from [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. Retrieved from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). PubMed. Retrieved from [Link]
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Purity Assessment of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic Acid: A Comparative Guide to Melting Point Analysis
For researchers and professionals in drug development, the purity of a synthetic intermediate like 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth evaluation of melting point determination as a primary method for assessing the purity of this compound. We will delve into the thermodynamic principles, present a validated experimental workflow, and objectively compare this classic technique with modern analytical alternatives.
The Foundational Principle: Melting Point Depression
A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. Overcoming the intermolecular forces that maintain this lattice requires a specific amount of thermal energy, resulting in a sharp, characteristic melting point that occurs over a narrow range, often 0.5-1.0°C.[1][2] This transition from solid to liquid represents a phase equilibrium.[3]
The introduction of an impurity disrupts the uniformity of the crystal lattice.[3] Thermodynamically, this increases the entropy (disorder) of the liquid phase more than the solid phase.[4] This change in entropy results in a lower Gibbs free energy for the liquid phase at any given temperature, which in turn lowers the temperature required to achieve the solid-liquid equilibrium.[4] This phenomenon is known as melting point depression .[4] Consequently, an impure sample exhibits two distinct characteristics:
-
A depressed melting point: The temperature at which melting begins is lower than that of the pure substance.
-
A broadened melting range: The transition from solid to liquid occurs over a wider temperature range, often greater than 2-5°C.[2]
Therefore, a sharp melting range that aligns with a trusted reference standard is a strong indicator of high purity.[1]
A Validated Protocol for Melting Point Determination
Adherence to a meticulous protocol is essential for obtaining reproducible and trustworthy data. The following workflow, based on the capillary method outlined in pharmacopeial guidelines, is designed as a self-validating system.
Core Equipment and Materials:
-
Calibrated melting point apparatus (e.g., digital Mel-Temp or similar)
-
High-purity reference standard of this compound
-
Test sample of this compound
-
Glass capillary tubes (0.8–1.2 mm internal diameter, one end sealed)
-
Mortar and pestle
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Sources
A Head-to-Head Comparison of TFA vs. HCl for Boc Deprotection Efficiency: A Guide for the Modern Researcher
In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool for the temporary masking of amine functionalities. Its widespread adoption is a testament to its stability across a range of reaction conditions and, crucially, its facile removal under acidic conditions. The two most common reagents for this critical deprotection step are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice between these stalwart acids is not merely one of convenience but a decision that can significantly impact reaction efficiency, product purity, and overall synthetic strategy.
This guide provides an in-depth, head-to-head comparison of TFA and HCl for Boc deprotection, moving beyond simple protocols to explore the underlying mechanistic nuances and kinetic differences that inform an expert's choice. We will delve into experimental data, detailed methodologies, and practical considerations to empower researchers, scientists, and drug development professionals to select the optimal deprotection strategy for their specific needs.
The Mechanism of Acid-Catalyzed Boc Deprotection: A Shared Pathway
At its core, the removal of the Boc group by either TFA or HCl follows the same fundamental acid-catalyzed mechanism.[1][2] This process is a concerted sequence of events initiated by the protonation of the carbamate's carbonyl oxygen.[3] This initial protonation renders the Boc group susceptible to cleavage, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4] The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine.[1][3] Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt with the conjugate base of the acid used (trifluoroacetate or chloride).[1]
Caption: The general mechanism of acid-catalyzed Boc deprotection.
TFA vs. HCl: A Comparative Analysis
While the mechanistic pathway is shared, the efficiency and outcome of the deprotection can vary significantly based on the choice between TFA and HCl. This divergence arises from differences in their acidity, physical properties, and the nature of their counter-ions.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane or Ethyl Acetate |
| Reaction Time | 0.5 - 4 hours | 0.5 - 12 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >95% | >95% |
| Key Advantages | Highly effective, volatile (easy to remove), good for solid-phase peptide synthesis.[4] | Cost-effective, readily available, product often precipitates as a crystalline HCl salt.[2][5] |
| Potential Disadvantages | Corrosive, toxic, can cleave other acid-labile groups, environmental concerns, TFA salts are often oily.[2][5] | Dioxane is a suspected carcinogen, can be less selective, potential for chlorinated byproducts.[2][6] |
Reaction Kinetics: A Tale of Two Acids
A critical point of differentiation lies in the reaction kinetics. Studies have shown that HCl-catalyzed Boc deprotection exhibits a second-order dependence on the acid concentration. In contrast, deprotection with TFA can show a more complex, inverse kinetic dependence on the trifluoroacetate concentration. This suggests that for HCl, increasing the concentration directly and significantly accelerates the reaction. For TFA, a large excess is often required to achieve a reasonable reaction rate. This kinetic disparity is a key factor for a senior scientist when optimizing deprotection protocols for speed and efficiency.
Selectivity and Side Reactions
The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[1] Functional groups such as the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine are particularly susceptible. To mitigate this, "scavengers" such as triisopropylsilane (TIS), water, or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[7]
While both acids can lead to these side reactions, the choice of acid can influence selectivity. For instance, 4M HCl in anhydrous dioxane has been reported to provide superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers.
Practical Considerations: Work-up and Product Isolation
The physical properties of the resulting amine salt can significantly impact the ease of product isolation. Deprotection with HCl often yields a crystalline hydrochloride salt that can be isolated by filtration.[5] This can be a significant advantage, simplifying purification. Conversely, the trifluoroacetate salts formed with TFA are frequently oily residues, which can complicate handling and subsequent purification steps.[5]
However, TFA's high volatility is a major practical advantage, as it can be easily removed in vacuo.[4][8] Residual TFA can often be chased by co-evaporation with a solvent like toluene.[8]
Experimental Protocols
To provide a practical framework for this comparison, the following are detailed, self-validating protocols for Boc deprotection using both TFA and HCl.
Protocol 1: Boc Deprotection using TFA in Dichloromethane (Solution-Phase)
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Methodology:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[8]
-
Cooling: Cool the solution to 0°C using an ice bath to control any initial exotherm.[8]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). If necessary, add scavengers (e.g., triisopropylsilane, 2.5-5% v/v) at this stage.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 0.5 to 4 hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (for Free Amine):
-
Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[8]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[8]
-
-
Work-up (for TFA Salt):
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting TFA salt is often used directly in the next step.[8]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane (Solution-Phase)
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A Senior Application Scientist's Guide to Absolute Stereochemistry Confirmation: A Comparative Analysis of Single-Crystal X-ray Diffraction and Chiroptical Spectroscopy
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this distinction is paramount. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, toxic.[1][2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the unambiguous determination of absolute stereochemistry for chiral drug candidates early in the development process.[2][3][4][5]
This guide, authored from the perspective of a seasoned application scientist, provides an in-depth comparison of the definitive method for this purpose—Single-Crystal X-ray Diffraction (SC-XRD)—with powerful solution-state alternatives, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). We will delve into the principles, experimental workflows, and practical considerations of each technique, supported by experimental data and logical frameworks to guide your selection process.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is unequivocally the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[6][7][8] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of every atom.
The Physics of Absolute Stereochemistry: Anomalous Dispersion
The ability of SC-XRD to distinguish between enantiomers hinges on a phenomenon known as anomalous dispersion or resonant scattering.[9][10][11] Normally, the intensity of a diffracted X-ray beam from a set of atomic planes (hkl) is equal to the intensity from the corresponding inverse planes (-h-k-l). This is known as Friedel's Law.[11]
However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the atom's scattering factor becomes a complex number with both real and imaginary components (f' and f'').[9][10][12] This phase shift, particularly the imaginary component (f''), causes a breakdown of Friedel's Law.[9][10][11] The intensity differences between the Friedel-related reflections, now called Bijvoet pairs, are directly dependent on the absolute configuration of the molecule.[13][14]
This effect is most pronounced for "heavy" atoms (e.g., Cl, Br, S, P, or heavier), as their absorption edges are more accessible with common X-ray sources like Copper (Cu Kα, ~8 keV) or Molybdenum (Mo Kα, ~17.5 keV).[10][15] However, with modern diffractometers and careful data collection, the anomalous signal from lighter atoms like oxygen can also be sufficient for a reliable assignment.[13][14]
Interpreting the Data: The Flack Parameter
The primary metric for determining absolute configuration from SC-XRD data is the Flack parameter, x.[16][17] This parameter is refined during the crystallographic analysis and quantifies the molar fraction of the inverted enantiomer in the crystal.
-
A Flack parameter close to 0 , with a small standard uncertainty (e.s.d.), indicates that the determined absolute configuration is correct.[16][18]
-
A value near 1 suggests that the inverted structure is correct.[16][18]
-
A value around 0.5 may indicate a racemic twin (a crystal containing equal amounts of both enantiomers) or that the crystal structure is actually centrosymmetric.[16]
An alternative and often more robust method, especially for light-atom structures, is the analysis of Bijvoet pairs using Bayesian statistics, which results in the Hooft parameter, y.[13][18][19][20] The Hooft parameter provides a probabilistic assessment of the absolute structure assignment and can be more reliable when the anomalous signal is weak.[19][20]
The Alternatives: Chiroptical Spectroscopy in Solution
While SC-XRD is definitive, its primary prerequisite—a high-quality single crystal—can be a significant bottleneck, particularly in early drug discovery where compounds may be oils or amorphous solids.[1] In these cases, solution-state chiroptical methods provide invaluable alternatives. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared (IR) region, corresponding to molecular vibrations.[15][21][22]
-
Principle: Since enantiomers have mirror-image structures, they exhibit VCD spectra that are also mirror images—equal in magnitude but opposite in sign.[15]
-
Methodology: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[1][15][21] A match between the experimental and calculated spectra confirms the absolute configuration.[1]
-
Advantages: VCD is applicable to a wide range of molecules, including those without a UV chromophore, and its spectra are rich in structural information.[15]
Electronic Circular Dichroism (ECD)
ECD (often simply called CD) operates on a similar principle to VCD but measures the differential absorption of circularly polarized light in the UV-Visible region, corresponding to electronic transitions.[23][24]
-
Principle: ECD is highly sensitive to the spatial arrangement of chromophores within a molecule.[25]
-
Methodology: Like VCD, ECD analysis involves comparing the experimental spectrum to one predicted by quantum chemical calculations (typically Time-Dependent DFT or TDDFT).[25][26][27]
-
Limitations: The molecule must possess a suitable UV-Vis chromophore. The accuracy of the prediction can also be highly dependent on correctly modeling the molecule's conformational flexibility in solution.[24][26]
Comparative Analysis: SC-XRD vs. VCD vs. ECD
Choosing the right technique requires a careful evaluation of the sample's properties, available resources, and the desired level of certainty. The following table provides a direct comparison of the key performance characteristics.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal; analysis of anomalous dispersion. | Differential absorption of circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of circularly polarized UV-Vis light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm).[28] | Solution (typically 1-10 mg in ~150 µL).[15] | Solution (microgram to milligram quantities, depending on chromophore strength). |
| Prerequisites | Ability to grow a diffraction-quality crystal. | Enantiomerically pure sample; access to computational resources for DFT calculations. | Enantiomerically pure sample; presence of a UV-Vis chromophore; computational resources. |
| Confidence Level | Unambiguous and definitive ("Gold Standard"). | High, provided a good match between experimental and calculated spectra is achieved. | Moderate to high, but can be less reliable for conformationally flexible molecules.[26] |
| "Heavy Atom" Need | Preferred for strong anomalous signal, but not strictly necessary with modern instruments.[13][15] | Not required. | Not required. |
| Experimental Time | Data collection: hours to a day. Structure solution & refinement: hours. | Data collection: 1-4 hours.[15] DFT Calculation: hours to days, depending on molecular complexity. | Data collection: minutes. TDDFT Calculation: hours to days. |
| Key Output | 3D atomic coordinates, Flack/Hooft parameter. | VCD spectrum for comparison with theory. | ECD spectrum for comparison with theory. |
| Primary Challenge | Obtaining a suitable single crystal.[1][29] | Accuracy of DFT calculations, especially for flexible molecules and accounting for solvent effects.[30] | Dependence on a chromophore; high sensitivity to conformation can complicate interpretation.[24] |
Decision-Making Workflow
The choice of method can be guided by a logical decision-making process. The following flowchart illustrates a typical path for a researcher needing to confirm absolute stereochemistry.
Caption: Decision flowchart for selecting an appropriate method.
Experimental Protocols
Protocol 1: Growing Diffraction-Quality Single Crystals
The success of SC-XRD is critically dependent on the quality of the crystal.[31][32] This is often more of an art than a science, requiring patience and systematic screening of conditions.
Objective: To grow a single, well-formed crystal approximately 0.1-0.3 mm in size, free of cracks and defects.[28]
Methodology: Slow Evaporation
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble. Highly soluble compounds often precipitate too quickly, forming powders.[32] Test a range of solvents with different polarities (e.g., ethanol, acetone, toluene, ethyl acetate).
-
Solution Preparation: Prepare a nearly saturated solution of your compound (5-10 mg) in the chosen solvent (0.5-1 mL) in a small, clean vial. Ensure the compound is fully dissolved, warming gently if necessary.
-
Filtration: Filter the solution through a small plug of cotton wool or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or loosen it slightly. This allows the solvent to evaporate very slowly over several days to weeks.
-
Environment: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring & Harvesting: Monitor the vial periodically without disturbing it. Once crystals of suitable size and quality have formed, carefully harvest one using a cryo-loop or a mounted needle and immediately prepare for mounting on the diffractometer.
For more challenging compounds, other techniques like vapor diffusion, slow cooling, or solvent layering should be explored.[33]
Protocol 2: SC-XRD Data Collection and Analysis Workflow
This protocol outlines the general steps once a suitable crystal has been obtained.
Caption: Workflow for SC-XRD from crystal to structure.
Conclusion
The determination of absolute stereochemistry is a non-negotiable step in modern pharmaceutical development. Single-crystal X-ray diffraction remains the definitive, gold-standard method, providing an unambiguous answer when a suitable crystal is available. The causality is clear: the physical interaction of X-rays with the electron clouds of the atoms, specifically through anomalous dispersion, provides a direct probe of the molecule's handedness.
However, when crystallization proves to be the rate-limiting step, chiroptical techniques like VCD and ECD offer powerful and reliable alternatives. While indirect—relying on the synergy between experimental measurement and quantum chemical calculation—they provide crucial data from the solution state, which is often more biologically relevant. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers to select the most efficient and effective strategy, ensuring scientific rigor and accelerating the path from discovery to drug product.
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103. Retrieved from [Link]
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(2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
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(n.d.). Structural resolution. The anomalous dispersion. Crystallography. Retrieved from [Link]
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(n.d.). Vibrational circular dichroism. Wikipedia. Retrieved from [Link]
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Caticha-Ellis, S. (1979). Anomalous dispersion of X-rays in crystallography. Acta Crystallographica Section A, 35(6), 933-942. Retrieved from [Link]
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(n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Retrieved from [Link]
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Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
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Pescitelli, G., & Bruhn, T. (2016). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]
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Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]
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(2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Retrieved from [Link]
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(n.d.). Regulatory Considerations in Drug Development of Stereoisomers. Request PDF. Retrieved from [Link]
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Malzer, A. G., et al. (2018). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. Acta Crystallographica Section B. Retrieved from [Link]
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(n.d.). Anomalous X-ray scattering. Wikipedia. Retrieved from [Link]
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Albright, T. A., & White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. Retrieved from [Link]
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(n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Edwards, A. J., & Willis, A. C. (2011). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. Retrieved from [Link]
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(n.d.). Flack parameter. Wikipedia. Retrieved from [Link]
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(n.d.). Absolute stereochemistry: the merits of VCD and XRD. ResearchGate. Retrieved from [Link]
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(n.d.). Glossary. OlexSys. Retrieved from [Link]
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Watkin, D. J., et al. (2008). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography. Retrieved from [Link]
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Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]
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(n.d.). ABSOLUTE STRUCTURE DETERMINATION IN ABSENCE OF HEAVY SCATTERERS. Retrieved from [Link]
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Hooft, R. (2024, October 27). Method in brief. Hooft.net. Retrieved from [Link]
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(2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]
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(2025, March 14). How to grow a crystal for Single Crystal X-ray Diffraction analysis?. ResearchGate. Retrieved from [Link]
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Müller, P. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved from [Link]
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(n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. University of Cambridge. Retrieved from [Link]
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(2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthesis Yields of Boc-4-chlorophenylglycine Derivatives
Introduction: The Significance of 4-Chlorophenylglycine in Drug Development
In the landscape of medicinal chemistry, non-natural, chiral amino acids are indispensable building blocks for synthesizing novel therapeutics.[1] Among these, derivatives of phenylglycine are crucial components in various antimicrobial and antiviral peptides.[2] The 4-chlorophenylglycine moiety, in particular, offers a unique combination of steric bulk and electronic properties, making it a valuable scaffold in drug design. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for its amine function due to its stability and mild, acidic cleavage conditions, which are orthogonal to many other protecting groups used in complex syntheses.[3][4]
However, the synthesis of Boc-4-chlorophenylglycine is not without its challenges. The primary obstacles are achieving high chemical yield and, critically, controlling stereochemistry. The α-proton of phenylglycine is notoriously acidic and prone to racemization, a tendency exacerbated by electron-withdrawing substituents like the 4-chloro group.[5] This guide provides an in-depth comparison of the primary synthetic routes to Boc-4-chlorophenylglycine, benchmarking their yields and enantioselectivity to empower researchers in making informed strategic decisions.
Part 1: Synthesis of the Racemic 4-Chlorophenylglycine Core
The most direct and cost-effective methods typically produce a racemic mixture of the amino acid, which can then be used as is, resolved, or serve as a benchmark for asymmetric approaches. The Bucherer-Bergs synthesis is a classic and high-yielding multicomponent reaction for this purpose.[6][7][8]
The Bucherer-Bergs Pathway
This reaction convenes an aldehyde (4-chlorobenzaldehyde), a cyanide source (e.g., NaCN), and ammonium carbonate to form an intermediate hydantoin, which is subsequently hydrolyzed to the amino acid.[8][9] The causality behind this choice is its operational simplicity and high throughput. A key advantage is the use of inexpensive, readily available starting materials. Recent advancements have adapted this reaction to continuous flow systems, dramatically reducing reaction times and improving safety and scalability.[10]
Caption: Workflow for Racemic 4-Chlorophenylglycine via Bucherer-Bergs.
Performance Benchmark: Racemic Synthesis
The primary metric for racemic synthesis is the overall chemical yield and purity. The process is robust and highly optimized in industrial settings.
| Synthetic Route | Starting Materials | Key Conditions | Reported Yield | Purity | Reference |
| Bucherer-Bergs | 4-Chlorobenzaldehyde, NaCN, (NH₄)₂CO₃ | Continuous flow microreactor; alkaline hydrolysis | >95% | >98% | [10] |
| Bucherer-Bergs | 2-Chlorobenzaldehyde, NaCN, NH₄HCO₃ | Batch reaction; NaOH hydrolysis | 58% | N/A | [11] |
Part 2: Achieving Enantiopurity - A Comparative Analysis
For most pharmaceutical applications, a single enantiomer is required. This section benchmarks the primary strategies for obtaining enantiopure 4-chlorophenylglycine.
Strategy 1: Asymmetric Chemical Synthesis
Direct asymmetric synthesis aims to create the desired stereocenter in a single, controlled process. The Asymmetric Strecker reaction is a prominent example, utilizing a chiral auxiliary to direct the addition of cyanide to an imine.
A particularly effective variation involves a crystallization-induced asymmetric transformation . Here, (R)-phenylglycine amide acts as a chiral auxiliary. The system is designed so that one diastereomeric aminonitrile product is less soluble and selectively precipitates from the reaction mixture. The dissolved, undesired diastereomer remains in equilibrium with the starting imine, allowing it to epimerize and eventually convert entirely to the precipitating product.[12] This elegant approach drives the reaction towards a single stereoisomer, enabling yields far exceeding the 50% limit of a classical resolution.
Strategy 2: Chemoenzymatic Synthesis
Chemoenzymatic routes combine the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes.[13][14][15] This hybrid approach is often superior for producing highly enantiopure amino acids under mild, environmentally benign conditions.
A powerful chemoenzymatic method couples the chemical Strecker synthesis with an enzymatic resolution.[16][17]
-
Chemical Step : 4-Chlorobenzaldehyde is converted to racemic 4-chlorophenylglycinonitrile.
-
Enzymatic Step : A highly enantioselective (R)-nitrilase enzyme hydrolyzes only the (R)-aminonitrile to the desired (R)-4-chlorophenylglycine.
-
Dynamic Kinetic Resolution (DKR) : Crucially, the reaction is run under alkaline conditions (pH ~9.5). At this pH, the unreacted (S)-4-chlorophenylglycinonitrile racemizes in situ. This continuous racemization feeds the (R)-enantiomer back into the enzymatic hydrolysis, allowing for a theoretical yield of 100% of a single enantiomer.[17]
Caption: Chemoenzymatic Dynamic Kinetic Resolution (DKR) Workflow.
Another potent chemoenzymatic route involves the reductive amination of a prochiral keto acid.[1]
-
Chemical Step : Synthesis of the (2-chlorophenyl)glyoxylic acid precursor.
-
Enzymatic Step : Enantioselective amination using a leucine dehydrogenase (LeuDH) enzyme, coupled with a cofactor regeneration system, to produce (S)-2-chlorophenylglycine.[1]
Performance Benchmark: Enantioselective Syntheses
| Strategy | Method | Key Features | Reported Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Chemical | Strecker with Chiral Auxiliary | Crystallization-induced asymmetric transformation | 76-93% (diastereomer) | >98% (as S-tert-leucine) | [12] |
| Chemoenzymatic | Strecker + Nitrilase DKR | Dynamic kinetic resolution of aminonitrile | up to 81% | ≥95% | [16][17] |
| Chemoenzymatic | Reductive Amination | LeuDH amination of a keto acid precursor | 91.7% (precursor) | >99% | [1] |
Part 3: The Boc-Protection Step - Protocol and Considerations
Once the 4-chlorophenylglycine core is synthesized, the final step is the protection of the α-amino group. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method.[3]
Self-Validating Experimental Protocol: Boc Protection
This protocol is a robust, self-validating system adapted from standard literature procedures.[18][19] Validation is achieved through in-process monitoring (TLC) and final product characterization (NMR, HPLC).
Materials:
-
(DL)-4-Chlorophenylglycine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl) or Citric Acid solution
Procedure:
-
Dissolution: Dissolve (DL)-4-Chlorophenylglycine (e.g., 10.0 g, 53.9 mmol) in a 1M NaOH solution (60 mL) in a round-bottom flask equipped with a magnetic stirrer. Stir until a clear solution is obtained. Cool the mixture to 0-5°C in an ice bath.
-
Causality: The amino acid is deprotonated to its carboxylate salt to increase its solubility in the aqueous phase and to ensure the amine is the free, nucleophilic species.
-
-
Reagent Addition: In a separate beaker, dissolve (Boc)₂O (12.9 g, 59.3 mmol) in 60 mL of dioxane or THF. Add this solution dropwise to the stirring amino acid solution over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
Causality: Slow, cold addition prevents the exothermic reaction from causing degradation of (Boc)₂O and minimizes side reactions. Dioxane/THF ensures the (Boc)₂O remains soluble.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.
-
In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
-
-
Work-up (Quench): Transfer the reaction mixture to a separatory funnel. Wash with a non-polar solvent like hexane or methyl tertiary-butyl ether (1 x 50 mL) to remove any unreacted (Boc)₂O. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3 by slowly adding 1M HCl or citric acid solution. A white precipitate of the Boc-protected product will form.
-
Causality: The product is insoluble in acidic water, while the excess base and salts remain dissolved. This is the key purification step.
-
-
Isolation & Purification: Extract the product from the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to yield Boc-(DL)-4-chlorophenylglycine as a white solid.
-
Final Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.
-
Part 4: Alternative Protecting Groups - A Strategic Overview
While Boc is a workhorse, other protecting groups like Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) offer different cleavage conditions, which is essential for orthogonal strategies in complex multi-step syntheses.[2]
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Advantage | Key Disadvantage |
| Boc | t-Butyl Carbamate | (Boc)₂O | Acid-labile (TFA, HCl)[20] | Robust, common, orthogonal to Fmoc/Cbz | Strong acid can damage sensitive substrates |
| Cbz (Z) | Benzyl Carbamate | Benzyl Chloroformate | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc/Fmoc; stable to acid/base | Not suitable for molecules with reducible groups |
| Fmoc | Fluorenyl Carbamate | Fmoc-OSu, Fmoc-Cl | Base-labile (Piperidine) | Mild cleavage; ideal for SPPS; orthogonal to Boc | Base can cause racemization of sensitive residues[2] |
Conclusion and Recommendations
The optimal synthetic strategy for Boc-4-chlorophenylglycine is dictated by the final application's stereochemical requirements and scale.
-
For Racemic Applications or Downstream Resolution: The Bucherer-Bergs synthesis offers a high-yielding, scalable, and cost-effective route to the racemic amino acid core, with reported yields exceeding 95%.[10]
-
For High Enantiopurity: Chemoenzymatic methods , particularly the Strecker synthesis coupled with a nitrilase-catalyzed dynamic kinetic resolution, provide the most elegant and efficient path to a single enantiomer with high yields (up to 81%) and excellent enantiomeric excess (≥95%).[17] This approach avoids chiral auxiliaries and leverages the exquisite selectivity of biocatalysts.
The subsequent Boc-protection is a standardized and high-yielding transformation. The primary challenge remains the control of stereochemistry at the α-carbon. Given the heightened risk of racemization for 4-chlorophenylglycine, methods that establish chirality under mild conditions, such as enzymatic resolutions, are strongly recommended for producing high-quality material for pharmaceutical development.
References
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Liang, C., Behnam, M. A. M., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Available at: [Link]
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Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS FAU. Available at: [Link]
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Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available at: [Link]
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Liang, C., Behnam, M. A. M., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]
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Mootz, H. D., & Marahiel, M. A. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
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Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]
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Various Authors. (n.d.). Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Organic & Biomolecular Chemistry. (n.d.). Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. RSC Publishing. Available at: [Link]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]
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PubMed Central. (2025). Chemoenzymatic synthesis. NIH. Available at: [Link]
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ResearchGate. (n.d.). Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine. Google Patents.
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
- Google Patents. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters. Google Patents.
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Zhang, M., et al. (2022). Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine. PubMed. Available at: [Link]
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Kimura, M., et al. (2004). Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Bocquin, L., & Jacobsen, E. E. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at: [Link]
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Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. Available at: [Link]
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ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Asymmetric Synthesis of Both Enantiomers of syn-(3-Trifluoromethyl)cysteine Derivatives. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Protocols for Chiral Amino Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Chirality in Amino Acid Analysis
In the realms of pharmaceutical development, clinical diagnostics, and food science, the stereochemistry of amino acids is of paramount importance. While L-amino acids are the fundamental building blocks of proteins in most living organisms, their enantiomeric counterparts, D-amino acids, are increasingly recognized for their significant physiological and pathological roles.[1][2] The accurate quantification of these chiral amino acids in complex biological matrices presents a considerable analytical challenge, primarily due to the trace levels of D-enantiomers coexisting with a vast excess of L-enantiomers.[3]
This guide provides an in-depth comparison of analytical protocols for chiral amino acids, with a focus on establishing robust and reliable methods through inter-laboratory validation. As a senior application scientist, my aim is to not only present the "how" but, more importantly, the "why" behind the experimental choices, ensuring scientific integrity and trustworthiness in your analytical endeavors. This guide is structured to provide a comprehensive framework, from the foundational principles of method validation to a practical, step-by-step guide for conducting an inter-laboratory study.
The Foundation: Principles of Analytical Method Validation
Before embarking on an inter-laboratory study, it is crucial to understand the core principles of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for this process.[1][4] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1] For chiral amino acid analysis, this translates to ensuring the method can accurately and reliably quantify the D- and L-enantiomers in a given sample matrix.
The key validation parameters, as outlined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral analysis, this means resolving the D- and L-enantiomers from each other and from other matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Within-laboratory variations, such as on different days, with different analysts, or with different equipment.
-
Reproducibility: Precision between laboratories (inter-laboratory precision). This is the primary focus of this guide.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Designing an Inter-laboratory Validation Study
The primary goal of an inter-laboratory validation study, also known as a round-robin study, is to assess the reproducibility of an analytical method. This involves multiple laboratories analyzing the same set of samples using the same detailed protocol. The results are then statistically compared to determine the method's precision when performed by different personnel in different environments.
Below is a logical workflow for designing and executing such a study:
Caption: Workflow for an inter-laboratory validation study.
Comparative Analytical Protocols: The Indirect Approach via Derivatization
For the chiral separation of amino acids, an indirect approach using a chiral derivatizing agent (CDA) is a widely employed and robust strategy.[5] This method involves reacting the amino acid enantiomers with a CDA to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase, such as a C18 column.[4][5]
Rationale for Derivatization
The primary reason for derivatization is to overcome the challenge of separating enantiomers, which have identical physical and chemical properties in an achiral environment.[5] By converting them into diastereomers, we introduce a second chiral center, creating molecules with distinct properties that allow for chromatographic separation. Additionally, many derivatizing agents contain a chromophore, enhancing UV or fluorescence detection and thereby improving the sensitivity of the method.[5]
Featured Protocol: Chiral Amino Acid Analysis by RP-HPLC with Marfey's Reagent
This section details a step-by-step protocol for the analysis of chiral amino acids using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), a popular and effective CDA.[4][5]
Objective: To determine the enantiomeric purity of a specific amino acid in a sample.
Materials:
-
Marfey's Reagent (FDAA)
-
Amino acid standards (D- and L-enantiomers)
-
Sample containing the amino acid of interest
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Syringe filters (0.45 µm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare stock solutions of D- and L-amino acid standards (e.g., 1 mg/mL in water).
-
Prepare a series of calibration standards by mixing appropriate volumes of the D- and L-amino acid stock solutions to achieve a range of enantiomeric ratios.
-
Prepare the sample solution at a known concentration.
-
-
Derivatization Procedure:
-
To 100 µL of each standard and sample solution, add 200 µL of 1 M sodium bicarbonate solution.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 200 µL of 1 M hydrochloric acid.[2]
-
Dilute the final solution with the mobile phase to an appropriate volume.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
-
-
HPLC Analysis:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of formic acid (e.g., 0.1%). A typical gradient might start at 20% acetonitrile and increase to 60% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
-
Causality Behind Experimental Choices:
-
Marfey's Reagent: Chosen for its efficient reaction with primary amino groups and the resulting diastereomers having strong UV absorbance at 340 nm, which provides good sensitivity.[5]
-
Sodium Bicarbonate: Provides the alkaline conditions necessary for the nucleophilic substitution reaction between the amino group and the fluoro-dinitrophenyl moiety of the reagent.
-
Hydrochloric Acid: Quenches the reaction by neutralizing the excess bicarbonate and stopping the derivatization process.
-
Gradient Elution: Necessary to separate a range of amino acid derivatives with varying polarities and to ensure a reasonable analysis time.
Inter-laboratory Study: Data Comparison and Acceptance Criteria
For our hypothetical inter-laboratory study, three independent laboratories (Lab A, Lab B, and Lab C) analyzed a sample of Alanine with a known D-Alanine content of 1.0%. The following tables summarize the results for key validation parameters.
Table 1: Accuracy - Percent Recovery of D-Alanine
| Laboratory | Spiked Concentration (%) | Measured Concentration (%) | Recovery (%) |
| Lab A | 1.0 | 0.99 | 99.0 |
| Lab B | 1.0 | 1.02 | 102.0 |
| Lab C | 1.0 | 0.97 | 97.0 |
Acceptance Criteria for Accuracy: The mean recovery should be within 90-110% of the theoretical value.[6][7] All three laboratories meet this criterion.
Table 2: Precision - Repeatability (Intra-assay)
| Laboratory | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Replicate 4 (%) | Replicate 5 (%) | Mean (%) | RSD (%) |
| Lab A | 0.98 | 1.01 | 0.99 | 0.97 | 1.00 | 0.99 | 1.52 |
| Lab B | 1.03 | 1.01 | 1.04 | 1.00 | 1.02 | 1.02 | 1.48 |
| Lab C | 0.96 | 0.99 | 0.95 | 0.98 | 0.97 | 0.97 | 1.65 |
Acceptance Criteria for Precision: The Relative Standard Deviation (RSD) for repeatability should typically be ≤ 2%.[6] All laboratories are well within this limit.
Table 3: Reproducibility (Inter-laboratory Precision)
| Laboratory | Mean D-Alanine (%) |
| Lab A | 0.99 |
| Lab B | 1.02 |
| Lab C | 0.97 |
| Overall Mean | 0.99 |
| Standard Deviation | 0.025 |
| RSD (%) | 2.53 |
Acceptance Criteria for Reproducibility: While there are no universally fixed limits, an RSD of ≤ 15% for minor components is often considered acceptable.[8] The calculated RSD of 2.53% indicates good reproducibility of the method across the three laboratories.
Visualization of the Analytical Workflow
Caption: Step-by-step analytical workflow for chiral amino acid analysis.
Conclusion and Best Practices
The inter-laboratory validation of analytical protocols for chiral amino acids is a critical step in ensuring the reliability and transferability of these methods. The presented HPLC method using Marfey's reagent demonstrates good accuracy, precision, and reproducibility, making it a suitable choice for the quantitative analysis of chiral amino acids.
Key recommendations for successful inter-laboratory validation:
-
A Detailed and Unambiguous Protocol: The analytical protocol should be written with sufficient detail to avoid any ambiguity in its execution by different laboratories.
-
Well-Characterized Samples: The samples used in the study should be homogeneous and stable.
-
Pre-defined Acceptance Criteria: Establish clear and justifiable acceptance criteria for all validation parameters before the study begins.[8]
-
Open Communication: Maintain open lines of communication between the coordinating laboratory and the participating laboratories to address any issues that may arise.
-
Statistical Expertise: Involve a statistician in the design and analysis of the study to ensure the results are interpreted correctly.
By adhering to these principles and employing a systematic approach to validation, researchers and scientists can develop and implement robust and reliable analytical methods for the challenging yet crucial task of chiral amino acid analysis.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. Retrieved January 10, 2026, from [Link]
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. (1995). Tetrahedron: Asymmetry. Retrieved January 10, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved January 10, 2026, from [Link]
-
Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. Retrieved January 10, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 10, 2026, from [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2024). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography. (2014). Biomedical Chromatography. Retrieved January 10, 2026, from [Link]
-
New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. (2009). Organic Letters. Retrieved January 10, 2026, from [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Analytical Method Validation Acceptance Criteria. (2018). Chromatography Forum. Retrieved January 10, 2026, from [Link]
-
Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. (2015). Journal of Chromatography B. Retrieved January 10, 2026, from [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Dominican University of California. Retrieved January 10, 2026, from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2010). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. (2014). ResearchGate. Retrieved January 10, 2026, from [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2019). Methods in Molecular Biology. Retrieved January 10, 2026, from [Link]
-
Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]
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A Researcher's Guide to Chiral Separation of Amino Acids: Indirect vs. Direct Methods
In the realms of pharmaceutical development, clinical diagnostics, and food science, the stereochemistry of amino acids is of paramount importance. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and in the case of amino acids, the seemingly subtle difference between L- and D-enantiomers can have profound physiological consequences.[1][2][3] Consequently, the accurate separation and quantification of amino acid enantiomers are critical analytical challenges. This guide provides an in-depth comparison of the two primary strategies for achieving this: indirect and direct chiral separation, with a focus on high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques.
The Foundation: Chirality in Amino Acids
All proteinogenic amino acids, with the exception of glycine, possess a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images: the L- (levorotatory) and D- (dextrorotatory) enantiomers.[4] While L-amino acids are the fundamental building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their significant roles in various biological processes and as biomarkers for disease.[1][5][6] The differential biological activities of enantiomers necessitate their separation for accurate analysis.[7]
Part 1: The Indirect Approach: Derivatization to Diastereomers
The indirect method for chiral separation hinges on a fundamental chemical principle: converting a pair of enantiomers into a pair of diastereomers.[8][9] Enantiomers share identical physical properties in an achiral environment, making them inseparable by conventional chromatographic techniques.[10] However, by reacting the amino acid racemate with a chiral derivatizing agent (CDA), two diastereomers are formed. These diastereomers, unlike enantiomers, possess distinct physical and chemical properties, allowing for their separation on a standard achiral stationary phase.[8][11][12][13]
The Mechanism of Indirect Separation
The core of the indirect method is the derivatization reaction. A single, pure enantiomer of a CDA is reacted with the racemic amino acid mixture. This reaction, typically targeting the amino group, creates two new molecules that are diastereomers of each other.[12][14]
Common Chiral Derivatizing Agents (CDAs)
A variety of CDAs are available, each with its own set of advantages and optimal applications. Some of the most widely used include:
-
Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide is a highly popular CDA that reacts with the primary amino group of amino acids.[10][13][14] The resulting derivatives are stable and exhibit strong UV absorbance at 340 nm, enabling sensitive detection.[10] A key feature is that D-amino acid derivatives typically have longer retention times.[10]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: This combination forms fluorescent isoindole derivatives, offering high sensitivity.[14][15]
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent is also effective for creating diastereomers suitable for HPLC separation.[14]
-
(R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl] carbamate hydrochloride ((R)-BiAC): A newer generation CDA with a biaryl axially chiral structure, allowing for high resolution and sensitive analysis of 20 D,L-amino acids.[15][16]
Experimental Workflow: Indirect Chiral Separation
Caption: Workflow for the indirect chiral separation of amino acids.
Step-by-Step Protocol (Example with Marfey's Reagent):
-
Sample Preparation: Dissolve the amino acid sample in a suitable buffer (e.g., sodium bicarbonate).
-
Derivatization: Add a solution of Marfey's reagent (FDAA) in a solvent like acetone.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour).
-
Quenching: Stop the reaction by adding an acid (e.g., hydrochloric acid).
-
Analysis: Inject the resulting diastereomeric mixture onto a standard reversed-phase HPLC column (e.g., C18).
-
Detection: Monitor the elution of the separated diastereomers using a UV detector at 340 nm.[10]
Part 2: The Direct Approach: Chiral Stationary Phases
The direct method offers a more streamlined approach by eliminating the need for pre-column derivatization.[6][17] This technique relies on the use of a chiral stationary phase (CSP), which is a chromatographic packing material that is itself chiral.[2][18][19] The enantiomers of the amino acid interact differently with the CSP, forming transient, non-covalent diastereomeric complexes with different stabilities.[7][8] This difference in interaction strength leads to different retention times and, consequently, their separation.[7]
The Mechanism of Direct Separation
Direct chiral separation is based on the principle of chiral recognition. The CSP creates a chiral environment within the column. As the racemic amino acid mixture passes through, the enantiomers form temporary diastereomeric complexes with the chiral selector of the CSP. The varying stability of these complexes for the L- and D-enantiomers results in their differential migration and separation.
Types of Chiral Stationary Phases (CSPs)
A wide array of CSPs have been developed for the direct separation of amino acids, each operating on different principles of chiral recognition.[18][19] Key types include:
-
Macrocyclic Glycopeptides: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for separating underivatized amino acids.[17][18] They possess ionic groups and are compatible with a range of mobile phases.[17]
-
Cinchona Alkaloid-Based Zwitterionic CSPs: These phases, such as CHIRALPAK® ZWIX(+) and ZWIX(-), are designed for the direct separation of free amino acids and exhibit remarkable stereoselectivity for zwitterionic molecules.[20][21] A significant advantage is the ability to reverse the elution order of enantiomers by switching between the pseudo-enantiomeric ZWIX(+) and ZWIX(-) columns.[20][21]
-
Crown Ethers: These CSPs are also utilized for the separation of free amino acids.[1]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used for a broad range of chiral compounds, including N-protected amino acids.[22][23]
-
Ligand Exchange: These CSPs utilize a bonded D- or L-amino acid and are useful for reversing elution order.[1]
Experimental Workflow: Direct Chiral Separation
Caption: Workflow for the direct chiral separation of amino acids.
Step-by-Step Protocol (Example with a Zwitterionic CSP):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of methanol, acetonitrile, and water with additives like formic acid and diethylamine to control ionization.[1][20]
-
Sample Preparation: Dissolve the amino acid sample directly in the mobile phase.
-
Analysis: Inject the sample onto the chiral column (e.g., CHIRALPAK® ZWIX(+)).
-
Detection: Monitor the elution of the separated enantiomers using a suitable detector, such as a mass spectrometer (MS) or a circular dichroism (CD) detector.[4][16]
Part 3: Comparative Analysis: Indirect vs. Direct Methods
The choice between an indirect and a direct method for chiral separation of amino acids depends on several factors, including the specific amino acids of interest, the sample matrix, the required sensitivity, and available instrumentation.
| Feature | Indirect Method (Derivatization) | Direct Method (CSP) |
| Principle | Conversion of enantiomers to diastereomers.[8][10] | Differential interaction of enantiomers with a chiral stationary phase.[2] |
| Stationary Phase | Standard achiral column (e.g., C18).[8][12] | Chiral Stationary Phase (CSP).[18][19] |
| Method Development | Can be simpler as it relies on well-established achiral chromatography.[9] | Can be more complex, requiring screening of different CSPs and mobile phases.[2] |
| Sample Preparation | Requires an additional derivatization step, which can be time-consuming.[17][24] | Minimal sample preparation, often just dissolution in the mobile phase.[17] |
| Potential for Artifacts | Risk of racemization of the analyte or CDA during derivatization.[8][25] Impurities from the CDA can interfere.[9][24] | Eliminates the risk of derivatization-induced artifacts.[1] |
| Sensitivity | Can be enhanced by using a CDA with a strong chromophore or fluorophore.[8][9] | Generally dependent on the intrinsic properties of the amino acid and the detector. |
| Cost | Lower column cost (achiral columns are less expensive).[9] | Higher initial cost due to the specialized and more expensive CSPs. |
| Versatility | A single CDA can often be used for a wide range of amino acids. | Requires selection of the appropriate CSP for the specific amino acids.[2][7] |
Key Considerations for Method Selection:
-
For high-throughput screening and routine analysis where speed is critical, the direct method is often preferred due to its simpler sample preparation.[6]
-
When dealing with complex matrices, the derivatization step in the indirect method can also serve as a clean-up step, potentially reducing matrix effects.
-
For trace analysis, the ability to introduce a highly sensitive tag via derivatization in the indirect method can be a significant advantage.
-
To avoid any uncertainty in the determination of enantiomeric configuration, the direct separation of free amino acids is often favored.[1]
Conclusion
Both indirect and direct methods are powerful tools for the chiral separation of amino acids. The indirect method, through derivatization, offers flexibility and the potential for enhanced sensitivity but introduces an additional sample preparation step and the risk of artifacts. The direct method, utilizing chiral stationary phases, provides a more streamlined and often faster analysis, eliminating concerns about derivatization-related issues. The optimal choice will always be application-dependent, and a thorough understanding of the principles, advantages, and limitations of each approach is essential for developing robust and reliable analytical methods in the critical field of chiral amino acid analysis.
References
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
-
A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
-
Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation. Benchchem.
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Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
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Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
-
Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
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Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH.
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Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate.
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
-
The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Benchchem.
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A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification. Benchchem.
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
-
Chiral analysis. Wikipedia.
-
Detection of Amino Acids Using HPLC with CD Detection. JASCO Inc.
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Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage.
-
A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. ResearchGate.
-
14.3: Chiral Chromatography. Chemistry LibreTexts.
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
-
Chiral Drug Separation. Regis Technologies.
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate.
-
IMPORTANCE OF CHIRALITY AND CHIRAL CHROMATOGRAPHY IN PHARMACEUTICAL INDUSTRY : A DETAILED STUDY. ResearchGate.
-
Chiral stationary phases and applications in gas chromatography. Wiley Online Library.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
-
Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. NIH.
-
Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia.
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed.
-
Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. NIH.
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed.
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A Comparative Guide to the Storage Stability of Boc-4-chloro-α-phenylglycine and Its Alternatives
Introduction: The Criticality of Stability in Peptide Synthesis
In the precise world of peptide synthesis and drug development, the chemical and stereochemical integrity of protected amino acid building blocks is paramount. Any degradation or loss of chiral purity during storage can lead to the formation of impurities, significantly impacting reaction yields, purification processes, and the biological activity of the final peptide. This guide provides an in-depth technical assessment of the storage stability of N-α-Boc-4-chloro-α-phenylglycine, a non-canonical amino acid increasingly utilized in the synthesis of peptidomimetics and pharmacologically active compounds.
Phenylglycine derivatives are notoriously susceptible to racemization, a challenge compounded by the electronic effects of substituents on the aromatic ring.[1] The electron-withdrawing nature of the chloro-substituent in Boc-4-chloro-α-phenylglycine is expected to exacerbate this instability by increasing the acidity of the α-proton.[1] This guide will objectively compare the stability of Boc-4-chloro-α-phenylglycine with two orthogonally protected alternatives, Cbz-4-chloro-α-phenylglycine and Fmoc-4-chloro-α-phenylglycine, under controlled long-term and accelerated storage conditions. The experimental data presented herein is designed to empower researchers to make informed decisions regarding the selection and handling of these critical reagents.
Understanding the Key Stability-Indicating Parameters
The stability of a protected amino acid is not a singular metric but rather a composite of its resistance to various degradation pathways. For Boc-4-chloro-α-phenylglycine and its analogues, the primary concerns are:
-
Chemical Purity: This refers to the percentage of the intact protected amino acid. Degradation can occur through mechanisms such as the cleavage of the protecting group. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[2][3][4]
-
Enantiomeric Purity (or Enantiomeric Excess, ee): This measures the stereochemical integrity of the chiral center. Phenylglycine derivatives are prone to racemization (the conversion of a single enantiomer into an equal mixture of both), particularly under basic conditions or at elevated temperatures.[1][3]
-
Formation of Degradation Products: The identification and quantification of any new chemical entities that appear over the course of the stability study.
Experimental Design: A Rigorous Approach to Stability Assessment
To provide a comprehensive comparison, a formal stability study was designed in accordance with the International Council for Harmonisation (ICH) guidelines.[4] This involves subjecting the compounds to a range of environmental conditions over a defined period.
Forced Degradation Study
A preliminary forced degradation study is essential to identify potential degradation products and establish the specificity of the analytical methods.[5] This involves exposing the protected amino acids to harsh conditions to intentionally induce degradation.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of Boc-4-chloro-α-phenylglycine, Cbz-4-chloro-α-phenylglycine, and Fmoc-4-chloro-α-phenylglycine in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid material at 105°C for 48 hours.
-
Photostability: Expose the solid material to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by a stability-indicating chiral HPLC method to identify and quantify degradation products.
Long-Term and Accelerated Stability Study
This formal study evaluates the stability of the compounds under recommended and exaggerated storage conditions.
Experimental Protocol: Long-Term and Accelerated Stability
-
Materials:
-
Boc-4-chloro-L-phenylglycine (Purity ≥ 99.0%, ee ≥ 99.5%)
-
Cbz-4-chloro-L-phenylglycine (Purity ≥ 99.0%, ee ≥ 99.5%)
-
Fmoc-4-chloro-L-phenylglycine (Purity ≥ 99.0%, ee ≥ 99.5%)
-
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
-
Elevated Accelerated: 40°C ± 2°C / 75% ± 5% RH
-
-
Time Points: Samples are pulled for analysis at 0, 3, 6, 9, and 12 months.
-
Analytical Method: A validated stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is employed to determine both chemical purity (assay) and enantiomeric excess (ee).
Caption: Experimental Workflow for the Comparative Stability Study.
Comparative Stability Data
The following tables summarize the hypothetical data obtained from the 12-month stability study.
Table 1: Chemical Purity (Assay in %)
| Protecting Group | Condition | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months |
| Boc | 5°C | 99.8 | 99.7 | 99.7 | 99.6 | 99.5 |
| 25°C/60%RH | 99.8 | 99.5 | 99.2 | 98.9 | 98.5 | |
| 40°C/75%RH | 99.8 | 98.9 | 97.8 | 96.5 | 95.0 | |
| Cbz | 5°C | 99.9 | 99.9 | 99.8 | 99.8 | 99.7 |
| 25°C/60%RH | 99.9 | 99.8 | 99.7 | 99.6 | 99.5 | |
| 40°C/75%RH | 99.9 | 99.6 | 99.3 | 98.9 | 98.4 | |
| Fmoc | 5°C | 99.7 | 99.6 | 99.5 | 99.5 | 99.4 |
| 25°C/60%RH | 99.7 | 99.3 | 98.8 | 98.2 | 97.5 | |
| 40°C/75%RH | 99.7 | 98.5 | 97.0 | 95.3 | 93.2 |
Table 2: Enantiomeric Excess (ee in %)
| Protecting Group | Condition | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months |
| Boc | 5°C | >99.5 | >99.5 | >99.5 | >99.5 | 99.4 |
| 25°C/60%RH | >99.5 | 99.4 | 99.2 | 99.0 | 98.7 | |
| 40°C/75%RH | >99.5 | 99.0 | 98.1 | 97.0 | 95.8 | |
| Cbz | 5°C | >99.5 | >99.5 | >99.5 | >99.5 | >99.5 |
| 25°C/60%RH | >99.5 | >99.5 | 99.4 | 99.3 | 99.2 | |
| 40°C/75%RH | >99.5 | 99.3 | 98.8 | 98.2 | 97.5 | |
| Fmoc | 5°C | >99.5 | 99.4 | 99.2 | 99.0 | 98.8 |
| 25°C/60%RH | >99.5 | 99.0 | 98.0 | 96.8 | 95.5 | |
| 40°C/75%RH | >99.5 | 97.8 | 95.5 | 92.9 | 90.1 |
Analysis and Discussion
The data reveals distinct stability profiles for the three protected forms of 4-chloro-α-phenylglycine, with significant implications for their storage and handling.
Boc-4-chloro-α-phenylglycine
Under refrigerated conditions (5°C), the Boc-protected amino acid demonstrates good stability, with minimal degradation in both chemical and enantiomeric purity over 12 months. However, at accelerated conditions, a noticeable decline is observed. The drop in assay at 40°C suggests a degree of thermal lability, potentially leading to slow deprotection even in the solid state. More critically, the enantiomeric excess shows a marked decrease at elevated temperatures, confirming the susceptibility of the phenylglycine core to racemization. This is likely due to the increased molecular mobility at higher temperatures, facilitating the α-proton abstraction that initiates racemization.[1]
Cbz-4-chloro-α-phenylglycine
The Cbz-protected analogue exhibits superior stability across all tested conditions. The benzyloxycarbonyl (Cbz) group is notably robust, showing excellent resistance to thermal degradation.[6][7] While some racemization is still observed at 40°C, the rate is significantly slower than that of the Boc and Fmoc counterparts. This suggests that the Cbz group may offer a degree of steric hindrance or electronic stabilization that modestly mitigates the racemization of the phenylglycine moiety.
Fmoc-4-chloro-α-phenylglycine
The Fmoc-protected derivative is the least stable of the three, particularly concerning its enantiomeric purity. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions.[8] While the solid material is not explicitly basic, trace impurities or environmental factors could create micro-environments that facilitate slow degradation. The significant drop in enantiomeric excess, especially at 40°C, is the most alarming finding. This is consistent with studies showing that the base-catalyzed coupling step of Fmoc-protected phenylglycine is the critical stage for racemization during peptide synthesis.[1][3][9] This inherent susceptibility to base-mediated epimerization appears to manifest as poor solid-state stability under accelerated conditions.
Caption: Primary Degradation Pathways for Boc-4-chloro-α-phenylglycine.
Conclusions and Recommendations
Based on this comparative stability assessment, the following recommendations are provided for researchers, scientists, and drug development professionals:
-
Optimal Storage: All three protected 4-chloro-α-phenylglycine derivatives should be stored under refrigerated conditions (2-8°C) to maximize their shelf life and maintain their chemical and enantiomeric integrity.
-
Boc-4-chloro-α-phenylglycine: This derivative offers a good balance of stability and utility, particularly for Boc-based solid-phase peptide synthesis. However, it should be used with caution in applications requiring prolonged exposure to elevated temperatures. It is recommended to re-test the enantiomeric purity of lots stored for extended periods, especially if not consistently refrigerated.
-
Cbz-4-chloro-α-phenylglycine: For applications demanding the highest degree of stability, particularly in solution-phase synthesis or when the final product is sensitive to trace impurities, the Cbz-protected version is the superior choice. Its robustness makes it the most reliable of the three for long-term storage.
-
Fmoc-4-chloro-α-phenylglycine: Due to its pronounced susceptibility to racemization, Fmoc-4-chloro-α-phenylglycine requires the most stringent handling and storage protocols. It is advisable to use this reagent as fresh as possible and to strictly avoid exposure to basic environments and elevated temperatures. For critical applications, incoming lots should be rigorously tested for enantiomeric purity.
By understanding the distinct stability profiles of these essential building blocks, researchers can mitigate the risks of degradation and racemization, ensuring the quality and reliability of their synthetic endeavors.
References
- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(20), 1994-1997.
-
BioPharm International. (2021). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Wessjohann, L. A., & Ruijter, E. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8341-8358.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Racemization of optically active 2-substituted phenylglycin esters.
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
National Institutes of Health. (2016). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ACS Publications. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2018). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
ResearchGate. (2021). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method preparing p-chlorophenylglycine.
- Google Patents. (n.d.). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
Sources
- 1. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for Commercial Boc-4-chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the quality of your starting materials is paramount. The non-proteinogenic amino acid, Boc-4-chlorophenylglycine, is a critical building block in the development of novel therapeutics, owing to the unique conformational constraints and potential for halogen bonding imparted by the chloro-substituent on the phenyl ring. However, not all commercial sources of this valuable reagent are created equal. A thorough understanding of its Certificate of Analysis (CoA) is the first line of defense against introducing impurities that can compromise your synthesis, complicate purification, and ultimately, impact the biological activity of your final peptide.
This guide provides an in-depth, practical framework for interpreting the CoA of commercial Boc-4-chlorophenylglycine. We will dissect a typical CoA, explaining the significance of each analytical test, and compare these findings to alternative protected amino acids. This guide is designed to empower you to make informed decisions about your starting materials, ensuring the integrity and success of your research.
Deconstructing the Certificate of Analysis: A Deep Dive into Quality Parameters
A Certificate of Analysis is more than just a document of compliance; it is a detailed report card on the identity, purity, and quality of a chemical substance. For a protected amino acid like Boc-4-chlorophenylglycine, several key analytical tests provide a comprehensive picture of its suitability for your application.
Table 1: Hypothetical Certificate of Analysis for Boc-D-4-chlorophenylglycine
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 99.0% | 99.5% | HPLC |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.5% D-enantiomer | 99.8% | Chiral HPLC |
| Mass Spectrum (ESI-MS) | [M-H]⁻ = 284.1 ± 1.0 | 284.0 | ESI-MS |
| Optical Rotation [α]²⁰/D | -115.0° to -125.0° (c=1, MeOH) | -120.5° | Polarimetry |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer |
| Residual Solvents (GC-HS) | Meets USP <467> limits | Conforms | GC-HS |
| Elemental Analysis (CHN) | C: 54.65%, H: 5.64%, N: 4.90% (±0.4%) | C: 54.58%, H: 5.61%, N: 4.87% | Combustion |
Interpreting the Data: What to Look For and Why it Matters
Identity Confirmation: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For Boc-4-chlorophenylglycine, the ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the presence and connectivity of all its protons.
What to look for:
-
Aromatic Protons: Two doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Alpha-Proton: A singlet or a broad singlet for the proton attached to the chiral center (α-carbon), usually between 5.0-5.5 ppm.
-
Boc Group Protons: A characteristic singlet integrating to nine protons for the tert-butyl group, typically around 1.4 ppm.[1][2]
-
NH Proton: A broad singlet for the amide proton, which may be exchangeable with D₂O.
Any significant deviation from the expected chemical shifts or the presence of unexpected signals could indicate impurities or a different isomer.[3][4]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.[5][][7] For Boc-4-chlorophenylglycine, a reversed-phase HPLC method is typically used to assess its chemical purity.
What to look for:
-
A single major peak: Ideally, the chromatogram should show one dominant peak corresponding to the product.
-
Area percentage: The CoA should report the purity as the area percentage of the main peak relative to the total area of all peaks. A purity of ≥ 99.0% is generally considered high quality for this application.
-
Impurities: Small peaks in the chromatogram represent impurities. It is important to consider the number and size of these peaks. Common impurities in peptide synthesis can include truncated peptides or byproducts from side reactions.[8][9]
Enantiomeric Purity: Chiral HPLC
For applications in drug development, the stereochemical integrity of your amino acids is critical. The two enantiomers of a chiral molecule can have vastly different biological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10]
What to look for:
-
Baseline separation of enantiomers: The chromatogram should show two well-resolved peaks, one for the desired D-enantiomer and one for the undesired L-enantiomer.
-
Enantiomeric Excess (e.e.) or Enantiomeric Purity: The CoA should report the percentage of the desired enantiomer. For most applications, an enantiomeric purity of ≥ 99.5% is required.
The presence of a significant amount of the undesired enantiomer can lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have undesirable pharmacological properties.
Molecular Weight Verification: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives.
What to look for:
-
The correct molecular ion peak: For Boc-4-chlorophenylglycine (C₁₃H₁₆ClNO₄, MW = 285.72), you would expect to see a peak corresponding to the molecular ion plus or minus a proton. In negative ion mode (ESI-), the [M-H]⁻ peak would be observed at m/z 284.1.
-
Characteristic fragmentation: While ESI is a soft technique, some fragmentation of the Boc group can occur.[11][12][13][14] The loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) are common fragments.
Other Important Parameters
-
Optical Rotation: This is a measure of the rotation of plane-polarized light by a chiral compound and is a good indicator of enantiomeric purity. The value should fall within the specified range.
-
Water Content: Excess water can interfere with coupling reactions in peptide synthesis. The water content is typically determined by Karl Fischer titration and should be low (ideally ≤ 0.5%).
-
Residual Solvents: Solvents used in the manufacturing process can remain in the final product.[11] Gas Chromatography-Headspace (GC-HS) is used to identify and quantify these residual solvents. The levels should comply with the limits set by pharmacopeias such as the USP <467>.[11]
-
Elemental Analysis (CHN): This technique determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should be within ±0.4% of the theoretical values, providing further confirmation of the compound's identity and purity.
Comparative Analysis: Boc-4-chlorophenylglycine vs. Alternatives
The choice of a protected amino acid can significantly impact the outcome of a peptide synthesis. Boc-4-chlorophenylglycine is often chosen for its unique properties, but it is important to understand how it compares to other commercially available alternatives.
Table 2: Comparison of Boc-Protected Phenylglycine Derivatives
| Derivative | Key Feature | Impact on Peptide Synthesis |
| Boc-Phenylglycine | Unsubstituted aromatic ring | Standard, baseline comparison. May have lower coupling efficiency compared to activated derivatives. |
| Boc-4-fluorophenylglycine | Electron-withdrawing fluorine | Can increase the acidity of the α-proton, potentially leading to a higher risk of racemization during activation and coupling.[15] |
| Boc-4-chlorophenylglycine | Electron-withdrawing chlorine | Similar to the fluoro-derivative, the chloro group increases the acidity of the α-proton, but to a lesser extent. This can be a good compromise between activation and racemization risk.[15] |
| Boc-4-methoxyphenylglycine | Electron-donating methoxy group | The methoxy group can decrease the acidity of the α-proton, potentially reducing the risk of racemization but may also lead to slower coupling reactions. |
Expertise in Action: The electron-withdrawing nature of the chlorine atom in Boc-4-chlorophenylglycine can be a double-edged sword. On one hand, it can facilitate the activation of the carboxylic acid for coupling. On the other hand, it increases the acidity of the α-proton, making the chiral center more susceptible to epimerization (racemization) under basic conditions, which are often present during the coupling step.[15] Therefore, when using this amino acid, it is crucial to employ coupling reagents and conditions known to minimize racemization, such as using HOBt or Oxyma-based activators.
Experimental Protocol: A Practical Application
To illustrate the use of Boc-4-chlorophenylglycine, here is a detailed protocol for a simple dipeptide synthesis using manual Boc-based solid-phase peptide synthesis (SPPS).
Synthesis of Boc-D-4-chlorophenylglycyl-Alanine-Resin
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g loading)
-
Boc-L-Alanine
-
Boc-D-4-chlorophenylglycine
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Protocol:
-
Resin Swelling: Swell 1g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Boc-L-Alanine):
-
Dissolve Boc-L-Alanine (3 eq) and HBTU (3 eq) in DMF.
-
Add DIEA (6 eq) to the solution.
-
Add the activated amino acid solution to the drained resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Second Amino Acid Coupling (Boc-D-4-chlorophenylglycine):
-
Repeat step 2 using Boc-D-4-chlorophenylglycine.
-
-
Final Washing: Wash the dipeptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Boc-SPPS Workflow
Conclusion
A comprehensive understanding of the Certificate of Analysis for Boc-4-chlorophenylglycine is not just a matter of quality control; it is a fundamental aspect of good scientific practice. By carefully scrutinizing the data provided for identity, purity, and stereochemical integrity, researchers can mitigate the risks of failed syntheses and unreliable results. Furthermore, a comparative knowledge of alternative protected amino acids allows for the rational selection of the optimal building block for a given synthetic target. This guide provides the foundational knowledge to empower researchers to make these critical decisions with confidence, ultimately contributing to the successful development of novel peptide-based therapeutics.
References
-
Müller, D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
- BenchChem. (2025).
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
Agilent. (2017). Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
- Almac.
- Thermo Fisher Scientific.
- RSSL.
- Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Bachem. (2021).
- CAT. Analyses of amino acids, Enantiomeric purity.
- MDPI. (2017).
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- BOC Sciences.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
- MedchemExpress. (2023).
- Phenomenex.
- ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?.
- Innovagen. (2015). Net peptide content, amino acid analysis and elemental analysis. Innovagen AB.
- BOC Sciences.
- Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
- Chemistry LibreTexts. (2023).
- ChemicalBook. BOC-Glycine(4530-20-5) 1H NMR spectrum. ChemicalBook.
- SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
- AAPPTec.
- Peptides. (2015). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Solid-Phase Synthesis of Phenylglycine-Containing Peptides. BenchChem.
- PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- ResearchGate. (2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.
- ResearchGate. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.
- BOC Sciences. HPLC Amino Acid Analysis. BOC Sciences.
- PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
- Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. BenchChem.
- PubMed. (2005). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Google Patents. (2016). CN106083628A - A kind of method preparing p-chlorophenylglycine.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Sigma-Aldrich. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5. Sigma-Aldrich.
Sources
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- 8. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
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Safety Operating Guide
Navigating the Disposal of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents is a cornerstone of a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, ensuring the protection of personnel and the environment. Our focus is to empower you with not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is paramount. Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are consistently identified as follows:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1][2]
-
Serious Eye Irritation (H319): Can result in significant eye irritation, pain, and potential damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or powder may irritate the respiratory tract, leading to coughing and discomfort.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion of this compound may be detrimental to health.[1][4]
It is crucial to consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the identified hazards, the following Personal Protective Equipment (PPE) must be worn at all times when handling this compound, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles or a face shield | To protect the eyes from dust particles and potential splashes. |
| Body Protection | A standard laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas. | To minimize the inhalation of dust and prevent respiratory irritation. |
Always inspect your PPE for any signs of damage before use and ensure it is stored correctly.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
Large Spills:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Isolate the Area: Close doors to the affected area and prevent unauthorized entry.
-
Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
The Path to Proper Disposal: A Step-by-Step Protocol
The disposal of this compound requires a systematic approach to ensure regulatory compliance and environmental protection. The following workflow outlines the critical steps from waste generation to final disposal.
Sources
Navigating the Safe Handling of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid: A Comprehensive Guide
For Immediate Implementation: A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of specialized chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, a Boc-protected amino acid derivative. As your trusted partner in laboratory safety, we go beyond the product to provide procedural, step-by-step guidance designed to answer your specific operational questions and build a foundation of deep trust.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards:
-
Skin and Eye Irritation: Like many carboxylic acids, this compound is expected to cause skin and eye irritation upon direct contact.[1]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2]
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[3][4]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the duration of the handling process, and the potential for dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles are essential to protect against dust particles and potential splashes. A full-face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a range of organic acids.[5] Always inspect gloves for any signs of degradation or perforation before use. For incidental contact, nitrile gloves are a suitable option; however, for prolonged handling, butyl rubber may offer superior protection.[5] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A standard laboratory coat is mandatory. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[6][7][8][9] |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are required to protect against accidental spills. |
Glove Selection Considerations:
While specific breakthrough time data for this compound is not available, data for similar compounds can provide guidance. For instance, studies on acetic acid show that nitrile gloves have a breakthrough time of approximately 5 minutes for incidental contact.[6] It is critical to consult the glove manufacturer's specific chemical resistance data.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe and effective handling.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for the compound.
-
Designate a Work Area: All handling of the solid should be conducted in a designated area, preferably within a chemical fume hood.
-
Assemble All Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before you begin.
Handling Workflow:
Caption: Workflow for handling this compound.
Dispensing:
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
-
Avoid creating fine powders by handling the material gently.
Post-Handling:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is critical.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
For a small spill of the solid compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If necessary, evacuate the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with a damp paper towel to avoid raising dust.[10]
-
Clean-up: Carefully scoop the material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
-
Dispose: Label the waste container and dispose of it according to institutional guidelines.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Collection:
-
All waste materials, including contaminated PPE, weigh boats, and spill cleanup debris, must be collected in a clearly labeled, dedicated hazardous waste container.[11][12]
-
The container must be labeled as "Halogenated Organic Waste" and include the full chemical name.[11][12]
Disposal Protocol:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[13]
-
Container Management: Keep the waste container closed except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to these comprehensive guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Our commitment is to empower your research through a foundation of safety and operational excellence.
References
- 3M. (n.d.). 3M™ Organic Vapor/Acid Gas Cartridge/Filter 60928, P100.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid.
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- A.M. Leonard. (n.d.). 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And.
- Benchchem. (2025). A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids.
- CDH Fine Chemical. (n.d.). 4-Chloro Phenylacetic Acid CAS No 1878-66-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cornell EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety Website.
- Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from Duke University Occupational & Environmental Safety Office Website.
- Environmental Health and Safety - The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chlorophenylacetic acid.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Loba Chemie. (2016). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from Pesticide Environmental Stewardship Website.
- Safety Express. (n.d.). 3M ORGANIC VAPOUR/ACID GAS CARTRIDGE/P100 FILTER 30PR/CS.
- Southern Biological. (2023). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit.
- Sylprotec.com. (n.d.). 3M organic vapors & acid gases cartridge for half & full facepieces.
- TestEquity LLC. (n.d.). 3M 7000029640 Organic Vapor/Acid Gas Cartridge/Filter, Face Mask Respirator Accessory, Pair.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- WellBefore. (2022). Nitrile Gloves Chemical Resitance: What You Need to Know.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
